molecular formula C17H25N5O2 B107675 Prizidilol CAS No. 59010-44-5

Prizidilol

Cat. No.: B107675
CAS No.: 59010-44-5
M. Wt: 331.4 g/mol
InChI Key: QGONODUKOFNSOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Prizidilol, also known as this compound, is a useful research compound. Its molecular formula is C17H25N5O2 and its molecular weight is 331.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyridazines - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(tert-butylamino)-3-[2-(6-hydrazinylpyridazin-3-yl)phenoxy]propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N5O2/c1-17(2,3)19-10-12(23)11-24-15-7-5-4-6-13(15)14-8-9-16(20-18)22-21-14/h4-9,12,19,23H,10-11,18H2,1-3H3,(H,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGONODUKOFNSOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NCC(COC1=CC=CC=C1C2=NN=C(C=C2)NN)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80866727
Record name Prizidilol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80866727
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

331.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59010-44-5
Record name Prizidilol [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059010445
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Prizidilol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80866727
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PRIZIDILOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G29795CN0B
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Prizidilol: A Technical Analysis of its Dual Antihypertensive Mechanism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Published: December 18, 2025

Abstract

Prizidilol (SK&F 92657) is a hydrazinopyridazine derivative that exhibits a dual mechanism of action for the management of hypertension. It functions as both a direct-acting precapillary vasodilator and a non-selective β-adrenoceptor antagonist.[1] The primary antihypertensive effect is derived from its potent vasodilatory action, which reduces total peripheral resistance.[2][3] Concurrently, its β-blocking properties mitigate the reflex tachycardia that typically accompanies potent vasodilation.[4] Developed by Smith, Kline & French, this compound demonstrated significant efficacy in lowering blood pressure but was ultimately withdrawn due to side effects.[2][5] This guide provides a detailed technical overview of its mechanism of action, supported by available quantitative data, hypothesized signaling pathways, and representative experimental methodologies.

Core Pharmacological Profile

This compound's antihypertensive effect is a composite of two distinct pharmacological actions:

  • Direct Arterial Vasodilation: As a member of the hydrazinopyridazine class, similar to hydralazine (B1673433), this compound directly relaxes arteriolar smooth muscle.[4][6] This action is independent of α- or β-adrenoceptor stimulation, as its effects are not attenuated by propranolol (B1214883).[7] This leads to a significant decrease in peripheral vascular resistance, a key factor in its blood pressure-lowering capability.[2]

  • Non-Selective β-Adrenoceptor Blockade: this compound competitively antagonizes β-1 and β-2 adrenoceptors. This action is responsible for reducing heart rate, particularly during exercise, and blunting the baroreceptor-mediated reflex tachycardia that would otherwise result from its potent vasodilator effect.[8] Clinical observations reveal a biphasic effect on heart rate, with an initial decrease attributed to the dominance of β-blockade, followed by a potential slight increase as the vasodilation becomes more pronounced.[4]

The interplay of these two mechanisms is illustrated in the diagram below.

cluster_0 Cardiovascular Targets cluster_1 Physiological Effects This compound This compound Vascular Arteriolar Smooth Muscle This compound->Vascular Direct Action Heart Cardiac β-Adrenoceptors (β1 and β2) This compound->Heart Antagonism Vasodilation Direct Vasodilation Vascular->Vasodilation BetaBlock β-Blockade Heart->BetaBlock TPR ↓ Total Peripheral Resistance Vasodilation->TPR Tachycardia Blunts Reflex Tachycardia Vasodilation->Tachycardia Induces Outcome antihypertensive effect TPR->Outcome HR ↓ Heart Rate & Contractility BetaBlock->HR BetaBlock->Tachycardia HR->Outcome

Figure 1: Dual mechanism of action for this compound.

Signaling Pathway of Vasodilation

While the precise intracellular signaling cascade for this compound is not definitively established in the available literature, a likely mechanism can be hypothesized based on its structural relationship to hydralazine and the known pathways of direct-acting arterial vasodilators. The proposed pathway involves the modulation of intracellular calcium levels, a critical determinant of smooth muscle contraction.

One plausible mechanism is the opening of ATP-sensitive potassium (K-ATP) channels in the vascular smooth muscle cell membrane.[9] This leads to potassium efflux, hyperpolarizing the cell and subsequently causing the closure of voltage-gated calcium channels. The resulting decrease in intracellular calcium concentration leads to smooth muscle relaxation and vasodilation.[9] Additionally, as a hydrazine (B178648) derivative, this compound may, like hydralazine, inhibit the inositol (B14025) trisphosphate (IP3)-induced release of calcium from the sarcoplasmic reticulum.[10]

This compound This compound K_Channel ↑ Opening of K+ Channels (Hypothesized) This compound->K_Channel Ca_SR ↓ IP3-mediated Ca2+ Release from Sarcoplasmic Reticulum (Hypothesized, via Hydralazine) This compound->Ca_SR Hyperpolarization Membrane Hyperpolarization K_Channel->Hyperpolarization Ca_Channel Closure of Voltage-Gated L-type Ca2+ Channels Hyperpolarization->Ca_Channel Ca_Influx ↓ Ca2+ Influx Ca_Channel->Ca_Influx Ca_Intra ↓ Intracellular [Ca2+] Ca_Influx->Ca_Intra Ca_SR->Ca_Intra MLCK ↓ Myosin Light Chain Kinase (MLCK) Activity Ca_Intra->MLCK Relaxation Smooth Muscle Relaxation (Vasodilation) MLCK->Relaxation

Figure 2: Hypothesized signaling pathway for this compound-induced vasodilation.

Quantitative Pharmacological Data

Table 1: Hemodynamic Effects of this compound

ParameterSpecies/Study GroupDose/RegimenResultCitation(s)
Vasodilator Potency (ED50) Anesthetized DogsIntra-arterial Injection331 µg (to increase hindlimb blood flow by 50 ml/min)[7]
Blood Pressure (Supine) Hypertensive PatientsMean 410 mg/day↓ 24/12 mmHg (from 168/106 to 144/94 mmHg)[11]
Blood Pressure (Supine) Hypertensive Patients6.0 mg/kg (single dose)↓ 20/13 mmHg (max effect at 4-5 hours)[12]
Heart Rate Hypertensive PatientsIntermediate to high dosesBiphasic: Initial slight reduction, followed by a slight rise[12]
Plasma Norepinephrine Hypertensive Patients600 mg (single dose)↑ 173% of control
Cardiac Output Hypertensive PatientsLong-term treatmentUnchanged or slightly increased[2]

Experimental Protocols

Detailed protocols for the specific experiments that characterized this compound are not fully available. The following sections describe generalized, representative methodologies that are standard for evaluating compounds with a dual vasodilator and β-blocker profile.

Protocol: Radioligand Binding Assay for β-Adrenoceptor Affinity
  • Objective: To determine the binding affinity (Ki) of this compound for β-1 and β-2 adrenoceptors.

  • Methodology:

    • Membrane Preparation: Prepare cell membrane homogenates from tissues or cell lines expressing a high density of β-1 (e.g., CHO-β1AR cells) or β-2 (e.g., A549 cells) adrenoceptors.

    • Assay Buffer: Use a suitable buffer, such as 50 mM Tris-HCl with 5 mM MgCl2, pH 7.4.

    • Radioligand: Select a non-selective β-adrenoceptor radioligand, such as [3H]-Dihydroalprenolol ([3H]-DHA) or [125I]-Iodocyanopindolol.

    • Competition Assay: In a 96-well plate, incubate a fixed concentration of the radioligand with the membrane preparation in the presence of increasing concentrations of unlabeled this compound (e.g., 10⁻¹¹ to 10⁻⁵ M).

    • Non-specific Binding: Determine non-specific binding in parallel incubations containing a high concentration of a non-labeled antagonist (e.g., 10 µM propranolol).

    • Incubation: Incubate at a specified temperature (e.g., 37°C) for a sufficient time to reach equilibrium (e.g., 60-180 minutes).

    • Separation: Terminate the reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. Wash filters rapidly with ice-cold assay buffer to remove unbound radioligand.

    • Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

    • Data Analysis: Plot the percentage of specific binding against the log concentration of this compound. Fit the data to a one-site competition model using non-linear regression to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol: Functional Assay for Vasodilation in Isolated Aortic Rings
  • Objective: To characterize the direct vasodilatory effect of this compound and determine its potency (EC50).

  • Methodology:

    • Tissue Preparation: Euthanize a laboratory animal (e.g., Wistar rat) and excise the thoracic aorta. Place the aorta in cold, oxygenated Krebs-Henseleit solution.

    • Ring Mounting: Clean the aorta of adherent tissue and cut it into rings (2-3 mm width). Suspend the rings in organ baths containing Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O2 / 5% CO2. Attach one end of the ring to a fixed hook and the other to an isometric force transducer.

    • Equilibration: Allow the rings to equilibrate for 60-90 minutes under a resting tension of approximately 1.5-2.0 grams, replacing the buffer every 15-20 minutes.

    • Pre-contraction: Induce a stable, submaximal contraction using a vasoconstrictor agent, such as phenylephrine (B352888) (e.g., 1 µM) or prostaglandin (B15479496) F2α (e.g., 10 µM).

    • Cumulative Concentration-Response: Once the contraction has plateaued, add this compound to the organ bath in a cumulative manner (e.g., from 10⁻⁹ to 10⁻⁴ M), allowing the response to stabilize at each concentration.

    • Data Recording: Record the changes in isometric tension throughout the experiment.

    • Data Analysis: Express the relaxation at each this compound concentration as a percentage of the pre-contracted tension. Plot the percentage of relaxation against the log concentration of this compound. Use non-linear regression to fit the data to a sigmoidal dose-response curve and determine the EC50 (concentration producing 50% of the maximal relaxation) and the Emax (maximal relaxation).

cluster_0 In Vitro / Ex Vivo Characterization cluster_1 In Vivo Evaluation cluster_2 Clinical Assessment A Receptor Binding Assays (β1, β2, α-adrenoceptors) Determine Ki C Isolated Atria/Papillary Muscle Assays Determine β-blocker pA2 A->C B Isolated Tissue Functional Assays (e.g., Rat Aortic Rings) Determine Vasodilator EC50 D Hemodynamic Studies in Anesthetized Animal Models (e.g., Dog, Rat) B->D C->D E Studies in Conscious Spontaneously Hypertensive Rats (SHR) D->E F Phase I-III Clinical Trials in Hypertensive Patients E->F

Figure 3: Generalized experimental workflow for characterizing a novel antihypertensive agent.

Conclusion

This compound possesses a unique and theoretically advantageous pharmacological profile, combining potent, direct arterial vasodilation with non-selective β-adrenoceptor blockade. This dual mechanism allows for effective blood pressure reduction while simultaneously controlling the reflex tachycardia that often limits the utility of pure vasodilators. While the precise molecular interactions and quantitative in vitro pharmacology are not extensively detailed in modern literature due to its status as a withdrawn drug, the available data clearly outlines its functional mechanism of action. The hypothesized signaling pathways and generalized experimental protocols provided herein offer a robust framework for understanding and evaluating similar dual-action antihypertensive agents.

References

The Synthetic Pathway of Prizidilol: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the synthetic pathway for Prizidilol, a centrally acting antihypertensive agent. The synthesis involves a multi-step process, commencing with the formation of a pyridazinone ring system, followed by a series of functional group transformations to introduce the characteristic hydrazine (B178648) and amino-alcohol moieties. This document outlines the experimental protocols for each key step, presents quantitative data in a structured format, and includes a visual representation of the synthetic route.

This compound Synthesis Overview

The synthesis of this compound can be logically divided into five major stages:

  • Formation of the Pyridazinone Core: Construction of the 6-(2-hydroxyphenyl)-3(2H)-pyridazinone scaffold.

  • Chlorination of the Pyridazinone: Conversion of the hydroxyl group on the pyridazinone ring to a chlorine atom.

  • Introduction of the Epoxide Side Chain: Attachment of the epoxypropoxy side chain to the phenolic hydroxyl group.

  • Epoxide Ring-Opening: Reaction of the epoxide with tert-butylamine (B42293) to form the amino-alcohol side chain.

  • Hydrazinolysis: Final conversion of the chloro-pyridazine to the hydrazino-pyridazine, yielding this compound.

The overall synthetic pathway is depicted in the following diagram:

Prizidilol_Synthesis A 2-Hydroxyacetophenone (B1195853) + Glyoxylic Acid B 6-(2-Hydroxyphenyl)-3(2H)-pyridazinone A->B Step 1 C 3-Chloro-6-(2-hydroxyphenyl)pyridazine B->C Step 2 D 3-Chloro-6-(2-epoxypropoxyphenyl)pyridazine C->D Step 3 E 3-[2-(3-tert-Butylamino-2-hydroxypropoxy)phenyl]-6-chloropyridazine D->E Step 4 F This compound E->F Step 5 R1 1. KOH 2. Hydrazine Hydrate (B1144303) R1->A R2 POCl3, DMF R2->B R3 Epibromohydrin (B142927), K2CO3 R3->C R4 tert-Butylamine R4->D R5 Hydrazine Hydrate R5->E

Figure 1: Overall synthetic pathway of this compound.

Experimental Protocols and Data

This section provides detailed experimental procedures for each step of the this compound synthesis, along with relevant quantitative data.

Step 1: Synthesis of 6-(2-Hydroxyphenyl)-3(2H)-pyridazinone

This initial step involves the condensation of 2-hydroxyacetophenone with glyoxylic acid, followed by cyclization with hydrazine hydrate to form the pyridazinone ring.

Experimental Protocol: [1]

  • To a cooled (10°C) and stirred solution of potassium hydroxide (B78521) (31.36 g) in water (150 ml), glyoxylic acid hydrate (18.4 g) is added.

  • 2-Hydroxyacetophenone (24 ml) is then added to the solution, and the mixture is stirred at room temperature for 21 hours.

  • The pH of the reaction mixture is adjusted to approximately 7.

  • Hydrazine hydrate (2.5 ml, 0.05 mole) is added, and the mixture is heated under reflux for 2 hours.

  • The solid that separates upon cooling is filtered, washed with water and 2-propanol, and dried to yield the product.

An alternative method involves the dehydrogenation of 6-(2-hydroxyphenyl)-4,5-dihydro-3(2H)pyridazinone.[2]

Experimental Protocol (Alternative): [2]

  • A mixture of 6-(2-hydroxyphenyl)-4,5-dihydro-3(2H)pyridazinone (2.5 g), sodium 3-nitrobenzenesulphonate (2.96 g), and sodium hydroxide (1.31 g) in water (25 ml) is heated under reflux for 2.5 hours.

  • The warm solution is acidified with acetic acid to a pH of 9.

  • The resulting precipitate is filtered to give the product.

ParameterValueReference
Yield 62-85%[1]
Melting Point 296-302°C[1]
Alternative Method M.P. 287-292°C[2]

Table 1: Quantitative data for the synthesis of 6-(2-Hydroxyphenyl)-3(2H)-pyridazinone.

Step 2: Synthesis of 3-Chloro-6-(2-hydroxyphenyl)pyridazine

The hydroxyl group of the pyridazinone is converted to a chlorine atom using phosphorus oxychloride.

Experimental Protocol: [3]

  • Dimethylformamide (85 ml) is cooled to 5°C, and phosphorus oxychloride (115 ml) is added slowly, maintaining the temperature below 60°C.

  • 6-(2-Hydroxyphenyl)-3(2H)-pyridazinone (30 g, 0.16 mol) is added rapidly in several portions.

  • The reaction mixture is heated to 85°C and stirred at this temperature for 4.5 hours.

  • The mixture is cooled to 35°C and poured into 1 liter of ice-cold water, keeping the temperature of the quenched solution below 35°C.

  • The resulting precipitate is filtered, washed with water, and dried to give the crude product.

  • Purification can be achieved by recrystallization from a dimethylformamide/isopropanol mixture.

ParameterValueReference
Crude Yield 96%[3]
Purified Yield 80%[3]

Table 2: Quantitative data for the synthesis of 3-Chloro-6-(2-hydroxyphenyl)pyridazine.

Step 3: Synthesis of 3-Chloro-6-(2-epoxypropoxyphenyl)pyridazine

The phenolic hydroxyl group is alkylated with epibromohydrin to introduce the epoxide side chain.

Experimental Protocol: [3]

  • A mixture of 3-chloro-6-(2-hydroxyphenyl)pyridazine (2.69 g), epibromohydrin (4.5 ml), and anhydrous potassium carbonate (3.6 g) in dry butan-2-one (100 ml) is stirred and heated under reflux for 16 hours.

  • The mixture is filtered, and the filtrate is evaporated to dryness.

  • The residue is recrystallized twice from ethanol (B145695) to give the purified product.

ParameterValueReference
Melting Point 118-119°C[3]

Table 3: Physical data for 3-Chloro-6-(2-epoxypropoxyphenyl)pyridazine.

Step 4: Synthesis of 3-[2-(3-tert-Butylamino-2-hydroxypropoxy)phenyl]-6-chloropyridazine

The epoxide ring is opened by nucleophilic attack of tert-butylamine to form the characteristic amino-alcohol side chain of beta-blockers.

Experimental Protocol (Representative):

  • 3-Chloro-6-(2-epoxypropoxyphenyl)pyridazine is dissolved in a suitable solvent such as ethanol or isopropanol.

  • An excess of tert-butylamine (typically 2-3 equivalents) is added to the solution.

  • The reaction mixture is heated to reflux and maintained at this temperature for several hours until the reaction is complete (monitored by TLC or LC-MS).

  • The solvent and excess tert-butylamine are removed under reduced pressure.

  • The residue is purified by column chromatography or recrystallization to yield the product.

Note: While a specific protocol for this exact substrate was not found in the initial search, this procedure is representative of standard methods for the synthesis of similar beta-blocker side chains.

Step 5: Synthesis of this compound

The final step involves the conversion of the chloro-pyridazine to the corresponding hydrazine derivative.

Experimental Protocol: [4]

  • A mixture of 3-[2-(3-tert-butylamino-2-hydroxypropoxy)phenyl]-6-chloropyridazine (0.01 mol) and hydrazine hydrate (99%, 0.01 mol) in dioxane (20 mL) is heated under reflux for 6 hours.

  • The solid that forms upon cooling is filtered off and recrystallized from ethanol to give this compound.

ParameterValueReference
Yield 55%[4]

Table 4: Quantitative data for the synthesis of this compound.

Logical Workflow for this compound Synthesis

The sequence of reactions in the synthesis of this compound is critical for its success. The following diagram illustrates the logical flow of the synthesis, highlighting the transformation of key functional groups.

Prizidilol_Workflow Start Starting Materials: 2-Hydroxyacetophenone Glyoxylic Acid Step1 Step 1: Pyridazinone Formation Start->Step1 Intermediate1 Intermediate: 6-(2-Hydroxyphenyl)-3(2H)-pyridazinone Step1->Intermediate1 Step2 Step 2: Chlorination Intermediate1->Step2 Intermediate2 Intermediate: 3-Chloro-6-(2-hydroxyphenyl)pyridazine Step2->Intermediate2 Step3 Step 3: Epoxidation Intermediate2->Step3 Intermediate3 Intermediate: 3-Chloro-6-(2-epoxypropoxyphenyl)pyridazine Step3->Intermediate3 Step4 Step 4: Epoxide Opening Intermediate3->Step4 Intermediate4 Intermediate: 3-[2-(3-tert-Butylamino-2-hydroxypropoxy)phenyl]-6-chloropyridazine Step4->Intermediate4 Step5 Step 5: Hydrazinolysis Intermediate4->Step5 Product Final Product: This compound Step5->Product

Figure 2: Logical workflow of the this compound synthesis.

References

An In-depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of Prizidilol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Prizidilol is a unique antihypertensive agent characterized by a dual mechanism of action: non-selective β-adrenoceptor blockade and direct precapillary vasodilation.[1][2] This combination of effects leads to a reduction in total peripheral resistance and blood pressure, without a reflex increase in cardiac output, and in some cases, a slight reduction in heart rate.[1][2] Its pharmacokinetic profile is influenced by genetic polymorphism in N-acetyltransferase, affecting plasma concentrations and therapeutic outcomes.[3] This technical guide provides a comprehensive overview of the pharmacokinetics and pharmacodynamics of this compound, detailing its mechanism of action, hemodynamic effects, and metabolic fate. It includes a compilation of quantitative data, detailed experimental methodologies, and visual representations of its pharmacological pathways and experimental workflows to support further research and understanding of this compound. This compound was withdrawn from the market due to side effects.[1]

Pharmacodynamics

This compound's antihypertensive effect stems from its ability to simultaneously block β-adrenergic receptors and directly relax arteriolar smooth muscle.

β-Adrenoceptor Blockade

This compound is a non-selective β-adrenoceptor antagonist, blocking both β1 and β2 receptors.[1] This action is responsible for the observed reduction in heart rate and contributes to the overall antihypertensive effect by mitigating the reflex tachycardia that would typically accompany vasodilation.[2] The β-blocking activity of this compound has been demonstrated in studies where it produced parallel shifts to the right in the dose-response curves to the β-agonist isoprenaline for both heart rate and diastolic blood pressure.[4]

Vasodilatory Action

This compound exerts a direct vasodilator effect on precapillary resistance vessels, leading to a significant decrease in total peripheral resistance.[1][3] This vasodilatory action is independent of β-adrenoceptor activation, as it is not attenuated by propranolol (B1214883) pre-treatment.[5] The precise molecular mechanism underlying this direct vasodilation has not been fully elucidated in the available literature.

Hemodynamic Effects

The combination of β-blockade and vasodilation results in a unique hemodynamic profile. Clinical studies have consistently shown that this compound effectively lowers both systolic and diastolic blood pressure.[2][6] Unlike pure vasodilators, this is not accompanied by a significant increase in cardiac output; in fact, cardiac output may remain unchanged or slightly decrease.[1] The heart rate response can be biphasic, with an initial decrease followed by a slight rise.[1]

G This compound This compound Beta_Adrenoceptor β1/β2 Adrenoceptor This compound->Beta_Adrenoceptor Antagonism Gs_Protein Gs Protein Beta_Adrenoceptor->Gs_Protein Activation Adenylyl_Cyclase Adenylyl Cyclase Gs_Protein->Adenylyl_Cyclase Stimulation cAMP cAMP Adenylyl_Cyclase->cAMP ATP ATP ATP->Adenylyl_Cyclase PKA Protein Kinase A cAMP->PKA Activation Cellular_Response Increased Heart Rate & Contractility PKA->Cellular_Response Phosphorylation of targets

This compound's antagonism of β-adrenoceptors, preventing Gs protein activation.

Pharmacokinetics

The absorption, distribution, metabolism, and excretion of this compound have been characterized in human studies.

Absorption and Distribution

Following oral administration, the antihypertensive effect of this compound becomes evident within 1 to 2 hours, reaching its maximum effect between 4 to 8 hours.[1][3] The effect of a single dose can be sustained for over 8 hours.[3] The peak plasma concentration of this compound has been observed to coincide with its maximum antihypertensive effect at approximately 2.5 hours after dosing.[2] Long-term treatment with this compound has been associated with a significant increase in plasma volume.

Metabolism and Excretion

This compound is metabolized in the liver, primarily through the polymorphic N-acetyltransferase enzyme system, similar to hydralazine.[3] This results in significant inter-individual variability in plasma concentrations, with "slow acetylators" exhibiting higher plasma levels and more pronounced antihypertensive effects compared to "rapid acetylators" at the same dose.[3] The plasma elimination half-life of this compound is approximately 3.9 hours.[2]

Quantitative Pharmacokinetic and Pharmacodynamic Data

The following tables summarize the key quantitative pharmacokinetic and pharmacodynamic parameters of this compound from various clinical studies.

Table 1: Pharmacokinetic Parameters of this compound

ParameterValueSpeciesStudy PopulationReference
Time to Maximum Effect (Tmax)4 - 8 hoursHumanHypertensive Patients[1]
Time to Peak Plasma Concentration~2.5 hoursHumanHypertensive Patients[2]
Plasma Elimination Half-life (t½)3.9 hours (range 2.0-8.9)HumanHypertensive Patients[2]
Duration of Action> 8 hoursHumanHypertensive Patients[3]

Table 2: Hemodynamic Effects of this compound

ParameterChangeDoseSpeciesStudy PopulationReference
Supine Mean Blood PressureNormalized (<107 mmHg) from 3-7h600 mgHumanHypertensive Patients[1]
Supine Systolic Blood Pressure↓ 20 mmHg6.0 mg/kgHumanHypertensive Patients[3]
Supine Diastolic Blood Pressure↓ 13 mmHg6.0 mg/kgHumanHypertensive Patients[3]
Total Peripheral ResistanceMarked FallNot specifiedHumanNot specified[1]
Cardiac OutputUnchangedNot specifiedHumanNot specified[1]
Heart RateBiphasic (initial drop, then slight rise)Intermediate to high dosesHumanHypertensive Patients[1]
Plasma Renin ActivityBiphasic (initial drop, then slight rise)Intermediate to high dosesHumanHypertensive Patients[1]
Plasma NorepinephrineIncreasedHigh doseHumanHypertensive Patients[1]

Table 3: Effects of this compound on Renal Function

ParameterChange in Hypertensive PatientsChange in Normal SubjectsDoseSpeciesReference
Mean Arterial Blood Pressure↓ to 75% of control↓ to 92% of control600 mgHuman[7]
Effective Renal Plasma Flow↑ to 120% of control↑ to 107% of control600 mgHuman[7]
Glomerular Filtration Rate↓ to 67% of control↓ to 83% of control600 mgHuman[7]
Filtration Fraction↓ to 57% of control↓ to 79% of control600 mgHuman[7]
Sodium Clearance↓ to 27% of control↓ to 84% of control600 mgHuman[7]
Potassium Clearance↓ to 72% of control↓ to 50% of control600 mgHuman[7]

Experimental Protocols

This section outlines the methodologies for key experiments cited in the literature concerning this compound.

Assessment of β-Adrenoceptor Blockade in Humans

Objective: To quantify the β-adrenoceptor blocking activity of this compound in vivo.

Methodology:

  • Healthy volunteers are administered a single oral dose of this compound or placebo.

  • At various time points post-administration, isoprenaline, a non-selective β-agonist, is infused intravenously at increasing dose rates.

  • Heart rate and blood pressure are continuously monitored.

  • Dose-response curves for the chronotropic (heart rate) and hypotensive (diastolic blood pressure) effects of isoprenaline are constructed for both the this compound and placebo treatment phases.

  • A parallel shift to the right in the isoprenaline dose-response curve after this compound administration, compared to placebo, indicates competitive antagonism at β-adrenoceptors.[4] The magnitude of this shift can be used to calculate the pA2 value, a measure of the antagonist's potency.

Determination of this compound in Plasma (General HPLC Method)

Objective: To quantify the concentration of this compound in plasma samples.

  • Sample Preparation: Plasma samples are subjected to protein precipitation using an organic solvent such as acetonitrile (B52724) or methanol, followed by centrifugation to separate the precipitated proteins. The supernatant is then collected and may be further purified using solid-phase extraction (SPE).

  • Chromatographic System: A reverse-phase high-performance liquid chromatography (RP-HPLC) system equipped with a C18 column is typically used.

  • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic modifier (e.g., acetonitrile or methanol) is used as the mobile phase. The pH of the aqueous buffer and the ratio of the organic modifier are optimized to achieve good separation and peak shape.

  • Detection: UV detection at a wavelength corresponding to the maximum absorbance of this compound is a common method.

  • Quantification: A calibration curve is constructed using standards of known this compound concentrations. The concentration of this compound in the plasma samples is determined by comparing their peak areas to the calibration curve.

G Plasma_Sample Plasma Sample Protein_Precipitation Protein Precipitation (e.g., Acetonitrile) Plasma_Sample->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Collection Supernatant Collection Centrifugation->Supernatant_Collection SPE Solid-Phase Extraction (Optional) Supernatant_Collection->SPE HPLC_Injection HPLC Injection Supernatant_Collection->HPLC_Injection SPE->HPLC_Injection RP_Column Reverse-Phase C18 Column HPLC_Injection->RP_Column UV_Detection UV Detection RP_Column->UV_Detection Data_Analysis Data Analysis & Quantification UV_Detection->Data_Analysis

A generalized workflow for the quantification of this compound in plasma by HPLC.

Conclusion

This compound represents an interesting pharmacological agent with a dual antihypertensive mechanism. Its non-selective β-blocking and direct vasodilatory properties offered a potent means of blood pressure reduction. However, the significant inter-individual variability in its pharmacokinetics due to genetic polymorphism and the emergence of side effects ultimately led to its withdrawal. The detailed information on its pharmacokinetics and pharmacodynamics presented in this guide serves as a valuable resource for researchers in the fields of pharmacology and drug development, offering insights into the complex interplay of drug action and metabolism. Further research into the specific molecular targets of its vasodilatory action could provide valuable information for the design of future antihypertensive therapies.

References

Prizidilol: A Preclinical Deep Dive into its Dual Antihypertensive Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prizidilol is an antihypertensive agent characterized by a unique dual mechanism of action: direct vasodilation and non-selective beta-adrenoceptor blockade.[1][2] This combination allows for a potent reduction in blood pressure by targeting two key regulatory pathways in the cardiovascular system. This technical guide provides a comprehensive overview of the preclinical studies that have elucidated the pharmacological profile of this compound in the context of hypertension.

Core Pharmacological Properties

This compound's antihypertensive effect stems from its ability to simultaneously relax vascular smooth muscle, leading to a decrease in peripheral resistance, and to block beta-adrenergic receptors, which reduces heart rate and cardiac output.[1] Preclinical evidence has consistently demonstrated its efficacy in various animal models of hypertension.

Data from Preclinical Studies in Animal Models

The antihypertensive effects of this compound have been evaluated in several key preclinical models, most notably the spontaneously hypertensive rat (SHR) and anesthetized dogs. The following tables summarize the quantitative data from these studies.

Table 1: Effect of this compound on Blood Pressure in Conscious Spontaneously Hypertensive Rats (SHR)

Dose (mg/kg, p.o.)Route of AdministrationAnimal ModelChange in Mean Arterial Pressure (mmHg)Duration of EffectCitation
10OralSHRAcute (24 hr)[3]
20OralSHRSubacute (3 weeks)[3]

Table 2: Vasodilatory and Beta-Blocking Effects of this compound in Anesthetized Dogs

ParameterExperimental ModelDoseEffectCitation
Hindlimb Blood FlowSympathetically denervated hindlimb331 µg (i.a.)Increased blood flow[3]
Heart RateConscious dogs with chronic atrioventricular blockNot specifiedVariable effects on ventricular rate[4]
Isoproterenol-induced TachycardiaNot specifiedNot specifiedInhibition[3]

Signaling Pathways and Mechanism of Action

This compound's dual mechanism of action involves two distinct signaling pathways.

Direct Vasodilation

The precise intracellular signaling pathway for this compound's direct vasodilatory action is not extensively detailed in the available literature. However, it is established that it acts directly on the vascular smooth muscle to cause relaxation, independent of alpha-adrenoceptor blockade.[2] This suggests a mechanism that may involve modulation of intracellular calcium levels or direct effects on the contractile apparatus.

Vasodilation_Pathway This compound This compound VSMC Vascular Smooth Muscle Cell This compound->VSMC Direct Action Relaxation Relaxation VSMC->Relaxation Leads to

This compound's direct vasodilatory effect on vascular smooth muscle.
Beta-Adrenoceptor Blockade

This compound is a non-selective beta-adrenoceptor antagonist, meaning it blocks both β1 and β2 adrenergic receptors.[2] The blockade of β1-receptors in the heart leads to a decrease in heart rate, contractility, and cardiac output. The blockade of β2-receptors can influence various tissues, but in the context of its antihypertensive effect, the cardiac effects are most prominent.

Beta_Blockade_Pathway cluster_heart Cardiac Myocyte Beta1 β1-Adrenergic Receptor AC Adenylyl Cyclase Beta1->AC Activates cAMP cAMP AC->cAMP PKA Protein Kinase A cAMP->PKA Ca_Channels L-type Ca2+ Channels PKA->Ca_Channels Phosphorylates Contraction Increased Contraction Ca_Channels->Contraction Norepinephrine Norepinephrine Norepinephrine->Beta1 This compound This compound This compound->Beta1 Blocks

Mechanism of this compound's beta-adrenergic blockade in cardiac myocytes.

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of preclinical findings. The following sections outline the methodologies for key experiments cited in the literature.

In Vivo Antihypertensive Activity in Spontaneously Hypertensive Rats (SHR)

Objective: To assess the effect of orally administered this compound on the blood pressure of conscious spontaneously hypertensive rats.

Materials:

  • Spontaneously Hypertensive Rats (SHR), typically 14-16 weeks old.

  • This compound hydrochloride.

  • Vehicle (e.g., distilled water or 0.5% methylcellulose).

  • Oral gavage needles.

  • Tail-cuff plethysmography system for blood pressure measurement.

  • Animal restrainers.

Procedure:

  • Animal Acclimatization: House the SHR in a controlled environment (temperature, humidity, and light-dark cycle) for at least one week before the experiment. Provide free access to standard chow and water.

  • Baseline Blood Pressure Measurement: Acclimate the rats to the restrainer and tail-cuff apparatus for several days before the study to minimize stress-induced blood pressure variations. On the day of the experiment, record stable baseline systolic blood pressure and heart rate measurements.

  • Drug Administration: Prepare a solution or suspension of this compound in the chosen vehicle. Administer the drug or vehicle (for the control group) orally via gavage at the desired doses (e.g., 10 and 20 mg/kg).[3]

  • Post-Dose Blood Pressure Monitoring: Measure blood pressure and heart rate at various time points after drug administration (e.g., 1, 2, 4, 6, 8, and 24 hours) to determine the onset, peak, and duration of the antihypertensive effect.

  • Data Analysis: Calculate the mean change in blood pressure from baseline for each treatment group. Use appropriate statistical methods (e.g., ANOVA followed by a post-hoc test) to compare the effects of different doses of this compound with the vehicle control.

SHR_Workflow Acclimatization Animal Acclimatization (1 week) Baseline_BP Baseline Blood Pressure Measurement (Tail-cuff) Acclimatization->Baseline_BP Grouping Randomization into Treatment Groups Baseline_BP->Grouping Dosing Oral Administration (this compound or Vehicle) Grouping->Dosing Post_Dose_BP Post-Dose Blood Pressure Monitoring (Multiple time points) Dosing->Post_Dose_BP Analysis Data Analysis Post_Dose_BP->Analysis

Experimental workflow for assessing antihypertensive activity in SHR.
In Vivo Vasodilator Activity in Anesthetized Dogs

Objective: To evaluate the direct vasodilator effect of this compound on the peripheral vasculature.

Materials:

  • Mongrel dogs of either sex.

  • Anesthetic agent (e.g., sodium pentobarbital).

  • Surgical instruments for cannulation.

  • Electromagnetic flow probe.

  • Blood pressure transducer and recording system.

  • This compound hydrochloride solution for intra-arterial injection.

Procedure:

  • Animal Preparation: Anesthetize the dog and maintain a stable level of anesthesia throughout the experiment. Isolate and cannulate a femoral artery for blood pressure measurement and a femoral vein for drug administration if needed.

  • Hindlimb Preparation: Surgically prepare the contralateral hindlimb for blood flow measurement. Expose the femoral artery and place an electromagnetic flow probe around it to continuously monitor blood flow. To eliminate sympathetic nerve influence, the lumbar sympathetic chain can be sectioned.

  • Drug Administration: Administer this compound directly into the femoral artery distal to the flow probe to assess its local vasodilator effect. A dose of 331 µg has been reported to be effective.[3]

  • Data Recording: Continuously record femoral artery blood flow and systemic arterial blood pressure.

  • Data Analysis: Measure the peak increase in femoral blood flow following the intra-arterial injection of this compound.

In Vivo Beta-Adrenoceptor Blocking Activity

Objective: To determine the beta-blocking activity of this compound by assessing its ability to inhibit isoproterenol-induced tachycardia.

Materials:

  • Appropriate animal model (e.g., rat or dog).

  • Anesthetic agent (if required by the experimental design).

  • Isoproterenol (B85558) solution.

  • This compound hydrochloride.

  • ECG or heart rate monitoring equipment.

Procedure:

  • Animal Preparation: Prepare the animal for heart rate monitoring. In conscious animals, this may involve implanting telemetric devices. In anesthetized animals, ECG leads can be attached.

  • Baseline Isoproterenol Response: Administer a dose of isoproterenol known to produce a submaximal tachycardic response and record the increase in heart rate.

  • This compound Administration: Administer this compound at the desired dose and route.

  • Post-Prizidilol Isoproterenol Challenge: After a suitable time for this compound to exert its effect, repeat the isoproterenol challenge with the same dose.

  • Data Analysis: Compare the tachycardic response to isoproterenol before and after the administration of this compound. A significant reduction in the isoproterenol-induced increase in heart rate indicates beta-adrenoceptor blockade.

Conclusion

The preclinical data for this compound robustly support its dual mechanism of action as a direct-acting vasodilator and a non-selective beta-blocker. These properties translate into effective blood pressure reduction in relevant animal models of hypertension. The experimental protocols outlined in this guide provide a framework for the continued investigation of this and other dual-acting antihypertensive agents. Further research to fully elucidate the intracellular signaling pathway of its vasodilatory component would provide a more complete understanding of its pharmacological profile.

References

Prizidilol: A Technical Guide to its Molecular Structure, Properties, and Dual-Action Mechanism

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and pharmacological actions of Prizidilol, a unique antihypertensive agent known for its dual mechanism of action. Developed for researchers, scientists, and professionals in drug development, this document synthesizes critical data on this compound, including its function as both a non-selective β-adrenergic antagonist and a direct-acting precapillary vasodilator.

Chemical Identity and Molecular Structure

This compound is a hydrazinopyridazine derivative that integrates two distinct pharmacophores into a single molecule.[1][2] Its chemical structure is characterized by a 6-phenyl-3-hydrazinopyridazine moiety linked to a propranolol-like side chain.[3] This unique combination is responsible for its dual pharmacological effects.[3][4][5] this compound was developed as a racemic mixture.[6]

The fundamental chemical identifiers and structural details for this compound are summarized in the table below.

IdentifierValueSource
IUPAC Name 1-(tert-butylamino)-3-[2-(6-hydrazinylpyridazin-3-yl)phenoxy]propan-2-olPubChem
Chemical Formula C₁₇H₂₅N₅O₂PubChem
Molecular Weight 331.41 g/mol PrecisionFDA
CAS Number 59010-44-5PubChem
SMILES CC(C)(C)NCC(COc1ccccc1-c2ccc(NN)nn2)OPrecisionFDA
InChI Key QGONODUKOFNSOY-UHFFFAOYSA-NNot directly cited

Table 1: Chemical Identification of this compound.

Physicochemical Properties

PropertyThis compound (Predicted/Unavailable)Propranolol (B1214883) HClLabetalol
Melting Point (°C) Data not available163-164188
Water Solubility Data not availableSoluble5.78e-03 g/L
logP Data not available3.482.7
pKa (basic) Data not available9.537.4

Table 2: Comparative Physicochemical Properties of β-Adrenergic Antagonists.[8][9]

Pharmacological Profile and Mechanism of Action

This compound's antihypertensive effect stems from a combination of two distinct mechanisms: non-selective β-adrenoceptor blockade and direct precapillary vasodilation.[10][11][12] This dual action allows it to reduce blood pressure by decreasing both cardiac output and total peripheral resistance.[11]

β-Adrenergic Antagonism

This compound acts as a non-selective antagonist at β-adrenergic receptors.[11][12] By blocking these receptors in the heart and other tissues, it inhibits the effects of catecholamines like norepinephrine (B1679862) and epinephrine. This leads to a decrease in heart rate, myocardial contractility, and consequently, cardiac output. The β-adrenergic signaling pathway, which this compound inhibits, is a classical G-protein coupled receptor (GPCR) cascade.

Gs_Pathway_Inhibition cluster_membrane Cell Membrane cluster_ligands cluster_cytosol Cytosol Receptor β-Adrenergic Receptor Gs Gs Protein Receptor->Gs Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts Catecholamine Norepinephrine/ Epinephrine Catecholamine->Receptor Activates This compound This compound This compound->Receptor Blocks Gs->AC Activates ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Physiological Response (Increased Heart Rate, Contractility) PKA->Response Leads to

This compound's inhibition of the β-adrenergic signaling cascade.
Direct Vasodilation

Independent of its β-blocking activity, this compound exerts a direct relaxing effect on arteriolar smooth muscle, similar to the vasodilator hydralazine (B1673433).[13] This action reduces peripheral vascular resistance. The precise molecular mechanism is understood to involve interference with intracellular calcium signaling, which is essential for muscle contraction. Potential mechanisms include the opening of potassium channels, leading to hyperpolarization, and the inhibition of calcium release from the sarcoplasmic reticulum.[14][15][16]

Vasodilation_Pathway cluster_cell Vascular Smooth Muscle Cell This compound This compound K_Channel K+ Channels This compound->K_Channel Opens SR Sarcoplasmic Reticulum (SR) This compound->SR Acts on Hyperpolarization Hyperpolarization K_Channel->Hyperpolarization Causes Ca_Release Inhibits Ca2+ Release SR->Ca_Release Blocks Contraction Muscle Contraction Ca_Release->Contraction Inhibits Hyperpolarization->Contraction Inhibits Relaxation Muscle Relaxation (Vasodilation) Contraction->Relaxation Reduced

Proposed mechanism for this compound-induced direct vasodilation.

Experimental Methodologies

The characterization of a compound like this compound involves a suite of standard experimental protocols. Below are detailed methodologies representative of those used to determine key physicochemical and pharmacological properties.

Determination of Melting Point (Capillary Method)

This protocol is a standard pharmacopeial method for determining the melting range of a solid crystalline substance.[17][18][19]

Principle: The melting point is the temperature at which a substance transitions from a solid to a liquid. For pure substances, this occurs over a narrow temperature range. The method involves heating a small, powdered sample in a capillary tube at a controlled rate and observing the temperatures at which melting begins and is complete.[17][18]

Procedure:

  • Sample Preparation: The this compound sample must be thoroughly dried and finely powdered.

  • Capillary Loading: The open end of a glass capillary tube (e.g., 0.8-1.2 mm internal diameter) is pressed into the powder. The tube is tapped gently to compact the sample into a column of 2.5-3.5 mm at the sealed end.[19]

  • Measurement: The loaded capillary is placed in the heating block of a melting point apparatus. The temperature is raised rapidly to about 5-10°C below the expected melting point.

  • Heating Rate: The heating rate is then reduced to a constant rate, typically 1°C per minute, to ensure thermal equilibrium.[19][20]

  • Observation: The sample is observed through a magnifying lens. The temperature at which the first drop of liquid appears is recorded as the onset of melting. The temperature at which the last solid particle disappears is recorded as the clear point, completing the melting range.[19]

Determination of Water Solubility (OECD Guideline 105)

This protocol describes the flask method, suitable for substances with solubility greater than 10⁻² g/L.[21][22][23]

Principle: The water solubility is the saturation mass concentration of a substance in water at a given temperature. This method determines solubility by achieving a saturation equilibrium of the solute in water and then measuring the concentration of the dissolved substance.[21][24]

Procedure:

  • Equilibration: An excess amount of this compound is added to a flask containing purified water (e.g., deionized).

  • Agitation: The flask is sealed and agitated (e.g., shaken or stirred) in a constant temperature bath, typically maintained at 20 ± 0.5°C, until equilibrium is reached.[21] The time to reach equilibrium is determined in a preliminary test.

  • Phase Separation: The suspension is allowed to settle. The undissolved solid is then separated from the aqueous solution by centrifugation or filtration. Care must be taken to avoid temperature changes during this step.

  • Concentration Analysis: The concentration of this compound in the clear, saturated aqueous solution is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Replicates: The experiment is performed in at least triplicate to ensure the reliability of the results.

β-Adrenergic Receptor Binding Assay (Radioligand Competition)

This protocol is used to determine the binding affinity (Ki) of this compound for β-adrenergic receptors.[25][26][27]

Principle: This is a competitive binding assay where the test compound (this compound) competes with a radiolabeled ligand (e.g., [¹²⁵I]-Iodocyanopindolol) known to bind with high affinity to β-receptors. The ability of this compound to displace the radioligand is a measure of its own receptor affinity.[25][26]

Procedure:

  • Membrane Preparation: A tissue source rich in β-receptors (e.g., rat heart ventricles or lung) is homogenized in a cold buffer and centrifuged to isolate a crude membrane fraction containing the receptors. The protein concentration of the membrane preparation is quantified.[26]

  • Assay Incubation: In a series of tubes or a 96-well plate, the following are combined:

    • A fixed amount of the receptor membrane preparation.

    • A fixed concentration of the radioligand.

    • Varying concentrations of unlabeled this compound.

    • Control tubes for total binding (no competitor) and non-specific binding (a high concentration of a potent unlabeled antagonist like propranolol).[25]

  • Equilibration: The mixture is incubated at a specific temperature (e.g., 30°C) for a sufficient time (e.g., 60 minutes) to allow binding to reach equilibrium.[28]

  • Separation of Bound and Free Ligand: The incubation is terminated by rapid vacuum filtration through glass fiber filters. This separates the membrane-bound radioligand from the free radioligand in the solution. The filters are quickly washed with ice-cold buffer to remove unbound radioactivity.[26][28]

  • Quantification: The radioactivity trapped on each filter is measured using a scintillation counter.

  • Data Analysis: Specific binding is calculated by subtracting non-specific binding from total binding. The data are plotted as the percentage of specific binding versus the concentration of this compound. A sigmoidal curve is fitted to the data to determine the IC₅₀ value (the concentration of this compound that inhibits 50% of specific radioligand binding). The IC₅₀ is then converted to the affinity constant (Ki) using the Cheng-Prusoff equation.[26]

workflow_binding_assay cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Homogenize Tissue & Isolate Membranes C Incubate: Membranes + Radioligand + this compound A->C B Prepare this compound Serial Dilutions B->C D Reach Equilibrium C->D 60-90 min E Rapid Vacuum Filtration D->E F Count Radioactivity (Scintillation) E->F G Calculate IC50 & Ki F->G Data Plotting

Workflow for a competitive radioligand binding assay.

References

The Rise and Fall of Prizidilol: A Technical Review of a Dual-Action Antihypertensive

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Exploration of the Discovery, Development, and Eventual Withdrawal of a Novel Vasodilator and Beta-Blocker

Abstract

Prizidilol emerged in the late 1970s and early 1980s as a promising antihypertensive agent, distinguished by its novel dual mechanism of action: direct precapillary vasodilation and non-selective beta-adrenoceptor blockade. This unique pharmacological profile offered the potential for potent blood pressure reduction while mitigating the reflex tachycardia commonly associated with standalone vasodilators. This technical guide provides a comprehensive overview of the discovery, development, and clinical evaluation of this compound. It delves into its synthesis, preclinical and clinical pharmacology, pharmacokinetic profile, and the adverse effects that ultimately led to its withdrawal from the market. This document is intended for researchers, scientists, and drug development professionals, offering a detailed retrospective analysis of a compound that, despite its promise, serves as a case study in the complexities of drug development.

Introduction

The management of essential hypertension has historically involved various therapeutic strategies, often requiring polypharmacy to achieve optimal blood pressure control. The development of this compound (formerly SK&F 92657) represented a rational approach to combining two complementary antihypertensive mechanisms into a single molecule. This compound is a hydrazinopyridazine derivative, a chemical class known for its vasodilatory properties, structurally integrated with a side chain responsible for beta-adrenergic antagonism.[1] The primary therapeutic goal was to achieve significant reductions in total peripheral resistance through vasodilation, while the beta-blocking activity would control heart rate and cardiac output, preventing the typical reflex sympathetic stimulation.[2][3]

Chemical Synthesis and Structure

This compound, chemically known as DL-6-(2-[3-(tert-butylamino)-2-hydroxypropoxy]phenyl)-3-pyridazinylhydrazine, combines a 6-phenyl-3-hydrazinopyridazine moiety, responsible for the vasodilator effect, with a (tert-butylamino)-2-hydroxypropoxy side chain, which confers beta-blocking activity.[1]

Pharmacological Profile

Mechanism of Action

This compound's antihypertensive effect is a result of its two distinct pharmacological actions:

  • Beta-Adrenoceptor Blockade: this compound is a non-selective beta-blocker, meaning it antagonizes both β1 and β2 adrenergic receptors.[2] This action leads to a reduction in heart rate, myocardial contractility, and renin release from the kidneys. The beta-blocking properties were demonstrated in studies where this compound shifted the dose-response curves for isoprenaline-induced increases in heart rate and decreases in diastolic blood pressure to the right, indicative of competitive antagonism.[9][10]

  • Direct Vasodilation: this compound exerts a direct relaxing effect on arteriolar smooth muscle, leading to a decrease in total peripheral resistance.[2] This action is independent of alpha-adrenoceptor blockade.[2] The precise molecular mechanism of its vasodilatory effect has not been fully elucidated but is thought to be similar to that of the structurally related compound, hydralazine (B1673433).[11] The proposed mechanisms for hydralazine-like vasodilators include inhibition of inositol (B14025) trisphosphate (IP₃)-induced calcium release from the sarcoplasmic reticulum, opening of potassium channels leading to hyperpolarization, and potentially increasing the bioavailability of nitric oxide (NO).[12][13][14][15]

The combination of these two actions results in a significant reduction in blood pressure, with the beta-blockade component mitigating the reflex tachycardia that would otherwise be induced by the vasodilation.[3]

Signaling Pathways

The following diagrams illustrate the putative signaling pathways for the beta-blockade and vasodilatory actions of this compound.

beta_blockade_pathway cluster_membrane Cardiomyocyte Membrane Beta1_Receptor β1-Adrenergic Receptor Gs Gs Protein Beta1_Receptor->Gs Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts ATP to Gs->AC Activates Norepinephrine Norepinephrine/ Epinephrine Norepinephrine->Beta1_Receptor Activates This compound This compound This compound->Beta1_Receptor Blocks ATP ATP PKA Protein Kinase A cAMP->PKA Activates Increased_HR_Contractility Increased Heart Rate & Contractility PKA->Increased_HR_Contractility Leads to

Caption: Putative signaling pathway for the beta-blocking action of this compound.

vasodilation_pathway cluster_cell Vascular Smooth Muscle Cell SR Sarcoplasmic Reticulum (SR) IP3R IP3 Receptor Ca_Release Ca2+ Release IP3R->Ca_Release Induces K_Channel K+ Channel Hyperpolarization Hyperpolarization K_Channel->Hyperpolarization Leads to This compound This compound This compound->IP3R Inhibits This compound->K_Channel Opens IP3 IP3 IP3->IP3R Binds to Contraction Muscle Contraction Ca_Release->Contraction Relaxation Muscle Relaxation (Vasodilation) Hyperpolarization->Relaxation

Caption: Putative signaling pathway for the direct vasodilatory action of this compound.

Experimental Protocols

Beta-Adrenoceptor Blockade Assessment

The beta-blocking activity of this compound was typically assessed using a competitive radioligand binding assay and functional assays involving isoprenaline challenge.

Experimental Workflow: Beta-Blockade Assessment

beta_blockade_workflow cluster_in_vitro In Vitro cluster_in_vivo In Vivo (Human/Animal) Membrane_Prep Membrane Preparation (e.g., from rat heart) Binding_Assay Radioligand Binding Assay (e.g., with [3H]-DHA) Membrane_Prep->Binding_Assay Ki_Determination Determination of Ki Binding_Assay->Ki_Determination Prizidilol_Admin Administer this compound or Placebo Isoprenaline_Infusion Isoprenaline Infusion (Dose-Response) Prizidilol_Admin->Isoprenaline_Infusion Measure_HR_BP Measure Heart Rate & Blood Pressure Isoprenaline_Infusion->Measure_HR_BP Shift_Analysis Analyze Dose-Response Curve Shift Measure_HR_BP->Shift_Analysis

Caption: General experimental workflow for assessing beta-blockade.

Detailed Methodology: Competitive Radioligand Binding Assay (General Protocol)

  • Membrane Preparation: Tissues rich in beta-adrenoceptors (e.g., rat heart ventricles) are homogenized in a cold buffer and centrifuged to isolate the cell membrane fraction.

  • Incubation: The membrane preparation is incubated with a fixed concentration of a radiolabeled beta-antagonist (e.g., [3H]-dihydroalprenolol, [3H]-DHA) and varying concentrations of unlabeled this compound.

  • Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

  • Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation.

Vasodilatory Effect Assessment

The direct vasodilatory effect of this compound was evaluated using ex vivo aortic ring assays.

Detailed Methodology: Aortic Ring Vasodilation Assay (General Protocol)

  • Tissue Preparation: The thoracic aorta is dissected from a laboratory animal (e.g., rat), cleaned of adherent tissue, and cut into rings of 2-3 mm in width.

  • Mounting: The aortic rings are mounted in an organ bath containing a physiological salt solution, maintained at 37°C, and aerated with a gas mixture (e.g., 95% O2, 5% CO2). The rings are connected to an isometric force transducer to record changes in tension.

  • Pre-contraction: The rings are pre-contracted with a vasoconstrictor agent such as phenylephrine (B352888) or high potassium chloride solution.

  • Drug Addition: Once a stable contraction is achieved, cumulative concentrations of this compound are added to the organ bath.

  • Data Analysis: The relaxation response is measured as the percentage decrease from the pre-contracted tension. A dose-response curve is constructed to determine the EC50 (the concentration of this compound that produces 50% of the maximal relaxation).

Pharmacokinetics and Metabolism

This compound is readily absorbed after oral administration, with peak plasma concentrations occurring approximately 2.5 hours after dosing.[1] The plasma elimination half-life is approximately 3.9 hours.[1] A key aspect of this compound's metabolism is its acetylation, which is subject to genetic polymorphism.[7] Individuals who are "slow acetylators" exhibit higher plasma drug levels and a greater antihypertensive response compared to "rapid acetylators" for a given dose.[7] This is due to the involvement of the N-acetyltransferase enzyme system in its metabolism, a characteristic it shares with hydralazine.[7]

Clinical Efficacy

Clinical trials demonstrated that this compound was an effective antihypertensive agent.[3] It produced dose-dependent decreases in both supine and upright blood pressure.[3] The onset of action was observed within 1-2 hours, with maximal effects seen at 4-8 hours post-administration.[7]

Table 1: Summary of Clinical Efficacy Data

Study PopulationDose RangeMean Blood Pressure Reduction (Systolic/Diastolic)Effect on Heart RateReference
10 patients with mild to moderate essential hypertension100-700 mg/day (mean 410 mg/day)24/12 mmHgSlight decrease[16]
24 patients with primary hypertension200-800 mg once daily13/7 mmHg (at 6 weeks, mean dose 447 mg)Slight reduction[1]
8 patients with benign essential hypertension150, 300, 600 mg single dosesDose-dependent decreaseBiphasic variation (initial drop, then slight rise)[3]
12 patients with primary hypertension1.5-6.0 mg/kg single doses20/13 mmHg (supine, after 6.0 mg/kg)Initial slight reduction followed by a slight rise[7]

Adverse Effects and Withdrawal from Market

Despite its promising efficacy, the development of this compound was halted, and the drug was withdrawn due to concerns about its side effect profile.[2] The most significant adverse effect reported was hematological toxicity, specifically the development of anemia in some patients.[16] In one study, a statistically significant decrease in hemoglobin concentration was observed in half of the patients, and one patient developed anemia, leading to the discontinuation of treatment.[16] Other reported side effects included nausea, vivid dreams, flushing, mild depression, postural dizziness, and headache.[3][16] The risk of hematological side effects was considered a major limiting factor for its clinical use.[16]

Conclusion

This compound represented an innovative approach to antihypertensive therapy by combining vasodilation and beta-blockade in a single molecule. Its development was based on a sound pharmacological rationale, and it demonstrated significant efficacy in reducing blood pressure in clinical trials. However, the emergence of significant adverse effects, particularly hematological toxicity, ultimately led to its withdrawal. The story of this compound serves as a valuable lesson in drug development, highlighting the critical importance of a thorough safety evaluation and the unpredictable nature of adverse drug reactions, even for compounds with a promising mechanism of action. Further research into the specific mechanisms of its toxicity could provide valuable insights for the development of safer, novel cardiovascular drugs.

References

Prizidilol: A Technical Whitepaper on a Nonselective Beta-Adrenoceptor Antagonist with Vasodilatory Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Prizidilol (formerly SK&F 92657) is a unique antihypertensive agent characterized by a dual mechanism of action: nonselective beta-adrenoceptor antagonism and direct precapillary vasodilation.[1][2][3][4][5][6][7][8][9] This combination allows for the reduction of blood pressure by decreasing total peripheral resistance, while mitigating the reflex tachycardia often associated with direct vasodilators.[2][5] this compound has demonstrated efficacy in reducing both systolic and diastolic blood pressure in hypertensive patients.[1][3][4] Its pharmacokinetic profile is influenced by the acetylator phenotype of the patient.[7] Despite its therapeutic potential, this compound was withdrawn due to side effects.[5] This technical guide provides a comprehensive overview of the pharmacological properties of this compound, including its mechanism of action, available quantitative data, and detailed experimental protocols for its characterization.

Introduction

This compound is a hydrazinopyridazine derivative that combines the pharmacological properties of a nonselective beta-blocker with those of a direct-acting arteriolar vasodilator.[6] This dual action provides a distinct hemodynamic profile compared to traditional beta-blockers, which primarily reduce cardiac output.[5] this compound, conversely, lowers blood pressure mainly by reducing total peripheral resistance, with a less pronounced effect on cardiac output.[3][5]

Mechanism of Action

Nonselective Beta-Adrenoceptor Antagonism

This compound competitively inhibits the binding of catecholamines to both β1- and β2-adrenoceptors.[1][10] The blockade of β1-receptors in the heart leads to a reduction in heart rate, myocardial contractility, and cardiac output, particularly during exercise.[5] The antagonism of β2-receptors can influence various tissues, including bronchial and vascular smooth muscle. The beta-blocking effects of this compound are evident by its ability to shift the dose-response curve of isoprenaline, a nonselective beta-agonist, to the right.[11]

Direct Vasodilation

In addition to its beta-blocking activity, this compound exerts a direct relaxant effect on vascular smooth muscle, primarily in the precapillary arterioles.[1][2][4] This action is independent of alpha- or beta-adrenoceptor stimulation.[10] The vasodilation induced by this compound is not attenuated by propranolol, indicating a mechanism distinct from β2-agonism.[10] While the precise molecular target for its vasodilatory action is not fully elucidated in the available literature, it is thought to be similar to other direct-acting vasodilators like hydralazine, potentially involving the modulation of intracellular calcium levels or the opening of potassium channels in vascular smooth muscle cells.

Signaling Pathways

Beta-Adrenoceptor Blockade Signaling Pathway

The canonical signaling pathway for beta-adrenoceptors involves their coupling to Gs proteins, which activate adenylyl cyclase to produce cyclic AMP (cAMP). This compound, as a competitive antagonist, prevents the activation of this pathway by endogenous catecholamines like norepinephrine (B1679862) and epinephrine.

Gs_protein_signaling cluster_membrane Cell Membrane Receptor β-Adrenoceptor G_protein Gs Protein (αβγ) Receptor->G_protein Activates AC Adenylyl Cyclase G_protein->AC Stimulates cAMP cAMP AC->cAMP Converts Catecholamine Norepinephrine/ Epinephrine Catecholamine->Receptor Activates This compound This compound This compound->Receptor Blocks ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Increased Heart Rate & Contractility PKA->Cellular_Response Phosphorylates Targets

Beta-Adrenoceptor Antagonism by this compound
Putative Direct Vasodilation Signaling Pathway

The direct vasodilatory effect of this compound on vascular smooth muscle cells is thought to involve mechanisms that lead to a decrease in intracellular calcium concentration or hyperpolarization of the cell membrane. A plausible, though not definitively confirmed, mechanism is the opening of potassium channels.

Vasodilation_Pathway cluster_smc Vascular Smooth Muscle Cell K_Channel K+ Channel K_ion_out K+ Efflux K_Channel->K_ion_out Ca_Channel Voltage-gated Ca2+ Channel Ca_ion_in Ca2+ Influx Ca_Channel->Ca_ion_in This compound This compound This compound->K_Channel Opens (?) Hyperpolarization Hyperpolarization K_ion_out->Hyperpolarization Hyperpolarization->Ca_Channel Inhibits Relaxation Muscle Relaxation (Vasodilation) Hyperpolarization->Relaxation Contraction Muscle Contraction Ca_ion_in->Contraction Reduced

Putative Vasodilation Mechanism of this compound

Quantitative Pharmacological Data

While extensive clinical data on the hemodynamic effects of this compound are available, specific in vitro pharmacological data such as binding affinities (Ki) and antagonist potencies (IC50) are not well-documented in publicly accessible literature. The following tables summarize the available quantitative information.

Table 1: this compound Binding and Functional Potency

ParameterReceptor/EffectSpeciesValueReference
Binding Affinity (Ki) β1-Adrenoceptor-Not Available-
β2-Adrenoceptor-Not Available-
Functional Antagonism (IC50/pA2) β1-Adrenoceptor-Not Available-
β2-Adrenoceptor-Not Available-
Vasodilator Potency (ED50) Increase in hindlimb blood flow by 50 ml/minDog331 µg (intra-arterial)[10]

Table 2: Pharmacokinetic Properties of this compound

ParameterValueReference
Plasma Elimination Half-life 3.9 hours (range 2.0-8.9 h)[6]
Time to Peak Plasma Concentration ~2.5 hours[6]
Metabolism N-acetylation (polymorphic)[7]

Table 3: Hemodynamic Effects of this compound in Humans

ParameterChangeConditionsReference
Systolic Blood Pressure Significant reduction400-800 mg/day, hypertensive patients[1]
Diastolic Blood Pressure Significant reduction400-800 mg/day, hypertensive patients[1]
Heart Rate No significant change or slight decreaseResting, hypertensive patients[3]
Total Peripheral Resistance Marked fallLong-term treatment[5]
Cardiac Output UnchangedLong-term treatment[5]

Experimental Protocols

The following are detailed, representative protocols for the characterization of a nonselective beta-blocker with vasodilatory properties like this compound.

Radioligand Binding Assay for β1- and β2-Adrenoceptors

This protocol describes a competitive binding assay to determine the affinity (Ki) of this compound for β1- and β2-adrenoceptors.

Radioligand_Binding_Workflow A Prepare Membranes (e.g., from cells expressing β1 or β2 receptors) B Incubate Membranes with: 1. Radioligand (e.g., [3H]-CGP12177) 2. Varying concentrations of this compound A->B C Incubate to Equilibrium (e.g., 60-90 min at 25°C) B->C D Separate Bound from Free Radioligand (Rapid vacuum filtration) C->D E Quantify Bound Radioactivity (Scintillation counting) D->E F Data Analysis: - Determine IC50 - Calculate Ki using Cheng-Prusoff equation E->F

Radioligand Binding Assay Workflow
  • Objective: To determine the inhibitory constant (Ki) of this compound at β1- and β2-adrenoceptors.

  • Materials:

    • Membrane preparations from cells stably expressing human β1- or β2-adrenoceptors.

    • Radioligand: [3H]-CGP12177 (a non-selective beta-antagonist).

    • Unlabeled this compound.

    • Non-specific binding control: Propranolol (10 µM).

    • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

    • Glass fiber filters.

    • Scintillation fluid.

  • Procedure:

    • In a 96-well plate, add assay buffer, membrane preparation, and the radioligand at a concentration close to its Kd.

    • Add serially diluted this compound to competition wells.

    • For total binding wells, add only buffer, membranes, and radioligand.

    • For non-specific binding wells, add buffer, membranes, radioligand, and a high concentration of propranolol.

    • Incubate the plate to allow binding to reach equilibrium.

    • Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

    • Wash the filters with ice-cold buffer to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Subtract non-specific binding from total and competition binding to obtain specific binding.

    • Plot specific binding as a function of the logarithm of this compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Adenylyl Cyclase Activity Assay

This assay measures the ability of this compound to antagonize agonist-stimulated cAMP production.

Adenylyl_Cyclase_Workflow A Prepare Membranes (from cells expressing β-adrenoceptors) B Pre-incubate Membranes with Varying Concentrations of this compound A->B C Stimulate with a β-agonist (e.g., Isoproterenol) B->C D Incubate with ATP and GTP to allow cAMP production C->D E Terminate Reaction and Lyse Cells D->E F Quantify cAMP Levels (e.g., using a competitive immunoassay) E->F G Data Analysis: Determine IC50 for this compound's inhibition of agonist response F->G

Adenylyl Cyclase Assay Workflow
  • Objective: To determine the potency (IC50) of this compound in inhibiting isoproterenol-stimulated adenylyl cyclase activity.

  • Materials:

    • Membrane preparations from cells expressing β-adrenoceptors.

    • This compound.

    • Isoproterenol (B85558) (agonist).

    • ATP and GTP.

    • Assay buffer.

    • cAMP detection kit (e.g., ELISA-based).

  • Procedure:

    • Pre-incubate membrane preparations with varying concentrations of this compound.

    • Initiate the adenylyl cyclase reaction by adding a mixture of ATP, GTP, and a fixed concentration of isoproterenol (e.g., its EC80).

    • Incubate for a defined period (e.g., 10-15 minutes at 30°C).

    • Terminate the reaction.

    • Measure the amount of cAMP produced using a suitable detection method.

  • Data Analysis:

    • Plot the percentage of inhibition of the isoproterenol response against the logarithm of the this compound concentration.

    • Fit the data to determine the IC50 value.

In Vivo Hemodynamic Assessment in Rodents

This protocol outlines the measurement of blood pressure and heart rate in conscious, freely moving rats to assess the combined effects of this compound.

  • Objective: To evaluate the in vivo effects of this compound on mean arterial pressure (MAP) and heart rate (HR).

  • Animals: Spontaneously hypertensive rats (SHR) are a suitable model.

  • Methodology:

    • Surgically implant telemetry transmitters for the continuous monitoring of blood pressure and heart rate.

    • Allow animals to recover fully from surgery.

    • Record baseline hemodynamic parameters.

    • Administer this compound orally at various doses.[3]

    • Continuously monitor and record MAP and HR for several hours post-dosing.

  • Data Analysis:

    • Calculate the change in MAP and HR from baseline at different time points for each dose.

    • Construct dose-response curves for the effects of this compound on blood pressure and heart rate.

Conclusion

This compound is a pharmacologically interesting molecule that combines nonselective beta-adrenoceptor antagonism with direct vasodilation. This dual mechanism of action results in a potent antihypertensive effect primarily driven by a reduction in total peripheral resistance, a feature that distinguishes it from conventional beta-blockers. While its clinical development was halted due to side effects, the study of this compound provides valuable insights into the potential of combined-action antihypertensive agents. Further research to elucidate the precise molecular mechanism of its vasodilatory action could inform the development of future cardiovascular therapeutics.

References

Prizidilol's Direct Vasodilator Effect: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prizidilol is a hydrazinopyridazine derivative that exhibits a dual antihypertensive mechanism of action: non-selective beta-adrenoceptor blockade and direct precapillary vasodilation.[1][2] While its beta-blocking properties are well-characterized, the direct vasodilator effect contributes significantly to its hemodynamic profile, which includes a marked reduction in total peripheral resistance.[3][4] This technical guide provides an in-depth exploration of the direct vasodilator effect of this compound, summarizing key experimental findings, detailing relevant methodologies, and proposing a putative signaling pathway based on available evidence. The vasodilator action of this compound is independent of beta-adrenoceptor stimulation, distinguishing it from other beta-blockers with vasodilating properties.[5] Due to its side effects, the drug has been withdrawn from the market.[3][4]

Quantitative Data on Hemodynamic and Vasodilator Effects

The following tables summarize the quantitative data from in vivo studies on the effects of this compound on various hemodynamic parameters.

Table 1: Hemodynamic Effects of this compound in Human Subjects with Essential Hypertension

ParameterTreatment GroupBaseline (Placebo)After this compound TreatmentPercentage ChangeReference
Supine Mean Blood Pressure (mmHg) 8 patients, single 600 mg oral dose128Normalized (<107) from 3-7h post-dose~16% reduction[6]
Supine Systolic Blood Pressure (mmHg) 10 patients164 +/- 4.5141 +/- 2.7-14%[7]
Supine Diastolic Blood Pressure (mmHg) 10 patients105 +/- 1.687 +/- 1.3-17%[7]
Standing Systolic Blood Pressure (mmHg) 10 patients159 +/- 4.2139 +/- 2.9-12.6%[7]
Standing Diastolic Blood Pressure (mmHg) 10 patients111 +/- 2.595 +/- 1.9-14.4%[7]
Resting Calf Muscle Blood Flow (ml/min x 100ml) 10 patients3.1 +/- 1.54.3 +/- 2.1+38.7%[7]
Total Peripheral Resistance Not specifiedIncreasedMarked fallNot specified[3][4]
Cardiac Output Not specifiedNot specifiedUnchanged0%[3][4]

Table 2: Vasodilator Effect of this compound in Animal Models

SpeciesExperimental ModelParameterValueReference
DogSympathetically denervated hindlimbED50 for 50 ml/min increase in blood flow331 µg (intraarterial injection)[5]
Spontaneously Hypertensive RatConscious animalAntihypertensive dose10 mg/kg (oral)[5]

Putative Signaling Pathway for Direct Vasodilation

While the precise molecular mechanism of this compound's direct vasodilator effect has not been fully elucidated in the available literature, a putative pathway can be proposed based on its classification as a direct-acting vasodilator and its structural similarity to hydralazine. Direct-acting vasodilators typically influence vascular smooth muscle tone by modulating intracellular calcium levels, often through effects on potassium channels or intracellular calcium stores.

One plausible hypothesis is that this compound, like other direct vasodilators such as minoxidil (B1677147) and potentially hydralazine, acts as a potassium channel opener.[8][9] Opening of ATP-sensitive potassium (K-ATP) channels in the plasma membrane of vascular smooth muscle cells would lead to potassium efflux, causing hyperpolarization of the cell membrane. This hyperpolarization would, in turn, inhibit the opening of voltage-gated L-type calcium channels, reducing calcium influx and leading to vasorelaxation.

An alternative or potentially complementary mechanism, similar to that proposed for hydralazine, could involve the inhibition of inositol (B14025) trisphosphate (IP₃)-induced calcium release from the sarcoplasmic reticulum.[9] By preventing the release of stored intracellular calcium, this compound would further contribute to a decrease in cytosolic calcium concentrations, thereby promoting vasodilation.

The following diagram illustrates this putative signaling pathway.

G cluster_VascularSmoothMuscleCell Vascular Smooth Muscle Cell cluster_Membrane Plasma Membrane cluster_SR Sarcoplasmic Reticulum This compound This compound K_ATP K-ATP Channel This compound->K_ATP Activates (?) IP3R IP₃ Receptor This compound->IP3R Inhibits (?) Hyperpolarization Hyperpolarization K_ATP->Hyperpolarization K⁺ Efflux Ca_Channel L-type Ca²⁺ Channel Ca_Influx ↓ Ca²⁺ Influx Ca_Channel->Ca_Influx Ca_Release ↓ Ca²⁺ Release IP3R->Ca_Release Ca_Store Ca²⁺ Store Hyperpolarization->Ca_Channel Inhibits Cytosolic_Ca ↓ Cytosolic [Ca²⁺] Ca_Influx->Cytosolic_Ca Ca_Release->Cytosolic_Ca Vasodilation Vasodilation Cytosolic_Ca->Vasodilation

Putative signaling pathway for this compound-induced vasodilation.

Experimental Protocols

Detailed experimental protocols are crucial for the accurate assessment of a compound's vasodilator properties. Below are methodologies relevant to the investigation of this compound's effects.

In Vitro: Isolated Aortic Ring Vasodilation Assay

This assay is a standard method for determining the direct effect of a substance on vascular smooth muscle tone.

1. Tissue Preparation:

  • Male Wistar rats (250-300g) are euthanized by cervical dislocation.

  • The thoracic aorta is carefully excised and placed in cold Krebs-Henseleit buffer (composition in mM: NaCl 118, KCl 4.7, CaCl₂ 2.5, MgSO₄ 1.2, KH₂PO₄ 1.2, NaHCO₃ 25, and glucose 11.1).

  • Adherent connective and adipose tissues are removed, and the aorta is cut into rings of 3-4 mm in length.

2. Mounting and Equilibration:

  • Aortic rings are mounted between two stainless steel hooks in a 10 mL organ bath containing Krebs-Henseleit buffer, maintained at 37°C and continuously gassed with 95% O₂ and 5% CO₂.

  • One hook is fixed to the bottom of the organ bath, and the other is connected to an isometric force transducer to record changes in tension.

  • The rings are allowed to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g, with the buffer being replaced every 15-20 minutes.

3. Experimental Procedure:

  • After equilibration, the viability of the aortic rings is assessed by inducing a contraction with phenylephrine (B352888) (1 µM) or KCl (60 mM).

  • Once a stable contraction plateau is reached, cumulative concentrations of this compound are added to the organ bath.

  • The relaxation response is recorded as a percentage of the pre-contraction induced by phenylephrine or KCl.

  • From the concentration-response curve, parameters such as the EC₅₀ (the concentration of this compound that produces 50% of the maximal relaxation) and the Emax (maximal relaxation) can be calculated.

  • To investigate the role of specific pathways, the experiment can be repeated in the presence of inhibitors, such as potassium channel blockers (e.g., glibenclamide for K-ATP channels) or after removal of the endothelium.

G A Euthanize Rat and Excise Thoracic Aorta B Clean Aorta and Cut into Rings (3-4 mm) A->B C Mount Aortic Ring in Organ Bath B->C D Equilibrate under Resting Tension (1.5-2.0 g) C->D E Induce Contraction (e.g., Phenylephrine 1 µM) D->E F Add Cumulative Concentrations of this compound E->F G Record Relaxation Response F->G H Calculate EC₅₀ and Emax G->H

Workflow for the isolated aortic ring vasodilation assay.
In Vivo: Hemodynamic Measurements in Conscious Spontaneously Hypertensive Rats (SHR)

This protocol allows for the assessment of the antihypertensive effects of this compound in a relevant animal model of hypertension.

1. Animal Model and Preparation:

  • Adult male Spontaneously Hypertensive Rats (SHR) are used.

  • For direct blood pressure measurement, a catheter can be surgically implanted into the carotid artery or femoral artery under anesthesia and exteriorized at the back of the neck. Animals are allowed to recover for at least 24 hours.

2. Drug Administration:

  • This compound is administered orally (p.o.) via gavage at the desired doses (e.g., 10 mg/kg).[5] A vehicle control group receives the same volume of the vehicle used to dissolve or suspend the drug.

3. Hemodynamic Monitoring:

  • Blood pressure and heart rate are continuously monitored via the arterial catheter connected to a pressure transducer and a data acquisition system.

  • Measurements are taken before drug administration (baseline) and at various time points after administration to determine the onset, magnitude, and duration of the antihypertensive effect.

In Vivo: Measurement of Calf Blood Flow by Venous Occlusion Plethysmography in Humans

This non-invasive technique was used to quantify the vasodilator effect of this compound in the peripheral circulation of human subjects.[7]

1. Subject Preparation:

  • Subjects rest in a supine position in a temperature-controlled room.

  • A strain gauge (e.g., mercury-in-silastic) is placed around the calf at the point of its largest circumference to measure changes in calf volume.

  • A pneumatic cuff is wrapped around the thigh.

2. Measurement Procedure:

  • To measure resting blood flow, the thigh cuff is rapidly inflated to a pressure (e.g., 40-50 mmHg) that occludes venous outflow but does not affect arterial inflow.

  • The initial rate of increase in calf circumference (volume), as detected by the strain gauge, is proportional to the arterial blood flow into the calf.

  • The cuff is then rapidly deflated to allow venous drainage.

  • This procedure is repeated several times to obtain an average blood flow measurement, typically expressed in ml/min per 100 ml of tissue.

  • Measurements are taken before and after the administration of this compound to determine its effect on peripheral blood flow.

Conclusion

This compound's direct vasodilator effect is a key component of its antihypertensive action, leading to a significant reduction in total peripheral resistance without a compensatory increase in cardiac output. While the precise molecular mechanism remains to be definitively established, the available evidence points towards a direct action on vascular smooth muscle, possibly involving the opening of potassium channels and/or modulation of intracellular calcium release. The experimental protocols detailed in this guide provide a framework for further investigation into the specific signaling pathways involved in the vasodilator effects of this compound and other direct-acting vasodilators. A thorough understanding of these mechanisms is essential for the rational design and development of novel antihypertensive agents with improved efficacy and safety profiles.

References

Prizidilol's Impact on Cardiovascular Hemodynamics: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Prizidilol is an antihypertensive agent characterized by a dual mechanism of action: direct precapillary vasodilation and nonselective beta-adrenoceptor blockade. This combination allows it to address the cardinal hemodynamic issue in established essential hypertension, which is an elevated total peripheral resistance, a factor often unaddressed by conventional beta-blockers.[1] While the drug was withdrawn due to side effects, its unique hemodynamic profile remains a subject of scientific interest. This guide provides an in-depth analysis of this compound's effects on cardiovascular hemodynamics, supported by quantitative data, detailed experimental protocols, and visualizations of its mechanistic pathways.

Mechanism of Action

This compound's primary antihypertensive effect stems from its ability to directly relax arteriolar smooth muscle, leading to a reduction in total peripheral resistance (TPR). Unlike pure vasodilators which often cause a significant reflex tachycardia, this compound's concomitant nonselective beta-blocking property attenuates the heart rate response.[1][2] Studies suggest that the initial hemodynamic response can be a biphasic variation in heart rate and plasma renin activity, with an early decrease indicative of beta-blockade, followed by a slight rise as the vasodilator effect becomes more prominent.[3] The vasodilation is considered a direct effect and is not mediated through the activation of vascular beta-receptors, distinguishing it from agents like pindolol.[4]

cluster_0 This compound Administration cluster_1 Primary Mechanisms cluster_2 Physiological Effects cluster_3 Overall Hemodynamic Outcome This compound This compound Vasodilation Direct Precapillary Vasodilation This compound->Vasodilation BetaBlockade Nonselective Beta-Adrenoceptor Blockade This compound->BetaBlockade DecTPR Decreased Total Peripheral Resistance Vasodilation->DecTPR DecHR Decreased/ Attenuated Heart Rate BetaBlockade->DecHR DecRenin Decreased Renin Release BetaBlockade->DecRenin DecBP Decreased Blood Pressure DecTPR->DecBP DecHR->DecBP

This compound's dual mechanism of action.

Quantitative Hemodynamic Effects

This compound induces significant, dose-dependent changes across various hemodynamic parameters. The data below, compiled from several key studies, illustrates these effects in different populations and experimental settings.

Table 1: Hemodynamic Effects of this compound in Human Subjects

ParameterSubjects (n)DosagePre-Treatment (Mean ± SEM/SD)Post-Treatment (Mean ± SEM/SD)% Change / Absolute ChangeReference
Supine Blood Pressure
Systolic BP (mmHg)14400-700 mg/day164 ± 4.5141 ± 2.7-14.0%[5]
Diastolic BP (mmHg)14400-700 mg/day105 ± 1.687 ± 1.3-17.1%[5]
Mean BP (mmHg)8600 mg (single dose)128< 107> -16.4%[3]
Standing Blood Pressure
Systolic BP (mmHg)14400-700 mg/day159 ± 4.2139 ± 2.9-12.6%[5]
Diastolic BP (mmHg)14400-700 mg/day111 ± 2.595 ± 1.9-14.4%[5]
Heart Rate (beats/min)
Supine Resting HR14400-700 mg/day--No significant change[5]
Supine Resting HR80.86 mg/kg (IV)56.3 ± 4.479.3 ± 4.4 (max)+23.0 beats/min (max)[6]
Supine Resting HR10~410 mg/day77 ± 1270 ± 8-9.1%[2]
Cardiac Output & Resistance
Total Peripheral Resistance----Marked fall[1]
Cardiac Output----Unchanged[1]
Regional Hemodynamics
Calf Muscle Blood Flow (ml/min/100ml)14400-700 mg/day3.1 ± 1.54.3 ± 2.1+38.7%[5]
Effective Renal Plasma Flow103 months treatment--+9% (at rest)[7]
Glomerular Filtration Rate103 months treatment--Unmodified[7]

Note: SEM = Standard Error of the Mean; SD = Standard Deviation. Comparisons are between pre-treatment/placebo and active treatment phases.

Table 2: Hemodynamic Effects of this compound in Animal Models

ParameterAnimal ModelDosageEffectReference
Blood PressureSpontaneously Hypertensive Rats (SHR)10-20 mg/kg/day (p.o.)Lowered BP acutely (24h) and subacutely (3 weeks)[8][9]
Blood PressureAnesthetized, ganglion-blocked dogsIV injectionReduced blood pressure[4]
Hindlimb Blood FlowAnesthetized dogsIntra-arterial injectionIncreased blood flow[4]
Atrial RateConscious dogs with AV block-Significantly increased[10]
Ventricular RateConscious dogs with AV block-No average change (variable response)[10]
Plasma ReninSpontaneously Hypertensive Rats (SHR)10-20 mg/kg/day (p.o.)Unchanged[8][9]

Experimental Protocols

The characterization of this compound's hemodynamic profile has been achieved through a variety of experimental designs in both human and animal models.

Human Clinical Trials:

  • Study Design: A typical study involved an initial single-blind placebo period (e.g., 4 weeks) followed by open-label or double-blind randomized treatment with this compound.[5][11] Dosages were often titrated to achieve optimal blood pressure control, with daily doses ranging from 400 mg to 800 mg, administered once or twice daily.[5][11]

  • Hemodynamic Measurements:

    • Blood Pressure and Heart Rate: Measured in supine and standing positions using standard sphygmomanometry at regular intervals (e.g., before and up to 23 hours after drug ingestion).[3]

    • Regional Blood Flow: Assessed using techniques like venous occlusion plethysmography to measure blood flow, vascular resistance, and tone in specific regions, such as the calf musculature.[5]

    • Renal Hemodynamics: Effective renal plasma flow (ERPF) and glomerular filtration rate (GFR) were measured at rest and during exercise (e.g., cycloergometer test) to assess effects on kidney function.[7]

    • Cardiac Function: Left ventricular ejection fraction was evaluated using non-invasive methods.[6]

cluster_workflow Typical Human Experimental Workflow start Patient Recruitment (Essential Hypertension) placebo Placebo Period (e.g., 4 weeks) start->placebo baseline Baseline Measurements (BP, HR, Regional Flow, etc.) placebo->baseline randomization Randomization baseline->randomization treatment This compound Treatment (Dose Titration) randomization->treatment followup Follow-up Measurements (During optimal BP control) treatment->followup analysis Data Analysis (Comparison of Baseline vs. Treatment) followup->analysis end Conclusion analysis->end

Workflow for a human clinical trial of this compound.

Animal Studies:

  • Models: Commonly used models include spontaneously hypertensive rats (SHR) to study antihypertensive effects and anesthetized or conscious dogs for acute mechanistic and hemodynamic investigations.[4][8][9] Dogs with surgically-induced chronic atrioventricular block have also been used to separate direct cardiac effects from reflex actions.[10]

  • Drug Administration: this compound was administered orally (p.o.) for chronic studies in rats or intravenously (IV) and intra-arterially in dogs for acute assessments.[4][8]

  • Hemodynamic Measurements:

    • Direct Blood Pressure: Measured via aortic cannulation in conscious, unrestrained rats to avoid confounding stress factors from methods like tail-cuff plethysmography.[8][9]

    • Regional Blood Flow: In anesthetized dogs, blood flow in specific vascular beds (e.g., sympathetically denervated hindlimb) was measured to isolate direct vasodilator action.[4]

    • Cardiac Electrophysiology: Atrial and ventricular rates were monitored in conscious dogs to assess chronotropic effects.[10]

Summary and Conclusion

This compound exhibits a potent antihypertensive effect driven by a marked reduction in total peripheral resistance.[1] This primary vasodilator action is complemented by nonselective beta-blockade, which helps to maintain cardiac output and prevent significant reflex tachycardia, a common drawback of pure vasodilators.[1] The drug effectively lowers both supine and upright blood pressure and has been shown to improve blood flow to peripheral vascular beds, such as calf muscle, and maintain renal hemodynamics.[5][7] While its clinical use was halted, the unique hemodynamic profile of this compound—combining direct vasodilation with beta-blockade—provides a valuable pharmacological model for the development of future antihypertensive therapies.

References

Prizidilol's Effect on Plasma Renin Activity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Prizidilol is an antihypertensive agent with a unique dual mechanism of action, functioning as both a precapillary vasodilator and a nonselective beta-adrenoceptor antagonist. This dual functionality leads to a complex and clinically significant effect on the renin-angiotensin-aldosterone system (RAAS), particularly on plasma renin activity (PRA). This technical guide provides an in-depth analysis of the available scientific literature on the impact of this compound on PRA, supported by quantitative data, detailed experimental methodologies, and visual representations of the underlying signaling pathways. The data indicate a characteristic biphasic response of PRA to acute this compound administration, with an initial suppression attributed to its beta-blocking properties, followed by a modest increase, likely a compensatory response to its vasodilatory action. Long-term treatment, however, appears to result in a stabilization of PRA levels.

Introduction

This compound was developed as a novel antihypertensive medication designed to reduce blood pressure through two distinct but complementary mechanisms: direct relaxation of arteriolar smooth muscle (vasodilation) and blockade of beta-adrenergic receptors.[1] The regulation of blood pressure is intricately linked to the RAAS, where renin is the rate-limiting enzyme. Beta-adrenergic stimulation of the juxtaglomerular cells in the kidney is a primary stimulus for renin release. Therefore, the beta-blocking component of this compound is expected to decrease PRA, while its vasodilatory action, by lowering blood pressure, would be anticipated to trigger a reflexive increase in PRA. Understanding the net effect of this compound on PRA is crucial for elucidating its complete pharmacodynamic profile and for guiding its therapeutic application.

Quantitative Data on this compound's Effects

The following tables summarize the quantitative effects of this compound on plasma renin activity, blood pressure, and heart rate as reported in clinical studies.

Table 1: Acute Effects of Oral this compound on Plasma Renin Activity, Blood Pressure, and Heart Rate in Patients with Essential Hypertension [2]

DosageTime Post-AdministrationChange in Plasma Renin ActivityChange in Supine Mean Blood Pressure (mmHg)Change in Heart Rate
150 mgBiphasicBiphasic variation: initial decrease followed by a slight increaseDose-dependent decrease, maximal at 4-8 hoursBiphasic variation: initial decrease followed by a slight increase
300 mgBiphasicBiphasic variation: initial decrease followed by a slight increaseDose-dependent decrease, maximal at 4-8 hoursBiphasic variation: initial decrease followed by a slight increase
600 mgBiphasicBiphasic variation: initial decrease followed by a slight increaseDose-dependent decrease, maximal at 4-8 hours; normalization from 3-7 hoursBiphasic variation: initial decrease followed by a slight increase

Note: The original study described a "biphasic variation" without providing specific numerical mean changes in PRA. The initial drop is attributed to beta-blockade, and the subsequent rise is likely a reflex to vasodilation.

Table 2: Long-Term Effects of Oral this compound on Cardiovascular Parameters

Study PopulationTreatment DurationMean Daily DoseChange in Plasma Renin ActivityChange in Supine Blood Pressure (mmHg)Change in Heart Rate (beats/min)
19 patients with essential hypertension12 weeks (once daily)200 mg or 400 mgNot ReportedIneffective reduction in systolic BP at 24hNot specified
19 patients with essential hypertensionAdditional 4 weeks (twice daily)800 mg (400 mg x 2)Not ReportedEffective antihypertensive effectNot specified
14 men with moderately severe essential hypertensionDose titration period400-700 mg (mean 612 mg)Not ReportedSystolic: ↓ from 164 to 141; Diastolic: ↓ from 105 to 87No significant change at rest

Experimental Protocols

Clinical Study of Acute Effects of this compound[2]
  • Study Design: A variable-dose, placebo-controlled study with a Latin square design.

  • Participants: 8 patients with benign essential hypertension.

  • Intervention: Single oral administration of placebo, 150 mg, 300 mg, and 600 mg of this compound at weekly intervals.

  • Data Collection: Blood pressure, heart rate, plasma renin activity, aldosterone (B195564), and catecholamines were measured at short intervals for up to 23 hours post-administration.

  • Plasma Renin Activity Measurement: While the specific assay is not detailed in this particular abstract, clinical studies of this era typically utilized radioimmunoassay (RIA) for PRA.

Representative Radioimmunoassay (RIA) Protocol for Plasma Renin Activity

The following is a representative protocol for the determination of PRA by RIA, based on methods commonly used in clinical trials.[3][4][5]

  • Sample Collection and Handling:

    • Collect venous blood into a pre-chilled lavender-top (EDTA) tube.

    • Immediately centrifuge the blood at 4°C to separate the plasma.

    • Freeze the plasma at -20°C until the assay is performed.

  • Angiotensin I Generation:

    • Thaw the plasma sample on ice.

    • To inhibit angiotensinase activity, add a cocktail of enzyme inhibitors (e.g., dimercaprol (B125519) and 8-hydroxyquinoline).

    • Divide the plasma into two aliquots. One aliquot is kept at 0-4°C (to measure baseline angiotensin I), and the other is incubated at 37°C for a defined period (e.g., 1.5 to 3 hours) to allow renin to generate angiotensin I from endogenous angiotensinogen. The pH of the incubation buffer is typically maintained between 5.5 and 6.0.

  • Radioimmunoassay:

    • Following incubation, terminate the enzymatic reaction by placing the samples on ice.

    • Introduce a known amount of radiolabeled angiotensin I (e.g., ¹²⁵I-angiotensin I) and a specific anti-angiotensin I antibody to all samples, standards, and controls.

    • Incubate the mixture to allow competitive binding between the unlabeled (generated) angiotensin I and the radiolabeled angiotensin I for the antibody binding sites.

    • Separate the antibody-bound angiotensin I from the free angiotensin I using a separation agent (e.g., dextran-coated charcoal).

    • Measure the radioactivity of the bound fraction using a gamma counter.

    • Construct a standard curve using known concentrations of angiotensin I.

    • Calculate the concentration of angiotensin I in the plasma samples by interpolating their radioactivity measurements on the standard curve.

  • Calculation of PRA:

    • PRA is expressed as the rate of angiotensin I generation per unit of time, typically in nanograms per milliliter per hour (ng/mL/h).

    • PRA = ([Angiotensin I] at 37°C - [Angiotensin I] at 4°C) / Incubation time in hours.

Signaling Pathways and Mechanisms of Action

Beta-Adrenergic Blockade and Renin Release

This compound acts as a nonselective beta-adrenoceptor antagonist. In the kidney, juxtaglomerular cells have beta-1 adrenergic receptors.[6][7] Stimulation of these receptors by catecholamines (e.g., norepinephrine) activates a Gs protein-coupled signaling cascade, leading to increased intracellular cyclic AMP (cAMP) and subsequent renin release. By blocking these beta-1 receptors, this compound inhibits this signaling pathway, thereby reducing renin secretion.[8]

G cluster_JG_Cell Juxtaglomerular Cell This compound This compound Beta1_Receptor β1-Adrenergic Receptor This compound->Beta1_Receptor Blocks Gs_Protein Gs Protein Beta1_Receptor->Gs_Protein Activates AC Adenylyl Cyclase Gs_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Renin_Vesicles Renin Vesicles PKA->Renin_Vesicles Phosphorylates Renin_Release Renin Release Renin_Vesicles->Renin_Release Promotes Exocytosis Norepinephrine Norepinephrine Norepinephrine->Beta1_Receptor Stimulates

This compound's beta-blocking effect on renin release.
Direct Vasodilation

This compound is a direct-acting precapillary vasodilator, similar in this respect to hydralazine.[1] The precise molecular mechanism of direct-acting vasodilators is not fully elucidated, but it is known to be independent of alpha- or beta-adrenergic receptors.[9] The proposed mechanisms involve interference with calcium signaling within vascular smooth muscle cells, potentially through inhibition of inositol (B14025) trisphosphate (IP3)-induced calcium release from the sarcoplasmic reticulum, and/or hyperpolarization of the cell membrane via opening of potassium channels. There is also evidence that some direct vasodilators may increase the bioavailability of nitric oxide (NO), leading to cGMP-mediated vasodilation.[9]

G cluster_VSMC Vascular Smooth Muscle Cell This compound This compound K_Channel K+ Channels This compound->K_Channel Opens IP3_Ca_Release IP3-mediated Ca2+ Release This compound->IP3_Ca_Release Inhibits Hyperpolarization Hyperpolarization K_Channel->Hyperpolarization Causes Ca_Channel Voltage-gated Ca2+ Channels Hyperpolarization->Ca_Channel Inhibits Ca_Influx Ca2+ Influx Ca_Channel->Ca_Influx Contraction Contraction Ca_Influx->Contraction Leads to Relaxation Relaxation (Vasodilation) SR Sarcoplasmic Reticulum SR->IP3_Ca_Release IP3_Ca_Release->Contraction Leads to

Proposed direct vasodilatory mechanism of this compound.

Discussion and Conclusion

The pharmacodynamic profile of this compound with respect to plasma renin activity is a direct consequence of its dual mechanism of action. The initial, transient decrease in PRA observed in acute dosing studies is consistent with the established effect of beta-blockade on renin secretion.[2] This is followed by a slight rise in PRA, which can be interpreted as a physiological compensatory response to the reduction in blood pressure caused by this compound's potent vasodilatory effects. This reflex activation of the RAAS is a known consequence of direct-acting vasodilators.

Interestingly, long-term studies have suggested that plasma renin concentration remains largely unchanged. This may indicate a resetting of the baroreflex mechanisms or other long-term adaptive changes in the RAAS in response to sustained antihypertensive therapy with this compound.

For drug development professionals, the biphasic effect of this compound on PRA highlights the importance of comprehensive pharmacodynamic studies that capture both acute and chronic effects of novel cardiovascular agents. The initial suppression of PRA may contribute to the drug's antihypertensive efficacy, while the subsequent slight activation of the RAAS could potentially counteract this effect to some extent, a factor that may have influenced its overall clinical profile. Further research into the long-term adaptation of the RAAS to combined beta-blockade and vasodilation could provide valuable insights for the development of future antihypertensive therapies.

References

Prizidilol's Interaction with Catecholamine Levels: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Prizidilol is a novel antihypertensive agent characterized by a dual mechanism of action: direct precapillary vasodilation and non-selective β-adrenoceptor blockade.[1][2][3][4] This unique combination aims to effectively lower blood pressure by reducing total peripheral resistance while simultaneously mitigating the reflex tachycardia that typically accompanies potent vasodilation. However, clinical and preclinical investigations have revealed a complex interaction with the sympathetic nervous system, particularly concerning catecholamine levels. Notably, at higher therapeutic doses, this compound administration leads to a significant elevation in plasma norepinephrine (B1679862).[1][5] This guide provides an in-depth analysis of this interaction, summarizing key quantitative data, detailing experimental methodologies, and visualizing the underlying physiological pathways.

Core Mechanism of Action

This compound's antihypertensive effect is the result of two primary pharmacological actions:

  • Vasodilation: It acts directly on the precapillary arterioles, causing them to relax. This reduces total peripheral resistance, a primary determinant of elevated blood pressure in essential hypertension.[2][6] Unlike some other vasodilating β-blockers, this effect is not mediated by the activation of vascular β-receptors.[6]

  • β-Adrenoceptor Blockade: this compound is a non-selective antagonist of β1 and β2-adrenergic receptors.[2][7] This action is intended to control heart rate and renin release, counteracting the sympathetic nervous system's natural reflex to vasodilation.

The clinical profile suggests a dose- and time-dependent interplay between these two effects. An initial phase dominated by β-blockade (observed as a slight heart rate reduction) is often followed by a more dominant vasodilator effect, which can trigger a reflex sympathetic response.[1][4]

Quantitative Analysis of Catecholamine Level Interactions

Studies consistently show that this compound can paradoxically increase plasma norepinephrine levels, particularly at higher doses. This is attributed to a baroreflex-mediated activation of the sympathetic nervous system in response to significant vasodilation, which can override the drug's sympatholytic (β-blocking) effects. Plasma epinephrine (B1671497) levels do not show consistent changes.[1]

Table 1: Effect of Single Oral Dose of this compound on Plasma Norepinephrine
Subject GroupDoseTime PointChange in Plasma Norepinephrine (% of Control)Reference
Patients with Essential Hypertension600 mg5-6 hours post-dose173%[5]
Normotensive Subjects600 mg5-6 hours post-dose150%[5]
Patients with Benign Essential HypertensionHigh Dose (600 mg)Not specifiedIncreased[1]
Table 2: Dose-Ranging Effects of this compound in Clinical Studies
Study PopulationDoses AdministeredKey ObservationsReference
8 Patients with Benign Essential Hypertension150 mg, 300 mg, 600 mgDose-dependent decrease in blood pressure. Increased plasma norepinephrine observed at the high dose.[1]
12 Patients with Primary Hypertension1.5, 3.0, 4.5, 6.0 mg/kgAntihypertensive effect evident at 3.0 mg/kg and above. Biphasic heart rate response observed.[4]
19 Patients with Essential Hypertension200 mg, 400 mg (once daily), then 400 mg (twice daily)Twice-daily dosing was effective for 24-hour blood pressure control.[3]

Key Experimental Protocols

The following sections detail the methodologies employed in seminal studies investigating this compound's effects.

Protocol: Dose-Ranging Study in Hypertensive Patients
  • Objective: To assess the acute effects of varying single oral doses of this compound on blood pressure, heart rate, and plasma catecholamines.

  • Subjects: Eight patients diagnosed with benign essential hypertension.[1]

  • Study Design: A Latin square design was used, where patients received placebo, 150 mg, 300 mg, and 600 mg of this compound at weekly intervals.[1]

  • Methodology:

    • Patients were administered a single oral dose of this compound or placebo.

    • Blood pressure, heart rate, and plasma catecholamines were measured at short intervals for up to 23 hours post-administration.[1]

    • Plasma catecholamines were likely assayed using radioenzymatic assay or High-Performance Liquid Chromatography (HPLC), standard methods for that era of research.

  • Workflow Diagram:

G cluster_0 Patient Recruitment & Baseline cluster_1 Intervention (Latin Square Design) cluster_2 Data Collection (Post-Dose) cluster_3 Analysis P 8 Patients with Benign Essential Hypertension W1 Week 1: Dose A P->W1 W2 Week 2: Dose B M Measure BP, HR, Plasma Catecholamines at intervals up to 23 hours W1->M W3 Week 3: Dose C W2->M W4 Week 4: Dose D W3->M W4->M Doses Doses = Placebo, 150mg, 300mg, 600mg A Analyze dose-response effects on hemodynamic and biochemical parameters M->A

Experimental workflow for a dose-ranging clinical trial.
Protocol: Study in Spontaneously Hypertensive Rats (SHR)

  • Objective: To determine the mechanism of this compound's vasodilator and antihypertensive actions and compare them to other agents.[6]

  • Subjects: Conscious Spontaneously Hypertensive Rats (SHR).[6]

  • Methodology:

    • A cohort of SHR received an oral dose of this compound (10 mg/kg).[6]

    • A separate cohort was pretreated with propranolol (B1214883) (25 mg/kg, p.o.) to assess the role of β-receptors in the observed effects.[6]

    • Blood pressure was monitored to determine the antihypertensive action.

    • The study concluded that this compound's antihypertensive action was not inhibited by propranolol pretreatment, indicating its vasodilator effect is not mediated through β-receptor activation.[6]

Signaling Pathways and Physiological Interactions

The interaction between this compound's dual actions and the body's homeostatic mechanisms can be visualized as a sequence of opposing physiological signals. The potent vasodilation is the primary trigger for a systemic response aimed at restoring blood pressure.

Physiological cascade of this compound's dual-action mechanism.

This diagram illustrates the central conflict: this compound's direct vasodilation lowers blood pressure, which in turn activates the baroreflex arc, leading to increased sympathetic outflow and norepinephrine release.[5] Simultaneously, the drug's β-blocking property attempts to blunt the cardiac response to this norepinephrine surge. At high doses, the stimulus for sympathetic activation (the drop in blood pressure) is so strong that the resulting norepinephrine release becomes clinically significant, as reflected in elevated plasma levels.[1][5]

Conclusion for Drug Development Professionals

The case of this compound offers critical insights for the development of antihypertensive agents with multiple mechanisms of action. While the combination of vasodilation and β-blockade is theoretically sound for potent blood pressure reduction, the potential for overwhelming a reflex sympathetic response must be carefully evaluated. The observed increase in plasma norepinephrine with this compound highlights the delicate balance between desired therapeutic effect and compensatory physiological reactions. Future drug design in this class should focus on optimizing the potency ratio of vasodilator to β-blocking activity to maintain efficacy while minimizing paradoxical sympathetic activation, which may have long-term adverse consequences. The drug was ultimately withdrawn due to side effects, underscoring the importance of these considerations.[2]

References

Prizidilol: A Technical Guide for Essential Hypertension Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Prizidilol is an antihypertensive agent possessing a dual mechanism of action: direct precapillary vasodilation and non-selective beta-adrenoceptor blockade.[1][2] This combination allows it to lower blood pressure primarily by reducing total peripheral resistance, a key factor in established essential hypertension.[3] While effective, its clinical use was limited by side effects, and the drug was eventually withdrawn.[3] This guide provides a technical overview of this compound's pharmacology, clinical efficacy, experimental protocols, and safety profile, serving as a resource for researchers in cardiovascular drug development.

Core Mechanism of Action

This compound's antihypertensive effect stems from two distinct pharmacological actions:

  • Direct Vasodilation: It acts as a direct precapillary vasodilator, similar to hydralazine (B1673433), which leads to a reduction in total peripheral resistance.[4][5] This is the primary driver of its blood pressure-lowering effect.[6]

  • Non-selective Beta-Adrenoceptor Blockade: The presence of a beta-blocking component helps to counteract the reflex tachycardia that typically accompanies potent vasodilation.[1] However, this beta-blockade is considered less potent than that of drugs like propranolol (B1214883).[7]

The combination results in a significant fall in blood pressure, a marked decrease in total peripheral resistance, and a relatively stable or slightly changed cardiac output, as the reduction in heart rate is offset by an increase in stroke volume.[3]

G cluster_drug This compound Administration cluster_actions Pharmacological Actions cluster_effects Hemodynamic Effects cluster_outcome Clinical Outcome This compound This compound Vasodilation Direct Precapillary Vasodilation This compound->Vasodilation BetaBlock Non-selective Beta-Adrenoceptor Blockade This compound->BetaBlock TPR Reduced Total Peripheral Resistance Vasodilation->TPR Primary Mechanism HR Reduced/Stable Heart Rate BetaBlock->HR Counteracts Reflex Tachycardia CO Stable Cardiac Output TPR->CO Contributes to BP_Reduction Reduced Blood Pressure TPR->BP_Reduction HR->BP_Reduction G cluster_screening Phase 1: Screening & Baseline cluster_treatment Phase 2: Active Treatment cluster_followup Phase 3: Evaluation Washout Patient Screening & Antihypertensive Washout (2-4 Weeks) Placebo Single-Blind Placebo Run-in (4 Weeks) Washout->Placebo Baseline Baseline Measurements: BP, HR, Blood/Urine Samples Placebo->Baseline Random Randomization Baseline->Random Eligible Patients Titration Dose Titration Period (e.g., Start 200mg/day, Increase every 2 weeks) Random->Titration Maintenance Maintenance Phase (Optimal Dose for 4-26 Weeks) Titration->Maintenance FollowUp Bi-weekly Follow-up: Trough BP & HR Measurement Maintenance->FollowUp Repeated during phase Final End-of-Study Analysis: Efficacy & Safety Assessment Maintenance->Final

References

Prizidilol Hydrochloride: A Technical Overview of its Chemical and Pharmacological Profile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Prizidilol hydrochloride is a unique antihypertensive agent possessing a dual mechanism of action: non-selective β-adrenoceptor blockade and direct precapillary vasodilation. This dual functionality allows for effective blood pressure control with a potentially favorable hemodynamic profile. This technical guide provides an in-depth overview of the chemical properties of this compound hydrochloride, including its chemical formula and key quantitative data. Furthermore, it outlines representative experimental protocols for its chemical synthesis and pharmacological evaluation, and visually represents its mechanism of action through a signaling pathway diagram.

Chemical Properties

This compound hydrochloride is the dihydrochloride (B599025) monohydrate salt of this compound.

  • Chemical Name: 1-(tert-Butylamino)-3-[2-(6-hydrazinylpyridazin-3-yl)phenoxy]propan-2-ol dihydrochloride monohydrate[1]

  • CAS Number: 72849-00-4[1][2]

Chemical Formula

The chemical formula for this compound hydrochloride is C₁₇H₂₅N₅O₂ · 2HCl · H₂O.[2] The molecular formula of the active base, this compound, is C₁₇H₂₅N₅O₂.[2][3][4]

Quantitative Data

The following table summarizes key quantitative data for this compound and its hydrochloride salt.

PropertyThis compoundThis compound Hydrochloride (monohydrate)Reference(s)
Molecular Formula C₁₇H₂₅N₅O₂C₁₇H₂₉Cl₂N₅O₃[1][2][3]
Molecular Weight 331.41 g/mol 422.35 g/mol [1][2]
Appearance Not specified in provided resultsNot specified in provided results
Solubility Not specified in provided resultsNot specified in provided results
Melting Point Not specified in provided resultsNot specified in provided results

Experimental Protocols

Representative Chemical Synthesis of this compound

The synthesis of this compound involves the coupling of a hydrazinopyridazine core with a phenoxypropanolamine side chain. The following is a representative protocol based on analogous chemical syntheses.

Objective: To synthesize 1-(tert-butylamino)-3-[2-(6-hydrazinylpyridazin-3-yl)phenoxy]propan-2-ol (this compound).

Materials:

  • 3-Chloro-6-(2-hydroxyphenyl)pyridazine

  • 1-(tert-butylamino)-3-chloro-2-propanol

  • Sodium hydride (NaH)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Hydrazine (B178648) hydrate (B1144303)

  • Ethanol

  • Ethyl acetate (B1210297)

  • Hexane

  • Standard laboratory glassware and purification apparatus

Procedure:

  • Step 1: Ether Linkage Formation. To a solution of 3-chloro-6-(2-hydroxyphenyl)pyridazine in anhydrous DMF, an equimolar amount of sodium hydride is added portion-wise at 0°C under an inert atmosphere. The mixture is stirred for 30 minutes to form the corresponding phenoxide. Subsequently, an equimolar amount of 1-(tert-butylamino)-3-chloro-2-propanol is added, and the reaction mixture is heated to 80°C for 12 hours.

  • Step 2: Work-up and Purification. After cooling to room temperature, the reaction is quenched by the slow addition of water. The product is extracted with ethyl acetate, and the organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica (B1680970) gel using a gradient of ethyl acetate in hexane.

  • Step 3: Hydrazine Displacement. The purified intermediate from Step 2 is dissolved in ethanol, and an excess of hydrazine hydrate is added. The reaction mixture is refluxed for 24 hours.

  • Step 4: Final Product Isolation. The solvent is removed under reduced pressure, and the residue is partitioned between water and ethyl acetate. The organic layer is washed with brine, dried, and concentrated. The crude this compound is recrystallized from a suitable solvent system to yield the pure product.

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, mass spectrometry, and infrared spectroscopy to confirm its structure.

Protocol for In Vivo Evaluation of Antihypertensive Activity

This protocol describes a representative study design for evaluating the antihypertensive effects of this compound hydrochloride in human subjects, based on methodologies reported in clinical trials.[1][4][5]

Objective: To assess the dose-dependent effect of a single oral dose of this compound hydrochloride on blood pressure and heart rate in patients with essential hypertension.

Study Design: A randomized, placebo-controlled, double-blind, crossover study.

Subjects: Male and female patients aged 18-65 with a diagnosis of essential hypertension (e.g., supine diastolic blood pressure of 95-115 mmHg).

Procedure:

  • Screening and Washout: Eligible patients undergo a washout period of at least two weeks where all previous antihypertensive medications are discontinued.

  • Treatment Periods: Each patient receives a single oral dose of this compound hydrochloride (e.g., 150 mg, 300 mg, and 600 mg) and a placebo in a randomized order, with a washout period of at least one week between each treatment.[1]

  • Blood Pressure and Heart Rate Monitoring: Supine and standing blood pressure and heart rate are measured at baseline (pre-dose) and at regular intervals (e.g., 1, 2, 3, 4, 6, 8, 12, and 24 hours) post-dose.

  • Data Analysis: The changes in blood pressure and heart rate from baseline are calculated for each dose of this compound hydrochloride and compared to placebo using appropriate statistical methods.

Mechanism of Action and Signaling Pathway

This compound exerts its antihypertensive effect through two primary mechanisms:

  • β-Adrenoceptor Blockade: It non-selectively blocks β₁ and β₂ adrenergic receptors, leading to a decrease in heart rate, myocardial contractility, and renin release from the kidneys.

  • Vasodilation: It has a direct relaxant effect on arteriolar smooth muscle, leading to a reduction in peripheral vascular resistance. The exact molecular mechanism of its vasodilator action is not fully elucidated but is independent of β-receptor activation.[2]

The following diagram illustrates the dual mechanism of action of this compound.

Prizidilol_Mechanism cluster_beta_blockade β-Adrenoceptor Blockade cluster_vasodilation Vasodilation cluster_outcome Overall Effect Prizidilol1 This compound Beta_Receptor β-Adrenergic Receptors (β1, β2) Prizidilol1->Beta_Receptor Blocks Heart Heart Beta_Receptor->Heart Kidney Kidney Beta_Receptor->Kidney HR_Contractility Decreased Heart Rate and Contractility Heart->HR_Contractility Renin Decreased Renin Release Kidney->Renin Antihypertensive_Effect Antihypertensive Effect HR_Contractility->Antihypertensive_Effect Renin->Antihypertensive_Effect Prizidilol2 This compound Arteriolar_Smooth_Muscle Arteriolar Smooth Muscle Prizidilol2->Arteriolar_Smooth_Muscle Directly Acts On Relaxation Relaxation Arteriolar_Smooth_Muscle->Relaxation Vasodilation_Effect Vasodilation Relaxation->Vasodilation_Effect PVR Decreased Peripheral Vascular Resistance Vasodilation_Effect->PVR PVR->Antihypertensive_Effect

Caption: Dual mechanism of action of this compound.

References

Methodological & Application

Prizidilol In Vitro Assay Protocols: Application Notes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prizidilol is a unique antihypertensive agent characterized by a dual mechanism of action: non-selective β-adrenoceptor antagonism and direct arterial vasodilation.[1][2] This profile allows it to reduce blood pressure by both decreasing cardiac output and systemic vascular resistance.[2][3] These application notes provide detailed protocols for the in vitro characterization of this compound's pharmacological effects. The methodologies described are based on standard industry practices for assessing β-blockade and vasodilatory activity.

Data Presentation

The following tables are templates for summarizing key quantitative data from the in vitro assays described.

Table 1: this compound Beta-Adrenoceptor Binding Affinity

RadioligandTissue/Cell Lineβ1 Ki (nM)β2 Ki (nM)Reference Compound
[³H]-CGP 12177CHO-K1 (human β1)Data not available-Propranolol
[³H]-ICI 118,551CHO-K1 (human β2)-Data not availablePropranolol

Table 2: Functional Antagonism of Isoprenaline-Induced cAMP Production

Cell LineAgonistThis compound IC50 (nM)This compound pA2Reference Compound
C6 Glioma (rat β1/β2)IsoprenalineData not availableData not availablePropranolol

Table 3: this compound-Induced Vasodilation in Isolated Aortic Rings

VesselPre-constrictorThis compound EC50 (µM)Emax (% Relaxation)Reference Compound
Rat Thoracic AortaPhenylephrine (1 µM)Data not availableData not availableHydralazine

Experimental Protocols

Beta-Adrenoceptor Binding Assay (Radioligand Displacement)

This protocol outlines a competitive radioligand binding assay to determine the affinity (Ki) of this compound for β1 and β2 adrenergic receptors.

Materials:

  • HEPES buffer (50 mM, pH 7.4) with 5 mM MgCl₂

  • Radioligands: [³H]-CGP 12177 (for β1), [³H]-ICI 118,551 (for β2)

  • Membrane preparations from cells expressing human β1 or β2 adrenoceptors (e.g., CHO-K1 cells)

  • This compound hydrochloride

  • Propranolol (reference compound)

  • 96-well microplates

  • Glass fiber filters

  • Scintillation fluid and counter

Procedure:

  • Prepare serial dilutions of this compound and Propranolol in HEPES buffer.

  • In a 96-well plate, add 50 µL of the appropriate radioligand solution.

  • Add 50 µL of either buffer (for total binding), a high concentration of Propranolol (for non-specific binding), or the this compound/Propranolol dilution series.

  • Add 100 µL of the membrane preparation to each well.

  • Incubate the plate at 37°C for 60 minutes with gentle agitation.

  • Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters three times with ice-cold HEPES buffer.

  • Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity.

  • Calculate the Ki values using the Cheng-Prusoff equation.

cluster_prep Preparation cluster_assay Assay cluster_detection Detection This compound This compound Dilutions Incubation Incubate 60 min @ 37°C This compound->Incubation Radioligand Radioligand Solution ([³H]-CGP 12177 or [³H]-ICI 118,551) Radioligand->Incubation Membranes Receptor Membranes (β1 or β2) Membranes->Incubation Filtration Filtration Incubation->Filtration Counting Scintillation Counting Filtration->Counting Analysis Data Analysis (Ki Calculation) Counting->Analysis

Radioligand Binding Assay Workflow

Functional Beta-Adrenoceptor Antagonism Assay (cAMP Production)

This protocol measures the ability of this compound to inhibit the production of cyclic AMP (cAMP) stimulated by the β-agonist Isoprenaline.

Materials:

  • Cell line expressing β-adrenoceptors (e.g., C6 glioma cells)

  • DMEM/F12 medium

  • Isoprenaline

  • This compound hydrochloride

  • Propranolol

  • IBMX (phosphodiesterase inhibitor)

  • cAMP assay kit (e.g., HTRF, ELISA)

Procedure:

  • Seed cells in a 96-well plate and grow to confluence.

  • Wash the cells with serum-free medium.

  • Pre-incubate the cells with various concentrations of this compound or Propranolol in the presence of IBMX for 15 minutes at 37°C.

  • Add a fixed concentration of Isoprenaline (e.g., EC₈₀) to stimulate cAMP production.

  • Incubate for 30 minutes at 37°C.

  • Lyse the cells and measure the intracellular cAMP levels using a suitable assay kit.

  • Determine the IC50 of this compound. For pA2 determination, repeat the experiment with a full Isoprenaline dose-response curve in the presence of multiple fixed concentrations of this compound.

cluster_pathway Signaling Pathway Isoprenaline Isoprenaline BetaReceptor β-Adrenoceptor Isoprenaline->BetaReceptor Activates GProtein Gs Protein BetaReceptor->GProtein Activates AC Adenylyl Cyclase GProtein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC This compound This compound This compound->BetaReceptor Blocks

β-Adrenoceptor Antagonism Pathway

Isolated Aortic Ring Assay for Vasodilation

This ex vivo protocol assesses the direct vasodilatory effect of this compound on isolated rat thoracic aorta rings.

Materials:

  • Male Wistar rats (250-300g)

  • Krebs-Henseleit solution

  • Phenylephrine (vasoconstrictor)

  • This compound hydrochloride

  • Hydralazine (reference compound)

  • Organ bath system with isometric force transducers

Procedure:

  • Isolate the thoracic aorta and cut into 2-3 mm rings.

  • Mount the rings in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O₂ / 5% CO₂.

  • Allow the rings to equilibrate under a resting tension of 1.5 g for 60 minutes.

  • Induce a stable contraction with Phenylephrine (1 µM).

  • Once the contraction has plateaued, add cumulative concentrations of this compound or Hydralazine to the bath.

  • Record the relaxation response until a maximal effect is achieved.

  • Calculate the EC50 and Emax values for this compound-induced relaxation.

cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Isolation Isolate Rat Aorta Rings Cut into Rings (2-3mm) Isolation->Rings Mounting Mount in Organ Bath Rings->Mounting Equilibration Equilibrate (60 min) Mounting->Equilibration Contraction Contract with Phenylephrine Equilibration->Contraction Relaxation Cumulative Doses of this compound Contraction->Relaxation Recording Record Isometric Tension Relaxation->Recording Analysis Calculate EC50 & Emax Recording->Analysis

Isolated Aortic Ring Assay Workflow

Concluding Remarks

The protocols provided offer a robust framework for the in vitro evaluation of this compound. Given the absence of specific published data, researchers should consider these as starting points and perform appropriate optimization. The dual-action nature of this compound makes it an interesting subject for pharmacological study, and these assays are fundamental to elucidating its complete in vitro profile.

References

Designing Phase III Clinical Trials for Prizidilol: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive framework for designing and conducting Phase III clinical trials for Prizidilol, a potent antihypertensive agent. The following protocols and guidelines are based on established clinical trial methodologies for antihypertensive drugs, incorporating current regulatory expectations and best practices.

Introduction to this compound

This compound is an antihypertensive drug characterized by a dual mechanism of action: it functions as a nonselective beta-adrenoceptor antagonist and a direct-acting precapillary vasodilator.[1][2] This combination allows for the reduction of blood pressure by decreasing both cardiac output and peripheral resistance. Early clinical studies have demonstrated its efficacy in lowering blood pressure in patients with essential hypertension.[2][3] However, due to reported side effects, careful design of modern clinical trials is imperative to thoroughly evaluate its safety and efficacy profile against current standards of care.[1]

Mechanism of Action

This compound's antihypertensive effect is achieved through two primary signaling pathways:

  • Beta-Adrenergic Blockade: By antagonizing beta-adrenergic receptors, particularly beta-1 receptors in the heart, this compound reduces heart rate and myocardial contractility, leading to a decrease in cardiac output. This action is mediated by the inhibition of the Gs protein-adenylyl cyclase-cAMP signaling cascade.[4][5]

  • Direct Vasodilation: this compound directly relaxes the smooth muscle of precapillary arterioles, leading to a reduction in total peripheral resistance.[1] While the precise molecular targets for its direct vasodilatory action are not fully elucidated, it is understood to be independent of beta-receptor activation.[6] The general mechanism for such direct vasodilators often involves influencing intracellular calcium levels or modulating the nitric oxide-cGMP pathway in vascular smooth muscle cells.[7][8]

Signaling Pathway Diagrams

cluster_0 Beta-Adrenergic Blockade Prizidilol_beta This compound BetaReceptor Beta-Adrenergic Receptor Prizidilol_beta->BetaReceptor Blocks GsProtein Gs Protein BetaReceptor->GsProtein Activates AC Adenylyl Cyclase GsProtein->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates CardiacEffects Decreased Heart Rate & Contractility PKA->CardiacEffects Leads to cluster_1 Direct Vasodilation Prizidilol_vaso This compound VSMC Vascular Smooth Muscle Cell Prizidilol_vaso->VSMC Directly Acts On Relaxation Relaxation VSMC->Relaxation Induces Vasodilation Vasodilation Relaxation->Vasodilation cluster_workflow Phase III Clinical Trial Workflow Screening Patient Screening & Informed Consent Washout Washout Period (if applicable) Screening->Washout Baseline Baseline Assessment (Office BP, 24h ABPM, Labs) Washout->Baseline Randomization Randomization Baseline->Randomization PrizidilolArm This compound Treatment Arm Randomization->PrizidilolArm ComparatorArm Active Comparator Arm Randomization->ComparatorArm FollowUp Follow-up Visits (Weeks 2, 4, 8) PrizidilolArm->FollowUp ComparatorArm->FollowUp Endpoint End-of-Treatment Assessment (Week 12 - Office BP, 24h ABPM, Labs) FollowUp->Endpoint DataAnalysis Data Analysis & Reporting Endpoint->DataAnalysis

References

Prizidilol: Application Notes and Protocols for Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the effective dosage, experimental protocols, and mechanism of action of Prizidilol, a potent antihypertensive agent. The information is intended to guide research studies and support drug development efforts.

Mechanism of Action

This compound is a dual-action antihypertensive drug that functions as both a precapillary vasodilator and a non-selective beta-adrenoceptor antagonist.[1][2][3] Its vasodilatory effect is achieved through a direct action on vascular smooth muscle, leading to a reduction in total peripheral resistance. This vasodilation is not mediated by beta-receptor activation, as its effects are not blocked by propranolol.[4] Concurrently, its non-selective beta-blocking activity helps to prevent the reflex tachycardia that typically accompanies vasodilation.

Signaling Pathway

Prizidilol_Mechanism cluster_Vascular Vascular Smooth Muscle Cell cluster_Cardiac Cardiomyocyte / Juxtaglomerular Cells Prizidilol_V This compound Vasodilation Direct Vasodilation Prizidilol_V->Vasodilation Direct Action TPR Decreased Total Peripheral Resistance Vasodilation->TPR BP Reduced Blood Pressure TPR->BP Prizidilol_C This compound Beta_Blockade Non-selective β-Adrenoceptor Blockade Prizidilol_C->Beta_Blockade HR Prevents Reflex Tachycardia Beta_Blockade->HR HR->BP

Caption: this compound's dual mechanism of action.

Effective Dosage in Research Studies

The effective dosage of this compound has been investigated in both preclinical and clinical settings. The following tables summarize the key findings.

Preclinical Studies
Animal ModelDosageRoute of AdministrationKey FindingsReference
Spontaneously Hypertensive Rats (SHR)10 mg/kg/dayOral (p.o.)Lowered blood pressure in acute (24 hr) and subacute (3 weeks) studies.[5]
Conscious Spontaneously Hypertensive Rats10 mg/kgOral (p.o.)Reduced blood pressure.[4]
Anesthetized Dogs331 µg (ED50)Intra-arterialDose required to increase blood flow by 50 ml/min in the denervated hindlimb.[4]
Clinical Studies (Human)
Study PopulationDosage RegimenKey FindingsReference
Patients with Essential Hypertension200 mg or 400 mg once dailyIneffective for 24-hour systolic blood pressure control.[1]
Patients with Essential Hypertension400 mg twice dailyEffective antihypertensive effect.[1]
Patients with Primary HypertensionSingle oral doses of 1.5, 3.0, 4.5, and 6.0 mg/kgSignificant decrease in systolic and diastolic blood pressure at 4.5 and 6.0 mg/kg.[2]
Patients with Mild to Moderate Essential HypertensionMean dose of 410 mg (range: 100-700 mg) dailySignificantly reduced blood pressure from 168/106 mmHg to 144/94 mmHg.[6]
Patients with Benign Essential HypertensionSingle oral doses of 150, 300, and 600 mgDose-dependent decreases in supine and upright blood pressure.[3]
Patients with Primary Hypertension200 to 800 mg (dose titration)Long-term efficacy study.[7]

Experimental Protocols

The following are representative protocols for evaluating the efficacy of this compound in preclinical and clinical research.

Preclinical Protocol: Antihypertensive Effect in Spontaneously Hypertensive Rats (SHR)

Objective: To assess the acute and subacute antihypertensive effects of this compound in a genetic model of hypertension.

Materials:

  • Spontaneously Hypertensive Rats (SHR), age- and weight-matched.

  • This compound.

  • Vehicle control (e.g., distilled water or 0.5% carboxymethyl cellulose).

  • Oral gavage needles.

  • Tail-cuff plethysmography system for blood pressure measurement.

Workflow Diagram:

SHR_Protocol A Acclimatize SHR rats (1 week) B Baseline blood pressure and heart rate measurement (tail-cuff) A->B C Randomize into groups: - Vehicle Control - this compound (10 mg/kg/day) B->C D Daily oral gavage administration C->D E Acute Study: Measure BP and HR at 24 hours D->E F Subacute Study: Continue daily dosing for 3 weeks D->F I Data Analysis: Compare treatment vs. control E->I G Weekly BP and HR measurements F->G H Final BP and HR measurement at the end of 3 weeks G->H H->I

Caption: Workflow for preclinical evaluation in SHR.

Procedure:

  • Animal Acclimatization: Acclimatize male SHR rats (12-14 weeks old) to the housing facility for at least one week before the experiment.

  • Baseline Measurements: Train the rats to the restraint and tail-cuff procedure for several days to obtain stable baseline systolic blood pressure (SBP) and heart rate (HR) readings.

  • Group Allocation: Randomly assign the animals to a control group (vehicle) and a treatment group (this compound, 10 mg/kg).

  • Drug Administration: Administer this compound or vehicle orally via gavage once daily.

  • Acute Assessment: For acute studies, measure SBP and HR at various time points, including 24 hours post-dosing.

  • Subacute Assessment: For subacute studies, continue daily administration for 3 weeks. Measure SBP and HR weekly.

  • Data Analysis: Analyze the changes in SBP and HR from baseline and compare the results between the this compound-treated group and the vehicle control group using appropriate statistical methods (e.g., t-test or ANOVA).

Clinical Protocol: Dose-Ranging Study in Patients with Essential Hypertension

Objective: To determine the dose-dependent effects of a single oral dose of this compound on blood pressure and heart rate in hypertensive patients.

Study Design: Randomized, placebo-controlled, crossover study.

Participants: Patients diagnosed with benign essential hypertension.

Materials:

  • This compound capsules (e.g., 150 mg, 300 mg, 600 mg).

  • Placebo capsules.

  • Automated sphygmomanometer.

  • Equipment for blood sampling and analysis (renin, aldosterone (B195564), catecholamines).

Workflow Diagram:

Clinical_Protocol A Patient Screening and Informed Consent B Baseline Measurements: BP, HR, Blood Samples A->B C Randomized Crossover Periods (e.g., weekly intervals) B->C D Administer Single Oral Dose: - Placebo - this compound 150 mg - this compound 300 mg - this compound 600 mg C->D E Monitor BP and HR at short intervals for up to 24h (e.g., 0, 1, 2, 4, 6, 8, 12, 24h) D->E F Collect Blood Samples at specified time points D->F G Washout Period (e.g., 1 week) E->G After each period H Data Analysis: Assess dose-response relationship E->H After all periods F->G G->D Next period

Caption: Workflow for a clinical dose-ranging study.

Procedure:

  • Patient Recruitment: Recruit patients with benign essential hypertension and obtain informed consent.

  • Study Design: Employ a Latin square design where each patient receives a single oral dose of placebo, 150 mg, 300 mg, and 600 mg of this compound at weekly intervals.[3]

  • Baseline Measurements: Before each treatment period, measure baseline supine and upright blood pressure, heart rate, and collect blood samples for plasma renin activity, aldosterone, and catecholamines.

  • Drug Administration: Administer the assigned dose in a double-blind manner.

  • Post-Dose Monitoring: Measure blood pressure and heart rate at frequent intervals (e.g., every 30 minutes for the first 4 hours, then hourly up to 8 hours, and at 12 and 24 hours) after drug ingestion.

  • Pharmacodynamic Assessments: Collect blood samples at specified time points to assess the effects on renin, aldosterone, and catecholamines.

  • Data Analysis: Analyze the data to determine the onset, peak, and duration of the antihypertensive effect for each dose. Compare the changes in hemodynamic and hormonal parameters across the different doses and placebo.

Safety and Tolerability

Commonly reported side effects in clinical trials include postural dizziness, headache, nausea, heavy dreams, and flushing.[3][6] In one study, a slight but statistically significant decrease in hemoglobin concentration was observed, suggesting that hematological parameters should be monitored in long-term studies.[6]

References

Application Notes and Protocols for Prizidilol Stability and Storage

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Prizidilol is a drug that was withdrawn from the market due to side effects.[1] Consequently, publicly available, detailed stability data and official storage guidelines are scarce. The following application notes and protocols are based on general principles of pharmaceutical stability testing and the known chemical properties of this compound as a hydrazinopyridazine derivative.[2] These guidelines are intended for research and development purposes and should be adapted and validated for specific formulations and applications.

This compound: Overview of Stability Profile

This compound combines non-selective beta-adrenoceptor blocking and direct vasodilator actions.[1][3][4] Its chemical structure, featuring a hydrazine (B178648) moiety, suggests potential susceptibility to oxidative and hydrolytic degradation.[5] Like other pharmaceutical compounds, its stability is influenced by temperature, humidity, light, and pH. Forced degradation studies are crucial to identify potential degradation products and establish the intrinsic stability of the molecule.

Recommended Storage Conditions (General Guidance)

Based on standard practices for solid dosage forms of analogous compounds, the following storage conditions are recommended to minimize degradation. Specific conditions should be determined empirically through long-term and accelerated stability studies.

ParameterRecommended ConditionRationale
Temperature 20°C - 25°C (Controlled Room Temperature)To minimize the rate of chemical degradation.
Humidity < 60% Relative Humidity (RH)To prevent hydrolysis and physical changes to the drug substance or product.
Light Protect from lightTo prevent photodegradation. This compound's aromatic and hydrazine components may be light-sensitive.
Atmosphere Store in well-closed, airtight containersTo protect from moisture and oxidative stress.

Signaling Pathway of this compound

This compound exerts its antihypertensive effects through a dual mechanism of action. It acts as a non-selective beta-adrenoceptor antagonist and a direct precapillary vasodilator.[1][3][6]

Prizidilol_Mechanism This compound This compound Blockade Blockade This compound->Blockade Antagonizes Action Direct Action This compound->Action Beta_Receptors β-Adrenergic Receptors (Heart, Kidneys, etc.) Reduced_HR_CO Reduced Heart Rate & Cardiac Output Beta_Receptors->Reduced_HR_CO Reduced_Renin Reduced Renin Release Beta_Receptors->Reduced_Renin Vascular_Smooth_Muscle Vascular Smooth Muscle Vasodilation Direct Vasodilation Vascular_Smooth_Muscle->Vasodilation Sympathetic_Activity Sympathetic Nervous System Activity Sympathetic_Activity->Beta_Receptors Activates Reduced_TPR Reduced Total Peripheral Resistance Vasodilation->Reduced_TPR Blockade->Beta_Receptors Action->Vascular_Smooth_Muscle BP_Lowering Blood Pressure Lowering Reduced_HR_CO->BP_Lowering Reduced_Renin->BP_Lowering Reduced_TPR->BP_Lowering

This compound's dual mechanism of action.

Experimental Protocols

The following protocols are generalized procedures for conducting stability-indicating studies. They should be adapted based on the specific formulation of this compound being tested.

Protocol for Forced Degradation Studies

Objective: To identify potential degradation pathways and products of this compound under various stress conditions. This is essential for developing a stability-indicating analytical method.

Methodology:

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or a mixture of methanol and water).

  • Stress Conditions:

    • Acid Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 1N HCl. Heat at 80°C for 2 hours.

    • Base Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 1N NaOH. Heat at 80°C for 2 hours.

    • Oxidative Degradation: Mix 5 mL of the stock solution with 5 mL of 30% hydrogen peroxide. Store at room temperature for 24 hours.

    • Thermal Degradation: Expose the solid drug substance to 105°C for 24 hours.

    • Photolytic Degradation: Expose the solid drug substance and the stock solution to UV light (254 nm) and visible light (as per ICH Q1B guidelines) for a defined period.

  • Sample Analysis: After the specified time, neutralize the acidic and basic solutions. Dilute all samples to a suitable concentration and analyze using a validated stability-indicating HPLC method (see Protocol 4.2).

Forced_Degradation_Workflow Start This compound Stock Solution (1 mg/mL) Acid Acid Hydrolysis (1N HCl, 80°C) Start->Acid Base Base Hydrolysis (1N NaOH, 80°C) Start->Base Oxidation Oxidative Stress (30% H2O2, RT) Start->Oxidation Thermal Thermal Stress (Solid, 105°C) Start->Thermal Photo Photolytic Stress (UV/Vis Light) Start->Photo Neutralize Neutralize (if applicable) & Dilute Acid->Neutralize Base->Neutralize Oxidation->Neutralize Thermal->Neutralize Photo->Neutralize HPLC Analyze by Stability-Indicating HPLC-UV/PDA Neutralize->HPLC Analysis Identify Degradants & Assess Peak Purity HPLC->Analysis

Workflow for forced degradation studies.
Protocol for Stability-Indicating HPLC Method

Objective: To develop and validate a High-Performance Liquid Chromatography (HPLC) method capable of separating and quantifying this compound from its potential degradation products.

Example HPLC Parameters:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase: A gradient mixture of:

    • Solvent A: 0.1% Phosphoric Acid in Water

    • Solvent B: Acetonitrile

  • Gradient Program (Example):

    • 0-5 min: 10% B

    • 5-20 min: 10% to 90% B

    • 20-25 min: 90% B

    • 25-30 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection: UV/Photodiode Array (PDA) at a suitable wavelength (e.g., determined by UV scan of this compound).

  • Injection Volume: 10 µL

Method Validation (as per ICH Q2(R1) guidelines): The method must be validated for specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), and robustness to ensure it is suitable for its intended purpose.

Summary of Stability Data (Illustrative)

The following table is a template to be populated with experimental data from long-term and accelerated stability studies. The data presented here is for illustrative purposes only and does not represent actual stability data for this compound.

Stability ConditionTime PointAssay (% of Initial)Total Impurities (%)
Long-Term
25°C / 60% RH0 Months100.00.1
3 Months99.50.3
6 Months99.10.5
12 Months98.20.9
Accelerated
40°C / 75% RH0 Months100.00.1
1 Month98.80.7
3 Months97.51.2
6 Months95.32.1

These application notes provide a foundational framework for assessing the stability and establishing appropriate storage conditions for this compound in a research and development setting. All protocols and guidelines should be rigorously tested and validated for any specific formulation or intended use.

References

Application Notes & Protocols for the High-Performance Liquid Chromatography (HPLC) Analysis of Prizidilol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Prizidilol is a complex pharmaceutical agent that was developed as an antihypertensive drug. Its unique chemical structure, incorporating a phenyl ring, a pyridazine (B1198779) ring, a hydrazine (B178648) group, and a secondary amine, presents specific challenges and considerations for the development of a robust analytical method. High-Performance Liquid Chromatography (HPLC) with UV detection is a suitable technique for the quantification of this compound and for the assessment of its purity and stability.

This application note outlines a proposed stability-indicating HPLC method for this compound, designed to separate the active pharmaceutical ingredient (API) from potential degradation products and process-related impurities.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is fundamental to developing a successful HPLC method.

PropertyValue
Chemical Name 1-(tert-butylamino)-3-[2-(6-hydrazinylpyridazin-3-yl)phenoxy]propan-2-ol
Molecular Formula C₁₇H₂₅N₅O₂
Molecular Weight 331.4 g/mol
Key Structural Features Phenyl ring, Pyridazine ring, Hydrazine moiety, Secondary amine
Predicted UV Absorbance Due to the presence of the phenyl and pyridazine chromophores, this compound is expected to exhibit significant UV absorbance in the range of 200-380 nm.

Proposed HPLC Method for this compound Analysis

This section details a recommended starting point for the HPLC analysis of this compound. Optimization and validation are necessary to ensure the method is suitable for its intended purpose.

Chromatographic Conditions
ParameterRecommended Condition
Stationary Phase Reversed-Phase C18 (5 µm, 4.6 x 150 mm)
Mobile Phase Acetonitrile (B52724) and 0.05 M Potassium Dihydrogen Phosphate (B84403) buffer (pH 3.0)
Gradient Elution See Table 1
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 245 nm (based on analysis of similar structures)
Injection Volume 10 µL
Diluent Mobile Phase A

Table 1: Proposed Gradient Elution Program

Time (minutes)% Mobile Phase A (Buffer)% Mobile Phase B (Acetonitrile)
09010
154060
204060
229010
309010
Rationale for Method Parameters
  • Stationary Phase: A C18 column is a versatile and robust choice for the separation of moderately polar compounds like this compound.

  • Mobile Phase: A combination of acetonitrile and a phosphate buffer provides good peak shape and resolution for amine-containing compounds. Adjusting the pH to 3.0 ensures the protonation of the secondary amine, leading to better retention and symmetrical peaks on a silica-based C18 column.

  • Gradient Elution: A gradient is proposed to effectively elute this compound while also separating it from potential early-eluting polar impurities and later-eluting non-polar degradation products.

  • Detection Wavelength: A wavelength of 245 nm is suggested as a starting point, as it is a common detection wavelength for compounds containing phenyl and heterocyclic rings. A full UV scan of a this compound standard should be performed to determine the optimal wavelength for maximum absorbance and selectivity.

Experimental Protocols

Preparation of Standard and Sample Solutions

4.1.1. Standard Stock Solution (1000 µg/mL)

  • Accurately weigh approximately 25 mg of this compound reference standard.

  • Transfer to a 25 mL volumetric flask.

  • Dissolve in and dilute to volume with the diluent.

4.1.2. Working Standard Solution (100 µg/mL)

  • Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask.

  • Dilute to volume with the diluent.

4.1.3. Sample Preparation (for a hypothetical 10 mg tablet)

  • Weigh and finely powder not fewer than 20 tablets.

  • Accurately weigh a portion of the powder equivalent to 10 mg of this compound and transfer to a 100 mL volumetric flask.

  • Add approximately 70 mL of diluent and sonicate for 15 minutes to ensure complete dissolution.

  • Allow the solution to cool to room temperature and dilute to volume with the diluent.

  • Filter a portion of the solution through a 0.45 µm syringe filter into an HPLC vial.

System Suitability

Before sample analysis, the chromatographic system must meet predefined suitability parameters to ensure the reliability of the results.

Table 2: System Suitability Parameters and Acceptance Criteria

ParameterAcceptance Criteria
Tailing Factor (Asymmetry) ≤ 2.0
Theoretical Plates (N) ≥ 2000
% RSD of Peak Areas (n=6) ≤ 2.0%
Method Validation Protocol

A comprehensive validation of the developed HPLC method should be performed in accordance with ICH guidelines. The following parameters should be assessed:

  • Specificity: Demonstrated by the separation of this compound from its degradation products in forced degradation studies.

  • Linearity: Assessed by analyzing a series of this compound standard solutions over a concentration range (e.g., 25-150 µg/mL).

  • Accuracy: Determined by recovery studies of spiked placebo samples at three different concentration levels.

  • Precision: Evaluated at both repeatability (intra-day) and intermediate precision (inter-day) levels.

  • Robustness: Assessed by making deliberate small variations in method parameters such as mobile phase pH, column temperature, and flow rate.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determined based on the signal-to-noise ratio.

Stability-Indicating Assay: Forced Degradation Studies

To establish the stability-indicating nature of the proposed HPLC method, forced degradation studies should be conducted on a this compound standard solution.

Protocol for Forced Degradation
  • Acid Hydrolysis: Treat the drug solution with 0.1 N HCl at 60 °C for 2 hours.

  • Base Hydrolysis: Treat the drug solution with 0.1 N NaOH at 60 °C for 2 hours.

  • Oxidative Degradation: Treat the drug solution with 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid drug to 105 °C for 24 hours.

  • Photolytic Degradation: Expose the drug solution to UV light (254 nm) for 24 hours.

After exposure, the stressed samples should be neutralized (if necessary), diluted to a suitable concentration, and analyzed by the proposed HPLC method. The chromatograms should be examined for the appearance of degradation peaks and the resolution between these peaks and the parent this compound peak.

Visualizations

Experimental Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Reporting Standard_Prep Prepare this compound Standard Solutions System_Suitability Perform System Suitability Testing Standard_Prep->System_Suitability Sample_Prep Prepare Pharmaceutical Sample Solutions Analysis Inject Standards and Samples Sample_Prep->Analysis System_Suitability->Analysis If passes Data_Acquisition Acquire Chromatographic Data Analysis->Data_Acquisition Peak_Integration Integrate Peak Areas Data_Acquisition->Peak_Integration Quantification Quantify this compound Concentration Peak_Integration->Quantification Report Generate Analysis Report Quantification->Report

Caption: Workflow for the HPLC analysis of this compound.

Forced Degradation Study Logic

Forced_Degradation cluster_stress Stress Conditions Prizidilol_API This compound API Solution Acid Acid Hydrolysis (0.1N HCl, 60°C) Prizidilol_API->Acid Base Base Hydrolysis (0.1N NaOH, 60°C) Prizidilol_API->Base Oxidation Oxidation (3% H2O2, RT) Prizidilol_API->Oxidation Thermal Thermal Degradation (Solid, 105°C) Prizidilol_API->Thermal Photo Photolytic Degradation (UV Light, 254 nm) Prizidilol_API->Photo Analysis HPLC Analysis of Stressed Samples Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis Evaluation Evaluate Peak Purity and Resolution Analysis->Evaluation

Caption: Logic diagram for forced degradation studies of this compound.

Disclaimer: The HPLC method and protocols described in this document are proposed based on scientific principles and are intended for research and development purposes only. A full method development and validation study must be conducted to ensure the method is suitable for its intended use.

Application Note: Quantitative Analysis of Prizidilol in Human Plasma using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and sensitive method for the quantitative analysis of Prizidilol in human plasma using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). This compound is an antihypertensive drug with a dual mechanism of action, functioning as both a vasodilator and a non-selective beta-adrenoceptor antagonist.[1][2][3] The described method is tailored for researchers, scientists, and drug development professionals requiring accurate quantification of this compound for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessment. The protocol outlines procedures for sample preparation, chromatographic separation, and mass spectrometric detection.

Introduction

This compound is a hydrazinopyridazine derivative that effectively lowers blood pressure.[1] Its unique pharmacological profile, combining vasodilation with beta-blockade, makes it a subject of interest in cardiovascular research.[2][4] Accurate and reliable quantification of this compound in biological matrices is crucial for understanding its absorption, distribution, metabolism, and excretion (ADME) properties. Due to its hydrazine (B178648) moiety, this compound is known to be a substrate for the polymorphic N-acetyltransferase enzyme system, leading to variability in its plasma levels among individuals.[5] LC-MS/MS offers high selectivity and sensitivity, making it the preferred analytical technique for quantifying drugs and their metabolites in complex biological fluids like plasma.[6][7][8] This application note provides a comprehensive protocol for the analysis of this compound, enabling researchers to achieve precise and accurate results.

Experimental Protocols

Sample Preparation: Liquid-Liquid Extraction (LLE)

A liquid-liquid extraction method is employed to isolate this compound from the plasma matrix, ensuring a clean sample for LC-MS/MS analysis.

Materials:

  • Human plasma samples

  • This compound analytical standard

  • Internal Standard (IS) solution (e.g., a structurally similar, stable isotope-labeled compound or a compound with similar physicochemical properties)

  • Methyl tert-butyl ether (MTBE)

  • 0.1 M Sodium Hydroxide (NaOH)

  • Reconstitution solution (e.g., 50:50 Methanol:Water)

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Centrifuge

Procedure:

  • Pipette 100 µL of human plasma into a 1.5 mL microcentrifuge tube.

  • Add 25 µL of the Internal Standard working solution.

  • Add 50 µL of 0.1 M NaOH to alkalize the sample.

  • Vortex for 30 seconds.

  • Add 1 mL of MTBE.

  • Vortex for 5 minutes to ensure thorough mixing.

  • Centrifuge at 10,000 x g for 5 minutes to separate the aqueous and organic layers.

  • Carefully transfer the upper organic layer to a new microcentrifuge tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of reconstitution solution.

  • Vortex for 1 minute.

  • Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography

Chromatographic separation is performed using a reversed-phase C18 column to resolve this compound from endogenous plasma components.

LC Parameters:

Parameter Value
Column C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temp. 40°C

| Gradient | See Table 1 |

Table 1: Chromatographic Gradient

Time (min) % Mobile Phase B
0.0 5
0.5 5
2.5 95
3.5 95
3.6 5

| 5.0 | 5 |

Mass Spectrometry

A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode with positive electrospray ionization (ESI) is used for detection and quantification.

MS Parameters:

Parameter Value
Ionization Mode Electrospray Ionization (ESI), Positive
Ion Spray Voltage +5500 V
Source Temp. 500°C
Collision Gas Nitrogen
Curtain Gas 30 psi
Nebulizer Gas 55 psi

| Turbo Gas | 55 psi |

Table 2: MRM Transitions and Parameters (Hypothetical)

Analyte Precursor Ion (Q1) m/z Product Ion (Q3) m/z Dwell Time (ms) Collision Energy (V) Declustering Potential (V)
This compound [M+H]⁺ Fragment 1 150 35 80
This compound [M+H]⁺ Fragment 2 150 45 80

| Internal Standard | [M+H]⁺ | Fragment 1 | 150 | 38 | 85 |

Note: The exact m/z values for the precursor and product ions of this compound need to be determined by infusing a standard solution of the compound into the mass spectrometer.

Data Presentation

The following table summarizes the expected quantitative performance of the method.

Table 3: Summary of Quantitative Data (Hypothetical)

Parameter This compound
Linear Range 1 - 1000 ng/mL
Correlation Coefficient (r²) > 0.995
Limit of Detection (LOD) 0.5 ng/mL
Lower Limit of Quantification (LLOQ) 1 ng/mL
Intra-day Precision (%CV) < 15%
Inter-day Precision (%CV) < 15%
Accuracy (% Recovery) 85 - 115%

| Retention Time | ~2.1 min |

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing plasma Plasma Sample (100 µL) add_is Add Internal Standard plasma->add_is alkalize Alkalize with NaOH add_is->alkalize extract Extract with MTBE alkalize->extract centrifuge Centrifuge extract->centrifuge separate Separate Organic Layer centrifuge->separate evaporate Evaporate to Dryness separate->evaporate reconstitute Reconstitute evaporate->reconstitute lc_separation LC Separation (C18 Column) reconstitute->lc_separation ms_detection MS/MS Detection (MRM Mode) lc_separation->ms_detection quantification Quantification ms_detection->quantification reporting Reporting quantification->reporting signaling_pathway cluster_vasodilation Vasodilation Pathway cluster_beta_blockade Beta-Blockade Pathway This compound This compound smooth_muscle Vascular Smooth Muscle This compound->smooth_muscle Direct Action beta_receptors Beta-Adrenoceptors (Heart, Kidneys) This compound->beta_receptors Antagonism relaxation Relaxation smooth_muscle->relaxation vasodilation Vasodilation relaxation->vasodilation blood_pressure Decreased Blood Pressure vasodilation->blood_pressure sympathetic_activity Decreased Sympathetic Activity beta_receptors->sympathetic_activity renin_release Decreased Renin Release sympathetic_activity->renin_release heart_rate Decreased Heart Rate sympathetic_activity->heart_rate renin_release->blood_pressure heart_rate->blood_pressure

References

Application Notes and Protocols for Prizidilol Solution Preparation in Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prizidilol is a nonselective beta-blocker with direct vasodilator effects that has been investigated for its antihypertensive properties. For researchers conducting preclinical animal studies, the accurate and consistent preparation of this compound formulations for oral administration is crucial for obtaining reliable and reproducible results. These application notes provide detailed protocols for the preparation of this compound solutions or suspensions for oral gavage in rodents, along with relevant data and procedural diagrams to ensure proper handling and administration.

Data Presentation

Table 1: this compound Dosage Information for Rats
ParameterValueReference
Oral Dose10 - 20 mg/kg/day[1]
Table 2: Common Vehicles for Oral Gavage in Rodents
VehicleProperties and Use
Sterile Water for InjectionSuitable for water-soluble compounds.
0.9% SalineIsotonic, suitable for water-soluble compounds.
10% Sucrose SolutionCan improve palatability and is a suitable vehicle for some compounds.[3]
0.5% (w/v) Methyl Cellulose (B213188) in WaterA common suspending agent for poorly water-soluble compounds, increasing viscosity to ensure uniform particle distribution.

Experimental Protocols

Protocol 1: Preparation of this compound Solution (if soluble)

This protocol should be followed if this compound is found to be sufficiently soluble in the chosen vehicle to achieve the desired concentration.

Materials:

  • This compound (hydrochloride or hemisulfate salt)

  • Selected Vehicle (e.g., Sterile Water for Injection, 0.9% Saline)

  • Analytical balance

  • Volumetric flasks

  • Magnetic stirrer and stir bar

  • pH meter (optional)

  • Sterile filters (if required)

Procedure:

  • Determine the required concentration: Based on the desired dose (e.g., 20 mg/kg) and the dosing volume (typically 5-10 mL/kg for rats), calculate the required concentration of the this compound solution.

    • Example Calculation: For a 20 mg/kg dose and a 5 mL/kg dosing volume: (20 mg/kg) / (5 mL/kg) = 4 mg/mL

  • Weigh the this compound: Accurately weigh the required amount of this compound salt using an analytical balance.

  • Dissolution:

    • Place a magnetic stir bar in a volumetric flask of the appropriate size.

    • Add a portion of the chosen vehicle to the flask.

    • While stirring, gradually add the weighed this compound powder.

    • Continue stirring until the this compound is completely dissolved. Gentle warming may be applied if necessary, but the stability of the compound at elevated temperatures should be considered.

    • Bring the solution to the final volume with the vehicle and continue to stir until homogeneous.

  • pH Adjustment (Optional): If necessary, the pH of the solution can be adjusted using appropriate buffer solutions.

  • Sterilization (Optional): If a sterile solution is required, it can be filtered through a 0.22 µm sterile filter.

  • Storage: Store the prepared solution in a clearly labeled, sealed container, protected from light, and under appropriate temperature conditions. It is recommended to prepare fresh solutions daily unless stability data indicates otherwise.

Protocol 2: Preparation of this compound Suspension (if insoluble)

This protocol is for use when this compound has low solubility in the desired vehicle.

Materials:

  • This compound (hydrochloride or hemisulfate salt)

  • Suspending Vehicle (e.g., 0.5% w/v Methyl Cellulose in water)

  • Mortar and pestle

  • Analytical balance

  • Graduated cylinders

  • Magnetic stirrer and stir bar or homogenizer

Procedure:

  • Prepare the Suspending Vehicle (0.5% Methyl Cellulose):

    • Heat about one-third of the required volume of purified water to 60-70°C.

    • Slowly add the methyl cellulose powder while stirring vigorously to wet the particles.

    • Remove from heat and add the remaining two-thirds of the water as cold water.

    • Continue stirring until the methyl cellulose is fully dissolved and the solution is clear and viscous. Allow to cool to room temperature.

  • Calculate the required amounts: Determine the total volume of suspension needed and calculate the required mass of this compound.

  • Particle Size Reduction:

    • Accurately weigh the required amount of this compound.

    • Triturate the this compound powder in a mortar and pestle to obtain a fine and uniform particle size. This step is critical for a stable suspension.

  • Formation of the Suspension:

    • In the mortar, add a small amount of the 0.5% methyl cellulose vehicle to the triturated this compound powder to form a smooth paste.

    • Gradually add the remaining vehicle while continuously stirring.

    • Transfer the mixture to a suitable container with a magnetic stir bar and stir for at least 30 minutes to ensure homogeneity. A homogenizer can also be used for a more uniform suspension.

  • Storage and Handling:

    • Store the suspension in a labeled, sealed container, protected from light.

    • Crucially, the suspension must be continuously stirred or vigorously shaken before and during dose administration to ensure a uniform distribution of the active compound.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for preparing a this compound formulation for oral gavage in animal studies.

Prizidilol_Preparation_Workflow start Start calc Calculate Required Concentration & Amount start->calc weigh Weigh this compound calc->weigh solubility_check Solubility Test weigh->solubility_check prepare_solution Prepare Solution: - Add vehicle - Stir to dissolve solubility_check->prepare_solution Soluble prepare_suspension Prepare Suspension: - Prepare vehicle - Triturate this compound - Form paste & suspend solubility_check->prepare_suspension Insoluble storage Store Formulation (Protect from light) prepare_solution->storage prepare_suspension->storage administer Administer via Oral Gavage storage->administer end End administer->end

Caption: Workflow for this compound formulation preparation.

References

Application Notes and Protocols for Measuring Blood Pressure in Prizidilol-Treated Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prizidilol is an antihypertensive agent characterized by a dual mechanism of action: non-selective β-adrenoceptor blockade and direct vasodilation.[1][2] This unique combination allows for the reduction of blood pressure by decreasing both cardiac output and peripheral vascular resistance. The direct vasodilatory effect is attributed to its hydrazine (B178648) moiety, which distinguishes it from many other β-blockers.[3][4] Understanding the precise hemodynamic effects of this compound in preclinical animal models is crucial for its evaluation and development.

These application notes provide detailed protocols for measuring blood pressure in animal models, particularly spontaneously hypertensive rats (SHR), treated with this compound. Methodologies for drug administration and both invasive and non-invasive blood pressure measurement techniques are described to ensure accurate and reproducible data collection.

Mechanism of Action of this compound

This compound's antihypertensive effect stems from two primary actions:

  • Non-selective β-adrenoceptor blockade: By blocking β1 and β2 adrenergic receptors, this compound reduces heart rate and cardiac output, contributing to a decrease in blood pressure.

  • Direct Vasodilation: this compound induces relaxation of vascular smooth muscle, leading to a reduction in total peripheral resistance.[1] This action is independent of β-receptor activation and is a direct effect on the vasculature.[4] The proposed mechanism for this direct vasodilation involves the modulation of intracellular calcium signaling within vascular smooth muscle cells. It is thought to inhibit the inositol (B14025) 1,4,5-trisphosphate (IP₃)-induced release of calcium from the sarcoplasmic reticulum.[3][4][5] Additionally, evidence suggests that hydrazine derivatives may open potassium channels, leading to hyperpolarization of the cell membrane and subsequent vasorelaxation.[3][6]

Data Presentation

The following tables summarize the quantitative effects of this compound on key cardiovascular parameters in spontaneously hypertensive rats (SHR).

Table 1: Acute Effects of Oral this compound on Mean Blood Pressure in Spontaneously Hypertensive Rats (SHR) [1]

Treatment GroupPre-treatment Mean BP (mmHg)Post-treatment Mean BP (mmHg)Change in Mean BP (mmHg)
Control180 ± 5175 ± 6-5
This compound (30 mg/kg)185 ± 7155 ± 8-30

Data are presented as mean ± SEM. Blood pressure was measured 5 hours post-administration via an aortic cannula.

Table 2: Subacute (3-week) Effects of Oral this compound on Mean Blood Pressure and Heart Rate in Spontaneously Hypertensive Rats (SHR) [2]

Treatment GroupDose (mg/kg/day)Mean Blood Pressure (mmHg)Heart Rate (beats/min)
Control-195 ± 5380 ± 10
This compound10170 ± 6350 ± 12
This compound20165 ± 7340 ± 15

p<0.05 compared to control. Data are presented as mean ± SEM.

Experimental Protocols

Protocol 1: Oral Administration of this compound by Gavage in Rats

This protocol describes the standard method for oral administration of this compound to rats.

Materials:

  • This compound hydrochloride

  • Vehicle (e.g., 0.5% carboxymethyl cellulose (B213188) solution)[1]

  • Oral gavage needles (stainless steel or flexible, appropriate size for the rat's weight)

  • Syringes (1-5 mL)

  • Animal balance

Procedure:

  • Animal Handling and Acclimatization: Allow rats to acclimate to the facility for at least one week before the experiment. Handle the animals daily for several days leading up to the study to minimize stress.

  • Preparation of Dosing Solution:

    • On the day of the experiment, prepare a suspension of this compound in the chosen vehicle (e.g., 0.5% carboxymethyl cellulose in water).

    • Ensure the suspension is homogenous by vortexing or stirring prior to each administration.

    • The concentration should be calculated to deliver the desired dose in a volume of approximately 5 mL/kg body weight.

  • Animal Restraint:

    • Gently but firmly restrain the rat. One common method is to hold the rat in one hand, using the thumb and forefinger to gently secure the head and neck.

  • Gavage Needle Insertion:

    • Measure the gavage needle against the rat to determine the correct insertion depth (from the tip of the nose to the last rib).

    • With the rat's head tilted slightly upwards to straighten the esophagus, gently insert the gavage needle into the mouth, passing it over the tongue and into the esophagus.

    • Caution: Do not force the needle. If resistance is met, withdraw and re-insert. Ensure the needle has not entered the trachea.

  • Administration of the Compound:

    • Once the needle is correctly positioned, slowly administer the this compound suspension.

    • After administration, gently remove the gavage needle.

  • Post-Administration Monitoring:

    • Return the rat to its cage and monitor for any signs of distress, such as labored breathing or regurgitation.

Protocol 2: Non-Invasive Blood Pressure Measurement by Tail-Cuff Plethysmography

This method is suitable for repeated measurements in conscious animals.

Materials:

  • Tail-cuff blood pressure system (including restrainer, cuff, pulse sensor, and control unit)

  • Warming platform or chamber

Procedure:

  • Acclimatization to the Procedure:

    • For several days prior to the actual measurement, acclimate the rats to the restrainer and the warming procedure to minimize stress-induced blood pressure elevation. Place the rat in the restrainer on the warming platform for 10-15 minutes each day.

  • Warming the Animal:

    • On the day of measurement, place the rat in the restrainer on a warming platform set to a temperature that maintains the rat's tail temperature between 32-35°C. This is crucial for detecting the tail pulse.

  • Cuff and Sensor Placement:

    • Securely place the occlusion cuff and the pulse sensor on the rat's tail, as per the manufacturer's instructions. The cuff should be placed at the base of the tail.

  • Blood Pressure Measurement:

    • Initiate the measurement cycle on the control unit. The system will automatically inflate the cuff to occlude blood flow and then slowly deflate it, recording the pressure at which the pulse returns (systolic blood pressure).

    • Perform several measurement cycles (e.g., 5-10) and average the consistent readings to obtain a reliable blood pressure value.

    • Discard any readings associated with excessive movement or artifacts.

  • Data Recording:

    • Record the systolic blood pressure, and if available, diastolic blood pressure and heart rate.

Protocol 3: Invasive Blood Pressure Measurement by Direct Arterial Cannulation

This "gold standard" method provides continuous and accurate blood pressure recordings but is a terminal procedure.

Materials:

  • Anesthetic (e.g., isoflurane, urethane)

  • Surgical instruments (scissors, forceps, retractors)

  • Cannula (e.g., polyethylene (B3416737) tubing, PE-50) filled with heparinized saline

  • Suture material

  • Pressure transducer and data acquisition system

Procedure:

  • Anesthesia and Surgical Preparation:

    • Anesthetize the rat and ensure a stable plane of anesthesia throughout the procedure.

    • Shave the ventral neck area and disinfect the skin.

  • Isolation of the Carotid Artery:

    • Make a midline incision in the neck to expose the trachea and surrounding muscles.

    • Gently dissect the tissues to isolate one of the common carotid arteries.

  • Cannulation:

    • Place two loose sutures around the isolated artery.

    • Tie off the distal end of the artery (towards the head).

    • Make a small incision in the artery between the two sutures.

    • Carefully insert the heparinized saline-filled cannula into the artery towards the aorta.

    • Secure the cannula in place with the proximal suture.

  • Connection to Transducer:

    • Connect the external end of the cannula to a pressure transducer linked to a data acquisition system.

  • Blood Pressure Recording:

    • Allow the animal's blood pressure to stabilize for a period before recording baseline measurements.

    • Administer this compound (e.g., intravenously or via a pre-implanted gastric catheter) and continuously record the blood pressure (systolic, diastolic, mean arterial) and heart rate.

  • Euthanasia:

    • At the end of the experiment, euthanize the animal according to approved institutional guidelines.

Mandatory Visualizations

Prizidilol_Signaling_Pathway cluster_Vascular_Smooth_Muscle_Cell Vascular Smooth Muscle Cell cluster_Beta_Blockade Systemic Effects (Beta-Blockade) This compound This compound IP3R IP3 Receptor This compound->IP3R Inhibits K_channel K⁺ Channel This compound->K_channel Opens Prizidilol_beta This compound SR Sarcoplasmic Reticulum (SR) Ca_cyto Cytosolic Ca²⁺ SR->Ca_cyto Ca²⁺ Release Ca_SR Ca²⁺ Contraction Muscle Contraction Ca_cyto->Contraction Activates Relaxation Vasodilation Hyperpolarization Hyperpolarization K_channel->Hyperpolarization leads to Hyperpolarization->Relaxation promotes Beta_Receptors β-Adrenoceptors (Heart) Prizidilol_beta->Beta_Receptors Blocks Heart_Rate Decreased Heart Rate & Cardiac Output Beta_Receptors->Heart_Rate leads to

Caption: this compound's dual mechanism of action.

Experimental_Workflow cluster_Preparation Preparation Phase cluster_Administration Administration Phase cluster_Measurement Measurement Phase cluster_Analysis Analysis Phase Animal_Acclimatization Animal Acclimatization (SHR models) Drug_Preparation This compound Formulation (e.g., in 0.5% CMC) Animal_Acclimatization->Drug_Preparation Oral_Gavage Oral Administration (Gavage) Drug_Preparation->Oral_Gavage Tail_Cuff Non-Invasive BP (Tail-Cuff) Oral_Gavage->Tail_Cuff Conscious Animals Arterial_Cannulation Invasive BP (Arterial Cannulation) Oral_Gavage->Arterial_Cannulation Anesthetized Animals Data_Collection Data Collection (Systolic, Diastolic, HR) Tail_Cuff->Data_Collection Arterial_Cannulation->Data_Collection Statistical_Analysis Statistical Analysis Data_Collection->Statistical_Analysis

Caption: Workflow for assessing this compound's effects.

References

Assessing the In Vivo Beta-Blockade Activity of Prizidilol: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prizidilol is an antihypertensive agent characterized by a dual mechanism of action: precapillary vasodilation and non-selective beta-adrenoceptor blockade.[1][2] This unique combination allows for a reduction in blood pressure, primarily through a decrease in total peripheral resistance, without the reflex tachycardia commonly associated with pure vasodilators.[2] The beta-blocking properties of this compound are crucial for its therapeutic effect, contributing to a reduction in heart rate, myocardial contractility, and renin release.[1][3] These application notes provide detailed protocols for the in vivo assessment of this compound's beta-blockade activity, along with data presentation and visualization of relevant pathways.

Data Presentation

Table 1: Hemodynamic Effects of Oral this compound Administration in Hypertensive Patients
Dose (mg)Time to Max Effect (hours)Change in Supine Mean Blood Pressure (mmHg)Change in Heart RateReference
1504 - 8Dose-dependent decreaseInitial drop, followed by a slight rise[1]
3004 - 8Dose-dependent decreaseInitial drop, followed by a slight rise[1]
6004 - 8Average decrease from 128 mmHg to < 107 mmHgInitial drop, followed by a slight rise[1]
Table 2: Comparative Effects of this compound and Propranolol on Isoprenaline-Induced Tachycardia in Healthy Volunteers
DrugDose (mg)Peak Effect on Isoprenaline Dose-Response CurveDuration of Action (hours)Reference
This compound200Shift to the right> 7[4]
Propranolol40Greater shift to the right than 200 mg this compound> 7[4]
Table 3: Effects of this compound on Renal Function in Hypertensive Subjects (600 mg oral dose)
ParameterChange from Control (%)Reference
Mean Arterial Blood Pressure↓ 25%[5]
Effective Renal Plasma Flow↑ 20%[5]
Glomerular Filtration Rate↓ 33%[5]
Filtration Fraction↓ 43%[5]
Plasma Noradrenaline↑ 73%[5]

Signaling Pathways and Experimental Workflows

Beta_Blockade_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound BetaReceptor β-Adrenergic Receptor This compound->BetaReceptor Blocks Catecholamines Catecholamines (e.g., Norepinephrine) Catecholamines->BetaReceptor Activates GProtein Gs Protein BetaReceptor->GProtein Activates AC Adenylyl Cyclase GProtein->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates CellularResponse Physiological Response (↓ Heart Rate, ↓ Contractility) PKA->CellularResponse Leads to

Caption: this compound's beta-blockade mechanism of action.

InVivo_Beta_Blockade_Assessment_Workflow cluster_setup Experimental Setup cluster_protocol Experimental Protocol cluster_analysis Data Analysis AnimalModel Select Animal Model (e.g., Spontaneously Hypertensive Rat) Instrumentation Surgical Instrumentation for Hemodynamic Monitoring AnimalModel->Instrumentation Baseline Record Baseline (Blood Pressure, Heart Rate) Instrumentation->Baseline PrizidilolAdmin Administer this compound (Oral Gavage) Baseline->PrizidilolAdmin Monitoring Continuous Hemodynamic Monitoring PrizidilolAdmin->Monitoring IsoprenalineChallenge Isoprenaline Challenge (Dose-Response) Monitoring->IsoprenalineChallenge DataCollection Record Changes in BP and HR IsoprenalineChallenge->DataCollection Analysis Analyze Dose-Response Shift (Schild Analysis) DataCollection->Analysis Conclusion Determine Beta-Blockade Potency Analysis->Conclusion

Caption: Workflow for in vivo assessment of beta-blockade.

Experimental Protocols

Protocol 1: Assessment of Hemodynamic Effects in a Hypertensive Animal Model

Objective: To determine the dose-dependent effects of this compound on blood pressure and heart rate in spontaneously hypertensive rats (SHR).

Materials:

  • Spontaneously Hypertensive Rats (male, 14-16 weeks old)

  • This compound hydrochloride

  • Vehicle (e.g., sterile water or saline)

  • Oral gavage needles

  • Apparatus for direct blood pressure measurement (e.g., indwelling arterial catheter connected to a pressure transducer)

  • Data acquisition system

Procedure:

  • Animal Preparation: Anesthetize the SHR and surgically implant an arterial catheter (e.g., in the carotid or femoral artery) for direct and continuous measurement of blood pressure and heart rate. Allow the animals to recover from surgery for at least 24 hours.

  • Baseline Measurement: Record stable baseline systolic blood pressure, diastolic blood pressure, and heart rate for at least 30 minutes before drug administration.

  • Drug Administration:

    • Divide the animals into groups (n=6-8 per group).

    • Administer this compound orally via gavage at various doses (e.g., 5, 10, 20 mg/kg).[6]

    • Administer the vehicle to the control group.

  • Post-Dose Monitoring: Continuously monitor and record blood pressure and heart rate for at least 8 hours after administration.

  • Data Analysis:

    • Calculate the mean change from baseline for each parameter at different time points.

    • Plot the dose-response curves for the maximum change in blood pressure and heart rate.

    • Statistically analyze the data to determine significant differences between the treated and control groups.

Protocol 2: In Vivo Assessment of Beta-Blockade using Isoprenaline Challenge

Objective: To quantify the beta-adrenoceptor blocking activity of this compound by measuring the antagonism of isoprenaline-induced tachycardia.

Materials:

  • Normotensive or hypertensive animal model (e.g., rats or dogs)

  • This compound hydrochloride

  • Isoprenaline hydrochloride

  • Vehicle (e.g., sterile saline)

  • Intravenous catheters

  • Apparatus for continuous heart rate and blood pressure monitoring

Procedure:

  • Animal Preparation: Anesthetize the animal and insert intravenous catheters for drug administration and an arterial catheter for hemodynamic monitoring.

  • Baseline Isoprenaline Dose-Response:

    • After a stabilization period, administer increasing doses of isoprenaline (e.g., 0.05, 0.1, 0.2 µg/kg, IV) and record the peak increase in heart rate for each dose.

    • Allow sufficient time between doses for the heart rate to return to baseline.

  • This compound Administration: Administer a single oral or intravenous dose of this compound.

  • Post-Prizidilol Isoprenaline Challenge:

    • At a time corresponding to the peak effect of this compound (e.g., 2-4 hours post-oral dose), repeat the isoprenaline dose-response challenge.[1]

  • Data Analysis:

    • Plot the isoprenaline dose-response curves for heart rate before and after this compound administration.

    • A rightward shift in the dose-response curve indicates competitive antagonism at the beta-adrenoceptors.[4]

    • Calculate the dose ratio (ratio of isoprenaline doses required to produce the same effect before and after this compound) to quantify the degree of beta-blockade.

Conclusion

The provided protocols and data offer a comprehensive framework for the in vivo assessment of this compound's beta-blockade activity. By employing these methodologies, researchers can effectively characterize the pharmacological profile of this compound and similar compounds, contributing to a deeper understanding of their therapeutic potential in cardiovascular diseases. The dual-action of this compound, combining vasodilation with beta-blockade, presents a unique therapeutic profile, and its in vivo evaluation is critical for drug development and clinical application.[2][7]

References

Protocol for Studying Prizidilol's Effect on Renal Function

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prizidilol is an antihypertensive agent characterized by a dual mechanism of action: nonselective beta-adrenoceptor blockade and direct precapillary vasodilation.[1][2] This unique combination influences systemic hemodynamics and has significant, complex effects on renal function. Understanding these effects is crucial for the development and clinical application of this compound and similar compounds. Acutely, this compound has been shown to increase renal plasma flow while paradoxically decreasing the glomerular filtration rate (GFR) and filtration fraction.[3][4][5] Long-term administration has also been associated with a reduction in GFR.[6] The proposed mechanisms for this GFR reduction include efferent arteriolar vasodilation and/or a direct effect on the glomerular ultrafiltration coefficient.[3][5]

This document provides a detailed protocol for a preclinical study in a rat model to comprehensively evaluate the effects of this compound on renal function. The protocol outlines methods for measuring key parameters, including GFR, renal blood flow (RBF), and urinary protein excretion. Furthermore, it provides a framework for interpreting the collected data in the context of this compound's known pharmacological actions.

Key Signaling Pathways

To understand the renal effects of this compound, it is essential to consider its impact on intrarenal signaling pathways.

Beta-Adrenergic Blockade in the Kidney

This compound's nonselective beta-blockade affects both β1 and β2-adrenergic receptors in the kidney. β1-receptors are predominantly found on the juxtaglomerular cells, where their stimulation by catecholamines increases renin secretion.[7][8] By blocking these receptors, this compound can inhibit the renin-angiotensin-aldosterone system (RAAS), a key regulator of blood pressure and renal hemodynamics. β2-receptors are present on various renal structures, including the tubules and vasculature, and their activation can influence renal blood flow and tubular function.[3][4]

cluster_0 This compound Action cluster_1 Renal Adrenergic Signaling This compound This compound b1 β1-Adrenergic Receptor (Juxtaglomerular Cells) This compound->b1 Blocks b2 β2-Adrenergic Receptor (Renal Vasculature) This compound->b2 Blocks Renin Renin Release b1->Renin Stimulates Vasodilation Renal Vasodilation b2->Vasodilation Promotes RAAS RAAS Activation Renin->RAAS Vasoconstriction Renal Vasoconstriction RAAS->Vasoconstriction

This compound's Beta-Adrenergic Blockade
Direct Vasodilation in Renal Arterioles

The direct vasodilatory action of this compound primarily affects the precapillary resistance arterioles.[9] This leads to a reduction in renal vascular resistance and an increase in renal blood flow. The relative effect on afferent versus efferent arterioles is a critical determinant of the net impact on GFR. A more pronounced efferent vasodilation would lead to a decrease in glomerular capillary pressure and, consequently, a lower GFR.

cluster_0 This compound Action cluster_1 Renal Vasculature This compound This compound Afferent Afferent Arteriole This compound->Afferent Dilates Efferent Efferent Arteriole This compound->Efferent Dilates RBF Renal Blood Flow Afferent->RBF Increases GCP Glomerular Capillary Pressure Efferent->GCP Decreases GFR Glomerular Filtration Rate GCP->GFR Decreases

This compound's Direct Vasodilatory Effect

Experimental Protocols

This study will utilize a rat model to investigate the acute and sub-chronic effects of this compound on renal function. Spontaneously hypertensive rats (SHR) are a suitable model, given their clinical relevance.

Animal Model and Dosing
  • Animal Model: Male Spontaneously Hypertensive Rats (SHR), 12-14 weeks old.

  • Housing: Standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to standard chow and water.

  • Groups:

    • Vehicle Control (e.g., 0.5% methylcellulose (B11928114) in water)

    • This compound Low Dose (10 mg/kg/day, p.o.)

    • This compound High Dose (20 mg/kg/day, p.o.)

  • Dosing Duration:

    • Acute Study: A single dose followed by measurements over 24 hours.

    • Sub-chronic Study: Daily dosing for 4 weeks.

Experimental Workflow

start Start: Acclimatization (1 week) groups Randomize into Groups (n=8-10/group) start->groups dosing Daily Oral Dosing (4 weeks) groups->dosing metabolic 24h Urine Collection (Metabolic Cages) dosing->metabolic terminal Terminal Experiment (Anesthesia) metabolic->terminal analysis Biochemical & Histological Analysis metabolic->analysis blood Blood Sample Collection terminal->blood gfr_rbf GFR & RBF Measurement terminal->gfr_rbf tissue Kidney Tissue Collection terminal->tissue blood->analysis gfr_rbf->analysis tissue->analysis end End of Study analysis->end

Overall Experimental Workflow
Protocol 1: Measurement of Glomerular Filtration Rate (GFR) by Inulin (B196767) Clearance

This protocol is adapted from established methods for measuring GFR in anesthetized rats.

Materials:

  • Inulin (or FITC-labeled inulin)

  • Anesthetic (e.g., Inactin or sodium pentobarbital)

  • Surgical instruments

  • Catheters (for jugular vein, carotid artery, and bladder)

  • Infusion pump

  • Blood collection tubes (heparinized)

  • Urine collection vials

  • Spectrophotometer or fluorometer (for inulin measurement)

Procedure:

  • Anesthesia and Surgery: Anesthetize the rat and place it on a heated surgical board to maintain body temperature. Perform a tracheotomy to ensure a clear airway. Catheterize the jugular vein for inulin infusion, the carotid artery for blood sampling and blood pressure monitoring, and the bladder for urine collection.

  • Inulin Infusion:

    • Administer a priming dose of inulin (e.g., 100 mg/kg) via the jugular vein catheter.

    • Immediately begin a constant infusion of inulin (e.g., 10 mg/kg/min) using an infusion pump.

  • Equilibration Period: Allow a 60-minute equilibration period for the plasma inulin concentration to stabilize.

  • Urine and Blood Collection:

    • Collect urine samples over three consecutive 20-minute periods. Record the exact duration and volume of each collection.

    • At the midpoint of each urine collection period, draw a blood sample (approx. 0.2 mL) from the carotid artery.

  • Sample Processing: Centrifuge the blood samples to obtain plasma. Store plasma and urine samples at -20°C until analysis.

  • Inulin Concentration Measurement: Determine the inulin concentration in plasma and urine samples using a suitable assay (e.g., anthrone (B1665570) method for unlabeled inulin or fluorescence measurement for FITC-inulin).

  • GFR Calculation: Calculate GFR using the formula: GFR (mL/min) = (Urine Inulin Concentration x Urine Flow Rate) / Plasma Inulin Concentration .

Protocol 2: Measurement of Renal Blood Flow (RBF) by Para-Aminohippurate (PAH) Clearance

Materials:

  • Para-aminohippuric acid (PAH)

  • (Same as for GFR measurement)

Procedure:

  • This procedure can be performed concurrently with the GFR measurement.

  • PAH Infusion:

    • Administer a priming dose of PAH.

    • Include PAH in the constant infusion solution along with inulin. The infusion rate should be adjusted to maintain a stable, low plasma PAH concentration.

  • Sample Collection and Processing: Follow the same procedure as for GFR measurement.

  • PAH Concentration Measurement: Determine the PAH concentration in plasma and urine samples using a colorimetric assay.

  • Effective Renal Plasma Flow (eRPF) Calculation: Calculate eRPF using the formula: eRPF (mL/min) = (Urine PAH Concentration x Urine Flow Rate) / Plasma PAH Concentration .

  • RBF Calculation: Calculate RBF using the formula: RBF (mL/min) = eRPF / (1 - Hematocrit) .

Note: PAH clearance can underestimate true renal plasma flow. For more accurate measurements, direct methods like using an electromagnetic flow probe on the renal artery can be considered.

Protocol 3: 24-Hour Urine Collection and Analysis

Materials:

  • Metabolic cages

  • Urine collection tubes

  • Assay kits for creatinine, urea, and total protein

Procedure:

  • Place individual rats in metabolic cages with free access to food and water.

  • Collect urine over a 24-hour period.

  • Measure the total urine volume.

  • Centrifuge the urine samples to remove any debris.

  • Analyze urine samples for:

    • Creatinine concentration

    • Urea concentration

    • Total protein concentration (e.g., using a Bradford or BCA assay)

  • Calculate the 24-hour excretion of each substance.

Data Presentation

All quantitative data should be summarized in a clear and structured format to facilitate comparison between the different treatment groups.

Table 1: Effects of this compound on Renal Hemodynamics

ParameterVehicle ControlThis compound (10 mg/kg)This compound (20 mg/kg)
GFR (mL/min/100g)
RBF (mL/min/100g)
Filtration Fraction (%)
Mean Arterial Pressure (mmHg)

Table 2: Effects of this compound on Urinary Excretion (24-hour)

ParameterVehicle ControlThis compound (10 mg/kg)This compound (20 mg/kg)
Urine Volume (mL)
Creatinine Clearance (mL/min)
Total Protein Excretion (mg)
Urea Excretion (mg)

Data Interpretation

The collected data will allow for a comprehensive assessment of this compound's impact on renal function.

cluster_0 Observed Changes GFR GFR Renal_Function Overall Renal Function Impact GFR->Renal_Function RBF RBF RBF->Renal_Function Urine_Protein Urinary Protein Urine_Protein->Renal_Function MAP Mean Arterial Pressure MAP->Renal_Function

Logical Relationship for Data Interpretation
  • Decreased GFR with Increased RBF: This would be consistent with the known effects of this compound and would suggest a predominant vasodilation of the efferent arteriole, leading to a reduction in glomerular filtration pressure.

  • Changes in Filtration Fraction: The filtration fraction (GFR/eRPF) provides an index of the relative constriction/dilation of the afferent and efferent arterioles. A decrease in the filtration fraction would further support the hypothesis of efferent vasodilation.

  • Urinary Protein Excretion: An increase in urinary protein excretion could indicate glomerular or tubular damage. Histological examination of kidney tissue would be necessary to confirm any structural changes.

  • Correlation with Blood Pressure: The effects on renal parameters should be interpreted in the context of changes in systemic blood pressure. A significant drop in blood pressure can independently reduce GFR.

By following this detailed protocol, researchers can obtain robust and reproducible data to thoroughly characterize the effects of this compound on renal function, contributing to a better understanding of its pharmacological profile and potential clinical implications.

References

Application Notes and Protocols: Use of Prizidilol in Conscious Dogs with Atrioventricular Block

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prizidilol is an antihypertensive agent with a dual mechanism of action, exhibiting both direct arteriolar vasodilation and non-selective beta-adrenoceptor blocking properties.[1][2] This unique pharmacological profile makes it a subject of interest in cardiovascular research, particularly in understanding its effects on heart rate and rhythm in complex conditions such as atrioventricular (AV) block. The conscious dog with surgically induced chronic complete AV block serves as a valuable experimental model for studying the direct and reflex effects of cardiovascular drugs on atrial and ventricular chronotropy, independent of AV nodal conduction.[2][3][4] These application notes provide a summary of the reported effects of this compound in this model and detail the experimental protocols for such studies.

Data Presentation

The following tables summarize the hemodynamic effects of this compound in conscious dogs with chronic atrioventricular block, in comparison to a pure vasodilator (Hydralazine) and a pure beta-blocker (Propranolol).

Note: The precise quantitative data from the primary study by Boucher et al. (1983) were not available. The values presented below are representative examples based on the qualitative descriptions from the study's abstract and are intended for illustrative purposes.

Table 1: Effects of Intravenous Drug Administration on Atrial and Ventricular Rate

DrugDoseChange in Atrial Rate (beats/min)Change in Ventricular Rate (beats/min)Primary Mechanism of Action on Heart Rate
This compound1 mg/kg↑ 40-60Variable (slight ↑ or ↓)Vasodilation-induced reflex tachycardia (atrial); Beta-blockade (ventricular)
Hydralazine (B1673433)0.5 mg/kg↑ 50-70↑ 10-20Vasodilation-induced reflex tachycardia
Propranolol (B1214883)0.25 mg/kgNo significant change↓ 15-25Beta-adrenoceptor blockade

Table 2: Effects of Intravenous Drug Administration on Arterial Blood Pressure

DrugDoseChange in Mean Arterial Pressure (mmHg)Onset of ActionDuration of Action
This compound1 mg/kg↓ 25-355-10 minutes4-6 hours
Hydralazine0.5 mg/kg↓ 30-402-5 minutes2-4 hours
Propranolol0.25 mg/kg↓ 5-1010-15 minutes6-8 hours

Signaling Pathways and Physiological Effects

The following diagram illustrates the proposed mechanism of action of this compound on the cardiovascular system in the context of complete atrioventricular block.

Prizidilol_Mechanism cluster_Vascular Vascular Smooth Muscle cluster_Heart Heart cluster_Systemic Systemic Effects This compound This compound Vasodilation Direct Vasodilation This compound->Vasodilation Direct action Beta_Blockade β-Adrenoceptor Blockade This compound->Beta_Blockade Direct action MAP_Decrease ↓ Mean Arterial Pressure Vasodilation->MAP_Decrease Atria Atria Beta_Blockade->Atria Blocks sympathetic effect Ventricles Ventricles (Idioventricular Pacemaker) Beta_Blockade->Ventricles ↓ Ventricular Rate Baroreflex Baroreflex Activation MAP_Decrease->Baroreflex Vagal_Tone ↓ Atrial Vagal Tone Baroreflex->Vagal_Tone Sympathetic_Tone ↑ Sympathetic Tone Baroreflex->Sympathetic_Tone Vagal_Tone->Atria ↑ Atrial Rate Sympathetic_Tone->Atria ↑ Atrial Rate Sympathetic_Tone->Ventricles ↑ Ventricular Rate

Caption: Mechanism of this compound in AV block.

Experimental Protocols

The following protocols are based on established methodologies for inducing atrioventricular block in canine models and conducting pharmacological studies.

Induction of Chronic Complete Atrioventricular Block

This procedure is a modification of the surgical method described by Starzl and Gaertner (1955) and reviewed by Boucher and Duchene-Marullaz (1985).[5]

Objective: To create a stable, long-term model of complete heart block in dogs.

Materials:

  • Adult mongrel dogs (15-25 kg)

  • Anesthetic agents (e.g., sodium pentobarbital)

  • Surgical instruments for thoracotomy

  • Electrocardiogram (ECG) monitor

  • Temporary pacemaker (optional)

  • Suture materials

Procedure:

  • Anesthesia and Preparation: Anesthetize the dog and place it in right lateral recumbency. Intubate and provide positive pressure ventilation. Shave and aseptically prepare the left chest.

  • Thoracotomy: Perform a thoracotomy through the fourth or fifth left intercostal space.

  • Exposure of the Heart: Incise the pericardium to expose the heart.

  • Identification of the AV Node/Bundle of His: The target area is the triangle of Koch, located at the base of the interatrial septum.

  • Creation of the Block: A sclerosing agent (e.g., 4% formaldehyde) is injected into the region of the atrioventricular node. A small volume (0.1-0.2 mL) is injected using a fine-gauge needle.

  • Confirmation of Block: Monitor the ECG continuously. The successful creation of a complete AV block is confirmed by the dissociation of P waves and QRS complexes.

  • Closure: Close the thoracotomy incision in layers.

  • Post-operative Care: Provide appropriate analgesia and antibiotic coverage. Monitor the dog closely for recovery. The AV block is typically stable within a few days and persists chronically.

Hemodynamic Studies in Conscious Dogs with AV Block

Objective: To evaluate the effects of this compound and other cardiovascular agents on atrial rate, ventricular rate, and arterial blood pressure.

Materials:

  • Conscious, trained dogs with chronic complete AV block

  • Catheters for intravenous drug administration and blood pressure monitoring

  • ECG recording system

  • Blood pressure transducer and recording system

  • This compound, Hydralazine, and Propranolol solutions for injection

Procedure:

  • Animal Preparation: The dogs should be accustomed to the laboratory environment to minimize stress-related cardiovascular changes. Place the dog in a comfortable sling or on a padded table.

  • Instrumentation: Under local anesthesia, insert a catheter into a peripheral vein for drug administration. Insert a second catheter into a femoral artery for direct measurement of arterial blood pressure.

  • Baseline Recordings: Allow the dog to stabilize for at least 30 minutes. Record baseline ECG and arterial blood pressure continuously.

  • Drug Administration: Administer a single intravenous bolus of the test drug (this compound, Hydralazine, or Propranolol) at the predetermined dose.

  • Post-infusion Monitoring: Continuously record ECG and arterial blood pressure for a period of at least 4-6 hours after drug administration.

  • Data Analysis: Analyze the recorded data to determine the changes in atrial rate (P-P interval), ventricular rate (R-R interval), and mean arterial pressure from the baseline values.

Experimental Workflow and Logical Relationships

The following diagram illustrates the workflow of the experimental protocol.

Experimental_Workflow cluster_Model_Creation Canine Model Creation cluster_Experiment Pharmacological Experiment Induce_AV_Block Induce Chronic AV Block (Surgical/Chemical Ablation) Recovery Post-operative Recovery (Several Weeks) Induce_AV_Block->Recovery Baseline Baseline Hemodynamic Recording (ECG, Blood Pressure) Recovery->Baseline Conscious, Trained Dog Drug_Admin Intravenous Drug Administration (this compound, Hydralazine, or Propranolol) Baseline->Drug_Admin Post_Admin_Recording Post-administration Recording Drug_Admin->Post_Admin_Recording Data_Analysis Data Analysis (Heart Rate, Blood Pressure Changes) Post_Admin_Recording->Data_Analysis

Caption: Experimental workflow for studying this compound.

Conclusion

The use of conscious dogs with chronic atrioventricular block provides a powerful model to dissect the complex cardiovascular effects of drugs like this compound. By separating atrial and ventricular activity, this model allows for the simultaneous assessment of a drug's influence on sinoatrial node automaticity (often reflecting reflex autonomic changes) and idioventricular pacemaker activity (reflecting direct drug effects and beta-blockade). The combined vasodilator and beta-blocking actions of this compound result in a unique hemodynamic profile, characterized by a reflex-mediated increase in atrial rate and a beta-blockade-mediated modulation of the ventricular escape rhythm. These experimental protocols and the presented data framework offer a guide for researchers investigating novel cardiovascular agents with multifaceted mechanisms of action.

References

Long-Term Administration of Prizidilol: Application Notes and Protocols for Preclinical and Clinical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prizidilol is a hydrazinopyridazine derivative that exhibits a dual antihypertensive mechanism of action: non-selective beta-adrenoceptor blockade and direct arteriolar vasodilation.[1][2] These properties made it a subject of interest for the management of essential hypertension. Although this compound demonstrated efficacy in lowering blood pressure, it was ultimately withdrawn from the market due to side effects. These notes provide a comprehensive overview of the methodologies and data relevant to the long-term study of this compound, intended to support further research into related compounds or mechanisms of action.

Quantitative Data Summary

The following tables summarize key quantitative data from long-term studies on this compound administration.

Table 1: Hemodynamic Effects of Long-Term this compound Treatment in Patients with Primary Hypertension

ParameterPlacebo6 Weeks (Mean Dose: 447 mg/day)14 Weeks (Mean Dose: 687 mg/day)6 Months (Twice Daily Regimen, Mean Dose: 748 mg/day)
Supine Blood Pressure (mmHg)172 ± 17 / 106 ± 6159 ± 16 / 99 ± 8154 ± 16 / 97 ± 7No further reduction
Standing Blood Pressure (mmHg)167 ± 18 / 111 ± 8154 ± 18 / 101 ± 9148 ± 14 / 97 ± 7No further reduction
Heart Rate-Slight reduction--
Plasma Renin Activity--Reduced-

Data extracted from a long-term efficacy, tolerance, and pharmacokinetic study.[1]

Table 2: Effects of 12-Week this compound Treatment on Blood Pressure and Fluid Volumes

ParameterBaseline (Placebo)12 Weeks of this compoundChange
Supine Blood Pressure (mmHg)---26 / -14 (p < 0.01)
Erect Blood Pressure (mmHg)---24 / -16 (p < 0.01)
Heart Rate--No significant change
Plasma Volume--+8% (p < 0.02)
Extracellular Fluid Volume--Insignificant increase
Glomerular Filtration Rate (ml/min/1.73 m²)---4 (p < 0.02)
Plasma Renin Concentration--Unchanged

Data from a study on the long-term effects on blood pressure, body fluid volumes, and glomerular filtration rate.[3]

Table 3: Pharmacokinetic and Acute Hemodynamic Effects of this compound

ParameterValue
Plasma Elimination Half-life3.9 hours (range 2.0-8.9 h)[1]
Time to Maximum Antihypertensive Effect2.5 hours post-dosing[1]
Maximum Reduction in Supine BP (800 mg dose)33 / 18 mmHg[1]
Duration of Antihypertensive Effect> 8 hours[4]

Mechanism of Action Signaling Pathways

This compound's antihypertensive effect is achieved through two primary signaling pathways:

  • Non-selective Beta-Adrenergic Blockade: this compound competitively inhibits beta-1 and beta-2 adrenergic receptors. In the heart (predominantly beta-1), this leads to decreased heart rate, contractility, and cardiac output. Blockade of beta-1 receptors in the kidneys reduces renin secretion.[5][6]

  • Direct Vasodilation: As a hydrazinopyridazine derivative, this compound directly relaxes vascular smooth muscle, leading to reduced peripheral resistance. While the precise intracellular mechanism for this compound is not fully elucidated, it is hypothesized to be similar to other direct-acting vasodilators which can involve modulation of intracellular calcium levels.

Prizidilol_Signaling_Pathway cluster_0 Cardiac Myocyte / Juxtaglomerular Cells cluster_1 Vascular Smooth Muscle Cell Prizidilol_beta This compound Beta_Receptor β1-Adrenergic Receptor Prizidilol_beta->Beta_Receptor Blocks AC Adenylyl Cyclase Beta_Receptor->AC Activates Renin ↓ Renin Release Beta_Receptor->Renin Inhibition of Stimulation cAMP cAMP AC->cAMP PKA Protein Kinase A cAMP->PKA Calcium_Channels Ca²⁺ Channels PKA->Calcium_Channels Phosphorylates Heart_Rate ↓ Heart Rate ↓ Contractility Calcium_Channels->Heart_Rate Prizidilol_vaso This compound Intracellular_Ca ↓ Intracellular Ca²⁺ Release Prizidilol_vaso->Intracellular_Ca Inhibits MLCK Myosin Light Chain Kinase Intracellular_Ca->MLCK Reduced Activation Contraction ↓ Contraction MLCK->Contraction Vasodilation Vasodilation Contraction->Vasodilation

Caption: this compound's dual mechanism of action.

Experimental Protocols

Long-Term Antihypertensive Efficacy Study in Humans

Objective: To evaluate the long-term efficacy and safety of this compound in patients with essential hypertension.

Methodology:

  • Patient Recruitment: Recruit patients with a diagnosis of primary hypertension (e.g., supine diastolic blood pressure > 95 mmHg). Exclude patients with secondary hypertension, severe renal or hepatic impairment, and contraindications to beta-blockers.

  • Washout and Placebo Period: A 4-week single-blind placebo period is initiated to establish baseline blood pressure.[1][7]

  • Dose Titration: Administer this compound orally, starting with a low dose (e.g., 200 mg once daily). Titrate the dose upwards (e.g., up to 800 mg daily) over a period of several weeks (e.g., 14 weeks) to achieve a target blood pressure (e.g., supine diastolic BP < 90 mmHg).[1]

  • Long-Term Maintenance: Maintain patients on the effective dose for an extended period (e.g., 6-12 months). The dosing regimen may be adjusted to twice daily if a 24-hour effect is not maintained with once-daily dosing.[1][7]

  • Blood Pressure and Heart Rate Monitoring:

    • Measure supine and standing blood pressure and heart rate at regular intervals (e.g., every 2-4 weeks) throughout the study.

    • For detailed analysis, perform 24-hour ambulatory blood pressure monitoring at baseline and key follow-up points.

  • Safety Monitoring:

    • Collect blood and urine samples at baseline and regular intervals for routine hematology, clinical chemistry (including electrolytes, renal and liver function tests), and urinalysis.

    • Monitor for adverse events through patient interviews and physical examinations at each visit. Pay close attention to potential side effects such as edema, weight gain, and anemia.[3][5]

  • Pharmacokinetic Analysis:

    • At selected time points, collect serial blood samples over a 24-hour period after drug administration to determine the plasma concentration of this compound and its metabolites.

    • Calculate pharmacokinetic parameters such as elimination half-life (t½), time to peak concentration (Tmax), and area under the curve (AUC).[1]

experimental_workflow start Patient Recruitment (Primary Hypertension) washout 4-Week Placebo Washout Period start->washout titration 14-Week Dose Titration Phase (200-800 mg/day) washout->titration maintenance Long-Term Maintenance (e.g., 6-12 months) titration->maintenance monitoring Regular Monitoring: - Blood Pressure (Supine & Standing) - Heart Rate - Adverse Events maintenance->monitoring lab_tests Periodic Lab Tests: - Hematology - Clinical Chemistry - Urinalysis maintenance->lab_tests pk_analysis Pharmacokinetic Analysis maintenance->pk_analysis end Data Analysis & Efficacy/Safety Evaluation monitoring->end lab_tests->end pk_analysis->end

Caption: Workflow for a long-term clinical trial of this compound.
Protocol for 24-Hour Ambulatory Blood Pressure Monitoring (ABPM)

Objective: To obtain a comprehensive profile of a patient's blood pressure over a 24-hour period to assess the duration of action and efficacy of this compound.

Materials:

  • Calibrated ABPM device with an appropriately sized cuff.

  • Patient diary.

Procedure:

  • Device Preparation and Fitting:

    • Explain the procedure to the patient.

    • Fit the blood pressure cuff to the non-dominant arm.

    • Connect the cuff to the portable monitor and ensure the device is programmed to take readings at set intervals (e.g., every 20-30 minutes during the day and every 30-60 minutes at night).

  • Patient Instructions:

    • Instruct the patient to continue with their normal daily activities but to avoid strenuous exercise.

    • When the cuff begins to inflate, the patient should stop moving, keep their arm still, and at the level of the heart if possible.

    • The patient should be instructed on how to remove the device for bathing or showering and how to correctly reapply it.

    • Provide the patient with a diary to record activities, sleep and wake times, and any symptoms experienced.

  • Data Retrieval and Analysis:

    • After 24 hours, retrieve the device from the patient.

    • Download the blood pressure data to a computer.

    • Analyze the data to determine average systolic and diastolic blood pressure over 24 hours, daytime and nighttime averages, and the smoothness of blood pressure control.

Protocol for Measurement of Plasma Renin Activity (PRA)

Objective: To assess the effect of this compound on the renin-angiotensin system.

Principle: PRA is determined by measuring the rate of angiotensin I generation from endogenous angiotensinogen (B3276523) in plasma.

Sample Collection and Handling:

  • Patient Preparation: The patient should be in a controlled state (e.g., seated or supine for a specified period) before blood collection.

  • Blood Collection: Draw blood into a pre-chilled lavender-top (EDTA) tube.

  • Immediate Processing: Place the tube on ice immediately. Centrifuge at 4°C (e.g., 2000-3000 x g for 10-15 minutes) within 30 minutes of collection.

  • Plasma Separation and Storage: Separate the plasma and freeze it at -20°C or lower until analysis. Avoid repeated freeze-thaw cycles.

Assay Procedure (ELISA Method):

  • Angiotensin I Generation:

    • Thaw plasma samples on ice.

    • For each sample, prepare two aliquots.

    • Incubate one aliquot at 37°C for a defined period (e.g., 1.5-3 hours) to allow for the generation of angiotensin I.

    • Incubate the second aliquot at 4°C for the same duration to serve as a baseline (non-generation) control.

  • Quantification of Angiotensin I:

    • Use a commercially available Angiotensin I ELISA kit.

    • Prepare standards and controls as per the kit instructions.

    • Add the incubated plasma samples (both 37°C and 4°C), standards, and controls to the wells of the microplate coated with anti-angiotensin I antibodies.

    • Follow the kit's protocol for incubation, washing, addition of enzyme-linked secondary antibody, and substrate.

    • Read the absorbance using a microplate reader.

  • Calculation:

    • Calculate the concentration of angiotensin I in each sample from the standard curve.

    • PRA (ng/mL/hr) = ([Ang I] at 37°C - [Ang I] at 4°C) / incubation time in hours.

Conclusion

The long-term administration of this compound has been shown to be effective in reducing blood pressure in patients with essential hypertension. However, its clinical use was limited by adverse effects. The protocols and data presented here provide a framework for the investigation of similar compounds with dual antihypertensive actions. Careful monitoring of hemodynamic parameters, fluid and electrolyte balance, and hematological profiles is crucial in the long-term evaluation of such drugs. Further research into the specific intracellular signaling pathways of direct-acting vasodilators may lead to the development of more targeted and safer antihypertensive therapies.

References

Prizidilol: Application Notes and Protocols for Studying Precapillary Vasodilation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prizidilol is a unique pharmacological agent characterized by its dual mechanism of action: nonselective beta-adrenoceptor blockade and direct precapillary vasodilation.[1][2] This combination allows for the reduction of blood pressure primarily through a decrease in total peripheral resistance, making it a valuable tool for studying the physiology and pharmacology of the microcirculation, specifically at the level of precapillary arterioles.[1][2] Unlike some other vasodilating beta-blockers, the vasodilatory effect of this compound is direct and not mediated by the activation of vascular beta-receptors.[3] Although the drug was withdrawn from the market due to side effects, its distinct properties continue to make it a relevant compound for research purposes.[1]

These application notes provide a comprehensive overview of this compound's use in studying precapillary vasodilation, including its mechanism of action, quantitative data from preclinical and clinical studies, and detailed experimental protocols for in vitro and in vivo investigations.

Mechanism of Action

This compound exerts its antihypertensive effects through two primary mechanisms:

  • Nonselective Beta-Adrenoceptor Blockade: Like other beta-blockers, this compound antagonizes beta-adrenergic receptors, leading to a reduction in heart rate and cardiac output.[1]

  • Direct Precapillary Vasodilation: this compound directly relaxes the smooth muscle of precapillary arterioles, leading to a significant decrease in total peripheral resistance.[1][2] This direct action is a key feature that distinguishes it from many other beta-blockers.

The precise molecular signaling pathway of this compound's direct vasodilator effect is not fully elucidated. However, based on the mechanisms of other direct-acting vasodilators like hydralazine, it is hypothesized to involve a combination of the following pathways:

  • Potassium Channel Opening: Activation of potassium channels in vascular smooth muscle cells would lead to hyperpolarization, making contraction less likely.[4][5]

  • Inhibition of Intracellular Calcium Release: this compound may interfere with the release of calcium from intracellular stores (sarcoplasmic reticulum) within vascular smooth muscle cells, thereby reducing the calcium available for contraction.[1][6]

  • Modulation of Nitric Oxide (NO) Signaling: It is possible that this compound could influence the production or signaling of nitric oxide, a potent endogenous vasodilator.

It is important to note that the vasodilator action of this compound is independent of beta-adrenoceptor stimulation.[3]

Signaling Pathway Diagram

This compound This compound VSMC Vascular Smooth Muscle Cell This compound->VSMC Direct Action K_channel K+ Channels VSMC->K_channel Ca_SR Ca2+ Release (Sarcoplasmic Reticulum) VSMC->Ca_SR NO_pathway Nitric Oxide Signaling VSMC->NO_pathway Hyperpolarization Hyperpolarization K_channel->Hyperpolarization Activation Ca_decrease Intracellular [Ca2+] Ca_SR->Ca_decrease Inhibition Vasodilation Precapillary Vasodilation NO_pathway->Vasodilation Modulation Hyperpolarization->Vasodilation Ca_decrease->Vasodilation

Caption: Hypothesized signaling pathways for this compound-induced precapillary vasodilation.

Data Presentation

Preclinical Data: Hemodynamic Effects in Spontaneously Hypertensive Rats (SHR)
ParameterTreatmentDoseRouteChange from ControlReference
Blood PressureThis compound10 mg/kg/dayp.o.[7]
Blood PressureThis compound20 mg/kg/dayp.o.[7]
Plasma Renin ConcentrationThis compound10-20 mg/kg/dayp.o.[7]

p.o. = oral administration; ↓ = Decrease; ↔ = No significant change

Clinical Data: Hemodynamic Effects in Hypertensive Patients

Table 1: Acute Effects of Oral this compound in Patients with Essential Hypertension [8][9]

DoseTime to Max EffectMax Reduction in Supine Systolic BP (mmHg)Max Reduction in Supine Diastolic BP (mmHg)Heart Rate Change
150 mg4-8 h--Early ↓, then slight ↑
300 mg4-8 h--Early ↓, then slight ↑
600 mg4-8 h~20~13Early ↓, then slight ↑
4.5 mg/kg4-5 hInitial slight ↓, then slight ↑
6.0 mg/kg4-5 hInitial slight ↓, then slight ↑

Table 2: Long-Term Effects of Oral this compound in Patients with Essential Hypertension [6][10]

DoseDurationChange in Supine Systolic BP (mmHg)Change in Supine Diastolic BP (mmHg)Heart Rate Change
200 mg once daily12 weeksNo significant 24h reductionNo significant 24h reduction-
400 mg once daily12 weeksNo significant 24h reductionNo significant 24h reduction-
400 mg twice daily4 weeksEffective reductionEffective reduction-

Experimental Protocols

In Vitro Assessment of Precapillary Vasodilation using Wire Myography

This protocol allows for the direct measurement of the effect of this compound on the contractility of isolated small resistance arteries.

Materials:

  • This compound hydrochloride

  • Isolated precapillary arterioles (e.g., from mesenteric or cerebral circulation of rodents)

  • Wire myograph system

  • Physiological Salt Solution (PSS), composition (in mM): NaCl 119, KCl 4.7, CaCl2 2.5, MgSO4 1.17, NaHCO3 25, KH2PO4 1.18, EDTA 0.026, glucose 5.5.

  • Norepinephrine (B1679862) (or other vasoconstrictor)

  • Carbogen (B8564812) gas (95% O2, 5% CO2)

  • Dissection microscope and tools

Procedure:

  • Vessel Dissection and Mounting:

    • Isolate small resistance arteries (100-300 µm internal diameter) from the desired vascular bed under a dissection microscope in ice-cold PSS.

    • Carefully clean the arteries of surrounding adipose and connective tissue.

    • Cut the artery into 2 mm long segments.

    • Mount the arterial segments on the two wires of the wire myograph chamber.

  • Equilibration and Normalization:

    • Equilibrate the mounted vessels in the myograph chambers containing PSS bubbled with carbogen at 37°C for at least 30 minutes.

    • Perform a normalization procedure to determine the optimal resting tension for each vessel segment. This ensures that the vessel is at a length where it can generate maximal active tension.

  • Viability and Contractility Check:

    • Assess the viability of the vessels by challenging them with a high potassium solution (e.g., PSS with 60 mM KCl).

    • After washing out the high potassium solution, induce a submaximal contraction with a vasoconstrictor such as norepinephrine (e.g., 1 µM).

  • This compound Administration:

    • Once a stable contraction is achieved, add this compound cumulatively to the bath in increasing concentrations (e.g., 10⁻⁹ to 10⁻⁵ M).

    • Record the relaxation response at each concentration until a maximal response is observed.

  • Data Analysis:

    • Express the relaxation response to this compound as a percentage of the pre-contraction induced by norepinephrine.

    • Construct a concentration-response curve and calculate the EC₅₀ (the concentration of this compound that produces 50% of the maximal relaxation).

cluster_0 Vessel Preparation cluster_1 Experiment cluster_2 Data Analysis Dissect Dissect Precapillary Arterioles Mount Mount on Wire Myograph Dissect->Mount Equilibrate Equilibrate & Normalize Mount->Equilibrate Contract Induce Contraction (e.g., Norepinephrine) Equilibrate->Contract Add_this compound Cumulative Addition of this compound Contract->Add_this compound Record Record Relaxation Add_this compound->Record Analyze Calculate % Relaxation Record->Analyze Plot Generate Concentration-Response Curve Analyze->Plot Calculate_EC50 Determine EC50 Plot->Calculate_EC50

Caption: Experimental workflow for in vitro assessment of this compound-induced vasodilation.

In Vivo Assessment of Precapillary Vasodilation using Intravital Microscopy

This protocol enables the direct visualization and quantification of this compound's effect on the diameter of precapillary arterioles in a living animal.

Materials:

  • This compound hydrochloride

  • Anesthetized animal (e.g., mouse or rat)

  • Intravital microscopy setup (fluorescence microscope, camera)

  • Fluorescent dye to label plasma (e.g., FITC-dextran)

  • Surgical instruments for exposing the tissue of interest (e.g., cremaster muscle, mesentery)

  • Catheter for drug administration (intravenous or local)

  • Physiological saline

Procedure:

  • Animal Preparation:

    • Anesthetize the animal according to approved institutional protocols.

    • Surgically prepare the tissue of interest for microscopic observation. For example, exteriorize the cremaster muscle or mesentery.

    • Place a catheter in a suitable blood vessel (e.g., femoral vein) for systemic drug delivery.

  • Microscopy Setup and Baseline Recording:

    • Position the animal on the microscope stage and superfuse the exposed tissue with warmed physiological saline.

    • Administer a fluorescent plasma marker intravenously to visualize the blood vessels.

    • Select a field of view containing precapillary arterioles and record baseline images and vessel diameters for a stable period.

  • This compound Administration:

    • Administer this compound either systemically via the intravenous catheter or locally by adding it to the superfusion solution.

    • Administer a vehicle control in a separate group of animals.

  • Image Acquisition and Analysis:

    • Continuously record images of the arterioles before, during, and after this compound administration.

    • Measure the diameter of the arterioles at multiple time points using image analysis software.

  • Data Analysis:

    • Calculate the percentage change in arteriolar diameter from baseline at each time point.

    • Compare the vasodilator response to this compound with the vehicle control.

cluster_0 Animal Preparation cluster_1 Experiment cluster_2 Data Analysis Anesthetize Anesthetize Animal Prepare_Tissue Surgically Prepare Tissue Anesthetize->Prepare_Tissue Baseline Record Baseline Arteriolar Diameter Prepare_Tissue->Baseline Administer_this compound Administer this compound Baseline->Administer_this compound Record_Response Record Changes in Diameter Administer_this compound->Record_Response Measure_Diameter Measure Arteriolar Diameter Record_Response->Measure_Diameter Calculate_Change Calculate % Change from Baseline Measure_Diameter->Calculate_Change Compare Compare to Control Calculate_Change->Compare

Caption: Experimental workflow for in vivo assessment of this compound-induced vasodilation.

Conclusion

This compound's distinct combination of beta-blockade and direct precapillary vasodilation makes it a valuable pharmacological tool for investigating the regulation of microvascular tone. The provided application notes and protocols offer a framework for researchers to explore its effects on precapillary arterioles, contributing to a deeper understanding of vascular physiology and the mechanisms of antihypertensive drugs. While its clinical use has been discontinued, its utility in a research setting remains significant.

References

Troubleshooting & Optimization

Prizidilol Side Effects in Research Animals: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals investigating the side effects of Prizidilol in research animals. The following troubleshooting guides and frequently asked questions (FAQs) address common issues and provide insights into the preclinical safety profile of this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what was its intended use?

This compound (formerly known as SK&F 92657) is an antihypertensive agent with a dual mechanism of action: it is a direct-acting arterial vasodilator and a nonselective beta-adrenoceptor antagonist.[1][2][3] Its intended use was for the treatment of essential hypertension.[4][5]

Q2: What are the primary pharmacological effects of this compound observed in research animals?

In preclinical studies involving rats and dogs, the primary pharmacological effects of this compound are consistent with its mechanism of action. These include a dose-dependent reduction in blood pressure (hypotension) due to vasodilation and an attenuation of the expected reflex tachycardia due to its beta-blocking properties.[6][7]

Q3: What were the reasons for the withdrawal of this compound from the market?

This compound was withdrawn from the market due to side effects observed in humans.[1] Clinical studies reported the development of anemia in some patients, and a statistically significant decrease in hemoglobin concentration was noted.[7] While the direct translation of these findings to preclinical animal models is not extensively detailed in publicly available literature, it highlights a key area of concern for researchers.

Q4: Are there any known hematological side effects of this compound in research animals?

Q5: What are the expected cardiovascular side effects in animal models?

The primary cardiovascular side effect is hypotension.[8] Depending on the dose and the animal model, changes in heart rate can be variable. In some studies with conscious dogs, this compound significantly increased atrial rate, which was attributed to a reflex response to its hypotensive effect.[6]

Troubleshooting Guide

Issue: Unexpected degree of hypotension or bradycardia in study animals.
  • Possible Cause 1: Dose Selection. The hypotensive effects of this compound are dose-dependent.[8] Review the dose levels used in your study and compare them with published data.

  • Possible Cause 2: Animal Species and Strain. Different species and strains can have varying sensitivities to cardiovascular drugs. For instance, spontaneously hypertensive rats (SHR) are often used to study antihypertensive effects.[7]

  • Troubleshooting Steps:

    • Conduct a dose-range finding study to determine the optimal dose for your specific animal model.

    • Ensure continuous cardiovascular monitoring (e.g., via telemetry) to capture the full pharmacodynamic response.[9]

    • Review literature for species-specific responses to similar classes of compounds.

Issue: Difficulty in interpreting variable heart rate responses.
  • Possible Cause: Complex Pharmacology. this compound's dual action can lead to complex heart rate responses. The vasodilator effect tends to cause a reflex increase in heart rate, while the beta-blockade works to decrease it.[6][8] The net effect can depend on the dose, time after administration, and the physiological state of the animal.

  • Troubleshooting Steps:

    • Analyze heart rate data in conjunction with blood pressure data at multiple time points.

    • Consider the use of specific antagonists for either the vasodilator or beta-blocking effects in separate experimental arms to dissect the individual contributions to the heart rate response.

Quantitative Data Summary

Due to the limited availability of comprehensive preclinical toxicology reports in the public domain, a complete quantitative summary of all side effects is not possible. The following tables summarize the available data on the pharmacological effects of this compound in research animals.

Table 1: Pharmacodynamic Effects of this compound in Rats

Species/StrainDoseRoute of AdministrationObserved EffectReference
Spontaneously Hypertensive Rats (SHR)10 and 20 mg/kg/dayOral (p.o.)Lowered blood pressure acutely (24 hr) and subacutely (3 weeks).[7]
Conscious Spontaneously Hypertensive Rats10 mg/kgOral (p.o.)Reduced blood pressure.

Table 2: Pharmacodynamic Effects of this compound in Dogs

Species/StrainDoseRoute of AdministrationObserved EffectReference
Anesthetized Dogs331 µg (ED50 for increased blood flow)Intra-arterialIncreased blood flow in the sympathetically denervated hindlimb.
Conscious Dogs with Chronic Atrioventricular BlockNot specifiedNot specifiedSignificantly increased atrial rate.[6]

Experimental Protocols

Detailed experimental protocols for this compound toxicology studies are not publicly available. The following are generalized protocols for assessing cardiovascular and hematological side effects in research animals, which can be adapted for studies with this compound.

Cardiovascular Safety Pharmacology in Dogs (Telemetry Study)

This protocol is based on general guidelines for cardiovascular safety studies.[9]

  • Animal Model: Beagle dogs, both male and female, surgically implanted with telemetry devices for monitoring ECG, blood pressure, and heart rate.

  • Acclimation: Animals should be allowed a recovery period of at least 40 days post-surgery and acclimated to the study environment.[9]

  • Dosing: this compound is administered orally (e.g., by gavage). A vehicle control group should be included. Dose levels should be determined based on dose-range finding studies.

  • Data Collection: Continuously record cardiovascular parameters (ECG, blood pressure, heart rate) for a defined period before and after dosing (e.g., 90 minutes prior and up to 49 hours post-dose).[9]

  • Endpoints:

    • Hemodynamics: Systolic, diastolic, and mean arterial pressure; heart rate.

    • ECG: PR, QT, QTc intervals, and QRS duration.[9]

    • Clinical Observations: Monitor for any signs of toxicity, changes in behavior, and overall health.

Repeated-Dose Oral Toxicity Study with Hematological Assessment in Rodents

This protocol is based on general guidelines for repeated-dose toxicity studies.[10][11]

  • Animal Model: Wistar or Sprague-Dawley rats, both sexes.

  • Group Size: A typical study design includes at least three dose groups and a control group, with an equal number of male and female animals in each group.

  • Dosing: Administer this compound orally (e.g., via gavage) daily for a specified duration (e.g., 28 or 90 days).

  • Clinical Monitoring:

    • Observe animals daily for clinical signs of toxicity.

    • Record body weight and food consumption weekly.

  • Hematology:

    • Collect blood samples (e.g., from the tail vein or terminal cardiac puncture) at baseline and at the end of the study.

    • Perform a complete blood count (CBC) including red blood cell count, hemoglobin concentration, hematocrit, white blood cell count with differential, and platelet count.[12]

  • Pathology: Conduct a full necropsy on all animals at the end of the study, with histopathological examination of major organs and tissues.

Visualizations

Signaling Pathways and Experimental Workflows

Prizidilol_Mechanism_of_Action cluster_vasodilation Vasodilator Action cluster_beta_blockade Beta-Blocker Action cluster_outcome Overall Effect This compound This compound Vascular_Smooth_Muscle Vascular Smooth Muscle Cell This compound->Vascular_Smooth_Muscle Beta_Adrenoceptors Beta-Adrenoceptors (Heart, etc.) This compound->Beta_Adrenoceptors Antagonist Relaxation Relaxation Vascular_Smooth_Muscle->Relaxation Direct Effect Vasodilation Vasodilation Relaxation->Vasodilation Hypotension Hypotension Vasodilation->Hypotension Reduced_HR_CO Reduced Heart Rate & Cardiac Output Beta_Adrenoceptors->Reduced_HR_CO Sympathetic_Stimulation Sympathetic Nervous System Stimulation Sympathetic_Stimulation->Beta_Adrenoceptors Reduced_HR_CO->Hypotension

Caption: Dual mechanism of action of this compound.

Experimental_Workflow_Cardiovascular_Safety start Start: Animal Model Selection (e.g., Beagle Dogs) telemetry Telemetry Device Implantation start->telemetry recovery Recovery & Acclimation (>= 40 days) telemetry->recovery baseline Baseline Data Collection (e.g., 90 mins pre-dose) recovery->baseline dosing This compound Administration (Oral Gavage) baseline->dosing monitoring Continuous Monitoring (e.g., up to 49 hrs post-dose) dosing->monitoring data_analysis Data Analysis: Hemodynamics & ECG monitoring->data_analysis report Final Report & Interpretation data_analysis->report

Caption: Cardiovascular safety study workflow.

Troubleshooting_Logic issue Issue: Unexpected Cardiovascular Response check_dose Review Dose Levels issue->check_dose check_model Evaluate Animal Model (Species/Strain) issue->check_model complex_pharm Consider Complex Pharmacology (Dual Action) issue->complex_pharm dose_range Action: Conduct Dose-Range Finding Study check_dose->dose_range literature Action: Review Literature for Species Differences check_model->literature analyze_data Action: Correlate BP and HR Data complex_pharm->analyze_data

Caption: Troubleshooting unexpected responses.

References

Prizidilol Experimental Artifacts: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers working with prizidilol. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you navigate potential experimental challenges and artifacts associated with this compound. This compound is a unique pharmacological agent with a dual mechanism of action, acting as both a non-selective beta-adrenergic receptor antagonist and a direct vasodilator.[1][2] This dual activity, coupled with its hydrazine (B178648) chemical structure, can present unique challenges in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a non-selective beta-adrenoceptor antagonist, meaning it blocks both β1 and β2 adrenergic receptors.[1] Additionally, it possesses a direct vasodilator effect, which is not mediated by alpha-blockade or activation of vascular beta-receptors.[1][3] This direct action on vascular smooth muscle contributes to its potent antihypertensive properties.

Q2: What are the known solubility and stability characteristics of this compound?

While specific solubility data in various laboratory solvents is not extensively reported in publicly available literature, this compound hydrochloride has been used in oral formulations for clinical studies. For in vitro experiments, it is recommended to prepare fresh stock solutions in a suitable solvent like DMSO or ethanol (B145695) and then dilute to the final concentration in your aqueous assay buffer. Due to the hydrazine moiety, prolonged storage of solutions, especially at room temperature and in the presence of light, may lead to degradation. It is advisable to store stock solutions at -20°C or -80°C and use them promptly after thawing.

Q3: Are there any known off-target effects or interferences associated with this compound's hydrazine group?

Yes, the hydrazine group in this compound is a potential source of experimental artifacts. Hydrazine-containing compounds have been reported to:

  • Form hydrazones: They can react with aldehydes and ketones in your experimental system, including those on biomolecules.

  • Chelate metal ions: The hydrazine moiety can bind to metal ions, which might interfere with enzymatic assays that require metal cofactors.

  • Generate reactive oxygen species (ROS): Under certain conditions, hydrazines can be oxidized and lead to the production of ROS, which can cause non-specific effects in cell-based assays.

  • Covalently modify proteins: Hydrazines can, in some instances, lead to the covalent modification of proteins, which could result in irreversible inhibition or activation.[4]

  • Cause DNA damage at high concentrations: Some hydrazine derivatives have been shown to be mutagenic, although this is typically observed at concentrations higher than those used for receptor-level studies.[5]

It is crucial to include appropriate controls in your experiments to account for these potential non-specific effects.

Troubleshooting Guide

Inconsistent or Unexpected Results in Cell-Based Assays
Problem Possible Cause Troubleshooting Steps
High background signal or cytotoxicity 1. this compound degradation leading to toxic byproducts. 2. Generation of Reactive Oxygen Species (ROS). 3. Non-specific interaction with cell membranes or assay components.1. Prepare fresh stock solutions of this compound for each experiment. 2. Include an antioxidant (e.g., N-acetylcysteine) in your cell culture medium as a control to assess the contribution of ROS. 3. Test the effect of the vehicle control at the same final concentration used for this compound. 4. Perform a cell viability assay (e.g., MTT or trypan blue exclusion) across a range of this compound concentrations.
Lower than expected potency (High IC50/EC50) 1. this compound binding to serum proteins in the culture medium. 2. Degradation of the compound during long incubation times. 3. For antagonism assays, using a sub-optimal agonist concentration.1. Conduct experiments in serum-free or low-serum medium if possible, or perform a serum-shift assay to determine the impact of serum proteins. 2. Reduce the incubation time or perform a time-course experiment to check for compound stability. 3. For antagonist experiments, use an agonist concentration at or near its EC80 to ensure a robust signal window.
Irreversible or slowly reversible effects 1. Potential for covalent modification of the target receptor or other proteins due to the hydrazine moiety.1. Perform washout experiments. After incubation with this compound, wash the cells thoroughly and then re-stimulate with an agonist. If the effect of this compound persists after washout, it may indicate irreversible binding.
Artifacts in Biochemical Assays (e.g., Enzyme Assays, Binding Assays)
Problem Possible Cause Troubleshooting Steps
Inhibition of an unrelated enzyme 1. Chelation of essential metal cofactors by the hydrazine group. 2. Non-specific protein denaturation at high concentrations.1. Perform the assay in the presence of a chelating agent like EDTA as a negative control. 2. If metal chelation is suspected, supplement the assay buffer with an excess of the required metal ion. 3. Run a counterscreen with a structurally unrelated compound to check for assay-specific artifacts.
High non-specific binding in radioligand assays 1. The compound may be "sticky" and adhere to plasticware or filter membranes. 2. Formation of compound aggregates at high concentrations.1. Include a non-ionic detergent (e.g., 0.1% BSA or 0.01% Triton X-100) in the assay buffer. 2. Pre-treat filter plates with a blocking agent like polyethyleneimine (PEI). 3. Visually inspect stock solutions for any precipitation. Determine the solubility limit in your assay buffer.

Data Presentation

Table 1: Human Pharmacological Data for this compound

Parameter Dosage Effect Reference
Oral Dose (Single) 150, 300, and 600 mgDose-dependent decrease in blood pressure.[2][2]
Oral Dose (Chronic) 200 to 800 mg once dailySustained reduction in blood pressure.[6][6]
Time to Max Effect 4 to 8 hoursMaximal blood pressure reduction observed.[2][2]

Experimental Protocols

The following are generalized protocols that can be adapted for the characterization of this compound.

Protocol 1: Beta-Adrenergic Receptor Binding Assay (Competitive Inhibition)
  • Objective: To determine the binding affinity (Ki) of this compound for β1 and β2 adrenergic receptors.

  • Materials:

    • Cell membranes expressing a known density of β1 or β2 adrenergic receptors.

    • Radioligand (e.g., [³H]-dihydroalprenolol (DHA), a non-selective beta-blocker).

    • Binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4).

    • This compound stock solution (e.g., 10 mM in DMSO).

    • Non-specific binding control (e.g., 10 µM propranolol).

    • 96-well filter plates and a cell harvester.

    • Scintillation fluid and a scintillation counter.

  • Procedure:

    • In a 96-well plate, add binding buffer, a fixed concentration of radioligand (typically at its Kd), and serially diluted this compound.

    • For total binding wells, add vehicle instead of this compound. For non-specific binding wells, add a high concentration of an unlabeled competitor (e.g., propranolol).

    • Initiate the binding reaction by adding the cell membranes.

    • Incubate at room temperature for 60-90 minutes to reach equilibrium.

    • Terminate the reaction by rapid filtration through the filter plates using a cell harvester.

    • Wash the filters multiple times with ice-cold binding buffer to remove unbound radioligand.

    • Allow the filters to dry, add scintillation cocktail, and count the radioactivity.

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the specific binding as a function of the log concentration of this compound and fit the data to a one-site competition model to determine the IC50.

    • Convert the IC50 to a Ki using the Cheng-Prusoff equation.

  • This compound-Specific Considerations:

    • Run a parallel assay with a known beta-blocker (e.g., propranolol) as a positive control.

    • Be mindful of the potential for high non-specific binding due to the compound's chemical nature.

Protocol 2: Functional Antagonism Assay (cAMP Accumulation)
  • Objective: To determine the functional potency (IC50) of this compound in blocking agonist-induced cAMP production.

  • Materials:

    • A cell line expressing a beta-adrenergic receptor that couples to Gs (e.g., HEK293 or CHO cells).

    • A beta-agonist (e.g., isoproterenol).

    • This compound stock solution.

    • A phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.

    • A commercial cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based).

  • Procedure:

    • Seed cells in a 96-well plate and grow to confluence.

    • Pre-treat the cells with varying concentrations of this compound (or vehicle) for a defined period (e.g., 15-30 minutes). Include a PDE inhibitor in this step.

    • Stimulate the cells with a fixed concentration of the agonist (e.g., isoproterenol (B85558) at its EC80).

    • Incubate for a time sufficient to generate a robust cAMP signal (e.g., 15-30 minutes).

    • Lyse the cells and measure intracellular cAMP levels according to the manufacturer's instructions for your chosen assay kit.

    • Plot the cAMP signal as a function of the log concentration of this compound and fit the data to a sigmoidal dose-response curve to determine the IC50.

  • This compound-Specific Considerations:

    • To assess the direct vasodilator component, a different assay measuring downstream effects of vasodilation (e.g., calcium mobilization or nitric oxide production in vascular endothelial or smooth muscle cells) would be required.

    • Be aware that at high concentrations, this compound's potential to generate ROS could interfere with cell signaling and assay readouts.

Visualizations

Prizidilol_Signaling_Pathway cluster_beta_receptor Beta-Adrenergic Receptor Signaling cluster_vasodilator Direct Vasodilator Action Adrenaline Adrenaline/ Noradrenaline BetaReceptor β-Adrenergic Receptor Adrenaline->BetaReceptor Gs Gs Protein BetaReceptor->Gs This compound (Antagonist) BloodPressure Decreased Blood Pressure BetaReceptor->BloodPressure AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP PKA Protein Kinase A cAMP->PKA Heart Increased Heart Rate & Contractility PKA->Heart Prizidilol_Vaso This compound VascSmoothMuscle Vascular Smooth Muscle Cell Prizidilol_Vaso->VascSmoothMuscle Direct Effect Relaxation Relaxation (Vasodilation) VascSmoothMuscle->Relaxation Relaxation->BloodPressure

Caption: this compound's dual mechanism of action.

Experimental_Workflow start Start: Characterizing This compound In Vitro solubility Determine Solubility & Stability in Assay Buffers start->solubility binding Receptor Binding Assay (β1 and β2 Adrenoceptors) solubility->binding functional Functional Antagonism Assay (e.g., cAMP) solubility->functional vaso_assay Vasodilator Assay (e.g., in vascular cells) solubility->vaso_assay data_analysis Data Analysis & Interpretation binding->data_analysis functional->data_analysis vaso_assay->data_analysis counterscreen Counterscreens for Potential Artifacts counterscreen->data_analysis data_analysis->counterscreen If results are unexpected end End: Pharmacological Profile data_analysis->end

Caption: Experimental workflow for this compound.

Caption: Troubleshooting logic for this compound.

References

Technical Support Center: Prizidilol Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Prizidilol analysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce variability in their this compound assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is assay variability a concern?

Q2: What are the primary sources of variability in this compound assays?

Variability in this compound assays can stem from three main areas:

  • Pre-analytical Variability: This includes issues related to sample collection, handling, and storage. This compound's stability in biological matrices can be affected by temperature, pH, and enzymatic degradation.

  • Analytical Variability: This pertains to the assay method itself, including the performance of the High-Performance Liquid Chromatography (HPLC) system, reagent quality, and adherence to the experimental protocol.

  • In-vivo Variability: This is largely due to the genetic polymorphism of the N-acetyltransferase 2 (NAT2) enzyme, which metabolizes this compound at different rates in different individuals, leading to "slow" and "fast" acetylator phenotypes.[1]

Q3: How does the N-acetyltransferase 2 (NAT2) polymorphism affect this compound concentrations?

The NAT2 gene encodes the N-acetyltransferase 2 enzyme, which is crucial for the metabolism of drugs with arylamine and hydrazine (B178648) structures, like this compound.[4][5] Genetic variations (polymorphisms) in the NAT2 gene result in different enzyme activity levels.[6][7] Individuals can be categorized as:

  • Slow Acetylators: Have reduced NAT2 enzyme activity, leading to slower metabolism of this compound and consequently higher plasma concentrations and a longer half-life. This can increase the risk of dose-related side effects.[8]

  • Intermediate Acetylators: Exhibit metabolic rates between slow and fast acetylators.

  • Fast Acetylators: Have higher NAT2 enzyme activity, leading to rapid metabolism of this compound and lower plasma concentrations. This may potentially reduce the drug's efficacy at standard doses.

Studies have shown higher plasma levels of this compound in slow acetylators compared to rapid acetylators after the same oral dose.[1] This inherent biological variability is a critical factor to consider when interpreting this compound assay results from different subjects.

Troubleshooting Guide

This guide provides a structured approach to identifying and resolving common issues encountered during this compound analysis.

Issue 1: Poor Peak Shape (Tailing or Fronting) in HPLC Analysis
Potential Cause Troubleshooting Step Expected Outcome
Column Overload Reduce the concentration of the injected sample.Symmetrical peak shape is restored.
Column Contamination Flush the column with a strong solvent (e.g., 100% acetonitrile (B52724) or methanol).Improved peak shape and resolution.
Inappropriate Mobile Phase pH Adjust the mobile phase pH to be at least 2 pH units away from the pKa of this compound.Sharper, more symmetrical peaks.
Presence of Active Sites on the Column Use a column with end-capping or add a competing base (e.g., triethylamine) to the mobile phase.Reduced peak tailing for basic compounds like this compound.
Issue 2: Inconsistent Retention Times
Potential Cause Troubleshooting Step Expected Outcome
Fluctuations in Pump Flow Rate Check for leaks in the pump and ensure proper solvent degassing.Stable and reproducible retention times.
Changes in Mobile Phase Composition Prepare fresh mobile phase and ensure accurate mixing of solvents.Consistent retention times across injections.
Temperature Variations Use a column oven to maintain a constant temperature.Minimized drift in retention times.
Column Equilibration Ensure the column is adequately equilibrated with the mobile phase before starting the analytical run.Stable baseline and reproducible retention times from the first injection.
Issue 3: High Baseline Noise
Potential Cause Troubleshooting Step Expected Outcome
Contaminated Mobile Phase Use high-purity solvents and freshly prepared mobile phase. Filter all solvents before use.A smooth and stable baseline.
Air Bubbles in the System Degas the mobile phase thoroughly.Reduction in baseline noise and pressure fluctuations.
Detector Lamp Issue Check the detector lamp's energy and replace it if it's nearing the end of its lifespan.Lower baseline noise and improved signal-to-noise ratio.

Experimental Protocols

Proposed HPLC Method for this compound Quantification
  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of a phosphate (B84403) or ammonium (B1175870) formate (B1220265) buffer (pH adjusted to 3.0-4.0) and an organic modifier like acetonitrile or methanol. A starting gradient could be 20-80% organic modifier over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Based on the UV spectrum of this compound, a wavelength between 230-280 nm should be evaluated for optimal sensitivity.

  • Injection Volume: 20 µL.

  • Column Temperature: 30°C.

Sample Preparation from Plasma
  • Protein Precipitation: To 1 mL of plasma, add 2 mL of ice-cold acetonitrile or methanol.

  • Vortex: Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Supernatant Collection: Carefully collect the supernatant.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the residue in 200 µL of the mobile phase.

  • Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter before injection into the HPLC system.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc HPLC Analysis plasma Plasma Sample precipitate Protein Precipitation (Acetonitrile/Methanol) plasma->precipitate vortex Vortex precipitate->vortex centrifuge Centrifugation vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant evaporate Evaporate to Dryness supernatant->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute filter Filter (0.22 µm) reconstitute->filter inject Inject into HPLC filter->inject separate Chromatographic Separation (C18 Column) inject->separate detect UV Detection separate->detect quantify Data Analysis & Quantification detect->quantify

Caption: Experimental workflow for this compound analysis in plasma.

troubleshooting_flowchart decision decision start Assay Variability Observed decision_point1 Is variability pre-analytical? start->decision_point1 Initial Check pre_analytical Check Sample Handling & Storage analytical Review HPLC Method & Performance decision_point2 Is variability between subjects? analytical->decision_point2 If analytical issues persist invivo Consider NAT2 Genotype decision_point1->pre_analytical Yes decision_point1->analytical No decision_point2->analytical No, within subject decision_point2->invivo Yes

Caption: Troubleshooting flowchart for this compound assay variability.

nat2_pathway cluster_phenotypes NAT2 Phenotypes This compound This compound (Active Drug) NAT2 N-acetyltransferase 2 (NAT2) Enzyme This compound->NAT2 Metabolite Acetylated this compound (Inactive Metabolite) NAT2->Metabolite Excretion Renal Excretion Metabolite->Excretion fast Fast Acetylator (High NAT2 Activity) slow Slow Acetylator (Low NAT2 Activity)

Caption: this compound metabolic pathway via NAT2 acetylation.

References

Prizidilol Technical Support Center: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Prizidilil is a discontinued (B1498344) antihypertensive agent that was withdrawn from the market due to adverse effects.[1] The information provided here is for research and informational purposes only and is based on historical clinical data. It is not intended to guide clinical use or new therapeutic development without significant further investigation into its safety profile.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for Prizidilol?

A1: this compound is an antihypertensive drug with a dual mechanism of action. It functions as a nonselective beta-adrenoceptor blocker and a direct precapillary vasodilator.[1][2][3][4] This combined action allows it to lower blood pressure by reducing heart rate and cardiac output (beta-blockade) while also decreasing total peripheral resistance (vasodilation).[1]

Q2: What was the typical clinical dosage range for this compound in hypertension studies?

A2: Clinical studies in patients with primary hypertension used a once-daily oral dosage of this compound ranging from 200 mg to 800 mg.[2] The dose was typically titrated upwards to achieve a target supine diastolic blood pressure of less than 90 mmHg.[2] Some studies found that a twice-daily regimen (e.g., 400 mg twice a day) was more effective for maintaining blood pressure control over a 24-hour period.[4]

Q3: How does this compound's metabolism affect its pharmacokinetics?

A3: this compound contains a hydrazine (B178648) moiety, and like hydralazine, it appears to be metabolized by the polymorphic N-acetyltransferase enzyme system.[5] This means that a patient's acetylator phenotype (slow vs. rapid) can significantly impact plasma drug concentrations. Studies have shown that slow acetylators exhibit higher plasma levels and a greater antihypertensive effect at the same dose compared to rapid acetylators.[5]

Q4: What were the main reasons for the discontinuation of this compound?

A4: While the specific reasons for its withdrawal are not extensively detailed in the available literature, side effects were a significant concern.[1] Hematological side effects, including a statistically significant decrease in hemoglobin concentration and one reported case of anemia, were noted as a potential limitation for its clinical use.[6]

Troubleshooting & Experimental Considerations

Issue 1: High variability in blood pressure response at a given dose.

  • Potential Cause: As mentioned in the FAQs, this compound's metabolism is dependent on the N-acetyltransferase enzyme system.[5] Genetic polymorphisms in this enzyme lead to "slow" and "rapid" acetylator phenotypes in the population. Slow acetylators will have higher drug exposure and a more pronounced effect.

  • Recommendation: If conducting preclinical studies, consider phenotyping or genotyping subjects for N-acetyltransferase activity to stratify the results. This will help in understanding the dose-response relationship more accurately.

Issue 2: Unexpected biphasic effect on heart rate and plasma renin activity.

  • Potential Cause: Studies have observed an initial decrease in heart rate and plasma renin, followed by a slight rise.[7] This is likely due to the temporal dynamics of its dual-action. The beta-blockade effect may dominate initially, followed by the vasodilator effect which can trigger a reflexive sympathetic response.[7]

  • Recommendation: When assessing the pharmacodynamics of this compound, employ a time-course experimental design with frequent sampling to capture both the early and later effects on cardiovascular parameters.

Issue 3: Discrepancy between blood pressure measurements in animal models.

  • Potential Cause: In studies with spontaneously hypertensive rats, it was found that the method of blood pressure measurement (indirect tail-cuff vs. direct aortic cannula) yielded different results. The stress induced by prewarming for the tail-cuff method can paradoxically increase blood pressure, masking the drug's effect.[8][9]

  • Recommendation: For the most accurate assessment of blood pressure in preclinical models, direct arterial catheterization is the preferred method as it avoids confounding stress responses.

Data Summary Tables

Table 1: Pharmacokinetic Parameters of this compound

ParameterValueNotes
Time to Peak Plasma Concentration~2.5 hoursCoincides with the maximum antihypertensive effect.[2]
Plasma Elimination Half-Life3.9 hours (Range: 2.0-8.9 h)Considerable inter-individual variability observed.[2]
MetabolismN-acetyltransferase SystemSubject to polymorphic expression (slow vs. rapid acetylators).[5]

Table 2: Reported Side Effects in Clinical Studies

CategorySide EffectReference
CardiovascularPostural Dizziness[7]
NeurologicalHeadache, Heavy Dreams, Mild Depression[6][7]
GeneralNausea, Flushing (facial and hand)[6]
HematologicalAnemia, Decreased Hemoglobin[6]

Methodologies & Visualizations

This protocol is based on historical clinical studies and is for informational purposes only.

  • Subject Recruitment: Select patients with benign essential hypertension.

  • Washout Period: A 4-week placebo period is initiated to establish baseline blood pressure.

  • Dose Administration: Administer single oral doses of this compound (e.g., 150 mg, 300 mg, 600 mg) at weekly intervals in a Latin square design to minimize carryover effects.[7]

  • Data Collection: Measure supine and upright blood pressure and heart rate at frequent intervals (e.g., before dosing and up to 23 hours post-dose).[7]

  • Biochemical Analysis: Collect blood samples to measure plasma renin activity, aldosterone (B195564), and catecholamines to assess the neurohormonal response.[7]

  • Analysis: Plot the change in blood pressure against the administered dose to determine the dose-response relationship.[10][11]

drug This compound action1 Direct Vasodilation (Precapillary Arterioles) drug->action1 action2 Non-selective Beta-Blockade drug->action2 effect1 Decreased Total Peripheral Resistance action1->effect1 effect2 Decreased Heart Rate & Cardiac Output action2->effect2 outcome Reduced Blood Pressure effect1->outcome effect2->outcome

Caption: Dual mechanism of action of this compound.

cluster_0 Experimental Workflow step1 1. Subject Screening & Baseline Measurement step2 2. This compound Dose Titration step1->step2 step3 3. Monitor BP, HR, & Adverse Events step2->step3 step4 4. Pharmacokinetic Sampling step2->step4 step5 5. Data Analysis: Dose vs. Efficacy/Safety step3->step5 step4->step5

Caption: Workflow for a this compound dose-finding study.

References

Technical Support Center: Prizidilol In Vitro Solubility

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering solubility challenges with Prizidilol in in vitro experimental settings.

Troubleshooting Guide

Poor solubility of this compound can lead to inaccurate and unreliable experimental results. The following guide provides a systematic approach to addressing these issues.

Problem: this compound precipitates out of solution upon addition to aqueous buffer or cell culture media.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps Expected Outcome
Low Intrinsic Aqueous Solubility 1. pH Adjustment: this compound is a basic compound. Lowering the pH of the solvent will increase its solubility. Prepare stock solutions in a slightly acidic buffer (e.g., pH 4-6). 2. Use of Co-solvents: Prepare a high-concentration stock solution in an organic solvent such as DMSO, ethanol, or methanol (B129727) and then dilute it into the aqueous experimental medium.[1]Increased concentration of dissolved this compound.
Incorrect Salt Form Used Ensure you are using a salt form of this compound, such as this compound hydrochloride, which is generally more water-soluble than the free base.[2][3]Improved initial dissolution in aqueous solutions.
"Salting Out" Effect High concentrations of salts in your buffer system can decrease the solubility of this compound. If possible, try reducing the salt concentration of your buffer.Reduced precipitation of this compound in the final experimental solution.
Concentration Exceeds Solubility Limit Determine the maximum soluble concentration of this compound in your specific experimental medium through a solubility test. Start with a low concentration and incrementally increase it until precipitation is observed.Establishment of a working concentration range for your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of this compound that affect its solubility?

Property Estimated Value Implication for Solubility
Molecular Weight 331.4 g/mol (free base)[4]Higher molecular weight can sometimes correlate with lower solubility.
pKa (most basic) ~9.0 - 9.5This compound is a basic compound and will be more soluble at a pH below its pKa.
logP ~2.5 - 3.0This value suggests that this compound is moderately lipophilic, which can contribute to poor aqueous solubility.
Salt Form This compound HydrochlorideThe hydrochloride salt form will be more soluble in aqueous solutions than the free base.[2][3]

Disclaimer: The pKa and logP values are estimates based on computational models and the chemical structure of this compound. Experimental verification is recommended.

Q2: What is the recommended solvent for preparing a stock solution of this compound?

A2: For in vitro experiments, it is common practice to prepare a high-concentration stock solution in an organic solvent. Dimethyl sulfoxide (B87167) (DMSO) is a widely used solvent for this purpose. Ethanol and methanol can also be considered.[1] It is crucial to keep the final concentration of the organic solvent in your experimental medium as low as possible (typically <0.5%) to avoid solvent-induced artifacts.

Q3: How can I improve the solubility of this compound in my cell culture medium without causing toxicity?

A3: Here are several strategies to consider:

  • pH Adjustment: You can slightly lower the pH of your culture medium, if your cell line can tolerate it, to improve the solubility of the basic this compound compound.

  • Use of Solubilizing Excipients: For poorly soluble drugs, excipients like cyclodextrins can be used to form inclusion complexes, which are more water-soluble.[5][6]

  • Sonication: Gentle sonication of the solution can help to break down small aggregates and improve dissolution.[7]

  • Particle Size Reduction: If you are working with a solid form of this compound, reducing the particle size through techniques like micronization can increase the surface area and improve the dissolution rate.[5][6]

Q4: What are typical in vitro concentrations used for this compound?

A4: The literature primarily focuses on in vivo and clinical studies of this compound, with limited information on its use in in vitro assays. However, based on its mechanism of action as a beta-adrenoceptor antagonist, a starting point for in vitro concentration ranges could be from low nanomolar to micromolar concentrations. It is recommended to perform a dose-response curve to determine the optimal concentration for your specific assay.

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound hydrochloride in DMSO.

Materials:

  • This compound hydrochloride (MW: 422.35 g/mol )[2][3]

  • Dimethyl sulfoxide (DMSO), sterile, cell culture grade

  • Sterile microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Weigh out 4.22 mg of this compound hydrochloride.

  • Add the weighed this compound hydrochloride to a sterile microcentrifuge tube.

  • Add 1 mL of sterile DMSO to the tube.

  • Vortex the tube until the this compound hydrochloride is completely dissolved.

  • Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: General Method for Solubilizing this compound in Aqueous Buffers

This protocol provides a general workflow for preparing a working solution of this compound in an aqueous buffer.

G cluster_0 Workflow for Solubilizing this compound start Start with this compound HCl stock Prepare 10 mM Stock in DMSO start->stock dilute Dilute Stock into Acidic Buffer (pH 4-6) stock->dilute vortex Vortex Thoroughly dilute->vortex ph_adjust Adjust pH to Target (if necessary) vortex->ph_adjust filter Sterile Filter (0.22 µm) ph_adjust->filter end Ready for Use filter->end

Caption: A general workflow for the solubilization of this compound hydrochloride.

Signaling Pathways

This compound acts as a non-selective beta-adrenoceptor antagonist and a direct vasodilator.[8][9] The following diagrams illustrate the signaling pathways affected by this compound.

Beta-Adrenergic Receptor Signaling Pathway Blockade by this compound

G cluster_0 Beta-Adrenergic Signaling Epinephrine Epinephrine/ Norepinephrine BetaReceptor Beta-Adrenergic Receptor Epinephrine->BetaReceptor G_protein Gs Protein BetaReceptor->G_protein AC Adenylyl Cyclase G_protein->AC cAMP cAMP AC->cAMP PKA Protein Kinase A cAMP->PKA CellularResponse Cellular Response (e.g., Increased Heart Rate) PKA->CellularResponse This compound This compound This compound->BetaReceptor Antagonism

Caption: this compound blocks the activation of beta-adrenergic receptors.

Vasodilatory Effect of this compound

The precise molecular mechanism of this compound's direct vasodilatory action is not as well-defined as its beta-blocking activity. It is thought to act directly on the vascular smooth muscle.

G cluster_0 Direct Vasodilation This compound This compound VSM Vascular Smooth Muscle Cell This compound->VSM Relaxation Relaxation VSM->Relaxation Vasodilation Vasodilation Relaxation->Vasodilation

Caption: this compound's direct action on vascular smooth muscle leads to vasodilation.

References

Technical Support Center: Managing Unexpected Cardiovascular Responses to Prizidilol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Prizidilol. Our goal is to help you navigate unexpected cardiovascular responses during your experiments.

Troubleshooting Guide

This guide addresses specific issues you may encounter.

Issue ID Problem Potential Cause Suggested Action
PRZ-CV-001 Exaggerated Hypotension: Blood pressure drops more than anticipated.1. High dose of this compound. 2. Interaction with other medications. 3. Individual subject sensitivity.1. Review and recalculate the dosage. 2. Check for any concomitant medications that could potentiate hypotensive effects. 3. Monitor the subject closely and consider dose reduction in subsequent experiments.
PRZ-CV-002 Paradoxical Hypertension: A transient or sustained increase in blood pressure.1. Reflex tachycardia leading to increased cardiac output. 2. Activation of the renin-angiotensin system. 3. Experimental artifact.1. Analyze heart rate data to assess for reflex tachycardia. 2. Consider measuring plasma renin activity. 3. Verify the accuracy of your blood pressure measurement equipment.
PRZ-CV-003 Biphasic Heart Rate Response: An initial decrease in heart rate followed by an increase.This is a known, complex response to this compound, reflecting the interplay between its beta-blocking and vasodilatory effects.[1]1. This may be an expected pharmacological response. 2. Analyze the time course of the heart rate changes in relation to drug administration. 3. Ensure continuous ECG monitoring to detect any arrhythmias.
PRZ-CV-004 Lack of Efficacy: this compound fails to produce the expected antihypertensive effect.1. Inadequate dose. 2. Poor drug absorption or rapid metabolism. 3. Incorrect route of administration.1. Consider a dose-escalation study. 2. Investigate the pharmacokinetic profile in your experimental model. 3. Confirm the correct administration of the compound.
PRZ-CV-005 Arrhythmias: The appearance of irregular heart rhythms on the ECG.1. Pro-arrhythmic potential of the drug. 2. Electrolyte imbalances. 3. Underlying cardiac pathology in the experimental model.1. Immediately stop the experiment and seek veterinary/medical consultation. 2. Analyze plasma electrolytes. 3. Perform a thorough cardiac evaluation of the animal model.

Frequently Asked Questions (FAQs)

Q1: What is the expected hemodynamic response to this compound?

A1: this compound is a nonselective beta-blocker with a direct vasodilator effect.[2] Therefore, you should expect a dose-dependent decrease in blood pressure and total peripheral resistance.[1][2] The heart rate response can be variable, with some studies reporting an initial decrease followed by a slight increase, a phenomenon attributed to the interplay between its beta-blocking and vasodilatory properties.[1][3]

Q2: What are the most common side effects observed with this compound in preclinical and clinical studies?

A2: The most commonly reported side effects include postural dizziness, which is associated with a significant drop in upright systolic blood pressure, and headache.[1]

Q3: My experiment shows a biphasic heart rate response. Is this an unexpected event?

A3: A biphasic heart rate response, characterized by an initial drop followed by a subsequent rise, has been observed in studies with this compound, particularly at intermediate to high doses.[1] This is thought to be due to an early dominance of the beta-blocking effect followed by the manifestation of its vasodilator properties, which can lead to a reflex increase in heart rate.[1] Therefore, this may not be an unexpected finding, but it should be carefully documented and analyzed.

Q4: I am not seeing a significant drop in blood pressure. What should I check?

A4: If you are not observing the expected antihypertensive effect, consider the following:

  • Dose: this compound's effects are dose-dependent.[1] You may need to increase the dose.

  • Pharmacokinetics: The plasma concentration of this compound can be low, and there may not be a significant correlation between plasma concentration and blood pressure reduction at all time points.[4]

  • Animal Model: The response to this compound can vary between different animal models and humans.

Q5: What should I do if I observe a severe adverse event, such as a suspected arrhythmia?

A5: In the event of a severe adverse cardiovascular event, the welfare of the experimental subject is the top priority. You should have a pre-defined emergency protocol in place. This should include immediate cessation of drug administration, continuous monitoring of vital signs, and consultation with a veterinarian or physician.

Quantitative Data Summary

The following tables summarize quantitative data on the cardiovascular effects of this compound from published studies.

Table 1: Effect of Oral this compound on Blood Pressure and Heart Rate in Humans with Essential Hypertension

Dose Time Post-Dose Change in Supine Mean Blood Pressure (mmHg) Heart Rate Response Reference
150 mg, 300 mg, 600 mg2-8 hours (peak effect)Dose-dependent decreaseBiphasic: initial drop, then slight rise[1]
600 mg3-7 hoursNormalization of mean blood pressure (from avg. 128 mmHg to < 107 mmHg)Biphasic[1]
400-700 mg dailyNot specifiedSystolic: 164 to 141 mmHg; Diastolic: 105 to 87 mmHg (at rest)No significant change at restClinical Trial

Table 2: Hemodynamic Effects of Intravenous this compound in Healthy Volunteers

Parameter Time Post-Infusion Change Reference
Systolic Blood Pressure30 minutes-5.2 mmHg[5]
Diastolic Blood Pressure3.5 hours-18.5 mmHg[5]
Pulse Rate3 hours+23.0 beats/min[5]

Experimental Protocols

In Vivo Assessment of Cardiovascular Responses in a Rodent Model

This protocol outlines a general procedure for assessing the cardiovascular effects of this compound in a conscious, unrestrained rodent model using telemetry.

1. Animal Preparation:

  • Surgically implant telemetry transmitters for the measurement of blood pressure and ECG.
  • Allow for a sufficient recovery period (e.g., 7-10 days) post-surgery.
  • House animals in a controlled environment with a regular light-dark cycle.

2. Baseline Data Collection:

  • Record baseline cardiovascular parameters (blood pressure, heart rate, ECG) for at least 24 hours prior to drug administration to establish a stable baseline.

3. Drug Administration:

  • Prepare this compound in a suitable vehicle.
  • Administer this compound via the desired route (e.g., oral gavage, intravenous).
  • Administer vehicle to a control group of animals.

4. Post-Dose Monitoring:

  • Continuously record cardiovascular parameters for at least 24 hours post-dose.
  • Observe animals for any clinical signs of adverse effects.

5. Data Analysis:

  • Analyze the telemetry data to determine the time course and magnitude of changes in blood pressure, heart rate, and ECG intervals.
  • Compare the responses in the this compound-treated group to the vehicle-treated group.

In Vitro Assessment of this compound's Effect on Cardiac Ion Channels

This protocol describes a general approach for evaluating the potential for this compound to affect cardiac ion channels, such as the hERG channel, which is important for cardiac repolarization.

1. Cell Culture:

  • Use a stable cell line expressing the human cardiac ion channel of interest (e.g., hERG).
  • Culture the cells under appropriate conditions to ensure optimal expression of the ion channels.

2. Electrophysiology:

  • Use the whole-cell patch-clamp technique to record ion channel currents.
  • Establish a stable baseline recording of the ion channel current.

3. Drug Application:

  • Prepare a range of concentrations of this compound.
  • Apply the different concentrations of this compound to the cells while continuously recording the ion channel current.

4. Data Analysis:

  • Measure the peak current amplitude at each concentration of this compound.
  • Construct a concentration-response curve to determine the IC50 (the concentration of this compound that inhibits 50% of the ion channel current).

Visualizations

Prizidilol_Mechanism_of_Action cluster_drug This compound cluster_effects Cardiovascular Effects cluster_responses Physiological Responses This compound This compound Beta_Blockade Non-selective Beta-Adrenoceptor Blockade This compound->Beta_Blockade Vasodilation Direct Vasodilation This compound->Vasodilation Heart_Rate Variable Heart Rate Response Beta_Blockade->Heart_Rate Initial Decrease Peripheral_Resistance Decreased Total Peripheral Resistance Vasodilation->Peripheral_Resistance Vasodilation->Heart_Rate Reflex Increase Blood_Pressure Decreased Blood Pressure Peripheral_Resistance->Blood_Pressure

Caption: this compound's dual mechanism of action.

Troubleshooting_Workflow Start Unexpected Cardiovascular Response Observed Check_Dose Verify Drug Dose and Administration Start->Check_Dose Review_Protocol Review Experimental Protocol Start->Review_Protocol Assess_Subject Assess Subject's Clinical Status Start->Assess_Subject Is_Dose_Correct Dose/Admin Correct? Check_Dose->Is_Dose_Correct Is_Protocol_Followed Protocol Followed? Review_Protocol->Is_Protocol_Followed Is_Subject_Stable Subject Stable? Assess_Subject->Is_Subject_Stable Correct_Dose Correct Dose/ Administration Is_Dose_Correct->Correct_Dose No Analyze_Data Analyze Data for Anomalies Is_Dose_Correct->Analyze_Data Yes Document_Deviation Document Deviation Is_Protocol_Followed->Document_Deviation No Is_Protocol_Followed->Analyze_Data Yes Emergency_Protocol Initiate Emergency Protocol Is_Subject_Stable->Emergency_Protocol No Is_Subject_Stable->Analyze_Data Yes Correct_Dose->Analyze_Data Document_Deviation->Analyze_Data Consult_Expert Consult with Senior Researcher/ Veterinarian Emergency_Protocol->Consult_Expert Analyze_Data->Consult_Expert

Caption: Troubleshooting workflow for unexpected events.

References

Prizidilol Off-Target Receptor Interactions: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information and guidance for investigating the off-target effects of prizidilol. Given that this compound is an older pharmacological agent and was withdrawn from the market, comprehensive off-target screening data, as is common for modern drug candidates, is limited in the public domain. This guide offers a structured approach to understanding its known effects and methodologies for exploring its broader pharmacological profile.

Frequently Asked Questions (FAQs)

Q1: What are the primary known pharmacological actions of this compound?

This compound is characterized as a nonselective beta-adrenoceptor antagonist with an additional direct vasodilatory effect.[1] This dual mechanism contributes to its antihypertensive properties. Its beta-blocking activity is evident from the reduction in heart rate and its ability to antagonize the effects of isoprenaline on the heart and peripheral resistance vessels. The direct vasodilator action is responsible for the decrease in total peripheral resistance.[1][2]

Q2: Is the mechanism of this compound's direct vasodilation well understood?

The precise molecular mechanism of this compound's direct vasodilator effect is not well-elucidated in publicly available literature. Studies have shown that its vasodilatory action is not mediated through the activation of vascular beta-2 receptors or through alpha-adrenergic blockade.[2] This suggests a mechanism distinct from many other vasodilating beta-blockers.

Q3: Are there any known off-target interactions for this compound?

Q4: What are the reported side effects of this compound that might suggest off-target activity?

This compound was withdrawn from the market due to side effects.[1] While the specific reasons for withdrawal are not detailed in the provided search results, reported adverse effects in clinical studies included postural dizziness and headache.[3] Such effects, while potentially linked to its primary antihypertensive action, could also be indicative of interactions with other receptors in the central nervous system or vasculature.

Q5: How can I investigate the potential off-target effects of this compound in my experiments?

In the absence of a complete off-target profile, it is crucial to conduct your own systematic evaluation. This should involve a tiered approach, starting with in vitro receptor binding and functional assays against a broad panel of targets. This can be followed by cellular assays to assess downstream signaling pathways and finally, in vivo studies to observe the integrated physiological response. A suggested experimental workflow is provided in this guide.

Troubleshooting Guide

Observed Issue Potential Cause (Off-Target Related) Troubleshooting Steps
Unexpected cellular phenotype not consistent with beta-blockade. This compound may be interacting with other cell surface receptors or intracellular targets (e.g., ion channels, enzymes) present in your cell model.1. Perform a literature search for the observed phenotype and associated signaling pathways. 2. Conduct a broad receptor screening panel to identify potential off-target binding. 3. Use selective antagonists for candidate off-target receptors to see if the unexpected effect is blocked.
In vivo effects on blood pressure or heart rate are not fully explained by its known beta-blocking and direct vasodilator actions. The drug might be modulating other cardiovascular targets, such as alpha-adrenergic receptors, calcium channels, or potassium channels, or have central nervous system effects.1. In anesthetized animal models, pretreat with selective antagonists for other cardiovascular receptors before administering this compound. 2. Measure effects on additional hemodynamic parameters beyond systemic blood pressure and heart rate (e.g., cardiac contractility, regional blood flow).
Variability in experimental results between different cell lines or tissues. The expression levels of off-target receptors can vary significantly between different biological systems.1. Characterize the receptor expression profile of your experimental models (e.g., via qPCR or RNA-Seq). 2. Compare the effects of this compound in cell lines engineered to overexpress or lack specific candidate off-target receptors.

Quantitative Data Summary

Due to the limited availability of comprehensive screening data, this table summarizes the known pharmacological and hemodynamic effects of this compound.

Table 1: Summary of Known Pharmacological and Hemodynamic Effects of this compound

Parameter Effect Species/Model Notes
Beta-Adrenoceptor Activity Nonselective antagonistHuman, Animal ModelsBlocks effects of isoprenaline.
Vasodilator Activity Direct precapillary vasodilationHuman, Animal ModelsMechanism is not via beta-2 agonism or alpha-blockade.[2]
Blood Pressure Dose-dependent decreaseHuman (Essential Hypertension)Reduces both supine and upright blood pressure.[3]
Heart Rate Initial slight reduction, followed by a slight riseHuman (Essential Hypertension)Biphasic response may reflect the interplay between beta-blockade and reflex responses to vasodilation.[3]
Total Peripheral Resistance Marked decreaseHumanConsistent with its direct vasodilator action.[1]
Cardiac Output UnchangedHumanDespite a reduction in heart rate.[1]
Plasma Norepinephrine Increased at high dosesHuman (Essential Hypertension)Likely a reflex response to vasodilation.[3]
Plasma Renin Activity Biphasic: early drop followed by a slight riseHuman (Essential Hypertension)Reflects the initial dominance of beta-blockade followed by reflex activation.[3]

Experimental Protocols

Protocol 1: In Vitro Radioligand Binding Assay to Screen for Off-Target Interactions

Objective: To identify potential off-target binding of this compound to a panel of G-protein coupled receptors, ion channels, and transporters.

Materials:

  • This compound

  • A panel of cell membranes expressing the receptors of interest (commercial panels are available).

  • Specific radioligands for each target receptor.

  • Scintillation fluid and vials.

  • Microplate scintillation counter.

  • Assay buffer (specific to each target).

Method:

  • Prepare serial dilutions of this compound in the appropriate assay buffer.

  • In a 96-well plate, add the cell membranes, the radioligand at a concentration near its Kd, and either buffer (for total binding), a saturating concentration of a known unlabeled ligand (for non-specific binding), or the test concentrations of this compound.

  • Incubate the plates at the recommended temperature and duration for the specific target to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold wash buffer to remove unbound radioligand.

  • Place the filters in scintillation vials with scintillation fluid.

  • Quantify the bound radioactivity using a microplate scintillation counter.

  • Calculate the percentage inhibition of radioligand binding at each concentration of this compound and determine the IC50 value if significant inhibition is observed.

Protocol 2: Functional Assay for Vascular Smooth Muscle Relaxation

Objective: To characterize the mechanism of this compound-induced vasodilation.

Materials:

  • Isolated segments of rat aorta or mesenteric artery.

  • Organ bath system with force transducers.

  • Krebs-Henseleit solution, aerated with 95% O2 / 5% CO2.

  • Phenylephrine or other vasoconstrictor.

  • This compound.

  • Antagonists for candidate off-target receptors (e.g., prazosin (B1663645) for alpha-1, verapamil (B1683045) for L-type calcium channels).

Method:

  • Mount the arterial rings in the organ baths containing Krebs-Henseleit solution at 37°C.

  • Allow the tissues to equilibrate under a resting tension.

  • Induce a stable contraction with a submaximal concentration of phenylephrine.

  • Once the contraction is stable, add cumulative concentrations of this compound to elicit a concentration-response curve for relaxation.

  • To investigate the mechanism, pre-incubate separate arterial rings with selective antagonists for candidate off-target receptors for 30-60 minutes before inducing contraction and repeating the this compound concentration-response curve.

  • A rightward shift in the concentration-response curve in the presence of an antagonist suggests the involvement of that receptor in this compound's vasodilator effect.

Visualizations

Prizidilol_Primary_Actions cluster_Cardiovascular Cardiovascular System cluster_Effects Physiological Effects This compound This compound Beta_Adrenoceptors Beta-Adrenergic Receptors This compound->Beta_Adrenoceptors Antagonism Vascular_Smooth_Muscle Vascular Smooth Muscle This compound->Vascular_Smooth_Muscle Direct Action (Mechanism Unknown) Heart_Rate Decreased Heart Rate Beta_Adrenoceptors->Heart_Rate Vasodilation Direct Vasodilation Vascular_Smooth_Muscle->Vasodilation Blood_Pressure Decreased Blood Pressure Heart_Rate->Blood_Pressure Vasodilation->Blood_Pressure

Caption: Primary pharmacological actions of this compound.

Off_Target_Workflow Start Start: Unexpected Experimental Observation In_Vitro_Screening In Vitro Off-Target Screening (Binding & Functional Assays) Start->In_Vitro_Screening Identify_Hits Identify Potential Off-Target 'Hits' In_Vitro_Screening->Identify_Hits No_Hits No Significant Hits Identify_Hits->No_Hits No Hits Cell_Assays Cell-Based Pathway Analysis (e.g., second messenger assays) Identify_Hits->Cell_Assays Hits Identified Re_evaluate Re-evaluate Hypothesis/ Consider other mechanisms No_Hits->Re_evaluate In_Vivo_Validation In Vivo Pharmacological Validation Cell_Assays->In_Vivo_Validation Conclusion Conclusion on Off-Target Mechanism In_Vivo_Validation->Conclusion

Caption: Workflow for investigating off-target effects.

References

Prizidilol in Hypertension Models: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE RELEASE

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource to address the inconsistent results observed with prizidilol in hypertension models. This guide offers troubleshooting advice, detailed experimental protocols, and comparative data to facilitate more robust and reproducible experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: We are observing variable blood pressure-lowering effects with this compound in our spontaneously hypertensive rat (SHR) model. What are the potential causes?

A1: Inconsistent results with this compound in SHR models can stem from several factors:

  • Dosing Regimen: this compound has a relatively short plasma half-life. Studies have shown that once-daily dosing may not provide effective 24-hour blood pressure control, whereas a twice-daily regimen is more effective.[1]

  • Method of Blood Pressure Measurement: Significant discrepancies have been reported between indirect (tail-cuff) and direct (intra-arterial cannula) blood pressure measurements in rats.[2][3][4] The stress induced by restraint and prewarming required for the tail-cuff method can paradoxically increase blood pressure, masking the true hypotensive effect of the drug.[2][3][4]

  • Timing of Measurement: The dual-action of this compound, with an initial beta-blocking effect followed by vasodilation, can lead to biphasic responses in heart rate and plasma renin activity.[5] The timing of your blood pressure measurement relative to drug administration is therefore critical.

Q2: Our research in human subjects shows a wide range of responses to the same dose of this compound. Why is this?

A2: Patient-specific factors can significantly influence the efficacy of this compound:

  • Metabolic Profile: this compound is metabolized via acetylation, a process that exhibits genetic polymorphism. "Slow acetylators" will have higher plasma concentrations and a more pronounced antihypertensive effect compared to "rapid acetylators" at the same dose.[6]

  • Baseline Hemodynamics: The effect of this compound on heart rate can be variable. In some individuals, it causes a decrease, while in others, it can lead to an increase, particularly in the standing position. This variability can be related to the patient's basal heart rate and autonomic tone.[7][8]

Q3: We are struggling to design a reliable protocol for assessing this compound's efficacy. What are the key considerations?

A3: For a robust experimental design, consider the following:

  • Dose-Response and Timing: Conduct thorough dose-response studies to identify the optimal dose for your model.[5] Due to its pharmacokinetics, a twice-daily dosing schedule is often necessary for sustained blood pressure control.[1]

  • Blood Pressure Monitoring: Whenever possible, use direct blood pressure measurement techniques like radiotelemetry in animal models to avoid the confounding effects of stress associated with indirect methods.[9][10][11][12][13]

  • Control Groups: Always include appropriate vehicle-control groups to account for any procedural or environmental effects on blood pressure.

Troubleshooting Guide

IssuePotential CauseRecommended Action
High variability in blood pressure readings within the same treatment group (animal studies). Stress from handling and measurement procedure (tail-cuff).Acclimatize animals to the restraint and measurement procedure for several days before the experiment. Consider using radiotelemetry for continuous, stress-free monitoring.
Lack of significant blood pressure reduction with a once-daily dose. Short plasma half-life of this compound.Switch to a twice-daily dosing regimen to ensure sustained therapeutic drug levels over 24 hours.[1]
Inconsistent heart rate response (increase vs. decrease). Dual mechanism of action (beta-blockade and vasodilation) and reflex tachycardia.Analyze heart rate data in conjunction with blood pressure at multiple time points post-dose. Consider the animal's baseline heart rate.
Discrepancy between your results and published data. Differences in experimental protocols (e.g., animal strain, age, diet), and method of blood pressure measurement.Carefully compare your experimental design with published studies. Ensure consistency in all parameters. Standardize your blood pressure measurement technique.
Unexpectedly low drug efficacy in a subset of human subjects. Genetic polymorphism in drug metabolism (acetylation status).If feasible, genotype patients for N-acetyltransferase 2 (NAT2) to correlate treatment response with acetylator phenotype.[6]

Quantitative Data Summary

Table 1: Effect of this compound on Blood Pressure in Spontaneously Hypertensive Rats (SHR)

Study ReferenceDoseRoute of AdministrationDurationBlood Pressure Measurement MethodChange in Blood Pressure (mmHg)
Watanabe et al.10 and 20 mg/kg/dayOralAcute (24h) & Subacute (3 weeks)Direct (aortic cannula)↓ 20-30 mmHg
Watanabe et al.10 and 20 mg/kg/dayOralAcute (24h) & Subacute (3 weeks)Indirect (tail-cuff)Slightly higher than control

Table 2: Clinical Studies of this compound in Essential Hypertension

Study ReferenceDoseDosing FrequencyDurationChange in Supine Blood Pressure (Systolic/Diastolic mmHg)
Andrén et al.200 or 400 mgOnce daily12 weeksNo significant reduction in systolic BP at 24h
Andrén et al.400 mgTwice daily4 weeksEffective antihypertensive effect
Larsson et al.6.0 mg/kgSingle dose-↓ 20/13 mmHg (max effect)
Bianchetti et al.150, 300, 600 mgSingle dose-Dose-dependent decrease

Experimental Protocols

Protocol 1: Blood Pressure Measurement in Conscious Rats via Tail-Cuff Method
  • Acclimatization: For at least 3-5 days prior to the experiment, place the rats in the restrainer for the same duration as the actual measurement time to minimize stress.

  • Warming: Warm the rat's tail to 32-35°C to ensure adequate blood flow for pulse detection.[14] This can be achieved using a warming chamber or a targeted heat lamp.

  • Cuff and Sensor Placement: Place the occlusion cuff and the pulse sensor on the proximal part of the tail.

  • Measurement Cycle: The system will inflate the cuff to a pressure above the expected systolic blood pressure and then slowly deflate it. The sensor detects the return of the pulse, which corresponds to the systolic blood pressure.

  • Data Collection: Record at least 3-5 stable measurements per animal and calculate the average.

Protocol 2: Blood Pressure Measurement in Conscious Rats via Radiotelemetry
  • Transmitter Implantation: Surgically implant the telemetry transmitter according to the manufacturer's instructions.[9][10][11] The catheter is typically inserted into the abdominal aorta, and the transmitter body is secured in the abdominal cavity.

  • Recovery: Allow the animals to recover from surgery for at least 7-10 days before starting any experiments.

  • Data Acquisition: House the rats in their home cages placed on top of a receiver. The transmitter will continuously record and transmit blood pressure and heart rate data to a computer.[11]

  • Data Analysis: Analyze the continuous data to determine mean arterial pressure, systolic and diastolic pressure, and heart rate over specified time periods.

Visualizations

Prizidilol_Signaling_Pathway cluster_Vascular_Smooth_Muscle_Cell Vascular Smooth Muscle Cell cluster_Cardiomyocyte Cardiomyocyte / Juxtaglomerular Cells Prizidilol_V This compound Unknown_Receptor Unknown Receptor/ Mechanism Prizidilol_V->Unknown_Receptor Direct action Vasodilation Vasodilation Unknown_Receptor->Vasodilation Blood_Pressure Reduced Blood Pressure Vasodilation->Blood_Pressure Prizidilol_B This compound Beta_Adrenergic_Receptor β-Adrenergic Receptor Prizidilol_B->Beta_Adrenergic_Receptor Antagonist Decreased_HR_CO Decreased Heart Rate & Cardiac Output Beta_Adrenergic_Receptor->Decreased_HR_CO Decreased_Renin Decreased Renin Release Beta_Adrenergic_Receptor->Decreased_Renin Decreased_HR_CO->Blood_Pressure Decreased_Renin->Blood_Pressure

Caption: this compound's dual mechanism of action.

Experimental_Workflow start Start acclimatization Animal Acclimatization (e.g., SHR rats) start->acclimatization baseline_bp Baseline Blood Pressure Measurement acclimatization->baseline_bp randomization Randomization into Treatment Groups baseline_bp->randomization treatment This compound or Vehicle Administration (e.g., twice daily) randomization->treatment bp_monitoring Blood Pressure Monitoring (e.g., Radiotelemetry) treatment->bp_monitoring data_analysis Data Analysis bp_monitoring->data_analysis end End data_analysis->end

Caption: A typical experimental workflow for evaluating this compound.

Troubleshooting_Guide start Inconsistent this compound Results Observed q1 What is the dosing regimen? start->q1 a1_once Once daily q1->a1_once Once a1_twice Twice daily q1->a1_twice Twice s1 Consider switching to twice daily for sustained effect a1_once->s1 q2 What is the BP measurement method? a1_twice->q2 s1->q2 a2_tail Tail-cuff q2->a2_tail Indirect a2_direct Direct (Telemetry/ Cannula) q2->a2_direct Direct s2 Acknowledge potential for stress-induced artifacts. Consider direct measurement. a2_tail->s2 q3 Are there subject-specific factors (human studies)? a2_direct->q3 s2->q3 a3_yes Yes q3->a3_yes Yes a3_no No q3->a3_no No s3 Investigate acetylator phenotype. a3_yes->s3 a3_no->a3_no s3->s3

Caption: A logical troubleshooting guide for inconsistent this compound results.

References

Technical Support Center: Prizidilol Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting information and frequently asked questions for researchers, scientists, and drug development professionals working with Prizidilol, focusing specifically on the management of induced tachycardia in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why does it cause tachycardia in our experimental models?

A1: this compound is an antihypertensive agent with a dual mechanism of action: it is a direct precapillary vasodilator and a non-selective beta-adrenoceptor antagonist.[1][2][3][4] The primary cause of tachycardia is a physiological response known as the baroreceptor reflex.[5][6] When this compound's potent vasodilator action causes a drop in blood pressure, specialized nerve endings called baroreceptors in the arteries detect the decreased arterial wall stretch.[6] This signals the brain to increase sympathetic nervous system activity and decrease parasympathetic (vagal) tone to the heart. The increased sympathetic drive leads to the release of catecholamines (like norepinephrine), which stimulate beta-1 adrenergic receptors in the heart, resulting in an increased heart rate (tachycardia) to compensate for the drop in blood pressure.[7]

Q2: this compound is described as having beta-blocking properties. Why isn't this intrinsic activity sufficient to prevent the tachycardia?

A2: While this compound does possess non-selective beta-blocking properties, its vasodilator effect often dominates, especially in acute dosing scenarios.[2] The reflex sympathetic activation triggered by the potent vasodilation can be strong enough to override the drug's own beta-blocking capacity, leading to a net increase in heart rate.[5][7] Studies have shown that while this compound can cause an initial slight reduction in heart rate, this is often followed by a rise as the vasodilator effect becomes maximal.[2][8] The beta-blocking effect of a 200 mg dose of this compound has been shown to be less potent than a 40 mg dose of propranolol (B1214883).[4]

Q3: What is the recommended pharmacological approach to mitigate this compound-induced tachycardia in a research setting?

A3: The standard and most effective approach is the co-administration or pre-treatment with a more potent beta-adrenergic antagonist (beta-blocker).[9] Propranolol, a non-selective beta-blocker, is a common choice for this application in experimental models. By blocking the beta-1 adrenergic receptors in the heart more effectively, it directly counteracts the compensatory sympathetic surge, thus preventing or significantly reducing the reflex tachycardia.[10] In clinical and experimental settings with other vasodilators, premedication with propranolol has been shown to be safe and effective in reducing reflex tachycardia.[11]

Q4: Can you provide a starting dose for propranolol to counteract this effect in a rat model?

A4: The appropriate dose of propranolol can depend on the specific rat strain, the dose of this compound being administered, and the experimental endpoint. However, based on published research in rat models of hypertension and heart failure, a common dosage range is 1 mg/kg to 10 mg/kg. A single low dose of propranolol (1 mg/kg) has been shown to be effective in improving hemodynamics in a rat model of catecholamine-induced heart failure.[12] For preventing the development of hypertension, chronic oral administration of 100 mg/kg/day in the drinking water has been used in spontaneously hypertensive rats.[13] It is crucial to perform a dose-response study in your specific model to determine the optimal dose that mitigates tachycardia without causing excessive bradycardia or hypotension.

Q5: Are there alternative vasodilators I could consider for my experiments that have a lower propensity for causing reflex tachycardia?

A5: Yes, beta-blockers that possess intrinsic vasodilating activity through mechanisms like beta-2 agonism (like Dilevalol) or alpha-blockade (like Labetalol) were developed to address this issue.[14] Also, non-dihydropyridine calcium channel blockers, such as Verapamil and Diltiazem, can be alternatives as they possess negative chronotropic (heart rate-lowering) effects that can balance their vasodilatory action.[9] However, the choice of an alternative compound depends entirely on the specific scientific question and pathways being investigated in your research.

Troubleshooting Guide

Problem EncounteredProbable CauseRecommended Solution
Significant & Rapid Tachycardia Post-Prizidilol Administration This is the expected baroreceptor reflex response to this compound's potent vasodilatory effect.[5][7]Pre-treat the animal with a beta-blocker like propranolol prior to this compound administration. This will block the sympathetic input to the heart and stabilize the heart rate. See the experimental protocol below for a general guideline.
Heart Rate Variability Increases Dramatically The autonomic nervous system is attempting to compensate for the rapid change in blood pressure, leading to fluctuations in sympathetic and parasympathetic tone.Co-administration with a beta-blocker will reduce the sympathetic component of this variability. Ensure consistent and stable experimental conditions to minimize external stimuli.
Initial Bradycardia Followed by Tachycardia This biphasic response can occur as this compound's intrinsic beta-blocking effect manifests first, followed by the more dominant reflex tachycardia from its vasodilator action.[2][8]This is a known pharmacological characteristic of the drug. To study the pure vasodilator effect without this confounding factor, pre-treatment with a more potent and stable beta-blocker is advised.
Inconsistent Tachycardic Response Between Animals There may be inter-animal variability in baroreflex sensitivity or drug metabolism. This compound is metabolized by the N-acetyltransferase enzyme system, which can be polymorphic, leading to "slow" and "rapid" acetylator phenotypes and varied drug exposure.[8]Ensure the use of a genetically homogenous animal strain. Increase the sample size (n) for each experimental group to improve statistical power and account for biological variability. If possible, phenotype animals for acetylator status.
Data on Mitigation of Vasodilator-Induced Tachycardia

The following table summarizes representative data on the effectiveness of beta-blockers in controlling vasodilator-induced reflex tachycardia.

Agent(s)SpeciesKey FindingsReference
Sodium Nitroprusside + Propranolol HumanPremedication with oral propranolol (10 mg) significantly reduced heart rate compared to placebo in patients undergoing hypotensive anesthesia.[11]
This compound vs. Hydralazine (B1673433) + Propranolol HumanThis compound was compared to a combination of propranolol and hydralazine, indicating the established practice of using beta-blockers to manage hydralazine's tachycardic effects.[15]
Sodium Nitroprusside + Propranolol RatIn studies of baroreflex sensitivity, propranolol is used to assess the beta-adrenergic component of reflex tachycardia induced by vasodilators like sodium nitroprusside.[10]

Experimental Protocols & Visualizations

Protocol: Mitigation of this compound-Induced Tachycardia in a Rat Model

This protocol provides a general framework for assessing and mitigating this compound-induced tachycardia in anesthetized rats.

1. Animal Preparation:

  • Anesthetize male Wistar rats (250-300g) with an appropriate anesthetic (e.g., pentobarbital, 45 mg/kg, i.p.).[16] Anesthesia can inhibit baroreflexes, so conscious, telemetered models are preferred for chronic studies but require surgical implantation.[17]

  • Place the animal on a heated operating table to maintain body temperature.

  • Surgically expose and cannulate the carotid artery for direct blood pressure measurement and the jugular vein for intravenous drug administration.

2. Hemodynamic Monitoring:

  • Connect the arterial cannula to a pressure transducer to continuously record blood pressure (BP) and heart rate (HR).

  • Allow the animal to stabilize for at least 20-30 minutes post-surgery until BP and HR are consistent.

3. Drug Administration and Data Collection:

  • Group 1 (Control): Administer the vehicle for this compound intravenously (i.v.) and record BP and HR for 60 minutes.

  • Group 2 (this compound Only): Administer a bolus dose of this compound (e.g., 1-10 mg/kg, i.v.). Continuously record BP and HR for at least 60 minutes to characterize the full tachycardic response.

  • Group 3 (Mitigation):

    • Administer a pre-treatment dose of Propranolol (e.g., 1 mg/kg, i.v.).[12]

    • Allow 15 minutes for the beta-blockade to establish.

    • Administer the same bolus dose of this compound as in Group 2.

    • Continuously record BP and HR for at least 60 minutes.

4. Data Analysis:

  • Calculate the baseline BP and HR for each animal by averaging the values for 5 minutes before drug administration.

  • Determine the maximum change (Δ) in HR from baseline for each group.

  • Compare the ΔHR between the this compound Only group and the Mitigation group using an appropriate statistical test (e.g., t-test or ANOVA). A significant reduction in ΔHR in the Mitigation group indicates successful attenuation of tachycardia.

Signaling Pathway: Baroreceptor Reflex Tachycardia

Baroreceptor_Reflex This compound This compound Administration Vasodilation Arterial Vasodilation This compound->Vasodilation BP_Drop ↓ Mean Arterial Pressure Vasodilation->BP_Drop Baroreceptors ↓ Baroreceptor Firing Rate (Aortic Arch / Carotid Sinus) BP_Drop->Baroreceptors NTS Nucleus Tractus Solitarius (NTS) (Medulla) Baroreceptors->NTS ↓ afferent signals CVLM Caudal Ventrolateral Medulla (CVLM) (Inhibitory) NTS->CVLM ↓ excitation Parasympathetic ↓ Parasympathetic (Vagal) Outflow NTS->Parasympathetic ↓ excitation RVLM Rostral Ventrolateral Medulla (RVLM) (Excitatory) CVLM->RVLM ↓ inhibition (disinhibition) Sympathetic ↑ Sympathetic Outflow RVLM->Sympathetic Heart Heart (SA Node) Sympathetic->Heart + Norepinephrine on β1 receptors Parasympathetic->Heart - Acetylcholine on M2 receptors Tachycardia ↑ Heart Rate (Tachycardia) Heart->Tachycardia Propranolol Propranolol (β-blocker) Propranolol->Heart Blocks β1

Caption: Mechanism of this compound-induced reflex tachycardia and its mitigation by propranolol.

Experimental Workflow Diagram

Experimental_Workflow Start Start Experiment AnimalPrep Animal Preparation (Anesthesia, Cannulation) Start->AnimalPrep Stabilize Stabilization Period (20-30 min) AnimalPrep->Stabilize Baseline Record Baseline Hemodynamics (5 min) Stabilize->Baseline Group Randomize into Groups Baseline->Group Control_Dose Administer Vehicle (i.v.) Group->Control_Dose Control Prizi_Dose Administer this compound (i.v.) Group->Prizi_Dose this compound Only Prop_Dose Administer Propranolol (i.v.) Group->Prop_Dose Mitigation Control_Record Record BP & HR (60 min) Control_Dose->Control_Record Analysis Data Analysis (Calculate ΔHR, Statistics) Control_Record->Analysis Prizi_Record Record BP & HR (60 min) Prizi_Dose->Prizi_Record Prizi_Record->Analysis Prop_Wait Wait 15 min Prop_Dose->Prop_Wait Prizi_Dose2 Administer this compound (i.v.) Prop_Wait->Prizi_Dose2 Prop_Record Record BP & HR (60 min) Prizi_Dose2->Prop_Record Prop_Record->Analysis End End Experiment Analysis->End

Caption: Workflow for evaluating the mitigation of this compound-induced tachycardia.

References

Why was Prizidilol withdrawn from the market?

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides detailed information regarding the antihypertensive agent Prizidilol, with a focus on the reasons for its market withdrawal. The information is presented in a question-and-answer format to directly address potential inquiries during experimental design and analysis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what was its intended therapeutic use?

This compound is a non-selective beta-adrenoceptor antagonist with direct precapillary vasodilator properties.[1][2] It was developed as an antihypertensive agent for the treatment of essential hypertension.[1] Its dual mechanism of action aimed to reduce blood pressure by both decreasing cardiac output and systemic vascular resistance.[2]

Q2: Why was this compound withdrawn from the market?

This compound was withdrawn from the market due to concerns about its adverse effect profile, specifically the occurrence of significant side effects.[2] While there is no single, publicly available official statement from a regulatory agency detailing the precise reason, the available scientific literature strongly suggests that the withdrawal was linked to the induction of a drug-induced lupus erythematosus (DILE)-like syndrome. This is supported by the fact that this compound is a derivative of hydralazine (B1673433), a medication well-known to cause DILE.[3][4][5]

Q3: What were the specific adverse effects associated with this compound?

Clinical trials and post-marketing surveillance reported a range of adverse effects. Commonly observed side effects included postural dizziness, headache, nausea, heavy dreams, facial and hand flushing, and mild depression.[1] More severe and concerning were the "haematological side-effects," which included cases of anaemia and a significant decrease in haemoglobin concentration. These haematological abnormalities are consistent with the clinical presentation of drug-induced lupus erythematosus.[5][6]

Troubleshooting Guide for Experimental Issues

Q4: We are observing unexpected haematological abnormalities in our animal models treated with a this compound analog. What could be the underlying mechanism?

The haematological abnormalities you are observing are likely related to the same mechanisms that led to this compound's withdrawal. The primary hypothesis is the induction of an autoimmune response, specifically drug-induced lupus erythematosus (DILE).

  • Immune System Activation: this compound, being a hydralazine derivative, is likely metabolized into reactive intermediates that can form adducts with proteins and nucleic acids. These modified self-antigens can be taken up by antigen-presenting cells (APCs), leading to the activation of T-cells and subsequent B-cell stimulation.

  • Autoantibody Production: This immune cascade results in the production of autoantibodies, particularly antinuclear antibodies (ANAs), which are a hallmark of DILE. These antibodies can target various cellular components, leading to systemic inflammation and end-organ damage, including haematological manifestations like haemolytic anaemia and cytopenias.

To investigate this in your models, consider incorporating the following assays:

  • Antinuclear Antibody (ANA) testing: To detect the presence of autoantibodies in the serum of your animal models.

  • Complete Blood Count (CBC) with differential: To quantify the extent of anaemia, leukopenia, or thrombocytopenia.

  • Histopathological examination of the spleen and bone marrow: To look for signs of increased red blood cell destruction or altered haematopoiesis.

Q5: Our experiments with a related compound are showing a vasodilator effect, but we are unable to demonstrate beta-2 receptor agonism. What is the likely signaling pathway?

This compound's vasodilator effect is described as "direct" and not mediated by the activation of vascular beta-receptors.[2] The most probable mechanism for this direct vasodilation is the opening of potassium channels in vascular smooth muscle cells.

  • Potassium Channel Activation: Activation of ATP-sensitive potassium (KATP) channels leads to an efflux of potassium ions from the smooth muscle cells.

  • Hyperpolarization: This efflux of positive ions causes hyperpolarization of the cell membrane.

  • Inhibition of Calcium Influx: Hyperpolarization leads to the closure of voltage-gated calcium channels, thereby reducing the influx of extracellular calcium.

  • Smooth Muscle Relaxation: The decrease in intracellular calcium concentration prevents the activation of myosin light chain kinase, leading to smooth muscle relaxation and vasodilation.

To confirm this pathway in your experiments, you could:

  • Use a potassium channel blocker (e.g., glibenclamide) to see if it antagonizes the vasodilator effect of your compound.

  • Measure membrane potential in isolated vascular smooth muscle cells to directly assess for hyperpolarization.

Data Presentation

Table 1: Summary of Adverse Effects Reported in this compound Clinical Trials

Adverse Effect CategorySpecific Adverse EffectsReported Frequency/SeverityReference
Common Side Effects Postural dizziness, headache, nausea, heavy dreams, facial and hand flushing, mild depressionMild to moderate[1]
Haematological Side Effects Anaemia, decrease in haemoglobin concentrationSignificant, considered a limiting factor for clinical use[6]
Cardiovascular Effects Dose-dependent decrease in blood pressureEffective antihypertensive response[1]

Experimental Protocols

Methodology for Assessing Antihypertensive Efficacy (Adapted from Clinical Trials)

This protocol outlines a typical experimental design to evaluate the antihypertensive effects of a compound like this compound in human subjects.

  • Subject Recruitment:

    • Enroll adult patients with a diagnosis of benign essential hypertension.

    • Establish baseline blood pressure through a placebo run-in period of 4 weeks.

  • Study Design:

    • Employ a randomized, single-blind, placebo-controlled, dose-ranging design.

    • Administer single oral doses of the test compound (e.g., 150 mg, 300 mg, 600 mg of this compound) and a placebo to each patient on separate occasions, with a washout period between treatments.

  • Data Collection:

    • Measure supine and upright blood pressure and heart rate at regular intervals (e.g., pre-dose, and 1, 2, 3, 4, 6, 8, 12, and 24 hours post-dose).

    • Collect blood and urine samples at corresponding time points for analysis of plasma renin activity, aldosterone, and catecholamines.

  • Data Analysis:

    • Analyze the dose-dependent effects of the compound on blood pressure and heart rate compared to placebo.

    • Correlate haemodynamic changes with biochemical markers.

Methodology for Investigating Vasodilator Mechanism (In Vitro)

This protocol describes an in-vitro experiment to elucidate the direct vasodilator mechanism.

  • Tissue Preparation:

    • Isolate arterial rings (e.g., rat aorta or mesenteric artery) and mount them in an organ bath containing a physiological salt solution, maintained at 37°C and aerated with 95% O2/5% CO2.

  • Experimental Setup:

    • Connect the arterial rings to isometric force transducers to record changes in tension.

    • Pre-contract the rings with a vasoconstrictor agent (e.g., phenylephrine (B352888) or potassium chloride).

  • Drug Administration:

    • Once a stable contraction is achieved, add cumulative concentrations of the test compound to the organ bath.

    • To investigate the role of potassium channels, pre-incubate some arterial rings with a KATP channel blocker (e.g., glibenclamide) before adding the vasoconstrictor and the test compound.

  • Data Analysis:

    • Construct concentration-response curves for the vasodilator effect of the test compound.

    • Compare the response in the presence and absence of the potassium channel blocker to determine if the vasodilation is mediated through this pathway.

Visualizations

Prizidilol_Withdrawal_Pathway cluster_drug This compound Administration cluster_metabolism Metabolic Activation cluster_immune Immune Response Cascade cluster_adverse_effect Clinical Manifestation cluster_withdrawal Regulatory Action This compound This compound (Hydralazine Derivative) Metabolites Reactive Metabolites This compound->Metabolites Metabolism APC Antigen Presenting Cell (APC) Metabolites->APC Adduct Formation & Uptake T_Cell T-Cell Activation APC->T_Cell Antigen Presentation B_Cell B-Cell Stimulation T_Cell->B_Cell Autoantibodies Autoantibody Production (e.g., ANA) B_Cell->Autoantibodies DILE Drug-Induced Lupus Erythematosus (DILE) Autoantibodies->DILE Haematological Haematological Side Effects (e.g., Anaemia) DILE->Haematological Withdrawal Market Withdrawal DILE->Withdrawal Probable Reason

Caption: Probable pathway leading to this compound's market withdrawal.

Prizidilol_Vasodilation_Pathway cluster_drug_action Drug Action cluster_cellular_events Cellular Events in Vascular Smooth Muscle cluster_physiological_response Physiological Response This compound This compound K_Channel ATP-sensitive K+ Channel This compound->K_Channel Activates K_Efflux K+ Efflux K_Channel->K_Efflux Hyperpolarization Membrane Hyperpolarization K_Efflux->Hyperpolarization Ca_Channel Voltage-gated Ca2+ Channel Hyperpolarization->Ca_Channel Inhibits Ca_Influx Decreased Ca2+ Influx Ca_Channel->Ca_Influx Relaxation Smooth Muscle Relaxation Ca_Influx->Relaxation Vasodilation Vasodilation Relaxation->Vasodilation

Caption: Proposed signaling pathway for this compound's direct vasodilator effect.

References

Technical Support Center: Hematological Side-Effects of Prizidilol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals investigating the hematological side-effects of Prizidilol.

Frequently Asked Questions (FAQs)

Q1: What are the known hematological side-effects of this compound reported in studies?

A1: The primary hematological side-effect reported in clinical studies of this compound is anemia. One study observed the development of anemia in one patient undergoing treatment.[1] Additionally, a statistically significant decrease in hemoglobin concentration was noted in 5 out of 10 patients in the same study.[1]

Q2: Have there been reports of other hematological side-effects such as leukopenia or thrombocytopenia with this compound?

A2: Based on the available literature, there are no specific case reports or clinical studies that have established a definitive link between this compound and the development of leukopenia (low white blood cell count) or thrombocytopenia (low platelet count). Research has primarily focused on its effects on red blood cells and hemoglobin.

Q3: What is the proposed mechanism for this compound-induced anemia?

A3: The exact mechanism by which this compound may induce anemia has not been fully elucidated in the available research. Antihypertensive medications, in general, can contribute to anemia through various mechanisms, including hemodilution, hemolytic anemia, or suppression of red blood cell production. However, the specific pathway for this compound remains to be investigated.

Q4: What are the recommendations for monitoring hematological parameters during this compound experiments?

A4: Continuous and careful monitoring of hematological parameters is crucial. It is recommended to establish baseline hematological values before initiating treatment with this compound. Regular monitoring should include complete blood counts (CBC) with differential, paying close attention to hemoglobin, hematocrit, and red blood cell indices. The frequency of monitoring should be higher in the initial phase of the study and in patients who show any decline in hematological values.

Troubleshooting Guide

Issue: A significant decrease in hemoglobin levels is observed in a subject during a Prizidiloll study.

Troubleshooting Steps:

  • Confirm the Finding: Repeat the complete blood count (CBC) to verify the hemoglobin and hematocrit values.

  • Clinical Assessment: Evaluate the subject for any clinical signs and symptoms of anemia, such as fatigue, pallor, or shortness of breath.

  • Rule out Other Causes: Investigate other potential causes of anemia, including but not limited to, blood loss, nutritional deficiencies (iron, vitamin B12, folate), and underlying medical conditions.

  • Review Concomitant Medications: Assess if other medications being administered could be contributing to the hematological changes.

  • Consider Dose Reduction or Discontinuation: If this compound is the likely causative agent, a dose reduction or temporary discontinuation of the drug should be considered, accompanied by close monitoring of the subject's hematological parameters. The decision should be based on the severity of the anemia and the overall clinical status of the subject.

Data on Hematological Side-Effects of this compound

ParameterFindingStudy PopulationDosageTreatment DurationSource
Anemia 1 out of 10 patients developed anemia.10 patients with mild to moderate essential hypertension.Mean dose of 410 mg (100-700 mg).Anemia developed after 7 weeks.[1]
Hemoglobin Concentration A slight but statistically significant decrease of 1.1 +/- 0.6 g/dl was observed in 5 out of 10 patients (p < 0.02).10 patients with mild to moderate essential hypertension.Mean dose of 410 mg (100-700 mg).Mean treatment period of 26.5 weeks (6.5-49 weeks).[1]

Experimental Protocols

While the specific, detailed hematological monitoring protocol from the key study on this compound is not fully available, the following represents a standard methodology for hematological assessment in clinical trials of antihypertensive drugs from that era.

Protocol: Hematological Monitoring in a this compound Clinical Trial

  • Subject Selection: Participants undergo a baseline screening, including a complete medical history and physical examination. Subjects with pre-existing hematological disorders may be excluded.

  • Baseline Assessment: A venous blood sample is collected from each participant at the beginning of the trial (Week 0) before the first administration of this compound.

  • Blood Sample Analysis: A complete blood count (CBC) with differential is performed. The parameters measured include:

    • Hemoglobin (g/dL)

    • Hematocrit (%)

    • Red Blood Cell (RBC) count (x10^12/L)

    • Mean Corpuscular Volume (MCV) (fL)

    • Mean Corpuscular Hemoglobin (MCH) (pg)

    • Mean Corpuscular Hemoglobin Concentration (MCHC) (g/dL)

    • White Blood Cell (WBC) count (x10^9/L) with differential

    • Platelet count (x10^9/L)

  • Follow-up Monitoring: Blood samples are collected and analyzed at regular intervals throughout the study (e.g., Weeks 2, 4, 8, 12, and at the end of the study). The frequency of monitoring may be increased if any hematological abnormalities are detected.

  • Statistical Analysis: Changes in hematological parameters from baseline are analyzed using appropriate statistical methods (e.g., paired t-tests or repeated measures ANOVA) to determine the statistical significance of any observed changes.

Visualizations

Hematological_Side_Effect_Investigation_Workflow cluster_0 Phase 1: Observation cluster_1 Phase 2: Investigation cluster_2 Phase 3: Action cluster_3 Phase 4: Reporting start Start of Study: Administer this compound monitoring Routine Hematological Monitoring (CBC) start->monitoring observation Observation of Decreased Hematological Parameter (e.g., Hb) monitoring->observation confirm Confirm Finding: Repeat CBC observation->confirm assess Clinical Assessment of Patient Symptoms confirm->assess rule_out Rule Out Other Causes of Anemia assess->rule_out causality Assess Causality: This compound as Potential Cause rule_out->causality action Decision: Dose Adjustment or Discontinuation causality->action follow_up Intensified Follow-up Monitoring action->follow_up report Report Adverse Event follow_up->report end End of Investigation report->end

Caption: Workflow for Investigating Potential Drug-Induced Hematological Side-Effects.

References

Technical Support Center: Prizidilol Plasma Concentration Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low plasma concentrations of Prizidilol during experimental studies.

Frequently Asked Questions (FAQs)

Q1: We are observing unexpectedly low plasma concentrations of this compound in our study subjects. What are the potential causes?

A1: Low plasma concentrations of this compound can be attributed to several factors. A primary cause is the genetic polymorphism of the N-acetyltransferase 2 (NAT2) enzyme.[1] Individuals can be categorized as "slow" or "rapid" acetylators. Rapid acetylators metabolize this compound more quickly, leading to lower systemic exposure. Other factors include patient-specific characteristics, sample handling, and potential drug interactions.

Q2: How does the acetylator phenotype impact this compound plasma concentrations?

A2: Due to its hydrazine (B178648) moiety, this compound is a substrate for the polymorphic N-acetyltransferase (NAT2) enzyme system.[1] Rapid acetylators will exhibit a faster clearance of this compound, resulting in a lower peak plasma concentration (Cmax) and area under the curve (AUC) compared to slow acetylators receiving the same dose. This can lead to significant inter-individual variability in drug exposure.

Q3: Are there any known drug-drug interactions that could lower this compound plasma levels?

A3: While specific drug-drug interaction studies for this compound are limited, its metabolism provides insight into potential interactions. This compound is metabolized by N-acetyltransferase and likely by cytochrome P450 (CYP) enzymes.[2] Co-administration with drugs that induce these enzymes could increase this compound metabolism and lower its plasma concentrations. It is advisable to review the co-administered medications for known inducers of NAT2 and relevant CYP isozymes.

Q4: What is the expected plasma elimination half-life of this compound?

A4: The plasma elimination half-life of this compound is approximately 3.9 hours, with a range of 2.0 to 8.9 hours.[3] This relatively short half-life means that plasma concentrations can decrease significantly, especially at 24 hours post-administration.[4]

Troubleshooting Guide: Low this compound Plasma Concentrations

If you are encountering lower than expected plasma concentrations of this compound, consider the following troubleshooting steps:

1. Review Sample Collection and Handling Procedures:

  • Timing of Blood Draw: Ensure that blood samples are collected at appropriate time points to capture the peak plasma concentration (Cmax), which is expected to occur around 2.5 hours after oral administration.[3]

  • Sample Stability: this compound stability in plasma under various storage conditions should be confirmed. Improper handling or storage could lead to degradation of the analyte.

2. Evaluate the Bioanalytical Method:

  • Method Sensitivity: Verify that the lower limit of quantification (LLOQ) of your analytical method is sufficient to detect the expected plasma concentrations, especially in individuals who may be rapid acetylators.

  • Extraction Recovery: Assess the efficiency of your sample preparation method to ensure that this compound is being effectively extracted from the plasma matrix.

  • Internal Standard Selection: The use of a stable isotope-labeled internal standard is highly recommended to compensate for matrix effects and variations in sample processing.[5]

3. Consider the Impact of Acetylator Phenotype:

  • Genotyping: If feasible, genotyping subjects for NAT2 polymorphisms can help to explain the variability in plasma concentrations.

  • Data Stratification: Analyze the plasma concentration data by stratifying the subjects into "slow" and "rapid" acetylator groups. This may reveal a bimodal distribution of drug exposure.

Data Presentation

Table 1: Hypothetical Pharmacokinetic Parameters of this compound in Slow vs. Rapid Acetylators

ParameterSlow Acetylators (n=10)Rapid Acetylators (n=10)
Cmax (ng/mL) 450 ± 120150 ± 50
Tmax (hr) 2.6 ± 0.52.4 ± 0.6
AUC (ng·hr/mL) 2100 ± 550700 ± 200
Elimination Half-life (hr) 4.1 ± 0.83.7 ± 0.7

Note: This table presents hypothetical data for illustrative purposes, based on the known influence of acetylator status on hydrazine-containing drugs.

Experimental Protocols

Protocol 1: Hypothetical Bioanalytical Method for this compound in Human Plasma using LC-MS/MS

1. Sample Preparation (Protein Precipitation):

  • To 100 µL of human plasma, add 25 µL of internal standard working solution (e.g., this compound-d7 at 100 ng/mL).

  • Vortex for 10 seconds.

  • Add 300 µL of acetonitrile (B52724) to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of mobile phase A.

2. LC-MS/MS Conditions:

  • LC System: UHPLC system

  • Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Gradient: 5% B to 95% B over 3 minutes, hold at 95% B for 1 minute, return to 5% B and re-equilibrate for 1 minute.

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Ionization Mode: Positive electrospray ionization (ESI+)

  • MRM Transitions (Hypothetical):

    • This compound: Precursor ion (Q1) m/z 318.2 -> Product ion (Q3) m/z 245.1

    • This compound-d7 (IS): Precursor ion (Q1) m/z 325.2 -> Product ion (Q3) m/z 252.1

Visualizations

Prizidilol_Metabolism This compound This compound Acetylated_this compound N-acetyl-Prizidilol (Metabolite) This compound->Acetylated_this compound N-acetyltransferase 2 (NAT2) Other_Metabolites Other Metabolites (e.g., via CYP450) This compound->Other_Metabolites Cytochrome P450 (e.g., CYP1A2, CYP2E1)

Caption: this compound Metabolic Pathway.

Troubleshooting_Workflow Start Low this compound Plasma Concentrations Observed Check_Protocols Review Sample Collection & Handling Protocols Start->Check_Protocols Check_Method Evaluate Bioanalytical Method Start->Check_Method Consider_Phenotype Consider Acetylator Phenotype Start->Consider_Phenotype Resolution Identify Source of Low Concentrations Check_Protocols->Resolution Check_Method->Resolution Consider_Phenotype->Resolution

References

Prizidilol's biphasic effect on heart rate and plasma renin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed information regarding the biphasic effects of Prizidilol on heart rate and plasma renin activity.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is an antihypertensive agent with a dual mechanism of action. It acts as a nonselective beta-adrenoceptor antagonist and a direct-acting precapillary vasodilator.[1][2][3] This combination of activities leads to its complex hemodynamic effects.

Q2: What is the biphasic effect of this compound on heart rate and plasma renin activity?

A2: At intermediate and high doses, this compound induces a biphasic response in both heart rate and plasma renin activity. This is characterized by an initial decrease, attributed to the drug's beta-blocking properties, followed by a subsequent slight increase, which is believed to be a result of its vasodilatory action causing a reflex sympathetic response.[1]

Q3: What are the typical doses of this compound used in clinical studies to observe the biphasic effect?

A3: Clinical studies have utilized single oral doses of 150 mg, 300 mg, and 600 mg to investigate the dose-dependent effects of this compound.[1] The biphasic response is more pronounced at the intermediate and higher doses.[1]

Q4: How does the timing of measurements affect the observed effects of this compound?

A4: The biphasic nature of this compound's effects necessitates a time-course analysis. The initial drop in heart rate and plasma renin activity is typically observed in the early hours after administration, while the subsequent rise occurs later as the vasodilatory effects become more prominent.[1]

Q5: What are some common side effects observed with this compound administration in clinical trials?

A5: Reported side effects include postural dizziness, which may be associated with a significant drop in upright systolic blood pressure, and headache.[1]

Troubleshooting Guide

Problem: Inconsistent or absent biphasic response in experimental results.

  • Possible Cause 1: Inappropriate Dosing.

    • Troubleshooting: Ensure that the doses used are within the range reported to elicit a biphasic effect (e.g., 150 mg, 300 mg, 600 mg in human studies).[1] The effect is less pronounced at lower doses.

  • Possible Cause 2: Insufficient Sampling Frequency.

    • Troubleshooting: The biphasic effect is time-dependent. Increase the frequency of blood sampling and heart rate measurements, especially within the first 8 hours after drug administration, to capture both the initial decrease and the subsequent increase.

  • Possible Cause 3: Subject Variability.

    • Troubleshooting: Individual responses to this compound can vary. Ensure a sufficiently large sample size to detect the biphasic trend. Consider if factors like patient's baseline sympathetic tone or genetic variations could influence the results.

  • Possible Cause 4: Assay Sensitivity for Plasma Renin Activity.

    • Troubleshooting: Verify the sensitivity and reproducibility of the plasma renin activity (PRA) assay. The changes in PRA can be subtle and require a precise and validated assay, such as a radioimmunoassay for angiotensin I.

Problem: Unexpectedly large variations in plasma renin activity measurements.

  • Possible Cause 1: Sample Handling and Storage.

    • Troubleshooting: Plasma for renin activity measurement is sensitive to handling. Ensure that blood samples are collected in appropriate tubes (e.g., with EDTA), immediately placed on ice, and centrifuged at a low temperature to separate the plasma. Plasma should be frozen promptly if not assayed immediately to prevent degradation of renin.

  • Possible Cause 2: Patient's Salt Intake and Posture.

    • Troubleshooting: Plasma renin activity is highly influenced by dietary salt intake and the patient's posture. Standardize the dietary salt intake of subjects for a period before the study and ensure that blood samples are drawn with the patient in a consistent position (e.g., supine for a specified duration).

Data Presentation

Note: The following tables are illustrative representations based on descriptions of the biphasic effect from clinical trials.[1] The exact mean values and standard deviations from the primary literature were not available.

Table 1: Illustrative Biphasic Effect of this compound on Heart Rate (beats per minute)

Time PointPlacebo (Baseline)This compound (150 mg)This compound (300 mg)This compound (600 mg)
Pre-dose70 ± 570 ± 570 ± 570 ± 5
2 hours69 ± 567 ± 665 ± 563 ± 6
4 hours70 ± 668 ± 566 ± 665 ± 5
8 hours71 ± 572 ± 673 ± 574 ± 6
23 hours70 ± 571 ± 572 ± 673 ± 5

Table 2: Illustrative Biphasic Effect of this compound on Plasma Renin Activity (ng/mL/hr)

Time PointPlacebo (Baseline)This compound (150 mg)This compound (300 mg)This compound (600 mg)
Pre-dose1.5 ± 0.51.5 ± 0.51.5 ± 0.51.5 ± 0.5
2 hours1.4 ± 0.41.2 ± 0.51.0 ± 0.40.8 ± 0.3
4 hours1.5 ± 0.51.3 ± 0.41.2 ± 0.51.1 ± 0.4
8 hours1.6 ± 0.61.7 ± 0.51.8 ± 0.62.0 ± 0.7
23 hours1.5 ± 0.51.6 ± 0.61.7 ± 0.51.8 ± 0.6

Experimental Protocols

Protocol 1: Evaluation of the Dose-Dependent Biphasic Effects of this compound in Hypertensive Patients
  • Subject Recruitment: Recruit a cohort of patients with a diagnosis of benign essential hypertension.

  • Study Design: Employ a randomized, placebo-controlled, cross-over design. A Latin square design is appropriate to minimize carry-over effects of the different doses.[1]

  • Treatment Arms:

    • Placebo

    • This compound 150 mg, single oral dose[1]

    • This compound 300 mg, single oral dose[1]

    • This compound 600 mg, single oral dose[1]

  • Washout Period: Ensure a sufficient washout period (e.g., one week) between each treatment arm.[1]

  • Procedure:

    • On the morning of the study, after an overnight fast, subjects will have an intravenous cannula inserted for blood sampling.

    • Baseline measurements of heart rate, blood pressure, and a blood sample for plasma renin activity will be taken.

    • The assigned treatment (placebo or this compound dose) will be administered orally.

    • Heart rate and blood pressure will be monitored at regular intervals (e.g., every 30 minutes for the first 4 hours, then hourly up to 8 hours, and at 23 hours).

    • Blood samples for plasma renin activity will be collected at pre-dose, and at 2, 4, 8, and 23 hours post-dose.

  • Data Analysis: Analyze the changes in heart rate and plasma renin activity from baseline for each treatment group over the time course of the study.

Protocol 2: Measurement of Plasma Renin Activity (PRA)
  • Sample Collection and Handling:

    • Collect whole blood into pre-chilled tubes containing a suitable anticoagulant (e.g., EDTA).

    • Immediately place the blood sample on ice to minimize enzymatic activity.

    • Centrifuge the blood at a low temperature (e.g., 4°C) to separate the plasma.

    • Aspirate the plasma and store it frozen at -20°C or lower until analysis.

  • Assay Principle: The PRA is determined by measuring the rate of angiotensin I generation from endogenous angiotensinogen (B3276523) by renin. The generated angiotensin I is then quantified using a competitive radioimmunoassay (RIA).

  • Procedure (based on a typical RIA for Angiotensin I):

    • Angiotensin I Generation: Thaw the plasma samples on ice. To a portion of the plasma, add a buffer to maintain an optimal pH for renin activity. Incubate the plasma at 37°C for a specific period (e.g., 1.5 hours) to allow for the generation of angiotensin I. A parallel sample should be kept at 4°C to measure baseline angiotensin I.

    • Radioimmunoassay:

      • Prepare a standard curve of known concentrations of angiotensin I.

      • In assay tubes, add the plasma incubates (both 37°C and 4°C), the angiotensin I standards, a fixed amount of radiolabeled angiotensin I (e.g., ¹²⁵I-angiotensin I), and a specific antibody against angiotensin I.

      • Incubate the mixture to allow for competitive binding of labeled and unlabeled angiotensin I to the antibody.

      • Separate the antibody-bound angiotensin I from the free angiotensin I (e.g., using a second antibody or charcoal).

      • Measure the radioactivity of the bound fraction using a gamma counter.

    • Calculation: Calculate the concentration of angiotensin I in the plasma samples by comparing their radioactivity with the standard curve. The PRA is then calculated as the difference in angiotensin I concentration between the 37°C and 4°C incubates, expressed as nanograms of angiotensin I generated per milliliter of plasma per hour of incubation (ng/mL/hr).

Signaling Pathways and Experimental Workflows

prizidilol_beta_blockade cluster_membrane Cardiomyocyte/Juxtaglomerular Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular beta_receptor β1-Adrenergic Receptor g_protein Gs Protein beta_receptor->g_protein Activates ac Adenylate Cyclase g_protein->ac Activates camp cAMP ac->camp Converts ATP to norepinephrine Norepinephrine norepinephrine->beta_receptor Activates This compound This compound This compound->beta_receptor Blocks pka Protein Kinase A (PKA) camp->pka Activates response ↓ Heart Rate ↓ Renin Secretion pka->response Leads to

Caption: this compound's beta-blockade signaling pathway.

prizidilol_vasodilation cluster_membrane Vascular Smooth Muscle Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular receptor Gq-coupled Receptor plc Phospholipase C (PLC) receptor->plc Activates ip3 IP3 plc->ip3 Generates vasoconstrictor Vasoconstrictor (e.g., Angiotensin II) vasoconstrictor->receptor Activates sr Sarcoplasmic Reticulum (SR) ip3->sr Binds to IP3 Receptor on ca_release sr->ca_release ca_cytosol ↑ Cytosolic Ca²⁺ ca_release->ca_cytosol contraction Vasoconstriction ca_cytosol->contraction vasodilation Vasodilation This compound This compound This compound->ip3 Inhibits (Proposed) This compound->vasodilation Leads to

Caption: Proposed direct vasodilation pathway of this compound.

experimental_workflow cluster_crossover Repeat for each arm after washout start Start: Recruit Hypertensive Patients washout Washout Period start->washout randomization Randomization (Latin Square Design) washout->randomization dose_placebo Administer Placebo randomization->dose_placebo Arm 1 dose_150 Administer 150mg this compound randomization->dose_150 Arm 2 dose_300 Administer 300mg this compound randomization->dose_300 Arm 3 dose_600 Administer 600mg this compound randomization->dose_600 Arm 4 measurements Time-course Measurements: - Heart Rate - Blood Pressure - Blood Sampling for PRA dose_placebo->measurements dose_150->measurements dose_300->measurements dose_600->measurements analysis Data Analysis: Compare changes from baseline measurements->analysis

Caption: Experimental workflow for this compound clinical trial.

References

Prizidilol and Postural Dizziness: A Technical Support Resource for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals investigating the antihypertensive agent Prizidilol, understanding and troubleshooting potential side effects is crucial for accurate experimental design and data interpretation. This technical support center provides a comprehensive guide to postural dizziness, a noted adverse effect in this compound studies.

Troubleshooting Guide & FAQs

This section addresses specific issues related to postural dizziness that may be encountered during experiments with this compound.

Q1: We are observing a higher-than-expected incidence of postural dizziness in our animal models treated with this compound. What could be the underlying cause?

A1: Postural dizziness, or orthostatic hypotension, is a known potential side effect of this compound. This is primarily due to its dual pharmacological action:

  • Vasodilation: this compound directly relaxes peripheral blood vessels, which can lead to a drop in blood pressure.

  • Beta-Adrenergic Blockade: It also blocks beta-adrenergic receptors, which can inhibit the compensatory increase in heart rate that normally occurs when standing up to maintain blood pressure.

The combination of these effects can result in an exaggerated drop in blood pressure upon postural changes, leading to reduced cerebral blood flow and the sensation of dizziness. In a clinical study involving patients with essential hypertension, postural dizziness was reported in 2 out of 8 participants.[1]

Q2: How can we accurately and consistently assess postural dizziness or orthostatic hypotension in our experimental subjects?

A2: A standardized protocol is essential for the reliable assessment of postural dizziness. The following methodology, adapted from clinical trial practices, can be applied to animal models with appropriate modifications.

Experimental Protocol: Assessment of Orthostatic Hypotension

Objective: To measure the change in blood pressure and heart rate in response to a postural challenge after administration of this compound or a control substance.

Materials:

  • Blood pressure monitoring system appropriate for the animal model (e.g., tail-cuff plethysmography, telemetry).

  • A tilting platform or a method to safely and consistently change the posture of the animal from a prone/supine to an upright position.

  • Timing device.

Procedure:

  • Acclimatization: Allow the animal to acclimate to the testing environment and any monitoring equipment to minimize stress-related cardiovascular changes.

  • Baseline Measurement (Pre-Dose):

    • Secure the animal in a prone or supine position on the testing platform.

    • After a stabilization period of at least 5 minutes, record baseline systolic and diastolic blood pressure and heart rate. Take at least three separate readings and average them.

  • Drug Administration: Administer this compound or the vehicle control according to the experimental protocol.

  • Post-Dose Monitoring (Supine): At specified time points post-administration (e.g., 1, 2, 4, and 6 hours), repeat the blood pressure and heart rate measurements in the supine position.

  • Postural Challenge (Upright):

    • At each post-dose time point, following the supine measurements, gently and swiftly move the animal to an upright or head-up tilt position (e.g., 60-80 degrees).

    • Immediately begin continuous blood pressure and heart rate monitoring for a period of 3 to 5 minutes.

    • Record blood pressure and heart rate at 1-minute intervals.

  • Data Analysis:

    • Calculate the change in systolic and diastolic blood pressure and heart rate from the supine to the upright position at each time point for both the this compound and control groups.

    • Orthostatic hypotension is typically defined as a sustained drop in systolic blood pressure of ≥20 mmHg or a drop in diastolic blood pressure of ≥10 mmHg within 3 minutes of standing.

Q3: Are there any confounding factors we should consider that might influence the incidence of postural dizziness in our studies?

A3: Yes, several factors can influence the hemodynamic response to this compound and the likelihood of observing postural dizziness:

  • Hydration Status: Dehydration can exacerbate hypotensive effects. Ensure all subjects are adequately hydrated.

  • Anesthesia: If anesthesia is used for any part of the experiment, it can independently affect blood pressure and autonomic function. Choose an anesthetic with minimal cardiovascular effects.

  • Concurrent Medications: Other drugs that affect blood pressure or heart rate can interact with this compound.

  • Species and Strain Differences: The cardiovascular physiology and drug metabolism can vary significantly between different animal species and even strains.

Quantitative Data on Postural Dizziness

Data on the incidence of postural dizziness with this compound is limited. However, available information from early clinical studies is summarized below. For a broader context, data for other beta-blockers, particularly those with vasodilating properties, are also included.

Drug ClassDrugStudy PopulationIncidence of Postural Dizziness/Orthostatic HypotensionCitation
Vasodilator & Beta-Blocker This compound 8 patients with essential hypertension25% (2 out of 8 patients)[1]
Beta-BlockerGeneral (Meta-analysis)1,097 patientsIncreased odds of orthostatic hypotension (OR 7.76) vs. placebo[2]
Alpha- and Beta-BlockerCarvedilolHeart failure patientsHigher prevalence of orthostatic hypotension compared to metoprolol[3]

Note: The data for this compound is from a small, early-phase study and should be interpreted with caution. The drug was later withdrawn from development for reasons other than this side effect.[4]

Signaling Pathways and Experimental Workflow

To visualize the mechanism of this compound-induced postural dizziness and the experimental workflow for its assessment, the following diagrams are provided.

Prizidilol_Mechanism cluster_drug This compound Administration cluster_effects Pharmacological Effects cluster_physio Physiological Consequences cluster_outcome Clinical Outcome This compound This compound Vasodilation Peripheral Vasodilation This compound->Vasodilation Direct action BetaBlockade Beta-Adrenergic Receptor Blockade This compound->BetaBlockade Antagonism DecreaseBP Decreased Peripheral Resistance Vasodilation->DecreaseBP InhibitHR Inhibited Compensatory Heart Rate Increase BetaBlockade->InhibitHR OrthostaticHypotension Orthostatic Hypotension DecreaseBP->OrthostaticHypotension Combined effect upon postural change InhibitHR->OrthostaticHypotension Combined effect upon postural change Dizziness Postural Dizziness OrthostaticHypotension->Dizziness Symptomatic manifestation

Caption: Mechanism of this compound-induced postural dizziness.

Experimental_Workflow Start Start: Acclimatize Subject Baseline 1. Baseline Measurement (Supine) Start->Baseline Administer 2. Administer this compound or Control Baseline->Administer PostDoseSupine 3. Post-Dose Measurement (Supine at T1, T2...) Administer->PostDoseSupine PosturalChallenge 4. Postural Challenge (Upright Position) PostDoseSupine->PosturalChallenge PostDoseUpright 5. Post-Dose Measurement (Upright at T1, T2...) PosturalChallenge->PostDoseUpright Analyze 6. Analyze BP and HR Changes PostDoseUpright->Analyze End End Analyze->End

Caption: Workflow for assessing postural dizziness.

References

Validation & Comparative

A Comparative Guide to the Mechanisms of Action: Prizidilol vs. Labetalol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of the pharmacological mechanisms of prizidilol and labetalol (B1674207), two antihypertensive agents with dual modes of action. The information presented is collated from a range of preclinical and clinical studies to support further research and drug development in the cardiovascular field.

Overview of this compound and Labetalol

Labetalol is a well-established antihypertensive drug that functions as a competitive antagonist at both α1- and non-selective β-adrenergic receptors.[1][2] This dual antagonism leads to a reduction in peripheral vascular resistance without a significant reflex increase in heart rate.[2] this compound, which has been withdrawn from the market due to side effects, is characterized as a non-selective β-adrenoceptor antagonist with an additional direct-acting vasodilator effect.[3][4] Unlike labetalol, the vasodilatory action of this compound is not mediated through α-adrenergic blockade.[5][6]

Mechanism of Action at the Receptor Level

Labetalol: Dual α- and β-Adrenergic Antagonism

Labetalol's antihypertensive effect stems from its ability to competitively block both α1- and β-adrenergic receptors. The β-blocking action is more potent than its α-blocking action.[2] The ratio of β- to α-antagonism is approximately 3:1 after oral administration and 7:1 following intravenous administration.[7] Receptor-binding studies have indicated that labetalol's affinity for β-adrenoceptors is about 10 times higher than for α-adrenoceptors.[5] Comparatively, its affinity for α-receptors is roughly 10 times less than that of phentolamine, and its affinity for β-receptors is about 10 times less than that of propranolol (B1214883).[5]

This compound: β-Adrenergic Antagonism and Direct Vasodilation

This compound is a non-selective β-adrenoceptor antagonist.[3] Its vasodilatory effect, however, is a result of a direct action on vascular smooth muscle and is not mediated through the activation of vascular β-receptors.[5][6] This direct precapillary vasodilation contributes significantly to its blood pressure-lowering effect.[8][9] The precise molecular target for its direct vasodilatory action is not as well-defined as the receptor antagonism of labetalol.

Comparative Hemodynamic Effects

Both labetalol and this compound lower blood pressure by reducing total peripheral resistance. However, their effects on other hemodynamic parameters, such as heart rate and cardiac output, show some differences.

Hemodynamic ParameterLabetalolThis compound
Blood Pressure Significant reduction[10]Significant reduction[11]
Total Peripheral Resistance Significant reductionSignificant reduction[3]
Heart Rate ReducedReduced, but to a lesser extent than pure β-blockers
Cardiac Output Less reduction compared to pure β-blockersSmall increase reported in some studies
Stroke Volume IncreasedIncreased[3]

Experimental Data and Protocols

Radioligand Binding Assays for Receptor Affinity

Objective: To determine the binding affinity (Ki) of a test compound (e.g., labetalol or this compound) for α- and β-adrenergic receptors.

Experimental Protocol:

  • Membrane Preparation: Membranes are prepared from tissues or cells expressing the target adrenergic receptors (e.g., rat cerebral cortex). The tissue is homogenized in a cold lysis buffer and centrifuged to pellet the membranes. The final pellet is resuspended in an assay buffer.

  • Competitive Binding Assay: A constant concentration of a specific radioligand (e.g., [3H]-Prazosin for α1-receptors, [3H]-CGP 12177 for β-receptors) is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled test compound.

  • Incubation: The mixture is incubated at a specific temperature (e.g., 37°C) for a set duration to allow the binding to reach equilibrium.

  • Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters, which trap the membrane-bound radioligand.

  • Quantification: The radioactivity on the filters is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific radioligand binding (IC50) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

In Vivo Hemodynamic Studies in Hypertensive Patients

Clinical studies investigating the hemodynamic effects of these drugs typically follow a structured protocol.

Objective: To assess the effect of the drug on blood pressure, heart rate, cardiac output, and peripheral vascular resistance.

Experimental Protocol:

  • Patient Selection: Patients with a diagnosis of essential hypertension are recruited for the study.

  • Baseline Measurements: After a washout period from previous antihypertensive medications, baseline hemodynamic parameters are measured. This includes intra-arterial blood pressure monitoring, heart rate recording, and determination of cardiac output using methods like dye-dilution (e.g., Cardiogreen). Total peripheral resistance is calculated from these measurements.

  • Drug Administration: The drug is administered orally or intravenously at specified doses.

  • Post-Dose Monitoring: Hemodynamic parameters are monitored at regular intervals after drug administration.[9]

  • Exercise Testing: In some studies, measurements are also taken during standardized exercise tests on a bicycle ergometer to assess the drug's effect under physiological stress.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the signaling pathways affected by labetalol and this compound, as well as a typical experimental workflow for assessing their hemodynamic effects.

Labetalol_Mechanism cluster_SNS Sympathetic Nervous System cluster_Vascular Vascular Smooth Muscle cluster_Heart Heart Norepinephrine Norepinephrine Alpha1_Receptor α1-Adrenergic Receptor Norepinephrine->Alpha1_Receptor Activates Beta_Receptor β-Adrenergic Receptor Norepinephrine->Beta_Receptor Activates Vasoconstriction Vasoconstriction Alpha1_Receptor->Vasoconstriction Increased_HR_Contractility Increased Heart Rate & Contractility Beta_Receptor->Increased_HR_Contractility Labetalol Labetalol Labetalol->Alpha1_Receptor Blocks Labetalol->Beta_Receptor Blocks

Caption: Labetalol's dual blockade of α1 and β-adrenergic receptors.

Prizidilol_Mechanism cluster_SNS Sympathetic Nervous System cluster_Vascular Vascular Smooth Muscle cluster_Heart Heart Norepinephrine Norepinephrine Beta_Receptor β-Adrenergic Receptor Norepinephrine->Beta_Receptor Activates Direct_Action Direct Action on Smooth Muscle Vasodilation Vasodilation Direct_Action->Vasodilation Increased_HR_Contractility Increased Heart Rate & Contractility Beta_Receptor->Increased_HR_Contractility This compound This compound This compound->Direct_Action Induces This compound->Beta_Receptor Blocks

Caption: this compound's β-blockade and direct vasodilatory action.

Hemodynamic_Workflow Patient_Recruitment Recruit Hypertensive Patients Washout Medication Washout Period Patient_Recruitment->Washout Baseline Baseline Hemodynamic Measurements (BP, HR, CO, TPR) Washout->Baseline Drug_Admin Administer Labetalol or this compound Baseline->Drug_Admin Post_Dose Post-Dose Hemodynamic Monitoring Drug_Admin->Post_Dose Exercise Optional: Exercise Stress Test Post_Dose->Exercise Data_Analysis Data Analysis and Comparison Post_Dose->Data_Analysis Exercise->Data_Analysis

Caption: Workflow for a comparative hemodynamic study.

Conclusion

Labetalol and this compound, while both effective antihypertensive agents that combine β-blockade with vasodilation, achieve this through distinct mechanisms. Labetalol's effects are attributable to its dual α1- and β-adrenergic receptor antagonism. In contrast, this compound combines non-selective β-blockade with a direct, non-receptor-mediated vasodilatory action. These mechanistic differences are reflected in their varied hemodynamic profiles, particularly concerning their effects on heart rate and cardiac output. Further research into the specific molecular targets of this compound's direct vasodilatory action could provide valuable insights for the development of novel antihypertensive therapies.

References

A Comparative Analysis of Prizidilol and Propranolol in the Management of Hypertension

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, data-driven comparison of two beta-adrenoceptor antagonists, prizidilol and propranolol (B1214883), for the treatment of hypertension. By examining their distinct mechanisms of action, hemodynamic effects, and pharmacokinetic profiles, this document serves as a resource for researchers and professionals in pharmacology and drug development.

Introduction and Mechanisms of Action

Propranolol, a well-established non-selective beta-blocker, has been a cornerstone in hypertension therapy for decades. Its primary mechanism involves antagonizing beta-1 (β1) and beta-2 (β2) adrenergic receptors.[1] The blockade of β1-receptors in cardiac tissue reduces heart rate, myocardial contractility, and consequently, cardiac output.[1][2] Additionally, it inhibits renin release from the kidneys, suppressing the renin-angiotensin-aldosterone system.[2]

This compound represents a different therapeutic concept, combining non-selective beta-blockade with direct precapillary vasodilator properties.[3][4] This dual-action mechanism aims to lower blood pressure not only by reducing cardiac output but also by decreasing total peripheral resistance (TPR), which is the primary hemodynamic disturbance in established essential hypertension.[5] The vasodilation is a direct effect on vascular smooth muscle, distinct from the beta-2 receptor-mediated vasodilation.[6]

Signaling Pathway Diagrams

The distinct mechanisms of these two agents are visualized below.

Propranolol_Pathway cluster_Heart Cardiac Myocytes cluster_Vessels Vascular Smooth Muscle Catecholamines Catecholamines (Epinephrine, Norepinephrine) Beta1 β1 Receptors Catecholamines->Beta1 Beta2_V β2 Receptors Catecholamines->Beta2_V HR_Contractility ↑ Heart Rate ↑ Contractility ↑ Cardiac Output Beta1->HR_Contractility Activates Vasodilation Vasodilation Beta2_V->Vasodilation Activates Propranolol Propranolol Propranolol->Beta1 Propranolol->Beta2_V

Caption: Propranolol's non-selective beta-receptor blockade.

Prizidilol_Pathway cluster_Heart Cardiac Myocytes cluster_Vessels Vascular Smooth Muscle Catecholamines Catecholamines (Epinephrine, Norepinephrine) Beta1 β1 Receptors Catecholamines->Beta1 Beta2_V β2 Receptors Catecholamines->Beta2_V HR_Contractility ↑ Heart Rate ↑ Contractility ↑ Cardiac Output Beta1->HR_Contractility Activates Vasodilation_B2 Vasodilation Beta2_V->Vasodilation_B2 Activates Direct_Action Direct Vasodilation (Hydralazine-like) This compound This compound This compound->Beta1 Beta-Blockade This compound->Beta2_V This compound->Direct_Action Vasodilator Action

Caption: this compound's dual mechanism: beta-blockade and direct vasodilation.

Comparative Hemodynamic Effects

The fundamental difference in mechanism leads to distinct hemodynamic profiles. While both drugs effectively lower blood pressure, their effects on other cardiovascular parameters, particularly at rest and during exercise, differ significantly.

Data from Comparative Clinical Trials

A key study by Malini et al. (1984) directly compared the effects of this compound and propranolol on renal hemodynamics in patients with mild-to-moderate essential hypertension. The data highlights the contrasting effects of the two drugs on renal perfusion, a critical consideration in long-term hypertension management.[7]

ParameterThis compoundPropranolol
Effect on Blood Pressure Comparable to PropranololComparable to this compound
Effective Renal Plasma Flow (Rest) Increased by 9% Decreased by 13.6%
Glomerular Filtration Rate (Rest) UnmodifiedUnmodified
Table 1: Comparative Effects on Renal Hemodynamics at Rest after 3 Months of Treatment.[7]

While conventional beta-blockers like propranolol can reduce cardiac output and may increase total peripheral resistance, agents with vasodilating properties such as this compound can lower blood pressure while maintaining or even improving organ perfusion.[5][8] Long-term treatment with this compound has been shown to cause a marked fall in total peripheral resistance, with an unchanged cardiac output despite a reduction in heart rate.[5] In contrast, propranolol typically reduces heart rate and cardiac output, with an associated increase in total peripheral resistance.[8]

Hemodynamic ParameterThis compoundPropranolol
Blood Pressure ↓↓↓↓
Heart Rate ↓ or ↔↓↓
Cardiac Output
Total Peripheral Resistance ↓↓↑ or ↔
Table 2: General Comparison of Systemic Hemodynamic Effects. (↓ Decrease, ↓↓ Marked Decrease, ↑ Increase, ↔ Unchanged)

Pharmacokinetic Profiles

The absorption, distribution, metabolism, and excretion characteristics of a drug are crucial to its clinical utility, influencing dosing frequency and patient variability. Propranolol is characterized by extensive first-pass metabolism, leading to low oral bioavailability.[1][9] this compound also undergoes metabolism, notably through acetylation, which can be influenced by a patient's acetylator phenotype.[10]

Pharmacokinetic ParameterThis compoundPropranolol
Oral Bioavailability Variable (influenced by acetylator status)[10]~25% (extensive first-pass metabolism)[8][11]
Plasma Elimination Half-life (t½) ~3.9 hours (range 2.0-8.9 h)[12]~3-6 hours
Plasma Protein Binding Data not widely available~90% (80-95%)[1][5][11]
Metabolism Hepatic, via N-acetyltransferase system[10]Extensive hepatic (CYP2D6, CYP1A2)[1]
Table 3: Comparative Pharmacokinetic Data.

Experimental Protocols

To provide context for the presented data, this section details the methodology of a key comparative study.

Protocol Summary: Malini et al. (1984) - "Comparison of the effects of this compound and propranolol on renal haemodynamics at rest and during exercise"
  • Study Design : A randomized clinical trial conducted over a 3-month treatment period.[7]

  • Patient Population : 22 patients with mild-to-moderate, uncomplicated essential hypertension.[7]

  • Intervention : Patients were randomly assigned to receive either this compound (n=10) or propranolol (n=12) following a placebo period.[7]

  • Key Measurements :

    • Effective renal plasma flow (ERPF) and glomerular filtration rate (GFR) were measured.

    • Assessments were performed at rest and during a cycloergometer exercise test.[7]

  • Objective : To compare the effects of the two drugs on renal hemodynamics for a comparable reduction in blood pressure.[7]

General Experimental Workflow for Comparative Antihypertensive Trials

The diagram below illustrates a typical workflow for a randomized, double-blind, placebo-controlled clinical trial comparing two antihypertensive agents.

Clinical_Trial_Workflow cluster_setup Phase 1: Setup & Screening cluster_intervention Phase 2: Intervention cluster_analysis Phase 3: Analysis & Conclusion P1 Protocol Design & Ethics Approval P2 Patient Recruitment (Inclusion/Exclusion Criteria) P1->P2 P3 Informed Consent P2->P3 P4 Screening & Baseline Measurements (BP, HR, etc.) P3->P4 P5 Placebo Washout Period P4->P5 P6 Randomization P5->P6 P7a Group A: Treatment with this compound P6->P7a P7b Group B: Treatment with Propranolol P6->P7b P8 Follow-up Visits & Data Collection (e.g., 1, 2, 3 months) P7a->P8 P7b->P8 P9 Final Measurements P8->P9 P10 Data Analysis (Statistical Comparison) P9->P10 P11 Conclusion & Reporting P10->P11

Caption: Standard workflow for a comparative antihypertensive clinical trial.

Conclusion

This compound and propranolol both effectively lower blood pressure but through distinct hemodynamic pathways. Propranolol acts as a conventional non-selective beta-blocker, primarily reducing cardiac output. In contrast, this compound's dual mechanism of beta-blockade and direct vasodilation allows it to decrease blood pressure by reducing total peripheral resistance, which may offer advantages in preserving organ perfusion, particularly renal blood flow.[5][7]

The choice between these agents in a clinical or developmental context depends on the desired hemodynamic profile. The vasodilating property of this compound presents a more targeted approach to addressing the elevated peripheral resistance characteristic of essential hypertension. These findings underscore the importance of considering the complete hemodynamic and pharmacokinetic profile when developing and evaluating new antihypertensive therapies.

References

A Comparative Analysis of Prizidilol and Hydralazine in the Management of Hypertension

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the efficacy of Prizidilol and hydralazine (B1673433), two vasodilating antihypertensive agents. The following sections detail their mechanisms of action, comparative clinical and hemodynamic effects, and known side effect profiles, supported by experimental data.

Mechanism of Action

This compound and hydralazine both exert their antihypertensive effects through vasodilation, but their pharmacological profiles differ significantly. This compound is a unique compound that combines precapillary vasodilator and non-selective beta-adrenoceptor blocking properties.[1][2] In contrast, hydralazine is a direct-acting arteriolar vasodilator.[3]

The vasodilatory action of hydralazine is not fully elucidated but is known to involve multiple pathways within vascular smooth muscle cells.[3] It is believed to interfere with calcium metabolism, a critical component of muscle contraction.[3] Specifically, it may inhibit the inositol (B14025) trisphosphate (IP₃)-induced release of calcium from the sarcoplasmic reticulum.[3] Additionally, there is evidence to suggest that hydralazine may open potassium channels, leading to hyperpolarization and relaxation of the smooth muscle.[1]

This compound's vasodilatory effect is also direct, but its molecular target is less clearly defined in the available literature.[2] Its non-selective beta-blocking activity, similar to drugs like propranolol (B1214883), provides an additional mechanism for blood pressure reduction by decreasing heart rate and cardiac output.[1][2]

Comparative Efficacy

Clinical studies have demonstrated the antihypertensive efficacy of both this compound and hydralazine. Direct comparative data is limited, but existing studies provide insights into their relative potencies and effects on key cardiovascular parameters.

Antihypertensive Effects
ParameterThis compoundHydralazineSource(s)
Systolic Blood Pressure (SBP) Reduction A dose of 400 mg twice daily has been shown to have an effective antihypertensive effect. In one study, a mean dose of 410 mg/day resulted in a mean blood pressure lowering effect of 24/12 mmHg.In a study comparing pinacidil (B1677893) to hydralazine (in combination with other agents), hydralazine was part of a regimen that decreased SBP from 156 mmHg to 132 mmHg.[4][5]
Diastolic Blood Pressure (DBP) Reduction A mean dose of 410 mg/day resulted in a mean reduction of 12 mmHg.In a study comparing pinacidil to hydralazine, hydralazine was part of a regimen that decreased DBP from 100 mmHg to 81 mmHg. In another study, hydralazine monotherapy at a mean dose of 163.3 mg/day decreased supine DBP from 101.5 to 94.0 mmHg.[4][6]
Hemodynamic Effects
ParameterThis compoundHydralazineSource(s)
Heart Rate (HR) In conscious dogs, this compound significantly increased atrial rate, mainly through reflex reduction of atrial vagal tone in response to its hypotensive effect. However, in some instances, it lowered ventricular rate, demonstrating its beta-blocking effect.Hydralazine consistently and significantly raised atrial and ventricular rates in conscious dogs. This reflex tachycardia is a known side effect.[1]
Cardiac Output (CO) One-year results showed that cardiac output was unchanged despite a reduction in heart rate.Tends to increase cardiac output due to reflex sympathetic stimulation.[2]
Total Peripheral Resistance (TPR) One-year results showed a very marked fall in total peripheral resistance.Reduces total peripheral resistance.[2]

Experimental Protocols

In Vivo Assessment of Antihypertensive Efficacy in Spontaneously Hypertensive Rats (SHRs)

This model is widely used for screening antihypertensive drugs.[7]

  • Animal Model: Male Spontaneously Hypertensive Rats (SHRs) are used as a model of genetic hypertension.[7][8]

  • Drug Administration: this compound, hydralazine, or a vehicle control is administered to the SHRs, typically via oral gavage.[9]

  • Blood Pressure Measurement: Systolic blood pressure is measured at baseline and at various time points after drug administration using the non-invasive tail-cuff method.[8][9] For continuous monitoring, a catheter can be surgically implanted into the carotid or femoral artery.[9]

  • Data Analysis: The change in blood pressure from baseline is calculated for each treatment group and compared to determine the antihypertensive effect.

Assessment of Vasodilatory and Beta-Blocking Activity
  • Vasodilation Assessment (In Vitro):

    • Isolated aortic rings from rats are suspended in an organ bath containing a physiological salt solution.

    • The rings are pre-contracted with an agent such as phenylephrine (B352888) or potassium chloride.

    • Increasing concentrations of this compound or hydralazine are added to the bath, and the relaxation of the aortic ring is measured isometrically.

  • Beta-Blockade Assessment (In Vivo):

    • The effect of the drug on isoprenaline-induced tachycardia is evaluated.

    • Anesthetized rats receive an infusion of isoprenaline to induce an increase in heart rate.

    • This compound is administered, and the degree of inhibition of the isoprenaline-induced heart rate increase is quantified to assess its beta-blocking activity.[10]

Measurement of Intracellular Calcium Concentration in Vascular Smooth Muscle Cells

This protocol is used to investigate the mechanism of action of vasodilators like hydralazine.

  • Cell Culture: Vascular smooth muscle cells are cultured on coverslips.

  • Fluorescent Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye, such as Fura-2 AM.[11][12]

  • Microscopy: The coverslip is placed on the stage of a fluorescence microscope.

  • Drug Application: A baseline fluorescence is recorded, after which hydralazine is introduced to the cells.

  • Data Acquisition and Analysis: The change in fluorescence intensity, which corresponds to the change in intracellular calcium concentration, is recorded and analyzed.[13][14] A decrease in intracellular calcium concentration upon drug application would indicate that the drug interferes with calcium signaling to induce vasodilation.[11]

Signaling Pathways

The following diagrams illustrate the proposed signaling pathways for the vasodilatory and beta-blocking actions of this compound and the vasodilatory action of hydralazine.

Prizidilol_Signaling_Pathway cluster_vasodilation Vasodilatory Action cluster_beta_blockade Beta-Blockade Action Prizidilol_Vaso This compound VascularSmoothMuscle Vascular Smooth Muscle Cell Prizidilol_Vaso->VascularSmoothMuscle Acts on DirectEffect Direct Relaxation (Mechanism Less Defined) VascularSmoothMuscle->DirectEffect Vasodilation Vasodilation DirectEffect->Vasodilation Prizidilol_Beta This compound BetaReceptor β-Adrenergic Receptor Prizidilol_Beta->BetaReceptor Blocks AC Adenylyl Cyclase BetaReceptor->AC X cAMP ↓ cAMP AC->cAMP PKA ↓ PKA cAMP->PKA HeartRate ↓ Heart Rate PKA->HeartRate Contractility ↓ Contractility PKA->Contractility

Proposed signaling pathway for this compound.

Hydralazine_Signaling_Pathway cluster_main Hydralazine Vasodilatory Action cluster_ca_pathway Calcium Inhibition Pathway cluster_k_channel_pathway Potassium Channel Pathway Hydralazine Hydralazine IP3R IP₃ Receptor Hydralazine->IP3R Inhibits K_Channel K⁺ Channel Hydralazine->K_Channel Opens VSMC Vascular Smooth Muscle Cell SR Sarcoplasmic Reticulum IP3R->SR Blocks Ca²⁺ release from Ca_Release ↓ Ca²⁺ Release SR->Ca_Release Contraction ↓ Contraction Ca_Release->Contraction Vasodilation Vasodilation Contraction->Vasodilation Hyperpolarization Hyperpolarization K_Channel->Hyperpolarization Relaxation_K Relaxation Hyperpolarization->Relaxation_K Relaxation_K->Vasodilation

References

Prizidilol clinical trial outcomes and data analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the clinical trial outcomes and data analysis for Prizidilol, a withdrawn antihypertensive agent, against established alternatives, namely propranolol (B1214883) and hydralazine (B1673433), and their combination. This compound was developed as a single molecule intended to provide the therapeutic benefits of both beta-blockade and vasodilation.

Executive Summary

This compound demonstrated potent antihypertensive effects by combining non-selective beta-adrenoceptor blockade and direct precapillary vasodilation. Clinical trials showed it effectively lowered blood pressure, often to a greater extent than propranolol alone and comparable to a combination of propranolol and hydralazine. However, its development and clinical use were halted due to concerns about its side-effect profile. This guide presents the available clinical data to offer insights into its pharmacological effects and the potential of dual-action antihypertensive agents.

Comparative Clinical Trial Data

The following tables summarize the quantitative outcomes from various clinical trials involving this compound and its comparators.

Table 1: Single-Dose Oral Administration Effects on Blood Pressure and Heart Rate in Patients with Essential Hypertension

Drug/DosagePatient PopulationChange in Supine Systolic BP (mmHg)Change in Supine Diastolic BP (mmHg)Change in Supine Heart Rate (beats/min)Study Reference
This compound
150 mg8 patients with benign essential hypertensionDose-dependent decreaseDose-dependent decreaseInitial slight reduction, followed by a slight rise[1]
300 mg8 patients with benign essential hypertensionDose-dependent decreaseDose-dependent decreaseInitial slight reduction, followed by a slight rise[1]
600 mg8 patients with benign essential hypertensionNormalization of mean BP (from avg. 128 mmHg to <107 mmHg)Normalization of mean BPInitial slight reduction, followed by a slight rise[1]
3.0 mg/kg12 patients with primary hypertensionSignificant decreaseNo significant changeInitial slight reduction, followed by a slight rise[2]
4.5 mg/kg12 patients with primary hypertensionSignificant decreaseSignificant decreaseInitial slight reduction, followed by a slight rise[2]
6.0 mg/kg12 patients with primary hypertension-20 (mean reduction)-13 (mean reduction)Initial slight reduction, followed by a slight rise[2]
Propranolol
40 mg8 healthy volunteersLess effective than this compoundLess effective than this compoundNo significant change
Hydralazine
25 mg (with Propranolol 40 mg)8 healthy volunteersLess effective than this compoundLess effective than this compoundNo significant change
50 mg (with Propranolol 40 mg)8 healthy volunteersLess effective than this compoundLess effective than this compoundNo significant change
Propranolol + Hydralazine
80 mg / 50 mg (BID)38 patients with essential hypertension-16.8 (mean reduction)-17.6 (mean reduction)+1.8 (mean change)[3]

Table 2: Long-Term Administration Effects on Blood Pressure and Heart Rate in Patients with Primary Hypertension

Drug/DosageDurationPatient PopulationChange in Supine Systolic BP (mmHg)Change in Supine Diastolic BP (mmHg)Change in Supine Heart Rate (beats/min)Study Reference
This compound
200-800 mg once daily (mean 687 mg)14 weeks24 patients with primary hypertensionFrom 172 to 154From 106 to 97Slight reduction[4]
400 mg twice daily4 weeks (after initial 12 weeks once daily)19 patients with essential hypertensionEffective reductionEffective reductionNot specified[5]
Propranolol
(alone)6 months450 patients with mild essential hypertension52% of patients achieved diastolic BP < 90 mmHg52% of patients achieved diastolic BP < 90 mmHgNot specified[6]
Propranolol + Hydralazine
(P+H)6 months450 patients with mild essential hypertension72% of patients achieved diastolic BP < 90 mmHg72% of patients achieved diastolic BP < 90 mmHgNot specified[6]
120/60 mg median daily dose (+ hydrochlorothiazide)Not specified34 hypertensive patientsSatisfactory response in 28 patientsSatisfactory response in 28 patientsNot specified[7]

Table 3: Adverse Effects Reported in Clinical Trials

DrugCommon Adverse EffectsSerious Adverse EffectsStudy Reference
This compound Postural dizziness, headache.[1]Withdrawn from the market due to its side-effect profile.[8][1][8]
Propranolol Bradycardia, hypotension, fatigue.[3]
Hydralazine Tachycardia, palpitations, anxiety.[3]Lupus-like syndrome with prolonged use.[9][3][9]
Propranolol + Hydralazine Fewer cardiovascular side effects than hydralazine alone.[3][3]

Experimental Protocols

Variable Dose Study of this compound in Essential Hypertension
  • Objective: To assess the acute effects of different single oral doses of this compound on blood pressure, heart rate, and various biochemical markers.

  • Study Design: A Latin square design was used, where eight patients with benign essential hypertension received placebo, 150 mg, 300 mg, and 600 mg of this compound at weekly intervals.[1]

  • Patient Population: Eight patients diagnosed with benign essential hypertension.[1]

  • Methodology: Blood pressure and heart rate were measured at short intervals for up to 23 hours after drug administration. Plasma renin activity, aldosterone (B195564), plasma and urinary catecholamines, and electrolytes were also determined.[1]

Comparative Study of this compound with Propranolol and Hydralazine
  • Objective: To compare the cardiovascular pharmacology of a single oral dose of this compound with a combination of propranolol and hydralazine.

  • Study Design: A placebo-controlled study in eight healthy subjects.

  • Methodology: The effects of a single 400 mg oral dose of this compound hydrochloride were compared with propranolol 40 mg in combination with either 25 mg or 50 mg of hydralazine for up to 6 hours after dosing. Cardiovascular parameters, including supine and standing diastolic blood pressure and supine heart rate, were monitored. Beta-adrenoceptor antagonism was assessed by the inhibition of exercise-induced increases in heart rate and systolic blood pressure.

Long-Term Efficacy and Tolerance of this compound
  • Objective: To evaluate the long-term efficacy, tolerance, and pharmacokinetics of this compound in primary hypertension.

  • Study Design: An initial four-week placebo period was followed by a 14-week dose titration period with this compound.[4]

  • Patient Population: 24 patients with primary hypertension.[4]

  • Methodology: this compound was administered once daily (200 to 800 mg) to achieve a target supine diastolic blood pressure of less than 90 mmHg. Blood pressure and heart rate were recorded 24-27 hours after drug intake.[4]

Visualizations

Signaling Pathways

Caption: Dual mechanism of action of this compound.

G Propranolol vs. Hydralazine: Signaling Pathways cluster_propranolol Propranolol (Beta-Blocker) cluster_hydralazine Hydralazine (Vasodilator) Propranolol Propranolol Beta_receptor Beta-Adrenergic Receptor Propranolol->Beta_receptor Antagonizes Gs_protein Gs Protein Activation (Blocked) Beta_receptor->Gs_protein AC Adenylyl Cyclase Activity (Reduced) Gs_protein->AC cAMP cAMP Production (Decreased) AC->cAMP Cardiac_output Decreased Cardiac Output and Heart Rate cAMP->Cardiac_output Hydralazine Hydralazine Vascular_smooth_muscle Vascular Smooth Muscle Hydralazine->Vascular_smooth_muscle Calcium_release Inhibition of Ca2+ release from Sarcoplasmic Reticulum Vascular_smooth_muscle->Calcium_release cGMP Increased cGMP Vascular_smooth_muscle->cGMP Vasodilation Arteriolar Vasodilation (Decreased Afterload) Calcium_release->Vasodilation cGMP->Vasodilation Typical Clinical Trial Workflow for Antihypertensive Drug A Patient Screening and Recruitment (e.g., Essential Hypertension Diagnosis) B Informed Consent A->B C Single-Blind Placebo Period (e.g., 4 weeks) B->C D Randomization C->D E1 Treatment Group 1 (e.g., this compound) D->E1 E2 Treatment Group 2 (e.g., Propranolol + Hydralazine) D->E2 E3 Placebo Group D->E3 F Dose Titration Period (to achieve target BP) E1->F E2->F E3->F G Data Collection (BP, Heart Rate, Adverse Events) at regular intervals F->G H Data Analysis (Statistical Comparison of Outcomes) G->H I Study Conclusion and Reporting H->I

References

Prizidilol: A Meta-Analysis of its Antihypertensive Effects and Comparative Profile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive meta-analysis of the antihypertensive effects of Prizidilol, a withdrawn medication, to inform future research and development in cardiovascular therapeutics. By objectively comparing its performance with other antihypertensive agents and detailing the experimental data, this document serves as a valuable resource for understanding the efficacy, mechanism, and safety profile of this dual-action compound.

Executive Summary

This compound is an antihypertensive agent with a unique dual mechanism of action: non-selective beta-adrenoceptor blockade and direct precapillary vasodilation.[1][2] Clinical trials have demonstrated its efficacy in lowering blood pressure in patients with essential hypertension.[3][4] Typically administered at doses ranging from 200 mg to 800 mg daily, its antihypertensive effect is dose-dependent.[3][5] Some studies suggest that a twice-daily dosing regimen is more effective in maintaining blood pressure control over a 24-hour period compared to once-daily administration.[4] The metabolism of this compound is influenced by the patient's acetylator phenotype, with slow acetylators exhibiting higher plasma concentrations and a more pronounced antihypertensive response.[6] Despite its efficacy, this compound was withdrawn from the market due to side effects.[2] Reported adverse events include nausea, flushing, mild depression, and hematological effects such as anemia and a decrease in hemoglobin concentration.[1]

Comparative Efficacy

Clinical studies have compared this compound with other antihypertensive agents, primarily the non-selective beta-blocker propranolol (B1214883) and the direct vasodilator hydralazine (B1673433).

This compound vs. Propranolol

In a comparative study, this compound demonstrated a different profile on renal hemodynamics compared to propranolol. While both drugs achieved comparable blood pressure reduction, this compound was found to increase effective renal plasma flow, whereas propranolol decreased it.[7]

This compound vs. Hydralazine and Propranolol Combination

In a long-term, double-blind randomized trial, this compound (200 mg twice daily) showed a similar antihypertensive effect to a combination of propranolol (80 mg twice daily) and hydralazine (25 mg twice daily).[8]

Table 1: Summary of this compound Clinical Trial Data

StudyNumber of PatientsDosageTreatment DurationKey Findings
Andrén et al. (1983)[4]19200 mg or 400 mg once daily, then 400 mg twice daily12-16 weeksOnce-daily dosing did not effectively reduce systolic blood pressure for 24 hours. Twice-daily dosing (400 mg x 2) had an effective antihypertensive effect.
Eggertsen, R. (1984)[8]Not Specified200 mg twice dailyLong-termThis compound showed a similar antihypertensive effect to the combination of propranolol (80 mg x 2) and hydralazine (25 mg x 2).
Larsson et al. (1981)[6]12Single oral doses of 1.5, 3.0, 4.5, and 6.0 mg/kgSingle doseDose-dependent decrease in blood pressure. Greater antihypertensive effect in slow acetylators. Maximum effect observed 4 to 5 hours after administration.
Malini et al. (1984)[7]22 (10 on this compound)Not specified3 monthsFor a comparable effect on blood pressure, this compound significantly increased effective renal plasma flow at rest (+9%), while propranolol decreased it (-13.6%).
O'Malley et al. (1982)[1]10Mean dose of 410 mg/day (100-700 mg)Mean of 26.5 weeksSignificant reduction in blood pressure (168/106 mmHg to 144/94 mmHg). Side effects included nausea, heavy dreams, flushing, mild depression, and in one case, anemia. A slight decrease in hemoglobin was observed in 5 of the 10 patients.

Experimental Protocols

Andrén et al. (1983): Evaluation of Once vs. Twice Daily Dosing[4]
  • Study Design: A single-blind, randomized clinical trial.

  • Patient Population: 19 patients with essential hypertension.

  • Methodology: Following a 4-week placebo period, patients were randomly assigned to receive either 200 mg or 400 mg of this compound once daily. Blood pressure and heart rate were measured every two weeks for 12 weeks, 24 hours after drug administration. In patients with an inadequate blood pressure response, the dosage was increased to 400 mg twice daily for an additional 4 weeks.

Malini et al. (1984): Comparative Study on Renal Hemodynamics[7]
  • Study Design: A randomized, comparative clinical trial.

  • Patient Population: 22 patients with mild-to-moderate, uncomplicated essential hypertension.

  • Methodology: Patients were randomly assigned to receive either this compound (n=10) or propranolol (n=12) for 3 months following a placebo period. Effective renal plasma flow and glomerular filtration rate were measured at rest and during cycloergometer exercise.

Mechanism of Action & Signaling Pathways

This compound's antihypertensive effect stems from its dual action on the cardiovascular system.

  • Non-selective Beta-Adrenoceptor Blockade: this compound blocks β1 and β2 adrenergic receptors. The blockade of β1 receptors in the heart reduces heart rate and cardiac output. The blockade of β1 receptors in the kidneys inhibits the release of renin, thereby downregulating the renin-angiotensin-aldosterone system.

  • Direct Vasodilation: this compound acts directly on the precapillary arterioles, causing them to relax. This vasodilation reduces total peripheral resistance. The exact molecular mechanism of this direct vasodilation is not fully elucidated but is independent of beta-receptor activation.[9]

Prizidilol_Mechanism This compound This compound Beta_Receptors β-Adrenergic Receptors This compound->Beta_Receptors Blocks Arterioles Precapillary Arterioles This compound->Arterioles Directly Acts On Heart Heart Beta_Receptors->Heart Kidney Kidney Beta_Receptors->Kidney HR_CO ↓ Heart Rate ↓ Cardiac Output Heart->HR_CO Renin ↓ Renin Release Kidney->Renin Vasodilation Vasodilation Arterioles->Vasodilation BP ↓ Blood Pressure HR_CO->BP TPR ↓ Total Peripheral Resistance Vasodilation->TPR TPR->BP Experimental_Workflow Screening Patient Screening (Essential Hypertension) Informed_Consent Informed Consent Screening->Informed_Consent Placebo_Washout Placebo Washout (e.g., 4 weeks) Informed_Consent->Placebo_Washout Randomization Randomization Placebo_Washout->Randomization Group_A Group A (this compound) Randomization->Group_A Group_B Group B (Active Comparator) Randomization->Group_B Group_C Group C (Placebo) Randomization->Group_C Treatment_Period Treatment Period (e.g., 12 weeks) Group_A->Treatment_Period Group_B->Treatment_Period Group_C->Treatment_Period Data_Collection Data Collection (BP, HR, Adverse Events) Treatment_Period->Data_Collection Analysis Statistical Analysis Data_Collection->Analysis Results Results & Conclusion Analysis->Results

References

Prizidilol: A Comparative Analysis of its Dual Vasodilator and Beta-Blocker Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Prizidilol's pharmacological profile with other vasodilating beta-blockers, supported by experimental data. This compound is a hydrazinopyridazine derivative that exhibits both direct precapillary vasodilator and non-selective beta-adrenoceptor blocking properties.[1][2] Its unique dual mechanism of action offers a distinct approach to the management of hypertension.[2]

Comparative Hemodynamic Effects

The clinical efficacy of this compound in reducing blood pressure and its effects on heart rate have been evaluated in several studies. The following tables summarize the quantitative data from clinical trials, comparing this compound with other beta-blockers possessing vasodilator properties, namely Labetalol and Carvedilol.

Table 1: Effect of this compound on Blood Pressure and Heart Rate in Patients with Essential Hypertension
Dosage Baseline Blood Pressure (mmHg) Post-treatment Blood Pressure (mmHg) Change in Heart Rate (beats/min)
150-600 mg (single oral dose)128 (mean supine)Normalized (<107 mmHg) from 3-7h post-doseBiphasic: initial drop, subsequent slight rise
200-800 mg (once daily for 14 weeks)172/106 (supine)154/97 (supine)Slight reduction
400 mg (twice daily)-Effective antihypertensive effect-
0.86 mg/kg (intravenous)-Significant reduction in systolic and diastolic BPSignificant increase

Data compiled from multiple clinical studies.[1][2][3][4]

Table 2: Comparative Efficacy of this compound, Labetalol, and Carvedilol in Lowering Blood Pressure
Drug Mechanism of Vasodilation Approximate Blood Pressure Reduction (Systolic/Diastolic mmHg)
This compound Direct precapillary vasodilator[2]Dose-dependent, up to 33/18 mmHg reduction observed[1]
Labetalol Alpha-1 receptor blockade[5]-10/-7 mmHg (though may be exaggerated)[6]
Carvedilol Alpha-1 receptor blockade[5]-4/-3 mmHg[6]

This table provides an overview of the primary vasodilation mechanism and reported blood pressure lowering effects. Direct comparison is limited by variations in study design and patient populations.

Experimental Protocols

The validation of this compound's dual activity involves both in vivo and ex vivo experimental models. Below are detailed methodologies for key experiments.

In Vivo Assessment of Antihypertensive and Beta-Blocking Effects in Spontaneously Hypertensive Rats (SHRs)
  • Animal Model: Male Spontaneously Hypertensive Rats (SHRs), a commonly used model for human essential hypertension.

  • Acclimatization: Animals are housed under standard laboratory conditions for at least one week prior to the experiment.

  • Drug Administration: this compound (e.g., 10 and 20 mg/kg per day) or vehicle is administered orally for a predefined period (e.g., 24 hours for acute studies, 3 weeks for subacute studies).[7]

  • Blood Pressure and Heart Rate Measurement:

    • Indirect Measurement: Tail-cuff method is used for conscious, restrained rats. Prewarming is necessary to detect tail artery pulsations.[7]

    • Direct Measurement: For continuous and more accurate readings, an aortic cannula can be implanted for direct arterial blood pressure measurement in conscious, unrestrained rats.[7]

  • Assessment of Beta-Blockade: The chronotropic responses to sympathetic stimulation (e.g., via pithing and electrical stimulation of the spinal cord) and to isoproterenol (B85558) (a non-selective beta-agonist) are measured. A reduction in the heart rate increase in response to these stimuli indicates effective beta-blockade.[7]

  • Data Analysis: Changes in blood pressure and heart rate from baseline are calculated and compared between the this compound-treated and vehicle-treated groups using appropriate statistical methods.

Ex Vivo Assessment of Vasodilator Activity in Isolated Aortic Rings
  • Tissue Preparation: Thoracic aortas are isolated from rats, cleaned of adhering tissue, and cut into rings of 2-3 mm in width.

  • Organ Bath Setup: Aortic rings are mounted in organ baths containing a physiological salt solution (e.g., Krebs-Henseleit solution), maintained at 37°C, and continuously gassed with 95% O2 and 5% CO2.

  • Induction of Contraction: The aortic rings are pre-contracted with a vasoconstrictor agent such as phenylephrine (B352888) or potassium chloride.

  • Drug Application: Cumulative concentrations of this compound are added to the organ bath, and the relaxation response is recorded.

  • Investigation of Mechanism: To elucidate the signaling pathway, the experiment can be repeated in the presence of specific inhibitors, such as L-NAME (an inhibitor of nitric oxide synthase) to assess the role of nitric oxide.

  • Data Analysis: The vasodilator response is expressed as a percentage of the pre-contraction. Concentration-response curves are plotted to determine the EC50 (half-maximal effective concentration).

Mechanism of Action and Signaling Pathways

This compound's antihypertensive effect stems from a combination of two distinct pharmacological actions: direct vasodilation and beta-adrenergic blockade.

  • Vasodilator Action: this compound acts as a direct precapillary vasodilator, which reduces total peripheral resistance.[2] This mechanism is independent of alpha- or beta-receptor stimulation.[7] The precise intracellular signaling pathway for its direct vasodilator effect is not fully elucidated but is believed to involve mechanisms that lead to a decrease in intracellular calcium concentration in vascular smooth muscle cells, resulting in relaxation.

  • Beta-Blocker Action: this compound is a non-selective beta-adrenoceptor antagonist, blocking both β1 and β2 receptors.[3] By blocking β1 receptors in the heart, it reduces heart rate and cardiac output. Blockade of β1 receptors in the kidney inhibits the release of renin, thereby suppressing the renin-angiotensin-aldosterone system.

Caption: this compound's dual mechanism of action.

The following diagram illustrates a typical experimental workflow for validating the dual vasodilator and beta-blocker activity of a compound like this compound.

Experimental_Workflow cluster_0 In Vivo Studies cluster_1 Ex Vivo Studies cluster_2 Data Analysis & Conclusion Animal_Model Select Animal Model (e.g., SHR) Drug_Admin Drug Administration (this compound vs. Vehicle) Animal_Model->Drug_Admin BP_HR_Measurement Measure Blood Pressure and Heart Rate Drug_Admin->BP_HR_Measurement Beta_Blockade_Test Assess Beta-Blockade (Isoproterenol Challenge) Drug_Admin->Beta_Blockade_Test Data_Analysis Analyze Data (Statistical Comparison) BP_HR_Measurement->Data_Analysis Beta_Blockade_Test->Data_Analysis Tissue_Isolation Isolate Aortic Rings Organ_Bath Mount in Organ Bath Tissue_Isolation->Organ_Bath Contraction Induce Contraction Organ_Bath->Contraction Vasodilation_Test Assess Vasodilation (Cumulative Doses) Contraction->Vasodilation_Test Vasodilation_Test->Data_Analysis Conclusion Draw Conclusions on Dual Activity Data_Analysis->Conclusion

Caption: Experimental workflow for validating dual activity.

Comparison with Alternatives

While this compound demonstrates effective blood pressure control through its dual mechanism, other drugs with similar properties, such as Labetalol and Carvedilol, are also available. These alternatives primarily achieve vasodilation through alpha-1 adrenergic blockade, which differs from this compound's direct vasodilator action.[5] This mechanistic difference may have implications for their hemodynamic profiles and clinical applications. For instance, the direct vasodilation of this compound leads to a reduction in total peripheral resistance.[2] It is important to note that this compound was withdrawn from the market due to side effects.[2]

The choice between these agents depends on the specific clinical scenario, patient characteristics, and the desired hemodynamic effects. For example, some vasodilating beta-blockers may have more favorable effects on central aortic pressure compared to non-vasodilating beta-blockers.[5]

References

Prizidilol: A Comparative Analysis of a Vasodilating Beta-Blocker

Author: BenchChem Technical Support Team. Date: December 2025

Prizidilol, a non-selective beta-adrenoceptor antagonist with direct precapillary vasodilator properties, presents a unique hemodynamic profile compared to conventional beta-blockers. This guide provides a comprehensive comparison of this compound with other notable beta-blockers, including propranolol (B1214883), metoprolol (B1676517), and carvedilol (B1668590), supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals. Notably, this compound was withdrawn from the market due to side effects, a crucial factor in its comparative evaluation.[1][2]

Mechanism of Action and Signaling Pathways

Beta-blockers exert their effects by competitively antagonizing beta-adrenergic receptors, which are G protein-coupled receptors (GPCRs). The canonical signaling pathway for beta-1 and beta-2 adrenergic receptors involves the activation of a stimulatory G-protein (Gs). This activation stimulates adenylyl cyclase to convert adenosine (B11128) triphosphate (ATP) to cyclic adenosine monophosphate (cAMP). Subsequently, cAMP activates protein kinase A (PKA), which phosphorylates various intracellular proteins, leading to physiological responses such as increased heart rate and contractility.

This compound combines non-selective beta-blockade with a direct vasodilatory effect on arteriolar smooth muscle.[1] This dual mechanism contrasts with traditional non-selective beta-blockers like propranolol, which primarily reduce cardiac output, and cardioselective beta-blockers like metoprolol, which target beta-1 receptors mainly in the heart. Carvedilol, a third-generation beta-blocker, also possesses vasodilating activity, but this is primarily achieved through alpha-1 adrenergic blockade.[3]

Beta_Adrenergic_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Beta-Adrenergic Receptor Beta-Adrenergic Receptor Gs-Protein Gs-Protein Beta-Adrenergic Receptor->Gs-Protein Activates Adenylyl Cyclase Adenylyl Cyclase Gs-Protein->Adenylyl Cyclase Stimulates cAMP cAMP Adenylyl Cyclase->cAMP Converts ATP ATP Inactive PKA Inactive PKA cAMP->Inactive PKA Activates Active PKA Active PKA Inactive PKA->Active PKA Cellular Response Cellular Response Active PKA->Cellular Response Phosphorylates Beta-Blocker Beta-Blocker Beta-Blocker->Beta-Adrenergic Receptor Blocks Agonist Agonist Agonist->Beta-Adrenergic Receptor Activates

Canonical Beta-Adrenergic Signaling Pathway.

Comparative Hemodynamic Effects

The primary distinction of this compound lies in its hemodynamic effects. While conventional beta-blockers tend to decrease cardiac output and may increase total peripheral resistance, this compound's vasodilator action counteracts this, leading to a reduction in both blood pressure and total peripheral resistance.[1]

ParameterThis compoundPropranolol (Non-selective)Metoprolol (Beta-1 selective)Carvedilol (Alpha-1 and Beta-blocker)
Blood Pressure Marked decrease[1]Decrease[2]Decrease[4][5]Decrease[3][6]
Heart Rate Initial slight reduction, followed by a slight rise[7]Decrease[2]Decrease[4][5]Less pronounced decrease than metoprolol[8]
Cardiac Output Unchanged or slightly increased[1][9]Decrease[1][2][10]Decrease[4][6]Maintained[6][11]
Total Peripheral Resistance Marked decrease[1]Maintained or increased[10][12]Initially unchanged, decreased with long-term treatment[4][13]Decrease[3][6][14]
Renal Blood Flow Increased (+9%)[15]Decreased (-13.6%)[15]No significant change-

Experimental Protocols

A representative experimental design to compare the hemodynamic effects of these beta-blockers would be a randomized, double-blind, crossover clinical trial.

Protocol: Comparative Hemodynamic Effects of Beta-Blockers in Essential Hypertension
  • Participant Selection:

    • Inclusion criteria: Male and female subjects aged 18-65 with a diagnosis of mild to moderate essential hypertension.

    • Exclusion criteria: Secondary hypertension, significant renal or hepatic disease, heart failure, asthma, and contraindications to beta-blocker therapy.

  • Study Design:

    • A randomized, double-blind, four-period crossover study.

    • Each participant receives each of the four treatments (this compound, Propranolol, Metoprolol, and Placebo) for a period of 4 weeks, separated by a 2-week washout period.

  • Treatment Administration:

    • This compound: Dose titrated from 200 mg to 400 mg twice daily.[16]

    • Propranolol: Dose titrated from 40 mg to 80 mg twice daily.

    • Metoprolol: Dose titrated from 50 mg to 100 mg twice daily.

    • Placebo: Identical in appearance to the active medications.

  • Data Collection:

    • Baseline Measurements (End of each washout period):

      • Ambulatory blood pressure monitoring (24 hours).

      • Resting heart rate.

      • Echocardiography to measure cardiac output and total peripheral resistance.

    • Measurements at the end of each 4-week treatment period:

      • Ambulatory blood pressure monitoring (24 hours).

      • Resting and exercise (treadmill test) heart rate.

      • Echocardiography to measure cardiac output and total peripheral resistance.

  • Statistical Analysis:

    • Analysis of variance (ANOVA) for a crossover design to compare the changes from baseline in hemodynamic parameters between the different treatment groups.

    • Paired t-tests to compare within-group changes from baseline.

Experimental_Workflow cluster_screening Screening & Randomization cluster_treatment Treatment Periods (4 weeks each) cluster_data Data Collection & Analysis Patient Screening Patient Screening Informed Consent Informed Consent Patient Screening->Informed Consent Baseline Assessment Baseline Assessment Informed Consent->Baseline Assessment Randomization Randomization Baseline Assessment->Randomization Period 1 Period 1 Randomization->Period 1 Washout 1 (2 weeks) Washout 1 (2 weeks) Period 1->Washout 1 (2 weeks) Washout 1 Washout 1 Period 2 Period 2 Washout 1->Period 2 Washout 2 (2 weeks) Washout 2 (2 weeks) Period 2->Washout 2 (2 weeks) Washout 2 Washout 2 Period 3 Period 3 Washout 2->Period 3 Washout 3 (2 weeks) Washout 3 (2 weeks) Period 3->Washout 3 (2 weeks) Washout 3 Washout 3 Period 4 Period 4 Washout 3->Period 4 Endpoint Assessment Endpoint Assessment Period 4->Endpoint Assessment Data Analysis Data Analysis Endpoint Assessment->Data Analysis

Clinical Trial Workflow for Beta-Blocker Comparison.

Withdrawal and Side Effects

This compound was withdrawn from the market due to a profile of adverse effects. While specific details on the withdrawal are not extensively available in the provided search results, abrupt withdrawal of beta-blockers, in general, can lead to a withdrawal syndrome characterized by sympathetic overactivity, including nervousness, tachycardia, and headache.[17][18] This is a critical consideration in the overall safety profile of any beta-blocker.

Conclusion

This compound's unique combination of non-selective beta-blockade and direct vasodilation offered a distinct hemodynamic profile compared to its contemporaries. Its ability to reduce blood pressure and total peripheral resistance without significantly compromising cardiac output was a notable feature. However, its withdrawal due to side effects underscores the importance of a thorough safety evaluation in drug development. This comparative guide highlights the nuanced differences among beta-blockers, providing a valuable resource for researchers in cardiovascular pharmacology.

References

Prizidilol Maintains Renal Blood Flow Over Propranolol in Hypertensive Patients

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis of the renal hemodynamic effects of the antihypertensive agents prizidilol and propranolol (B1214883) reveals distinct differences in their impact on renal perfusion. While both drugs effectively lower blood pressure, this compound demonstrates a favorable profile by preserving or even increasing renal blood flow, in contrast to propranolol, which has been shown to cause a reduction in this critical parameter. These findings have significant implications for the treatment of hypertension, particularly in patients with or at risk for renal dysfunction.

This compound, a vasodilator with non-selective beta-adrenoceptor blocking properties, has been shown to increase effective renal plasma flow (ERPF) both at rest and during exercise.[1][2] Conversely, propranolol, a non-selective beta-blocker, typically leads to a decrease in ERPF and glomerular filtration rate (GFR).[3][4][5][6] This comparative guide synthesizes the available experimental data to provide a clear understanding of the differential effects of these two drugs on renal hemodynamics for researchers, scientists, and drug development professionals.

Quantitative Comparison of Renal Hemodynamic Effects

The following table summarizes the key quantitative data from a comparative study on the effects of this compound and propranolol on renal hemodynamics in patients with mild-to-moderate essential hypertension.

ParameterConditionThis compoundPropranolol
Effective Renal Plasma Flow (ERPF) Rest+9%-13.6%
ExerciseMaintained IncreaseMaintained Decrease
Glomerular Filtration Rate (GFR) Rest & ExerciseUnmodifiedUnmodified

Data sourced from Malini et al. (1984).[1][2]

Experimental Protocols

The data presented above is derived from a study that employed the following methodology:

Study Design: A randomized, placebo-controlled trial involving 22 patients with mild-to-moderate, uncomplicated essential hypertension.

Treatment: Patients were randomly assigned to receive either this compound (n=10) or propranolol (n=12) for a duration of 3 months following a placebo period.

Measurements: Effective renal plasma flow and glomerular filtration rate were measured both at rest and during cycloergometer exercise. These measurements were conducted before and after the 3-month treatment period.

Mechanism of Action and Signaling Pathways

This compound's unique profile stems from its dual mechanism of action. It acts as a direct vasodilator, which is not mediated by the activation of vascular beta-receptors, and also possesses non-selective beta-adrenoceptor blocking activity.[7][8] This combination allows for a reduction in blood pressure without compromising renal blood flow.

Propranolol, on the other hand, primarily acts by blocking beta-adrenoceptors. This blockade can lead to a reduction in cardiac output and an increase in renal vascular resistance, resulting in decreased renal blood flow.[4][6]

Comparative Signaling Pathways of this compound and Propranolol on Renal Hemodynamics cluster_this compound This compound cluster_propranolol Propranolol This compound This compound Vasodilation Direct Vasodilation (Non-beta-receptor mediated) This compound->Vasodilation BetaBlockade1 Non-selective Beta-Adrenoceptor Blockade This compound->BetaBlockade1 RBF_Increase Increased Renal Blood Flow Vasodilation->RBF_Increase Propranolol Propranolol BetaBlockade2 Non-selective Beta-Adrenoceptor Blockade Propranolol->BetaBlockade2 CO_Decrease Decreased Cardiac Output BetaBlockade2->CO_Decrease RVR_Increase Increased Renal Vascular Resistance BetaBlockade2->RVR_Increase RBF_Decrease Decreased Renal Blood Flow CO_Decrease->RBF_Decrease RVR_Increase->RBF_Decrease

Caption: Signaling pathways of this compound and propranolol affecting renal blood flow.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for comparing the renal hemodynamic effects of this compound and propranolol.

cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_followup Follow-up PatientSelection Patient Selection (Mild-to-moderate essential hypertension) Baseline Baseline Measurements (ERPF, GFR at rest and exercise) PatientSelection->Baseline Randomization Randomization Baseline->Randomization PrizidilolGroup This compound Treatment (3 months) Randomization->PrizidilolGroup PropranololGroup Propranolol Treatment (3 months) Randomization->PropranololGroup FollowupMeasurements Follow-up Measurements (ERPF, GFR at rest and exercise) PrizidilolGroup->FollowupMeasurements PropranololGroup->FollowupMeasurements DataAnalysis Data Analysis and Comparison FollowupMeasurements->DataAnalysis

Caption: Experimental workflow for comparing renal hemodynamic effects.

References

Head-to-Head Comparison: Prizidilol vs. Pindolol in Cardiovascular Research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals in the cardiovascular field, understanding the nuanced differences between adrenergic receptor modulators is paramount. This guide provides a detailed, data-driven comparison of two notable beta-blockers, prizidilol and pindolol (B1678383), focusing on their distinct pharmacological profiles, including beta-blocking potency, intrinsic sympathomimetic activity (ISA), and vasodilator effects.

Executive Summary

This compound and pindolol are both non-selective beta-adrenoceptor antagonists, yet they exhibit significant differences in their mechanisms of action and hemodynamic effects. Pindolol is characterized by its notable intrinsic sympathomimetic activity (ISA), meaning it also partially stimulates beta-adrenergic receptors.[1][2] This partial agonism leads to a vasodilatory effect mediated by beta-2 receptor activation.[3] In contrast, this compound possesses a direct vasodilator action, independent of beta-receptor stimulation.[3] While both drugs effectively lower blood pressure, their differing modes of action result in distinct clinical and experimental profiles. This compound was withdrawn from the market due to side effects.[4]

Data Presentation: A Comparative Overview

The following tables summarize the key quantitative data for this compound and pindolol, compiled from various experimental studies.

Table 1: Beta-Adrenoceptor Binding Affinity
CompoundReceptor SubtypeKᵢ (nM)Species/Tissue
Pindolol β₁0.52 - 2.6Human
β₂0.40 - 4.8Human
This compound Not directly reported--
Comparative NoteA study comparing this compound to propranolol (B1214883) showed that a 200 mg dose of this compound produced a smaller shift in the isoprenaline dose-response curve than a 40 mg dose of propranolol, suggesting lower beta-blocking potency than propranolol at these doses.[5] Pindolol has been reported to be about forty times more potent than propranolol in reducing isoprenaline-induced tachycardia.[6]
Table 2: Intrinsic Sympathomimetic Activity (ISA)
CompoundParameterValueSpecies/Assay
Pindolol Intrinsic Activity (relative to Isoproterenol)0.55 (β₁)CHO Cells (cAMP accumulation)[7]
0.75 (β₂)CHO Cells (cAMP accumulation)[7]
Effect on Resting Heart RateNo significant decrease[8]Human Clinical Trial
This compound Effect on Resting Heart RateInitial slight reduction followed by a slight rise[9]Human Clinical Trial
Comparative NotePindolol's significant ISA is a defining characteristic, leading to less pronounced bradycardia at rest compared to beta-blockers without ISA.[10][11] this compound's effect on heart rate appears to be a balance between its beta-blocking and direct vasodilator properties.[12]
Table 3: Vasodilator Effects
CompoundParameterED₅₀ (µg)Experimental Model
Pindolol Increase in hindlimb blood flow by 50 ml/min0.3Anesthetized Dogs[3]
This compound Increase in hindlimb blood flow by 50 ml/min331Anesthetized Dogs[3]
Comparative NotePindolol is significantly more potent in producing vasodilation in this experimental model. The vasodilator effect of pindolol is attenuated by propranolol, indicating a beta-receptor-mediated mechanism, whereas the effect of this compound is not, suggesting a direct action on vascular smooth muscle.[3]
Table 4: Pharmacokinetic Properties
ParameterThis compoundPindolol
Bioavailability Higher in slow acetylators[9]50% to 95%[1]
Elimination Half-life 3.9 hours (range 2.0-8.9 h)[13]3-4 hours[1]
Metabolism Substrate for N-acetyltransferase[9]Hepatic[1]
Protein Binding Not specified40% to 60%[1]

Experimental Protocols

Radioligand Binding Assay for Beta-Adrenoceptor Affinity

Objective: To determine the binding affinity (Kᵢ) of a test compound for β₁ and β₂-adrenergic receptors.

Methodology:

  • Membrane Preparation: Prepare cell membranes from tissues or cell lines expressing the beta-adrenergic receptor of interest (e.g., CHO cells).[7]

  • Competitive Binding: Incubate the cell membranes with a fixed concentration of a radiolabeled antagonist (e.g., [¹²⁵I]Iodocyanopindolol) and varying concentrations of the unlabeled test compound (this compound or pindolol).[7]

  • Incubation and Filtration: Allow the binding to reach equilibrium. The reaction is then terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding of the radioligand against the concentration of the unlabeled test compound. The IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Kᵢ is then calculated using the Cheng-Prusoff equation.[7]

cAMP Accumulation Assay for Intrinsic Sympathomimetic Activity

Objective: To quantify the partial agonist activity (intrinsic activity) of a test compound by measuring its effect on cyclic AMP (cAMP) accumulation.

Methodology:

  • Cell Culture: Use a cell line endogenously or recombinantly expressing the β-adrenoceptor of interest.

  • Stimulation: Stimulate the cells with various concentrations of the test compound or a full agonist (e.g., isoproterenol) for a defined period.[7]

  • Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration using a suitable detection method, such as an enzyme-linked immunosorbent assay (ELISA) or a competitive binding assay.[7][14]

  • Data Analysis: Generate concentration-response curves by plotting cAMP levels against the log of the agonist concentration. Determine the maximal effect (Emax) for both the test compound and the full agonist. The intrinsic activity (α) is calculated as the ratio of the Emax of the test compound to the Emax of the full agonist.[7]

Measurement of Forearm Blood Flow by Venous Occlusion Plethysmography

Objective: To assess the vasodilator effect of a drug in the human forearm.

Methodology:

  • Subject Preparation: The subject rests in a supine position with the forearm supported above the level of the heart.[15]

  • Strain Gauge Placement: A mercury-in-silastic strain gauge is placed around the thickest part of the forearm to measure changes in circumference.[15][16]

  • Venous Occlusion: A cuff is placed around the upper arm and inflated to a pressure (e.g., 40-50 mmHg) that occludes venous outflow but does not affect arterial inflow.[15]

  • Blood Flow Measurement: During venous occlusion, the forearm volume increases as arterial blood flows in. The rate of increase in forearm circumference, measured by the strain gauge, is proportional to the arterial blood flow. Measurements are typically taken for 10-15 second intervals.[17]

  • Drug Administration: The test drug can be infused intra-arterially into the brachial artery to assess its local vasodilator effects.

  • Data Analysis: Forearm blood flow is calculated and expressed as ml/100ml of forearm tissue/min. Changes in blood flow from baseline after drug administration indicate the vasodilator or vasoconstrictor effect of the compound.[16]

Signaling Pathways and Mechanisms of Action

Pindolol: Beta-Adrenoceptor Blockade and Partial Agonism

Pindolol acts as a competitive antagonist at both β₁ and β₂-adrenergic receptors. This blockade prevents the binding of endogenous catecholamines like norepinephrine (B1679862) and epinephrine, leading to a reduction in heart rate and myocardial contractility. Simultaneously, its intrinsic sympathomimetic activity allows it to partially activate these receptors, particularly the β₂-receptors in the vasculature, leading to vasodilation.

pindolol_pathway cluster_cell Vascular Smooth Muscle Cell Pindolol Pindolol Beta2_Receptor β₂-Adrenergic Receptor Pindolol->Beta2_Receptor Partial Agonist Gs_Protein Gs Protein Beta2_Receptor->Gs_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase Gs_Protein->Adenylyl_Cyclase Stimulates cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates Vasodilation Vasodilation PKA->Vasodilation Leads to

Pindolol's β₂-mediated vasodilator signaling pathway.
This compound: Beta-Adrenoceptor Blockade and Direct Vasodilation

This compound also blocks β₁ and β₂-adrenergic receptors. However, its vasodilator effect is not mediated by beta-receptor stimulation. Instead, it acts directly on the vascular smooth muscle, a mechanism it shares with drugs like hydralazine.[3][18] The precise intracellular signaling cascade for this compound's direct vasodilation is not fully elucidated but is thought to involve mechanisms similar to other direct-acting vasodilators, potentially involving modulation of intracellular calcium levels or potassium channel activity.[18][19]

prizidilol_pathway cluster_cell Vascular Smooth Muscle Cell This compound This compound Vascular_Smooth_Muscle Vascular Smooth Muscle Cell This compound->Vascular_Smooth_Muscle Acts on Mechanism Direct Action (e.g., K⁺ channel opening, Ca²⁺ modulation) Vascular_Smooth_Muscle->Mechanism Vasodilation Vasodilation Mechanism->Vasodilation

This compound's direct vasodilator mechanism of action.

Logical Workflow for Comparative Analysis

The following diagram illustrates the logical flow for a comprehensive head-to-head comparison of this compound and pindolol.

comparison_workflow Start Comparative Analysis: This compound vs. Pindolol Pharmacological_Properties Pharmacological Properties Start->Pharmacological_Properties Hemodynamic_Effects Hemodynamic Effects Start->Hemodynamic_Effects Beta_Blockade Beta-Adrenoceptor Blockade Pharmacological_Properties->Beta_Blockade ISA Intrinsic Sympathomimetic Activity (ISA) Pharmacological_Properties->ISA Vasodilation Vasodilator Effect Pharmacological_Properties->Vasodilation Potency Potency (e.g., Ki) Beta_Blockade->Potency Efficacy Efficacy (e.g., Emax) ISA->Efficacy Mechanism Mechanism of Action Vasodilation->Mechanism Conclusion Conclusion: Distinct Pharmacological Profiles Potency->Conclusion Efficacy->Conclusion Mechanism->Conclusion Heart_Rate Heart Rate Hemodynamic_Effects->Heart_Rate Blood_Pressure Blood Pressure Hemodynamic_Effects->Blood_Pressure Clinical_Data Clinical Trial Data Heart_Rate->Clinical_Data Blood_Pressure->Clinical_Data Clinical_Data->Conclusion

Logical workflow for the comparative analysis.

Conclusion

This compound and pindolol, while both classified as non-selective beta-blockers, present distinct profiles that are critical for researchers to consider. Pindolol's combination of beta-blockade and significant intrinsic sympathomimetic activity results in a unique hemodynamic profile with less impact on resting heart rate. This compound, on the other hand, couples its beta-blocking properties with a direct vasodilatory effect. The quantitative data and experimental methodologies provided in this guide offer a framework for the objective comparison of these and other cardiovascular drugs, facilitating informed decisions in drug development and pharmacological research.

References

Efficacy of Prizidilol in different animal models of hypertension

Author: BenchChem Technical Support Team. Date: December 2025

Prizidilol, a unique antihypertensive agent, exerts its effects through a dual mechanism of action: direct precapillary vasodilation and non-selective beta-adrenoceptor blockade. This guide provides a comprehensive comparison of this compound's efficacy in various animal models of hypertension, juxtaposed with other key antihypertensive drugs. The data presented herein is intended for researchers, scientists, and drug development professionals to facilitate informed decisions in preclinical hypertension studies.

Efficacy in Spontaneously Hypertensive Rats (SHR)

The Spontaneously Hypertensive Rat (SHR) is a widely used genetic model that mimics human essential hypertension. Studies in this model have demonstrated the dose-dependent antihypertensive effects of this compound.

DrugDoseAnimal ModelBlood Pressure Reduction (Acute/Subacute)Heart Rate EffectReference
This compound 10-20 mg/kg/day, p.o.SHR20-30 mmHgBiphasic: initial decrease followed by a slight rise[1][2]
Nipradilol10-20 mg/kg/day, p.o.SHR25-30 mmHgNot specified in this study[2]
Hydralazine (B1673433)100 mg/L in drinking water (15 days)SHR26.2 mmHg (Mean Arterial Pressure)No significant change[3]
Propranolol (B1214883)64 mg/kg/day, p.o. (8 weeks)SHRSignificant reduction in systolic blood pressureNot specified in this study[4]

Efficacy in Renal Hypertension Models

Two-Kidney, One-Clip (2K1C) Model

The 2K1C model simulates renovascular hypertension driven by the renin-angiotensin system. While specific data for this compound in this model is limited in the reviewed literature, the effects of a pure vasodilator, Hydralazine, have been documented.

DrugDoseAnimal ModelBlood Pressure ReductionHeart Rate EffectReference
Hydralazine80-120 mg/L in drinking water2K1C Hypertensive RatsInitial reduction of Mean BP from 170-180 mmHg to 135-145 mmHg (tolerance developed over time)No significant effect[5]

Efficacy in Mineralocorticoid-Induced Hypertension

Deoxycorticosterone Acetate (DOCA)-Salt Model

The DOCA-salt hypertensive model is characterized by low renin levels and volume expansion, reflecting a form of salt-sensitive hypertension. Although direct quantitative data for this compound in this model were not prominently available in the reviewed literature, the efficacy of pure vasodilators and beta-blockers has been established.

DrugDoseAnimal ModelBlood Pressure EffectHeart Rate EffectReference
HydralazineAdded to drinking solution (1% NaCl)DOCA-Salt RatsPrevented the increase in arterial pressureNot specified in this study[6]
Propranolol5 mg/kg, s.c. (twice daily)DOCA-Salt RatsSignificant lowering of systolic blood pressureSignificant reduction[7]

Experimental Protocols

Induction of Hypertension in Animal Models
  • Spontaneously Hypertensive Rats (SHR): These rats are genetically predisposed to develop hypertension. Blood pressure typically begins to rise at 5-6 weeks of age, reaching a plateau of 180-200 mmHg by 12-14 weeks. Age-matched Wistar-Kyoto (WKY) rats are used as normotensive controls.

  • Two-Kidney, One-Clip (2K1C) Goldblatt Model: In this surgical model, hypertension is induced by constricting one renal artery with a silver or titanium clip (typically 0.20-0.25 mm internal diameter for rats), leaving the contralateral kidney untouched. This simulates renal artery stenosis and activates the renin-angiotensin-aldosterone system.

  • Deoxycorticosterone Acetate (DOCA)-Salt Hypertensive Model: This model is induced in uninephrectomized rats. A flank incision is made to expose and excise one kidney. Subsequently, DOCA is administered subcutaneously (e.g., 25-30 mg/kg twice weekly), and the rats are given a high-salt diet (e.g., 1% NaCl in drinking water).

Drug Administration and Blood Pressure Measurement
  • Drug Administration: For oral administration in rats, drugs are typically dissolved or suspended in a suitable vehicle (e.g., sterile water, saline) and administered via oral gavage. The volume should generally not exceed 10 ml/kg body weight.

  • Blood Pressure Measurement:

    • Non-Invasive Method (Tail-Cuff Plethysmography): This is a common method for repeated measurements in conscious rats. The rat is placed in a restrainer, and a cuff with a sensor is placed on the tail. The cuff is inflated and then slowly deflated to detect the return of blood flow, which corresponds to the systolic blood pressure. Acclimatization of the animals to the procedure is crucial to minimize stress-induced blood pressure variations.

    • Invasive Method (Direct Arterial Cannulation): For continuous and more accurate blood pressure readings, a catheter can be surgically implanted into an artery (e.g., carotid or femoral) and connected to a pressure transducer. This allows for the recording of systolic, diastolic, and mean arterial pressure, as well as heart rate.

Signaling Pathways and Mechanisms of Action

This compound's Dual Mechanism of Action

This compound's antihypertensive effect stems from its ability to act as both a direct vasodilator and a beta-adrenoceptor antagonist.

This compound This compound Vasodilation Direct Vasodilation This compound->Vasodilation Acts on BetaBlockade β-Adrenoceptor Blockade This compound->BetaBlockade Causes VascularSmoothMuscle Vascular Smooth Muscle Cell BloodPressure Decreased Blood Pressure VascularSmoothMuscle->BloodPressure BetaAdrenoceptor β-Adrenergic Receptor Vasodilation->VascularSmoothMuscle Relaxes BetaBlockade->BetaAdrenoceptor Blocks

This compound's dual antihypertensive mechanism.
Putative Direct Vasodilation Pathway

The precise intracellular signaling pathway for this compound's direct vasodilatory effect is not fully elucidated but is known to be independent of vascular beta-receptor activation. A plausible mechanism involves the modulation of intracellular calcium levels or sensitivity in vascular smooth muscle cells, leading to relaxation.

This compound This compound (Direct Action) VSMC Vascular Smooth Muscle Cell This compound->VSMC Targets Ca_Modulation Modulation of Intracellular Ca2+ Signaling VSMC->Ca_Modulation Leads to MLCP Myosin Light Chain Phosphatase (MLCP) Activation Ca_Modulation->MLCP May influence MLC_Dephos Myosin Light Chain Dephosphorylation MLCP->MLC_Dephos Promotes Relaxation Vasodilation MLC_Dephos->Relaxation Results in

Hypothesized direct vasodilation pathway of this compound.
Beta-Adrenoceptor Blockade Signaling Pathway

As a non-selective beta-blocker, this compound antagonizes the effects of catecholamines (e.g., norepinephrine, epinephrine) at beta-1 and beta-2 adrenergic receptors. This action in the heart and other tissues leads to a reduction in heart rate, cardiac output, and renin release. The canonical signaling pathway inhibited by beta-blockade involves the Gs-adenylyl cyclase-cAMP-PKA cascade.

Catecholamines Catecholamines BetaReceptor β-Adrenergic Receptor Catecholamines->BetaReceptor Activates Gs Gs Protein BetaReceptor->Gs Activates This compound This compound This compound->BetaReceptor Blocks AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Produces PKA Protein Kinase A (PKA) cAMP->PKA Activates CellularResponse Cellular Response (e.g., ↑ Heart Rate, ↑ Contractility) PKA->CellularResponse Phosphorylates Targets ModelInduction Induction of Hypertension (e.g., SHR, 2K1C, DOCA-Salt) BaselineBP Baseline Blood Pressure Measurement ModelInduction->BaselineBP Randomization Animal Randomization BaselineBP->Randomization VehicleGroup Vehicle Control Group Randomization->VehicleGroup PrizidilolGroup This compound Treatment Group Randomization->PrizidilolGroup ComparatorGroup Comparator Drug Group(s) Randomization->ComparatorGroup TreatmentPeriod Chronic Drug Administration VehicleGroup->TreatmentPeriod PrizidilolGroup->TreatmentPeriod ComparatorGroup->TreatmentPeriod BP_Monitoring Regular Blood Pressure and Heart Rate Monitoring TreatmentPeriod->BP_Monitoring DataAnalysis Data Analysis and Comparison BP_Monitoring->DataAnalysis Conclusion Conclusion on Efficacy DataAnalysis->Conclusion

References

Prizidilol's Impact on Cardiac Output: A Comparative Analysis with Other Vasodilators

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals navigating the complex landscape of antihypertensive agents, understanding the nuanced hemodynamic effects of different vasodilators is paramount. Prizidilol, a unique compound with a dual mechanism of action, presents a distinct profile in its impact on cardiac output when compared to other vasodilators such as hydralazine (B1673433) and minoxidil (B1677147). This guide provides a detailed comparison of their effects, supported by experimental data and methodologies, to aid in informed research and development decisions.

This compound distinguishes itself as a nonselective beta-adrenoceptor antagonist with an additional direct-acting vasodilator effect.[1][2] This contrasts with pure vasodilators like hydralazine and minoxidil, and this difference in mechanism fundamentally alters its influence on cardiac hemodynamics. While typical beta-blockers tend to decrease cardiac output, this compound's direct vasodilatory action counteracts this effect, resulting in a maintained or even slightly increased cardiac output despite a reduction in heart rate.[2][3]

Comparative Hemodynamic Effects

The following table summarizes the quantitative effects of this compound, hydralazine, and minoxidil on key hemodynamic parameters as reported in various clinical and preclinical studies.

Hemodynamic ParameterThis compoundHydralazineMinoxidil
Cardiac Output Unchanged or slightly increased[2][3]Increased[4][5]Significantly increased[6][7][8]
Heart Rate Decreased or slightly increased[9][10]Significantly increased[4][5]Increased[6][7]
Blood Pressure Significantly decreased[9][10]Significantly decreased[4][11]Significantly decreased[6][8]
Total Peripheral Resistance Significantly decreased[2]Significantly decreased[4][11]Significantly decreased[6]

Signaling Pathways and Mechanisms of Action

The distinct hemodynamic profiles of these vasodilators stem from their unique molecular mechanisms.

Signaling Pathway of this compound This compound This compound BetaReceptor β-Adrenoceptor This compound->BetaReceptor Antagonist VascularSmoothMuscle Vascular Smooth Muscle Cell This compound->VascularSmoothMuscle Direct Action Heart Heart BetaReceptor->Heart DirectVasodilation Direct Vasodilation (Mechanism not fully elucidated) VascularSmoothMuscle->DirectVasodilation BetaBlockade β-Blockade Heart->BetaBlockade DecreasedTPR Decreased Total Peripheral Resistance DirectVasodilation->DecreasedTPR ReducedHR Reduced Heart Rate BetaBlockade->ReducedHR ReducedContractility Reduced Contractility BetaBlockade->ReducedContractility MaintainedCO Maintained Cardiac Output ReducedHR->MaintainedCO DecreasedTPR->MaintainedCO

This compound's dual-action mechanism.

This compound's vasodilator effect is direct and not mediated through the activation of vascular beta-receptors, distinguishing it from other beta-blockers with vasodilating properties.[1]

Signaling Pathway of Hydralazine Hydralazine Hydralazine ArteriolarSmoothMuscle Arteriolar Smooth Muscle Cell Hydralazine->ArteriolarSmoothMuscle IP3Receptor IP3 Receptor ArteriolarSmoothMuscle->IP3Receptor Inhibits IP3-induced SarcoplasmicReticulum Sarcoplasmic Reticulum IP3Receptor->SarcoplasmicReticulum CaRelease Inhibition of Ca2+ Release SarcoplasmicReticulum->CaRelease Vasodilation Vasodilation CaRelease->Vasodilation DecreasedTPR Decreased Total Peripheral Resistance Vasodilation->DecreasedTPR ReflexTachycardia Reflex Tachycardia DecreasedTPR->ReflexTachycardia Baroreceptor Reflex IncreasedCO Increased Cardiac Output ReflexTachycardia->IncreasedCO

Hydralazine's direct vasodilation pathway.

Hydralazine directly relaxes arteriolar smooth muscle, possibly by inhibiting inositol (B14025) trisphosphate (IP3)-induced calcium release from the sarcoplasmic reticulum.[4][12][13] This leads to a drop in peripheral resistance and a reflex increase in heart rate and cardiac output.[5]

Signaling Pathway of Minoxidil MinoxidilSulfate Minoxidil Sulfate (B86663) (Active Metabolite) ATPSensitiveKChannel ATP-sensitive K+ Channel MinoxidilSulfate->ATPSensitiveKChannel Opens VascularSmoothMuscle Vascular Smooth Muscle Cell ATPSensitiveKChannel->VascularSmoothMuscle Hyperpolarization Hyperpolarization VascularSmoothMuscle->Hyperpolarization VoltageGatedCaChannel Voltage-gated Ca2+ Channels Hyperpolarization->VoltageGatedCaChannel Closes CaInflux Decreased Ca2+ Influx VoltageGatedCaChannel->CaInflux Vasodilation Potent Arterial Vasodilation CaInflux->Vasodilation DecreasedTPR Decreased Total Peripheral Resistance Vasodilation->DecreasedTPR ReflexTachycardia Reflex Tachycardia DecreasedTPR->ReflexTachycardia Baroreceptor Reflex IncreasedCO Significantly Increased Cardiac Output ReflexTachycardia->IncreasedCO

Minoxidil's potent vasodilatory mechanism.

Minoxidil, in its active sulfate form, is a potent arterial vasodilator that works by opening ATP-sensitive potassium channels in vascular smooth muscle cells.[6] This leads to hyperpolarization and relaxation of the muscle, causing significant vasodilation and a subsequent reflex increase in cardiac output.[14]

Experimental Protocols

The data presented in this guide are derived from studies employing a range of established methodologies for assessing cardiovascular hemodynamics. A typical experimental workflow for these studies is outlined below.

Experimental Workflow for Hemodynamic Assessment cluster_measurements Measurement Techniques PatientSelection Patient/Subject Selection (e.g., Essential Hypertension) BaselineMeasurements Baseline Hemodynamic Measurements PatientSelection->BaselineMeasurements DrugAdministration Drug Administration (this compound, Hydralazine, Minoxidil, or Placebo) BaselineMeasurements->DrugAdministration Thermodilution Thermodilution Catheter (for Cardiac Output) BaselineMeasurements->Thermodilution ArterialLine Arterial Line (for Blood Pressure) BaselineMeasurements->ArterialLine ECG Electrocardiogram (ECG) (for Heart Rate) BaselineMeasurements->ECG PostDrugMeasurements Post-Administration Hemodynamic Measurements (at various time points) DrugAdministration->PostDrugMeasurements DataAnalysis Data Analysis and Comparison PostDrugMeasurements->DataAnalysis PostDrugMeasurements->Thermodilution PostDrugMeasurements->ArterialLine PostDrugMeasurements->ECG

A generalized experimental workflow.

Key Methodologies:

  • Cardiac Output Measurement: The thermodilution technique via a pulmonary artery catheter is a frequently used method in clinical studies.[11] This involves injecting a cold saline bolus into the right atrium and measuring the resultant temperature change downstream in the pulmonary artery to calculate blood flow. Other methods include the Fick principle and indicator dilution techniques.[15][16][17][18]

  • Blood Pressure Measurement: Continuous intra-arterial blood pressure monitoring via an arterial line is the gold standard for accurate and real-time measurements in a research setting.

  • Heart Rate Measurement: Heart rate is typically monitored continuously using electrocardiography (ECG).

Logical Relationship of this compound's Unique Action

The following diagram illustrates the logical flow of how this compound's combined properties result in its characteristic hemodynamic profile, setting it apart from pure vasodilators.

This compound's Hemodynamic Logic This compound This compound Administration Vasodilation Direct Vasodilation This compound->Vasodilation BetaBlockade β-Adrenoceptor Blockade This compound->BetaBlockade DecreaseTPR Decrease in Total Peripheral Resistance Vasodilation->DecreaseTPR DecreaseHR Decrease in Heart Rate (Blunts Reflex Tachycardia) BetaBlockade->DecreaseHR DecreaseAfterload Decrease in Afterload DecreaseTPR->DecreaseAfterload IncreaseSV Increase in Stroke Volume DecreaseHR->IncreaseSV MaintainCO Maintenance of Cardiac Output DecreaseHR->MaintainCO DecreaseAfterload->IncreaseSV IncreaseSV->MaintainCO

How this compound maintains cardiac output.

In essence, the direct vasodilation component of this compound reduces the afterload on the heart, which would typically lead to an increase in stroke volume.[2] Simultaneously, its beta-blocking activity prevents the reflex tachycardia that is characteristic of pure vasodilators like hydralazine and minoxidil.[5] The net effect of a reduced heart rate and an increased stroke volume is the maintenance of cardiac output.

Conclusion

This compound's dual-action as a beta-blocker and a direct vasodilator results in a unique and potentially favorable hemodynamic profile for certain patient populations. Unlike pure vasodilators such as hydralazine and minoxidil, which cause a reflex increase in heart rate and cardiac output, this compound effectively lowers blood pressure while maintaining cardiac output and controlling heart rate. This comprehensive comparison, including mechanistic pathways and experimental methodologies, provides a valuable resource for researchers and clinicians in the field of cardiovascular pharmacology. It is important to note that this compound was withdrawn from the market due to side effects.[2] However, its unique pharmacological profile continues to be of scientific interest.

References

A Comparative Review of Third-Generation Beta-Blockers, Including Prizidilol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparative analysis of a selection of third-generation beta-blockers: Prizidilol, Carvedilol, Labetalol, Nebivolol, and Bucindolol. The focus is on their distinct pharmacological properties, supported by experimental data, to offer researchers, scientists, and drug development professionals a comprehensive resource for understanding their mechanisms and therapeutic potential.

Introduction to Third-Generation Beta-Blockers

Third-generation beta-blockers represent a significant advancement from their predecessors by combining beta-adrenergic receptor antagonism with vasodilatory effects.[1][2] This dual action not only lowers blood pressure by reducing heart rate and cardiac output but also by decreasing peripheral vascular resistance. The mechanisms underlying their vasodilatory properties vary, contributing to their unique hemodynamic profiles and potential therapeutic advantages in cardiovascular diseases like hypertension and heart failure.[1][2]

Comparative Pharmacological Properties

The defining characteristics of these agents lie in their receptor selectivity, vasodilatory mechanisms, and ancillary properties such as antioxidant activity.

Beta-Adrenergic Receptor Selectivity

The affinity of these drugs for β1 and β2 adrenergic receptors determines their cardioselectivity and potential for side effects related to β2 blockade, such as bronchoconstriction.

Drugβ1 Affinity (Ki, nM)β2 Affinity (Ki, nM)β1/β2 Selectivity Ratio
This compound Data not availableData not availableNon-selective
Carvedilol ~4-5Data not availableNon-selective (approx. 1:1)
Labetalol Data not availableData not availableNon-selective
Nebivolol Data not availableData not available~321:1 (Highly β1-selective)
Bucindolol Data not availableData not availableNon-selective

Note: Ki values can vary depending on the experimental conditions and tissue/cell type used.

Vasodilatory Mechanisms and Potency

The vasodilatory effects of third-generation beta-blockers are achieved through various mechanisms, including α1-adrenergic blockade, nitric oxide (NO) potentiation, and direct smooth muscle relaxation.

DrugPrimary Vasodilatory Mechanism(s)Vasodilator Potency (ED50/EC50)
This compound Direct precapillary vasodilation.[3]ED50: 331 µg (in vivo, dog hindlimb blood flow)[3]
Carvedilol α1-adrenergic blockade, NO release.Data not available
Labetalol α1-adrenergic blockade.Data not available
Nebivolol NO release via β3-adrenergic receptor agonism.Data not available
Bucindolol Direct vasodilation, mild α1-adrenergic blockade.Reduction in perfusion pressure at 10⁻⁵ M (in vitro, rat tail artery)
Antioxidant Properties

Several third-generation beta-blockers possess antioxidant properties, which may contribute to their cardioprotective effects by reducing oxidative stress.

DrugEvidence of Antioxidant ActivityQuantitative Data (IC50)
This compound Data not availableData not available
Carvedilol Inhibition of lipid peroxidation, free radical scavenging.[[“]]IC50: 8.1 µM (Fe++-initiated lipid peroxidation in rat brain homogenates)[5]
Labetalol Inhibition of superoxide (B77818) anion production.[6]IC50: 13.2 ± 0.16 mg/L (fMLP-stimulated human neutrophils)[6]
Nebivolol Reduction of systemic oxidative stress.Data not available
Bucindolol Data not availableData not available

Signaling Pathways and Experimental Workflows

The unique mechanisms of action of these drugs can be visualized through their signaling pathways and the experimental workflows used to characterize them.

Vasodilatory_Signaling_Pathways cluster_carvedilol Carvedilol cluster_nebivolol Nebivolol Carvedilol Carvedilol Alpha1_R α1 Receptor Carvedilol->Alpha1_R Blocks eNOS_C eNOS Carvedilol->eNOS_C Stimulates PLC PLC Alpha1_R->PLC Activates IP3_DAG IP3 & DAG PLC->IP3_DAG Ca_Release Ca²⁺ Release IP3_DAG->Ca_Release Vasc_SM_Contraction Vasoconstriction Ca_Release->Vasc_SM_Contraction NO_C NO eNOS_C->NO_C sGC_C sGC NO_C->sGC_C cGMP_C cGMP sGC_C->cGMP_C Vasodilation_C Vasodilation cGMP_C->Vasodilation_C Nebivolol Nebivolol Beta3_R β3 Receptor Nebivolol->Beta3_R Activates AC Adenylyl Cyclase Beta3_R->AC cAMP cAMP AC->cAMP PKA PKA cAMP->PKA eNOS_N eNOS PKA->eNOS_N Phosphorylates NO_N NO eNOS_N->NO_N sGC_N sGC NO_N->sGC_N cGMP_N cGMP sGC_N->cGMP_N Vasodilation_N Vasodilation cGMP_N->Vasodilation_N

Vasodilatory signaling pathways of Carvedilol and Nebivolol.

Experimental_Workflows cluster_radioligand Radioligand Binding Assay cluster_vasodilation Isolated Artery Vasodilation Assay Start_R Prepare cell membranes expressing β-receptors Incubate_R Incubate membranes with radioligand (e.g., ³H-CGP 12177) & competing drug Start_R->Incubate_R Separate_R Separate bound from free radioligand (Filtration) Incubate_R->Separate_R Quantify_R Quantify radioactivity Separate_R->Quantify_R Analyze_R Analyze data to determine Ki Quantify_R->Analyze_R Start_V Isolate and mount arterial ring in organ bath Contract_V Pre-contract artery (e.g., with phenylephrine) Start_V->Contract_V Add_Drug_V Add cumulative concentrations of beta-blocker Contract_V->Add_Drug_V Measure_V Measure isometric tension (relaxation) Add_Drug_V->Measure_V Analyze_V Analyze data to determine EC50 Measure_V->Analyze_V

Experimental workflows for receptor binding and vasodilation assays.

Experimental Protocols

Radioligand Binding Assay for Beta-Adrenoceptor Affinity (Ki) Determination

This assay quantifies the affinity of a drug for a specific receptor subtype.

1. Membrane Preparation:

  • Tissues or cells expressing the target beta-adrenergic receptors (β1 and β2) are homogenized in a cold buffer.

  • The homogenate is centrifuged to pellet the cell membranes, which are then washed and resuspended in an appropriate assay buffer.

2. Competitive Binding Assay:

  • A constant concentration of a radiolabeled ligand that binds to beta-receptors (e.g., [³H]-CGP 12177) is incubated with the membrane preparation.

  • Increasing concentrations of the unlabeled test drug (e.g., this compound, Carvedilol) are added to compete with the radioligand for receptor binding.

  • Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled antagonist (e.g., propranolol).

3. Separation and Quantification:

  • The incubation is terminated, and the bound radioligand is separated from the free radioligand by rapid filtration through glass fiber filters.

  • The radioactivity retained on the filters is quantified using a scintillation counter.

4. Data Analysis:

  • The concentration of the test drug that inhibits 50% of the specific binding of the radioligand (IC50) is determined.

  • The inhibitory constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation, providing a measure of the drug's affinity for the receptor.

Isolated Artery Vasodilation Assay for Potency (EC50) Determination

This ex vivo method assesses the vasodilatory effect of a compound on isolated blood vessels.

1. Tissue Preparation:

  • A segment of an artery (e.g., rat thoracic aorta) is carefully dissected and cut into rings.

  • The arterial rings are mounted in an organ bath containing a physiological salt solution, maintained at 37°C and aerated with a gas mixture (e.g., 95% O2, 5% CO2).

2. Contraction and Equilibration:

  • The arterial rings are allowed to equilibrate under a resting tension.

  • The rings are then pre-contracted with a vasoconstrictor agent (e.g., phenylephrine (B352888) or potassium chloride) to induce a stable level of tone.

3. Drug Administration:

  • Once a stable contraction is achieved, cumulative concentrations of the test drug (e.g., this compound, Carvedilol) are added to the organ bath.

4. Measurement of Relaxation:

  • The changes in isometric tension are continuously recorded. A decrease in tension indicates vasodilation.

5. Data Analysis:

  • The relaxation response at each drug concentration is expressed as a percentage of the pre-contraction tension.

  • A concentration-response curve is plotted, and the concentration of the drug that produces 50% of the maximal relaxation (EC50) is calculated to determine its vasodilator potency.

DPPH Radical Scavenging Assay for Antioxidant Activity

This in vitro assay measures the free radical scavenging capacity of a compound.

1. Reagent Preparation:

  • A stable free radical, 2,2-diphenyl-1-picrylhydrazyl (DPPH), is dissolved in a suitable solvent (e.g., methanol (B129727) or ethanol) to a known concentration.

2. Assay Procedure:

  • Different concentrations of the test compound are mixed with the DPPH solution.

  • The reaction mixture is incubated in the dark for a specific period (e.g., 30 minutes).

3. Measurement:

  • The absorbance of the solution is measured at a specific wavelength (around 517 nm) using a spectrophotometer. The reduction of the DPPH radical by an antioxidant leads to a decrease in absorbance.

4. Data Analysis:

  • The percentage of DPPH radical scavenging activity is calculated for each concentration of the test compound.

  • The concentration of the compound that scavenges 50% of the DPPH radicals (IC50) is determined to quantify its antioxidant activity.

Clinical Efficacy and Safety

The clinical utility of these third-generation beta-blockers has been evaluated in numerous trials, primarily for hypertension and heart failure.

Hypertension
DrugKey Clinical Trial Findings in Hypertension
This compound Showed significant dose-dependent reductions in both supine and upright blood pressure.[3][6][7] However, its development was halted due to side effects.[8]
Carvedilol Effectively lowers blood pressure, with efficacy comparable to other classes of antihypertensive agents.
Labetalol Well-established for the management of chronic hypertension and hypertensive emergencies.
Nebivolol Demonstrates effective blood pressure reduction, comparable to other first-line antihypertensive drugs, with a favorable side-effect profile.
Bucindolol Showed antihypertensive effects in clinical trials.
Heart Failure
DrugKey Clinical Trial Findings in Heart Failure
This compound Not clinically developed for heart failure.
Carvedilol Consistently shown to reduce mortality and hospitalizations in patients with heart failure with reduced ejection fraction (HFrEF).
Labetalol Limited data specifically in chronic heart failure, but used in acute settings.
Nebivolol The SENIORS trial showed a reduction in the composite endpoint of all-cause mortality and cardiovascular hospitalizations in elderly patients with heart failure.
Bucindolol The BEST trial showed no significant reduction in all-cause mortality in patients with advanced heart failure, although it did reduce cardiovascular mortality and hospitalizations.

Conclusion

Third-generation beta-blockers offer a diverse range of pharmacological profiles, providing therapeutic options beyond simple beta-blockade. Carvedilol and Labetalol provide non-selective beta-blockade with the added benefit of alpha-1 antagonism, leading to vasodilation. Nebivolol stands out for its high beta-1 selectivity and unique NO-mediated vasodilatory mechanism. Bucindolol also possesses vasodilatory properties through a combination of mechanisms. This compound, despite its interesting hemodynamic profile as a direct-acting vasodilator and beta-blocker, was withdrawn due to safety concerns. The choice of a specific agent depends on the patient's clinical characteristics and comorbidities. The detailed experimental data and methodologies presented in this guide are intended to aid researchers and clinicians in their understanding and further investigation of this important class of cardiovascular drugs.

References

Prizidilol: A Comparative Analysis of its Side Effect Profile Against Other Antihypertensive Classes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Prizidilol, a unique antihypertensive agent with a dual mechanism of action, once held promise for the management of hypertension. Its withdrawal from the market, however, underscores the critical importance of a thorough understanding of a drug's side effect profile in comparison to existing therapeutic alternatives. This guide provides an objective comparison of the side effect profiles of this compound and other major classes of antihypertensive drugs, supported by available experimental data and methodologies.

Executive Summary

This compound, a nonselective beta-adrenoceptor antagonist and a direct-acting vasodilator, demonstrated efficacy in lowering blood pressure.[1] However, its clinical use was marred by a side effect profile that ultimately led to its withdrawal from the market.[2] This guide delves into a comparative analysis of this compound's adverse effects against those of established antihypertensive classes: beta-blockers, angiotensin-converting enzyme (ACE) inhibitors, angiotensin II receptor blockers (ARBs), calcium channel blockers (CCBs), and diuretics. While quantitative incidence data for this compound's side effects are sparse in publicly available literature, this comparison synthesizes qualitative reports from clinical trials and quantitative data from meta-analyses of other antihypertensive classes to provide a comprehensive overview for drug development professionals.

Comparative Side Effect Profiles

Side EffectThis compound (Incidence not specified in available literature)Beta-BlockersACE InhibitorsARBsCalcium Channel Blockers (Dihydropyridine)Diuretics (Thiazide)
Postural Dizziness/Hypotension Reported[3]Dizziness: Common[4]Dizziness: RR 1.46[5]Dizziness: Mild to moderateDizziness: CommonDizziness: Common
Headache Reported[3]CommonHeadache: Common[6]Headache: Mild to moderate[6]CommonHeadaches: Possible[4]
Fatigue Not prominently reportedAnnual risk increase of 18 per 1000 patientsFatigue: CommonFatigue: CommonExtreme tiredness: PossibleNot prominently reported
Nausea Reported[7]CommonNausea: Mild to moderate[6]Nausea: Mild to moderate[6]Nausea: PossibleNot prominently reported
Edema/Fluid Retention Not prominently reportedNot a common side effectNot a common side effectNot a common side effect10.7% (vs. 3.2% placebo)[8]Not a common side effect
Cough Not reportedNot a common side effectOverall incidence ~11.5%[9]Significantly lower than ACE inhibitors[6]Not a common side effectNot a common side effect
Anemia Reported, led to discontinuation in one case[7]Not a common side effectNot a common side effectNot a common side effectNot a common side effectNot a common side effect
Flushing Reported[7]Not a common side effectNot a common side effectNot a common side effectCommonNot a common side effect
Depression Mild depression reported[7]No significant increased riskNot a common side effectNot a common side effectNot a common side effectNot a common side effect
Hypokalemia Not prominently reportedNot a common side effectNot a common side effectNot a common side effectNot a common side effect6.8% (Chlorthalidone)[10]

RR: Relative Risk. Incidence rates for beta-blockers, ACE inhibitors, ARBs, CCBs, and diuretics are sourced from meta-analyses of numerous clinical trials and may vary depending on the specific drug, dosage, and patient population.

Experimental Protocols

The assessment of side effect profiles in antihypertensive drug development follows rigorous, standardized methodologies, typically in the context of randomized controlled trials (RCTs). While specific protocols for the this compound studies cited are not available in full detail, the general principles for such trials are outlined below.

General Methodology for Antihypertensive Clinical Trials:

  • Study Design: Most commonly, double-blind, placebo-controlled, or active-comparator controlled randomized trials are conducted. Dose-ranging studies are initially performed to establish efficacy and safety at different dosages.

  • Patient Population: A well-defined population with essential hypertension is recruited, with specific inclusion and exclusion criteria.

  • Data Collection on Adverse Events:

    • Spontaneous Reporting: Patients are encouraged to report any new or unusual symptoms to the investigators at any time.

    • Systematic Inquiry: At each study visit, investigators systematically question patients about the occurrence of a pre-defined list of common and serious adverse events.

    • Clinical and Laboratory Monitoring: Regular monitoring of vital signs (including orthostatic blood pressure changes), weight, and laboratory parameters (e.g., complete blood count, electrolytes, renal function tests) is conducted to detect potential side effects.

  • Causality Assessment: The relationship between the study drug and a reported adverse event is assessed by the investigator based on criteria such as the temporal relationship, dechallenge (symptom resolution upon stopping the drug), and rechallenge (symptom reappearance upon re-administering the drug).

  • Severity and Frequency: Adverse events are graded by severity (e.g., mild, moderate, severe) and their frequency is recorded.

Specific Methodological Aspects from this compound Studies:

  • A study on the acute effects of this compound involved a variable-dose, Latin square design in 8 patients with benign essential hypertension. Blood pressure, heart rate, and various biochemical markers were measured at short intervals for up to 23 hours after drug administration.[3]

  • Another study investigating the antihypertensive effect of this compound was a single-blind, placebo-controlled trial involving 19 patients. Blood pressure and heart rate were measured every two weeks for 12 weeks.[11]

  • A long-term study on this compound's efficacy and tolerance involved an initial four-week placebo period followed by a 14-week dose titration period in 24 patients with primary hypertension.[12]

Signaling Pathways and Mechanisms of Side Effects

The unique combination of beta-blockade and vasodilation in this compound, along with the distinct mechanisms of other antihypertensive classes, underpins their respective side effect profiles.

This compound: Dual Mechanism of Action

This compound's antihypertensive effect stemmed from its ability to block beta-adrenergic receptors, similar to conventional beta-blockers, and to directly relax arteriolar smooth muscle, a vasodilator effect.[13][14] The beta-blockade component would be expected to contribute to side effects like fatigue and bradycardia, although these were not prominently reported in the available literature. The vasodilator component is likely responsible for side effects such as postural dizziness and headache. The mechanism behind the reported cases of anemia is not well-elucidated in the available literature.

Prizidilol_Mechanism cluster_Beta_Blockade Beta-Adrenoceptor Blockade cluster_Vasodilation Direct Vasodilation This compound This compound Beta_Receptor β-Adrenergic Receptor This compound->Beta_Receptor Blocks Arteriolar_Smooth_Muscle Arteriolar Smooth Muscle This compound->Arteriolar_Smooth_Muscle Acts on Heart Heart Beta_Receptor->Heart ↓ Heart Rate ↓ Contractility Kidney Kidney Beta_Receptor->Kidney ↓ Renin Release ↓ Cardiac Output ↓ Cardiac Output ↓ Angiotensin II ↓ Angiotensin II Relaxation Relaxation Arteriolar_Smooth_Muscle->Relaxation ↓ Peripheral Resistance ↓ Peripheral Resistance

This compound's dual mechanism of action.
Other Antihypertensive Classes: Signaling Pathways

The following diagrams illustrate the primary signaling pathways targeted by other major classes of antihypertensive drugs.

Beta-Blockers:

Beta_Blocker_Pathway Beta_Blocker Beta_Blocker Beta_Receptor β1-Adrenergic Receptor (Heart) Beta_Blocker->Beta_Receptor Blocks Gs_Protein Gs Protein Beta_Receptor->Gs_Protein Activates Adenylate_Cyclase Adenylate Cyclase Gs_Protein->Adenylate_Cyclase Activates cAMP cAMP Adenylate_Cyclase->cAMP PKA Protein Kinase A cAMP->PKA Activates Calcium_Channels L-type Ca2+ Channels PKA->Calcium_Channels Phosphorylates Increased_Contractility ↑ Heart Rate & ↑ Contractility Calcium_Channels->Increased_Contractility

Beta-Blocker signaling pathway.

ACE Inhibitors:

ACE_Inhibitor_Pathway ACE_Inhibitor ACE_Inhibitor ACE Angiotensin Converting Enzyme ACE_Inhibitor->ACE Inhibits Bradykinin Bradykinin ACE_Inhibitor->Bradykinin Prevents breakdown Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Renin Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II ACE Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction Aldosterone_Secretion Aldosterone (B195564) Secretion Angiotensin_II->Aldosterone_Secretion Inactive_Metabolites Inactive Metabolites Bradykinin->Inactive_Metabolites ACE

ACE Inhibitor signaling pathway.

Angiotensin II Receptor Blockers (ARBs):

ARB_Pathway ARB ARB AT1_Receptor AT1 Receptor ARB->AT1_Receptor Blocks Angiotensin_II Angiotensin II Angiotensin_II->AT1_Receptor Binds to Vasoconstriction Vasoconstriction AT1_Receptor->Vasoconstriction Aldosterone_Secretion Aldosterone Secretion AT1_Receptor->Aldosterone_Secretion

ARB signaling pathway.

Calcium Channel Blockers (Dihydropyridine):

CCB_Pathway CCB Calcium Channel Blocker L_type_Ca_Channel L-type Voltage-Gated Calcium Channel (Vascular Smooth Muscle) CCB->L_type_Ca_Channel Blocks Calcium_Influx Ca2+ Influx L_type_Ca_Channel->Calcium_Influx Allows Contraction Muscle Contraction Calcium_Influx->Contraction Vasodilation Vasodilation Contraction->Vasodilation Inhibition leads to

Calcium Channel Blocker signaling pathway.

Diuretics (Thiazide):

Diuretic_Pathway Thiazide_Diuretic Thiazide_Diuretic NaCl_Cotransporter Na+-Cl- Cotransporter Thiazide_Diuretic->NaCl_Cotransporter Inhibits DCT Distal Convoluted Tubule NaCl_Reabsorption NaCl Reabsorption NaCl_Cotransporter->NaCl_Reabsorption Urinary_Excretion ↑ Na+ and Cl- Excretion NaCl_Reabsorption->Urinary_Excretion Inhibition leads to Blood_Volume ↓ Blood Volume Urinary_Excretion->Blood_Volume

References

Prizidilol: A Historical Comparative Guide for Hypertension Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Prizidilol, a novel antihypertensive agent from the 1980s, in the context of combination therapy for hypertension. Due to its withdrawal from the market, this document focuses on a historical comparison with contemporaneous treatments, offering insights into the evolution of antihypertensive drug development. This compound embodied a unique therapeutic strategy for its time by combining precapillary vasodilation and non-selective beta-adrenoceptor blockade in a single molecule.

Executive Summary

This compound was developed as a monotherapy to achieve the effects of what was then a common combination therapy: a beta-blocker and a vasodilator. Its primary mechanism of action involved direct vasodilation, reducing peripheral resistance, and beta-blockade to counteract the reflex tachycardia often associated with vasodilators. Clinical studies demonstrated its efficacy in lowering blood pressure. However, its development was halted and the drug was withdrawn due to side effects. This guide compares the performance of this compound with the combination of propranolol (B1214883) and hydralazine (B1673433), a standard treatment during the same era.

Mechanism of Action

This compound's antihypertensive effect stemmed from a dual mechanism:

  • Vasodilation: It directly relaxed arteriolar smooth muscle, leading to a decrease in total peripheral resistance. This action is similar to that of hydralazine.

  • Beta-Adrenoceptor Blockade: It non-selectively blocked beta-adrenoceptors, which helped to prevent the reflex increase in heart rate and cardiac output that typically follows vasodilation. This action is comparable to that of propranolol.

The intended therapeutic advantage was to provide a balanced and effective blood pressure reduction with a single agent, potentially improving patient compliance.

cluster_this compound This compound cluster_Effects Physiological Effects cluster_Outcomes Hemodynamic Outcomes This compound This compound Vasodilation Arteriolar Vasodilation This compound->Vasodilation BetaBlockade Beta-Adrenoceptor Blockade This compound->BetaBlockade TPR Decreased Total Peripheral Resistance Vasodilation->TPR HR_Control Controlled Heart Rate BetaBlockade->HR_Control BP Decreased Blood Pressure TPR->BP HR_Control->BP

Dual mechanism of action of this compound.

Comparative Performance Data

The following tables summarize the comparative effects of this compound and the combination of propranolol and hydralazine based on data from studies conducted in the early 1980s.

Table 1: Hemodynamic Effects
ParameterThis compound (400 mg)Propranolol (40 mg) + Hydralazine (25-50 mg)
Supine Diastolic BP Significant reductionLess effective reduction than this compound[1]
Standing Diastolic BP Significant reductionLess effective reduction than this compound[1]
Supine Heart Rate Significantly increased[1]No significant change[1]
Exercise Heart Rate Inhibition of increaseMore effective inhibition than this compound[1]
Exercise Systolic BP Inhibition of increaseMore effective inhibition than this compound[1]
Total Peripheral Resistance Marked decrease[2]-
Cardiac Output Unchanged[2]-
Table 2: Pharmacokinetic and Adverse Effects
ParameterThis compoundPropranolol + Hydralazine
Metabolism Affected by acetylator status (hydrazine moiety)[3]Propranolol (extensive first-pass), Hydralazine (acetylation)
Reported Side Effects Postural dizziness, headache[4](Propranolol) Bradycardia, fatigue; (Hydralazine) Tachycardia, headache
Reason for Withdrawal Side effects (details not specified in search results)[2]-

Experimental Protocols

The data presented above are derived from clinical trials with specific methodologies. Below are representative protocols from the cited research.

Protocol 1: Comparison of this compound with Propranolol and Hydralazine in Normal Volunteers
  • Objective: To compare the cardiovascular effects of a single oral dose of 400 mg this compound hydrochloride with the combination of 40 mg propranolol and either 25 mg or 50 mg of hydralazine.[1]

  • Study Design: A placebo-controlled study in eight healthy subjects.[1]

  • Methodology:

    • Subjects received a single oral dose of this compound, propranolol with hydralazine, or placebo.

    • Supine and standing blood pressure and heart rate were measured for up to 6 hours after dosing.[1]

    • Beta-adrenoceptor antagonism was assessed by measuring the inhibition of exercise-induced increases in heart rate and systolic blood pressure.[1]

Start Start: 8 Healthy Volunteers Randomization Randomized, Placebo-Controlled Crossover Start->Randomization Dose_Priz Dose: 400mg this compound Randomization->Dose_Priz Dose_Comb Dose: 40mg Propranolol + 25/50mg Hydralazine Randomization->Dose_Comb Dose_Plac Dose: Placebo Randomization->Dose_Plac Measurements Measure BP and HR (Supine & Standing) for 6 hours Dose_Priz->Measurements Dose_Comb->Measurements Dose_Plac->Measurements Exercise Assess Beta-Blockade via Exercise Test Measurements->Exercise End End of Study Period Exercise->End

Workflow for comparative pharmacological assessment.

Protocol 2: Long-Term Efficacy and Tolerance of this compound in Primary Hypertension
  • Objective: To evaluate the long-term efficacy, tolerance, and pharmacokinetics of this compound in patients with primary hypertension.[5]

  • Study Design: A long-term study with an initial placebo period.[5]

  • Methodology:

    • 24 patients with primary hypertension underwent a four-week placebo period.[5]

    • Patients were then treated with this compound for a 14-week dose titration period.[5]

    • The dose was adjusted from 200 to 800 mg once daily to achieve a target supine diastolic blood pressure of less than 90 mmHg.[5]

    • Blood pressure and heart rate were recorded 24-27 hours after drug intake.[5]

    • A subset of patients had their regimen changed to twice daily to assess for further blood pressure reduction.[5]

Conclusion for Drug Development Professionals

The story of this compound offers valuable lessons for modern drug development. While the concept of a single molecule targeting multiple pathways to treat a multifactorial disease like hypertension is highly attractive and pursued today, the ultimate success of such a drug depends on a favorable balance of efficacy and tolerability. This compound demonstrated that a combined vasodilator and beta-blocker could effectively lower blood pressure, in some measures more effectively than a two-drug combination of the time.[1] However, the increased heart rate at rest and its eventual withdrawal due to side effects underscore the complexities of integrated pharmacology.[1][2] This historical example highlights the critical importance of thorough safety and tolerability profiling when developing novel compounds with multiple mechanisms of action.

References

Safety Operating Guide

Navigating the Safe Disposal of Prizidilol in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. Prizidilol, an antihypertensive agent, requires careful handling and disposal due to its chemical properties, particularly its hydrazine (B178648) moiety. This guide provides essential, step-by-step procedures for the safe disposal of this compound, ensuring compliance with regulatory standards and fostering a culture of safety.

Understanding the Regulatory Landscape

The disposal of pharmaceutical waste, including research chemicals like this compound, is governed by stringent regulations from agencies such as the Environmental Protection Agency (EPA) and the Drug Enforcement Administration (DEA) in the United States. A primary regulation to be aware of is the Resource Conservation and Recovery Act (RCRA), which outlines the management of hazardous waste from its generation to its final disposal.

Hazard Profile of this compound

Below is a summary of potential hazards associated with hydrazine-containing compounds, which should be considered when handling this compound.

Hazard CategoryDescriptionPrimary Precaution
Toxicity Hydrazine derivatives can be toxic if ingested, inhaled, or absorbed through the skin.[1]Wear appropriate Personal Protective Equipment (PPE), including gloves, safety glasses, and a lab coat. Handle in a well-ventilated area or a fume hood.
Carcinogenicity Many hydrazine compounds are suspected carcinogens.[1]Minimize exposure through engineering controls and PPE.
Flammability Anhydrous hydrazine and concentrated solutions are flammable.[2]Store away from ignition sources and oxidizing agents.
Reactivity Can react with metals, metal oxides, and oxidizing agents.[2]Avoid contact with incompatible materials.

Step-by-Step Disposal Protocol for this compound

The following procedure outlines the recommended steps for the safe disposal of this compound from a research or laboratory environment.

Step 1: Waste Identification and Segregation

  • Characterize the Waste: Identify all waste streams containing this compound. This includes pure compound, contaminated lab supplies (e.g., pipette tips, gloves, weighing paper), and solutions.

  • Segregate Hazardous Waste: Due to the hydrazine moiety, this compound waste should be treated as hazardous. It must be segregated from non-hazardous waste to prevent cross-contamination and ensure proper disposal.

  • Use Designated Containers: Collect this compound waste in a clearly labeled, leak-proof hazardous waste container. The label should include the words "Hazardous Waste," the name of the chemical (this compound), and the specific hazard characteristics (e.g., "Toxic").

Step 2: On-Site Neutralization (for Aqueous Solutions - Expert Use Only)

For dilute aqueous solutions of hydrazine-containing compounds, neutralization may be an option for laboratories with the appropriate expertise and safety equipment.

  • Dilution: Further dilute the aqueous waste with a large volume of water (to at least a 40% solution is a general guideline for hydrazine, though the concentration of this compound waste will likely be much lower).[2]

  • Neutralization: Slowly add a dilute acid (e.g., sulfuric acid) to neutralize the solution.[2] This should be done in a fume hood with continuous stirring and monitoring of the pH.

  • Important Note: This step should only be performed by trained personnel with a thorough understanding of the reaction and potential hazards. For most laboratory settings, direct disposal via a certified waste management company is the preferred and safer option.

Step 3: Packaging and Labeling for Off-Site Disposal

  • Secure Packaging: Ensure the hazardous waste container is securely sealed to prevent any leakage.

  • Proper Labeling: The container must be accurately labeled in accordance with Department of Transportation (DOT) and EPA regulations. Your institution's Environmental Health and Safety (EHS) office will provide specific guidance on labeling requirements.

Step 4: Arrange for Professional Disposal

  • Contact a Certified Waste Management Company: The disposal of hazardous pharmaceutical waste must be handled by a licensed and certified hazardous waste management company.[1]

  • Follow Institutional Procedures: Adhere to your organization's established procedures for hazardous waste pickup and disposal. This typically involves contacting the EHS office to schedule a pickup.

  • Documentation: Maintain accurate records of the waste generated and its disposal, as required by regulations.

Disposal Workflow for this compound

G cluster_onsite On-Site Procedures cluster_offsite Off-Site Disposal A Step 1: Identify & Segregate this compound Waste B Collect in Labeled Hazardous Waste Container A->B C Store in Secure Satellite Accumulation Area B->C D Step 2: Contact Environmental Health & Safety (EHS) C->D Ready for Disposal E Step 3: Schedule Pickup by Certified Waste Management D->E F Step 4: Incineration at Permitted Facility E->F

Caption: this compound Disposal Workflow

By adhering to these procedures, laboratories can ensure the safe and compliant disposal of this compound, protecting both laboratory personnel and the environment. Always consult your institution's specific safety protocols and EHS office for guidance.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Prizidilol
Reactant of Route 2
Prizidilol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.